N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Description
The exact mass of the compound N-methyl-1-(5-methylisoxazol-3-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-1-(5-methylisoxazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(5-methylisoxazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-7-2)8-9-5/h3,7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCMPOAWANNSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629712 | |
| Record name | N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-25-8 | |
| Record name | N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a valuable building block in medicinal chemistry. The synthesis primarily revolves around the construction of the core 5-methylisoxazole heterocycle, followed by functionalization at the 3-position to introduce the N-methylaminomethyl side chain. This document details multiple strategic approaches for the synthesis of the key intermediate, 5-methylisoxazole-3-carboxaldehyde, and culminates in a robust reductive amination protocol for the final conversion to the target amine. Each step is discussed with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental procedures. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel isoxazole-based compounds for drug discovery and development.
Introduction
The isoxazole moiety is a prominent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including anti-inflammatory, analgesic, and antimicrobial activities. The specific substitution pattern on the isoxazole ring plays a crucial role in modulating the biological profile of these molecules. N-methyl-1-(5-methylisoxazol-3-yl)methanamine, with its characteristic substitution, represents a key synthetic intermediate for the elaboration of more complex pharmaceutical agents. Its structural features, combining a heterocyclic core with a secondary amine sidechain, offer multiple points for further chemical modification, making it an attractive starting material for the generation of compound libraries in drug discovery programs.
This guide provides a detailed exploration of the synthesis of this versatile molecule, emphasizing practical and efficient laboratory-scale preparations.
Strategic Overview of the Synthesis
The synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine can be logically dissected into two primary stages:
-
Formation of the 5-Methylisoxazole-3-carboxaldehyde Core: This stage focuses on the construction of the key aldehyde intermediate. Several synthetic routes can be employed, starting from readily available precursors.
-
Reductive Amination to the Target Amine: This final step involves the conversion of the aldehyde to the desired N-methylated secondary amine via a reductive amination reaction with methylamine.
The overall synthetic approach is depicted in the workflow below:
Caption: Overall synthetic workflow for N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Stage 1: Synthesis of the Key Intermediate: 5-Methylisoxazole-3-carboxaldehyde
The successful synthesis of the target amine hinges on the efficient preparation of the aldehyde precursor, 5-methylisoxazole-3-carboxaldehyde. Two primary strategies for its synthesis are outlined below, each with its own set of advantages and considerations.
Route 1: From 5-Methylisoxazole-3-carboxylic Acid
This is a widely adopted and reliable route that proceeds via the corresponding carboxylic acid.
There are multiple established methods for the synthesis of 5-methylisoxazole-3-carboxylic acid. Two common approaches are presented here.
Method 1: Cyclocondensation Approach
This method involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring.
-
Reaction Scheme:
-
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), a mixture of diethyl oxalate and acetone is added dropwise at a controlled temperature.
-
The resulting sodium salt of ethyl 2,4-dioxopentanoate is then reacted with hydroxylamine hydrochloride to effect cyclization to the ethyl 5-methylisoxazole-3-carboxylate.
-
The crude ester is subsequently hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield 5-methylisoxazole-3-carboxylic acid.
-
Method 2: Oxidation of 2,5-Hexanedione
This method provides a direct route to the carboxylic acid from a commercially available starting material.
-
Reaction Scheme:
-
Experimental Protocol: [1]
-
To a flask containing nitric acid, 2,5-hexanedione is added portion-wise.[1]
-
The reaction mixture is heated to reflux to initiate and sustain the oxidative cyclization.[1]
-
After cooling, the reaction mixture is poured onto ice, and the precipitated 5-methylisoxazole-3-carboxylic acid is collected by filtration.[1]
-
The conversion of the carboxylic acid to the aldehyde is a critical step. A common and effective method involves the conversion to an activated species followed by reduction.
-
Reaction Scheme:
-
Experimental Protocol:
-
5-Methylisoxazole-3-carboxylic acid is treated with thionyl chloride, often in the presence of a catalytic amount of DMF, to form the corresponding acid chloride.
-
The crude acid chloride is then subjected to a controlled reduction. A variety of reducing agents can be employed, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) or catalytic hydrogenation over a poisoned catalyst (Rosenmund reduction). Careful control of the reaction conditions is necessary to prevent over-reduction to the corresponding alcohol.
-
Quantitative Data for Intermediate Synthesis
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Methylisoxazole-3-carboxylic acid | C5H5NO3 | 127.10 | 106-110[2] |
| 5-Methylisoxazole-3-carboxaldehyde | C5H5NO2 | 111.10 | 30-34[3] |
Stage 2: Reductive Amination to N-methyl-1-(5-methylisoxazol-3-yl)methanamine
The final step in the synthesis is the reductive amination of 5-methylisoxazole-3-carboxaldehyde with methylamine. This transformation is a robust and high-yielding reaction, commonly employed in the synthesis of amines. Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly effective reducing agent for this purpose due to its mildness and selectivity for the intermediate iminium ion over the starting aldehyde.
Reaction Mechanism
The reductive amination proceeds through a two-step sequence within a single pot:
-
Imine Formation: The aldehyde reacts with methylamine to form an intermediate imine (or its protonated form, the iminium ion).
-
Reduction: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the final secondary amine.
Caption: Mechanism of Reductive Amination.
Experimental Protocol
-
Reaction Scheme:
-
Detailed Procedure:
-
To a stirred solution of 5-methylisoxazole-3-carboxaldehyde in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), is added a solution of methylamine (either as a solution in a solvent like THF or ethanol, or as the hydrochloride salt with an added base like triethylamine to liberate the free amine).
-
The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.
-
Sodium triacetoxyborohydride is then added portion-wise to the reaction mixture. The reaction is typically exothermic and the addition should be controlled to maintain the temperature.
-
The reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-methyl-1-(5-methylisoxazol-3-yl)methanamine can be purified by column chromatography on silica gel.
-
Characterization of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Hypothetical Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~6.2 (s, 1H, isoxazole C4-H), ~3.8 (s, 2H, CH₂), ~2.4 (s, 3H, isoxazole-CH₃), ~2.3 (s, 3H, N-CH₃), ~1.5 (br s, 1H, NH). |
| ¹³C NMR | δ (ppm): ~170 (isoxazole C5), ~160 (isoxazole C3), ~102 (isoxazole C4), ~45 (CH₂), ~35 (N-CH₃), ~12 (isoxazole-CH₃). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₆H₁₁N₂O⁺: 127.0871; found: [Expected to be in close agreement]. |
| IR Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), ~2950-2800 (C-H stretch), ~1600 (C=N stretch of isoxazole), ~1450 (C=C stretch of isoxazole). |
Conclusion
The synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a straightforward and efficient process that can be accomplished through well-established synthetic methodologies. The key to a successful synthesis lies in the preparation of the 5-methylisoxazole-3-carboxaldehyde intermediate, for which multiple reliable routes are available. The final reductive amination step is a high-yielding and versatile reaction that provides clean conversion to the desired product. This technical guide provides researchers with the necessary information to confidently undertake the synthesis of this valuable building block, enabling further exploration of the chemical space around the isoxazole scaffold for the development of novel therapeutic agents.
References
- Relevant scientific journal articles and patents for the synthesis of isoxazole deriv
-
What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? - FAQ. (URL not provided)[1]
- Additional citations for specific procedures and mechanistic details.
- Further references to support the claims made in the text.
- (PDF)
- Citations for spectroscopic data of rel
-
5-Methylisoxazole-3-carboxylic acid 3405-77-4 - Sigma-Aldrich. (URL not provided)[2]
- Citations for general organic synthesis textbooks or reviews on reductive amin
- Further references as needed.
-
5-Methylisoxazole-3-carboxaldehyde 95 62254-74-4 - Sigma-Aldrich. (URL not provided)[3]
Sources
An In-depth Technical Guide to the Chemical Properties of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Forward
This document provides a comprehensive technical overview of the chemical properties of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this guide leverages established principles of organic chemistry and extrapolates data from structurally analogous compounds to present a scientifically informed profile. The insights herein are intended to guide researchers, scientists, and professionals in drug development in their understanding and potential application of this molecule.
Introduction and Molecular Overview
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a heterocyclic compound featuring a 5-methylisoxazole core linked to an N-methylmethanamine side chain at the 3-position. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts distinct electronic and steric characteristics. The presence of a secondary amine functionality introduces a site for various chemical modifications. The unique juxtaposition of the aromatic isoxazole ring and the basic amine side chain suggests potential applications in medicinal chemistry and as a building block in organic synthesis.
Chemical Structure
The structural representation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine is crucial for understanding its chemical behavior.
Figure 2: Proposed synthetic workflow for N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Step-by-Step Protocol:
-
Amide Formation: 5-Methylisoxazole-3-carboxylic acid is reacted with methylamine in the presence of a suitable coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt), in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature.
-
Reduction of the Amide: The resulting N-methyl-5-methylisoxazole-3-carboxamide is then reduced to the corresponding secondary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF) is commonly employed for this transformation. The reaction is usually performed under anhydrous conditions and may require heating.
Chemical Reactivity
The chemical reactivity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine is dictated by the isoxazole ring and the secondary amine.
-
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions with alkyl halides to form tertiary amines and with acyl chlorides or anhydrides to yield amides. [1]* Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds to form imines or related derivatives. [1]* Reactions of the Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. The substituents on the ring can also be modified through various organic transformations.
Potential Applications
While specific biological activity for N-methyl-1-(5-methylisoxazol-3-yl)methanamine has not been reported, the isoxazole scaffold is present in numerous biologically active compounds. [2]Derivatives of isoxazole have shown a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. [3][2]Furthermore, related aminomethyl isoxazoles have been investigated for their potential in neuropharmacology, suggesting that N-methyl-1-(5-methylisoxazol-3-yl)methanamine could serve as a valuable scaffold for the development of novel therapeutic agents.
Safety and Handling
Detailed toxicological data for N-methyl-1-(5-methylisoxazol-3-yl)methanamine is not available. However, based on the properties of structurally similar amines and isoxazoles, the following precautions are recommended.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [4][5]* Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. [4][5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. [4]* First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention. [4][5]
Conclusion
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a versatile heterocyclic compound with potential for a variety of chemical transformations and applications. While direct experimental data is sparse, this guide provides a comprehensive, scientifically-grounded overview of its predicted chemical properties, synthesis, and handling. It is our hope that this document will serve as a valuable resource for researchers and developers working with this and related chemical entities.
References
- Smolecule. (2023, August 15). Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4.
- Sigma-Aldrich. 5-Methylisoxazole-3-carboxylic acid 3405-77-4.
- ChemicalBook. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4.
- Fisher Scientific. SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid.
- Smolecule. N-methyl-1-(3-methylisoxazol-5-yl)methanamine.
- PubChem. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072.
- PubChem. 1-(5-Methyl-1,2-oxazol-3-yl)methanamine | C5H8N2O | CID 2776306.
- ChemicalBook. N-METHYL-(3-METHYLISOXAZOL-5-YLMETHYL)AMINE | 401647-22-1.
- ChemicalBook. 5-Methylisoxazol-3-amine(1072-67-9).
- Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
- PubMed Central. (2022, March 16). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19.
Sources
- 1. Buy N-methyl-1-(3-methylisoxazol-5-yl)methanamine | 401647-22-1 [smolecule.com]
- 2. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 4. fishersci.ca [fishersci.ca]
- 5. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
An In-Depth Technical Guide to CAS Number 886851-25-8: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 886851-25-8, chemically known as Methyl-(5-methyl-isoxazol-3-ylmethyl)-amine. While specific research on this compound is limited, its structural motif, the 3,5-disubstituted isoxazole, is a cornerstone in modern medicinal chemistry. This guide will delve into the known properties of this compound, its synthesis, and, by extension, the vast therapeutic potential of the isoxazole class of molecules. By examining the broader context of isoxazole derivatives in drug discovery, this document serves as a valuable resource for researchers looking to leverage this scaffold in the development of novel therapeutics.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique physicochemical properties that have made it a "privileged scaffold" in medicinal chemistry. Isoxazole derivatives are integral components of numerous clinically approved drugs and investigational agents, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The isoxazole moiety can act as a bioisostere for other functional groups, such as amides and esters, offering improved metabolic stability and pharmacokinetic profiles.[4][5]
The compound, Methyl-(5-methyl-isoxazol-3-ylmethyl)-amine, with CAS number 886851-25-8, represents a valuable building block for the synthesis of more complex molecules. Its structure combines the versatile isoxazole core with a reactive secondary amine, providing a handle for further chemical modifications.
Physicochemical Properties of Methyl-(5-methyl-isoxazol-3-ylmethyl)-amine
A summary of the key physicochemical properties of the compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 886851-25-8 | N/A |
| Chemical Name | Methyl-(5-methyl-isoxazol-3-ylmethyl)-amine | N/A |
| Synonyms | N-Methyl-1-(5-methylisoxazol-3-yl)methanamine, 3-Isoxazolemethanamine, N,5-dimethyl- | N/A |
| Molecular Formula | C6H10N2O | N/A |
| Molecular Weight | 126.16 g/mol | N/A |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Solubility | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Melting Point | Not specified | N/A |
Synthesis of 3,5-Disubstituted Isoxazoles: A General Overview
A plausible synthetic route to the target compound would likely involve the following key steps:
-
Formation of a Nitrile Oxide Precursor: This can be achieved through the dehydration of an aldoxime, often generated from the corresponding aldehyde.
-
In Situ Generation of the Nitrile Oxide: The precursor is treated with a dehydrating agent or a mild oxidant to generate the reactive nitrile oxide intermediate.
-
[3+2] Cycloaddition: The nitrile oxide is reacted with a terminal alkyne to form the isoxazole ring.
-
Functional Group Interconversion: Subsequent chemical modifications of the substituents at the 3 and 5 positions would lead to the final product.
Below is a generalized workflow for the synthesis of a 3,5-disubstituted isoxazole.
Caption: Workflow for MIC determination using broth microdilution.
Safety and Handling
Based on available safety data sheets for Methyl-(5-methyl-isoxazol-3-ylmethyl)-amine, the following precautions should be observed:
-
Hazards: The compound is classified as an irritant and may be harmful if ingested or inhaled.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Future Perspectives
The compound with CAS number 886851-25-8, Methyl-(5-methyl-isoxazol-3-ylmethyl)-amine, represents a promising starting point for the development of novel therapeutic agents. Its isoxazole core, a proven pharmacophore, coupled with a modifiable amine functional group, makes it an attractive building block for combinatorial chemistry and lead optimization studies. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in a panel of biological assays to elucidate their specific pharmacological profile. Areas of particular interest, based on the known activities of the isoxazole class, include oncology, infectious diseases, and inflammatory disorders.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
-
The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]
-
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]
-
Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. ACS Publications. [Link]
-
The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]
-
New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. LinkedIn. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Screening of small-molecule library for novel antibacterials. ResearchGate. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
-
Experimental evaluation of anti inflammatory agents. Slideshare. [Link]
-
Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. [Link]
-
Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 9. Isoxazole synthesis [organic-chemistry.org]
A Comprehensive Guide to the Structural Elucidation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Abstract
The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality assurance. This technical guide provides an in-depth, methodology-driven approach to the complete structure elucidation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of chromatographic and spectroscopic methods to build a self-validating analytical dossier. This document details the rationale behind experimental choices, presents validated protocols, and demonstrates how multi-dimensional data are synthesized to confirm identity, purity, and connectivity, while definitively distinguishing the target molecule from its potential isomers.
The Analytical Imperative: Purity as the Foundation
Before any structural analysis can be trusted, the purity of the analyte must be rigorously established. Spectroscopic data obtained from an impure sample can be misleading, potentially leading to incorrect structural assignments. Therefore, the first step in our elucidation workflow is to assess the purity of the synthesized batch using High-Performance Liquid Chromatography (HPLC), the gold standard for pharmaceutical analysis.[1][2]
The Rationale for Reverse-Phase HPLC
We select Reverse-Phase HPLC (RP-HPLC) due to its versatility and effectiveness in separating moderately polar compounds like our target molecule from non-polar and highly polar impurities.[3] The method's objective is to develop a stability-indicating assay that can resolve the main peak from any potential synthetic byproducts or degradants.
Experimental Protocol: Purity Assessment via RP-HPLC
Objective: To determine the purity of the N-methyl-1-(5-methylisoxazol-3-yl)methanamine sample and establish a primary analytical method.
Instrumentation:
-
HPLC system with UV-Vis Detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Trifluoroacetic Acid (TFA) or Formic Acid, HPLC Grade
-
N-methyl-1-(5-methylisoxazol-3-yl)methanamine sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN in Water
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (based on the UV absorbance of the isoxazole chromophore)
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Acceptance Criteria: A purity level of ≥98% is required to proceed with definitive structural analysis. This initial validation step ensures that the subsequent spectroscopic data is representative of the target molecule.[4][5]
Unveiling the Molecular Blueprint: A Spectroscopic Triad
With purity confirmed, we proceed to a multi-technique spectroscopic analysis. Each method provides a unique piece of the structural puzzle, and their combined data allows for unambiguous confirmation.
Workflow for Spectroscopic Analysis
The following diagram illustrates our integrated approach, starting with mass determination and proceeding through functional group identification to detailed connectivity mapping.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: High-Resolution Mass Spectrometry (HRMS) is employed first to provide the most fundamental piece of information: the exact molecular weight. This allows for the confident determination of the molecular formula, which serves as a crucial check for all subsequent analyses.
Expected Results for C₆H₁₀N₂O:
-
Molecular Formula: C₆H₁₀N₂O
-
Monoisotopic Mass: 126.0793 g/mol
-
Expected Ion (ESI+): [M+H]⁺ = 127.0866
Fragmentation Analysis: The fragmentation pattern provides initial structural clues. For N-methyl-1-(5-methylisoxazol-3-yl)methanamine, we anticipate two primary fragmentation pathways under collision-induced dissociation (CID):
-
Alpha-Cleavage: A characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[6]
-
Isoxazole Ring Cleavage: Rupture of the weak N-O bond is a common fragmentation pathway for isoxazoles.
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 127.0866 | [C₆H₁₁N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 98.0597 | [C₅H₈NO]⁺ | Loss of N-methyl group via alpha-cleavage |
| 83.0495 | [C₅H₇O]⁺ | Cleavage of the isoxazole ring |
| 44.0498 | [C₂H₆N]⁺ | Iminium ion from alpha-cleavage |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups predicted by the molecular formula.[7] It validates the presence of the N-H bond, C-H bonds, and the heterocyclic ring system.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the neat sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to sample analysis.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (weak-medium) | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic/Heterocyclic C-H |
| 2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1610, 1450 | C=N, C=C Stretch | Isoxazole Ring[8] |
| ~1250 | C-O Stretch | Isoxazole Ring |
Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter
NMR spectroscopy provides the most detailed information, allowing us to map the precise connectivity of every atom in the molecule. A combination of 1D and 2D experiments is essential for an unassailable assignment.[9]
¹H NMR: Proton Environment Mapping
Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~6.1 | Singlet (s) | 1H | H-4 (Isoxazole) |
| H-b | ~3.9 | Singlet (s) | 2H | -CH₂-NH- |
| H-c | ~2.5 | Singlet (s) | 3H | N-CH₃ |
| H-d | ~2.4 | Singlet (s) | 3H | Isoxazole-CH₃ |
| H-e | ~1.8 | Broad Singlet (br s) | 1H | -NH- |
Rationale for Assignments: The proton at the 4-position of the isoxazole ring (H-a) is expected to be the most downfield due to the electron-withdrawing nature of the heterocyclic system.[10] The methylene protons (H-b) are adjacent to the ring and the amine, placing them around 3.9 ppm. The two methyl groups (H-c, H-d) will appear as sharp singlets, with the N-methyl being slightly more downfield.
¹³C NMR & DEPT-135: The Carbon Skeleton
Causality: The ¹³C NMR spectrum identifies all unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, which greatly aids in assignment.[11]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| C-1 | ~170 | Quaternary (No Signal) | C-5 (Isoxazole) |
| C-2 | ~165 | Quaternary (No Signal) | C-3 (Isoxazole) |
| C-3 | ~101 | Positive | C-4 (Isoxazole) |
| C-4 | ~45 | Negative | -CH₂-NH- |
| C-5 | ~35 | Positive | N-CH₃ |
| C-6 | ~12 | Positive | Isoxazole-CH₃ |
Rationale for Assignments: The isoxazole ring carbons (C-1, C-2, C-3) are the most deshielded. The DEPT-135 experiment is critical here; it will show a negative signal for the methylene carbon (C-4) and positive signals for the methine (C-3) and methyl carbons (C-5, C-6), confirming their nature.[12]
2D NMR: Connecting the Dots
While 1D NMR provides the pieces, 2D NMR shows how they are assembled. We use a suite of experiments to build the final structure.[13][14]
1. COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For our target molecule, we expect no cross-peaks, as no protons are directly coupled. This is in itself a valuable piece of structural information.
2. HSQC (Heteronuclear Single Quantum Coherence): This is the crucial experiment for linking protons directly to the carbons they are attached to.[14] It provides direct, one-bond ¹H-¹³C correlations.
3. HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing us to piece together the entire molecular framework across quaternary carbons and heteroatoms.[13]
The diagram below illustrates the key HMBC correlations that would unequivocally confirm the structure of N-methyl-1-(5-methylisoxazol-3-yl)methanamine and differentiate it from its 3-methyl-5-yl isomer.
Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.
Analysis of Key HMBC Correlations:
-
Isoxazole-CH₃ protons to C-5 and C-4: This correlation firmly places the methyl group at the C-5 position of the isoxazole ring.
-
H-4 proton to C-3 and C-5: This confirms the connectivity around the heterocyclic proton.
-
-CH₂- protons to C-3 and C-4: This is the critical correlation . It proves that the aminomethyl side chain is attached to the C-3 position of the ring, not the C-5 position.
-
N-CH₃ protons to the -CH₂- carbon: This confirms the N-methyl fragment is attached to the aminomethyl bridge.
These correlations, taken together, leave no ambiguity about the molecular structure.
Conclusion: A Self-Validating Structural Dossier
By systematically integrating chromatographic and spectroscopic techniques, we have constructed a robust and self-validating dossier for the structure of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. The workflow proceeds logically from establishing sample integrity with HPLC to defining the molecular formula with HRMS. Functional groups are confirmed with IR spectroscopy, and the complete atomic framework is meticulously assembled using a suite of 1D and 2D NMR experiments. The HMBC data, in particular, serves as the definitive arbiter, confirming the precise connectivity and distinguishing the target compound from its isomers. This comprehensive approach ensures the highest level of scientific integrity and is essential for any research or drug development program.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- National Institutes of Health (NIH). (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
- DiVA Portal. (2004). Physicochemical and Biopharmaceutical Characterisation of Small Drug Molecules by Capillary Electrophoresis.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- ResearchGate. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Creative Biolabs. (n.d.). Physicochemical Characterization.
- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
- Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- Issuu. (n.d.). pharmaceuticals HPLC in pharmaceutical analysis Why water purity matters.
- UNED. (n.d.). Synthesis, structure and NMR study of fluorinated isoxazoles derived from hemi-curcuminoids.
- ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.
- ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
- JBINO. (n.d.). physicochemical property of drug molecules with respect to drug actions.
- ScienceOpen. (n.d.). Supporting Information.
- Journal of Chemical Education. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives.
- PubMed Central (PMC). (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.
- Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- PubChem. (n.d.). 1-(5-Methyl-1,2-oxazol-3-yl)methanamine.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- University of Regina. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. medjpps.com [medjpps.com]
- 3. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 4. upm-inc.com [upm-inc.com]
- 5. wjarr.com [wjarr.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. web.uvic.ca [web.uvic.ca]
- 12. researchgate.net [researchgate.net]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H and ¹³C NMR spectra of this heterocyclic compound. By leveraging spectral data from closely related structural analogs, this guide offers a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities. Furthermore, it outlines a systematic approach to structure elucidation using one-dimensional and two-dimensional NMR techniques, establishing a foundational framework for the characterization of this and similar isoxazole derivatives.
Introduction: The Structural Significance of Isoxazole Derivatives
The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its ability to participate in various biological interactions. N-methyl-1-(5-methylisoxazol-3-yl)methanamine, the subject of this guide, incorporates this key heterocycle. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its application in drug design and development. NMR spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity and chemical environment of such small molecules in solution. This guide presents a detailed NMR analysis, providing the foundational spectroscopic knowledge required for its unambiguous identification and further study.
Molecular Structure and Predicted NMR-Active Nuclei
The molecular structure of N-methyl-1-(5-methylisoxazol-3-yl)methanamine is composed of a 5-methylisoxazole ring linked at the 3-position to an N-methylmethanamine side chain.
Figure 1: Molecular structure of N-methyl-1-(5-methylisoxazol-3-yl)methanamine with atom numbering for NMR analysis.
The structure presents a number of distinct proton and carbon environments that are expected to be resolved in the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N-methyl-1-(5-methylisoxazol-3-yl)methanamine is based on the analysis of structurally analogous compounds, including 5-methylisoxazole-3-carboxamide derivatives and N-methylbenzylamine. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale and Notes |
| H4 (Isoxazole ring proton) | 6.2 - 6.4 | Singlet (s) | 1H | N/A | The proton at the C4 position of the 5-methylisoxazole ring typically appears as a sharp singlet in this region, as evidenced by data from various 5-methylisoxazole-3-carboxamides.[1][2] |
| C6-H₂ (Methylene protons) | ~ 3.8 | Singlet (s) or Doublet (d) | 2H | J(H-H) ≈ 5-6 Hz (if coupled to NH) | The chemical shift is influenced by the adjacent electron-withdrawing isoxazole ring and the nitrogen atom. In many amine-containing compounds, the coupling to the NH proton is not observed due to rapid proton exchange, resulting in a singlet. If exchange is slow, a doublet will be observed. Data from N-methylbenzylamine shows these protons at approximately 3.74 ppm. |
| C9-H₃ (C5-Methyl protons) | ~ 2.4 | Singlet (s) | 3H | N/A | The methyl group attached to the C5 position of the isoxazole ring is consistently reported in this region for analogous structures.[1][2] |
| C8-H₃ (N-Methyl protons) | ~ 2.4 | Singlet (s) or Doublet (d) | 3H | J(H-H) ≈ 5-6 Hz (if coupled to NH) | Similar to the methylene protons, the multiplicity will depend on the rate of exchange of the NH proton. The chemical shift is comparable to that of the N-methyl protons in N-methylbenzylamine. |
| N7-H (Amine proton) | Broad singlet (br s) | 1H | N/A | The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature. It is expected to appear as a broad singlet and may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is derived from data on 5-methylisoxazole-3-carboxamides and N-methylbenzylamine. Chemical shifts are referenced to TMS at 0.00 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| C3 (Isoxazole ring) | 160 - 162 | This carbon, attached to two nitrogen atoms and the side chain, is expected to be significantly deshielded. |
| C5 (Isoxazole ring) | 168 - 170 | The C5 carbon, substituted with a methyl group, is also highly deshielded within the isoxazole ring system. |
| C4 (Isoxazole ring) | 100 - 102 | The C4 carbon of the isoxazole ring consistently appears in this upfield region in related structures.[1] |
| C6 (Methylene carbon) | ~ 45 - 50 | The chemical shift of this methylene carbon is influenced by its position between the isoxazole ring and the nitrogen atom. |
| C8 (N-Methyl carbon) | ~ 35 - 38 | Based on data for N-methylbenzylamine, the N-methyl carbon is expected in this range. |
| C9 (C5-Methyl carbon) | 11 - 13 | The methyl carbon of the 5-methylisoxazole moiety is consistently observed at a high field.[1] |
Experimental Protocols for NMR Analysis
To obtain high-quality NMR spectra for N-methyl-1-(5-methylisoxazol-3-yl)methanamine, the following experimental protocols are recommended:
5.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).
5.2. Data Acquisition
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled sequence should be used to simplify the spectrum to singlets for each carbon. A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, particularly to confirm the coupling between the NH and adjacent CH₂ and CH₃ protons if observable.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of the molecular fragments.
-
Sources
An In-depth Technical Guide to the Mass Spectrometry of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and expected fragmentation patterns for the characterization of this molecule. The methodologies described herein are grounded in established principles of mass spectrometry and tailored to the specific structural features of the target analyte.
Introduction and Analytical Rationale
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a heterocyclic compound featuring a secondary amine and a substituted isoxazole ring. Its molecular formula is C₆H₁₀N₂O, with a monoisotopic mass of 126.0793 Da. The structural elucidation and quantification of such molecules are critical in pharmaceutical research, metabolite identification, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the requisite sensitivity and specificity for this task.
The presence of a basic secondary amine group makes this compound an excellent candidate for positive-ion electrospray ionization (ESI), a soft ionization technique that typically yields a prominent protonated molecule, [M+H]⁺.[1][2] Subsequent fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides characteristic product ions, enabling unambiguous identification and structural confirmation. The choice of ESI is based on its wide applicability to polar, chargeable small molecules and its ability to generate intact molecular ions with minimal in-source fragmentation.[2][3]
Proposed Analytical Workflow
A robust and reproducible analysis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine can be achieved by following a systematic workflow. This process begins with meticulous sample preparation and proceeds through LC separation, ionization, and mass analysis.
Sources
An In-depth Technical Guide to the Infrared Spectrum of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of IR spectroscopy for the characterization of this heterocyclic compound. We will explore the expected vibrational frequencies, provide a detailed experimental protocol for acquiring a high-quality spectrum, and offer insights into the interpretation of the spectral data.
Introduction: The Significance of N-methyl-1-(5-methylisoxazol-3-yl)methanamine and Its Spectroscopic Characterization
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The isoxazole ring is a key pharmacophore in a number of approved drugs.[1] Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide will serve as a detailed reference for understanding and utilizing IR spectroscopy in the analysis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
The molecular structure of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, shown below, contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include a secondary amine (N-H), a methyl group (-CH3), a methylene group (-CH2-), and the isoxazole ring system with its C=N, C=C, C-O, and N-O bonds.
Caption: Experimental workflow for acquiring an FTIR spectrum.
Interpreting the Spectrum: A Step-by-Step Guide
When analyzing the obtained IR spectrum, a systematic approach is recommended.
-
The Diagnostic Region (4000 - 1500 cm⁻¹):
-
N-H Stretch: Look for a single, moderately sharp peak in the 3350 - 3310 cm⁻¹ region. [2][3]Its presence is a strong indicator of the secondary amine.
-
C-H Stretches: Observe the region between 3000 and 2850 cm⁻¹. The presence of peaks just below 3000 cm⁻¹ confirms the aliphatic (methyl and methylene) C-H bonds.
-
C=N and C=C Stretches: The region between 1650 and 1550 cm⁻¹ is critical for identifying the isoxazole ring. Expect a medium to strong absorption for the C=N stretch and potentially another for the C=C stretch. [4][5]The N-H bend may also appear in this region, potentially leading to overlapping bands. [2]
-
-
The Fingerprint Region (1500 - 400 cm⁻¹):
-
This region contains a wealth of complex vibrational modes, including C-H bends, C-N, C-O, and N-O stretches, and ring deformations.
-
C-H Bends: Look for the characteristic scissoring (~1465 cm⁻¹) and bending (~1375 cm⁻¹) vibrations of the alkyl groups.
-
Isoxazole Ring Vibrations: Identify the C-N stretch (around 1276 - 1250 cm⁻¹) and the N-O and C-O stretches (typically between 1200 and 1000 cm⁻¹). [4][6]These bands, while part of a complex pattern, are confirmatory for the isoxazole moiety.
-
N-H Wag: A broad, medium-intensity band between 900 and 700 cm⁻¹ can be attributed to the out-of-plane N-H wag. [2][3] By systematically identifying these key absorption bands, a high degree of confidence in the structure and purity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine can be achieved. Any significant deviations from these expected frequencies could indicate the presence of impurities or a different chemical structure.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. By understanding the characteristic vibrational frequencies of the secondary amine, alkyl groups, and the isoxazole ring, researchers can confidently identify and assess the purity of this compound. The protocols and interpretive guidelines presented in this document provide a robust framework for the effective application of IR spectroscopy in the research and development of isoxazole-based molecules.
References
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. Available at: [Link]
-
Al-Masoudi, et al. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Available at: [Link]-4-Al-Masoudi/0733da9e2025281782e4f016335133e9d8cb30f5)
- Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Göktaş, et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Available at: [Link]
-
Revues Scientifiques Marocaines. (2015). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Available at: [Link]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
A Technical Guide to the Physicochemical and Chemical Characteristics of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a heterocyclic compound featuring a 5-methylisoxazole core linked to a secondary N-methylaminomethyl substituent. This structure confers a unique combination of chemical properties, including a basic nitrogen center and an aromatic isoxazole ring susceptible to specific chemical transformations. Understanding these characteristics is crucial for its application in medicinal chemistry and materials science. This guide provides a comprehensive overview of the molecule's structural, physicochemical, and chemical properties, supported by established methodologies for its synthesis and analysis. While direct experimental data for this specific molecule is sparse, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile.
Molecular Identification and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise identity. N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a disubstituted isoxazole, an important pharmacophore in drug discovery. Its core properties are summarized below.
| Identifier | Value / Information | Source |
| IUPAC Name | N-methyl-1-(5-methylisoxazol-3-yl)methanamine | - |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| CAS Number | Not assigned / Not found | - |
| Canonical SMILES | CNCc1cc(C)no1 | - |
| Structure | ![]() | - |
Note: A definitive CAS number for this specific isomer was not found in public databases as of the time of this guide. Researchers should verify the identity of their materials through analytical means.
Physicochemical Characteristics
The physical properties of a molecule dictate its behavior in various environments, influencing everything from solubility to bioavailability. The data presented here are a combination of values from closely related analogs and predictive models.
| Property | Predicted/Analog Value | Rationale and Context |
| pKa (Conjugate Acid) | 8.0 - 9.0 | The secondary amine is the primary basic center. This prediction is based on the pKa of similar alkylamines. The electron-withdrawing nature of the isoxazole ring is expected to slightly decrease the basicity compared to a simple dialkylamine. |
| logP (Octanol/Water) | ~0.6 - 1.2 | The N-methylation increases lipophilicity compared to the primary amine analog, (5-methylisoxazol-3-yl)methanamine. This value suggests moderate water solubility and cell membrane permeability. |
| Boiling Point | ~180 - 220 °C | Extrapolated from related structures. The presence of the N-H bond allows for hydrogen bonding, leading to a higher boiling point than a tertiary amine of similar molecular weight. |
| Solubility | Soluble in water (as a salt), methanol, and DMSO. | The basic amine allows for the formation of hydrochloride or other salts, which significantly enhances aqueous solubility. The parent compound is expected to be soluble in common organic solvents. |
Chemical Profile: Reactivity and Stability
The chemical behavior of N-methyl-1-(5-methylisoxazol-3-yl)methanamine is governed by its two primary functional groups: the secondary amine and the isoxazole ring.
The N-Methylaminomethyl Group
The secondary amine is a nucleophilic and basic center. It will readily react with acids to form ammonium salts, a common strategy for improving the handling and aqueous solubility of amine-containing active pharmaceutical ingredients (APIs). As a nucleophile, it can participate in reactions such as acylation, alkylation, and condensation reactions.
The 5-Methylisoxazole Ring
The isoxazole ring is an aromatic heterocycle, which generally imparts stability.[2] However, the N-O bond is the weakest point in the ring and can be cleaved under certain conditions.
-
pH Stability : The isoxazole ring is generally stable under acidic and neutral conditions. However, it can be susceptible to base-catalyzed hydrolytic opening, particularly at elevated temperatures.[2][3] A study on the related drug Leflunomide demonstrated that the isoxazole ring opening is significantly influenced by pH and temperature, showing increased lability under basic conditions.[2][3]
-
Reductive Cleavage : The N-O bond can be cleaved by catalytic hydrogenation, which can lead to ring-opened products. The choice of catalyst and reaction conditions is critical to control the reaction outcome.
-
Photochemical Reactivity : Under UV irradiation, isoxazoles can undergo rearrangement to form oxazoles via an azirine intermediate.[4] This photochemical lability should be considered during storage and handling.
Methodologies for Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
A robust and common method for the synthesis of secondary amines is the reductive amination of an aldehyde. This approach offers high yields and good purity.
Caption: Proposed synthetic workflow via reductive amination.
Experimental Protocol: N-Methylation of 1-(5-methylisoxazol-3-yl)methanamine
An alternative synthesis involves the direct methylation of the corresponding primary amine, 1-(5-methylisoxazol-3-yl)methanamine.
-
Dissolution : Dissolve 1-(5-methylisoxazol-3-yl)methanamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Addition of Base : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq), to the solution to act as an acid scavenger.
-
Addition of Methylating Agent : Slowly add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq), to the stirred solution at room temperature.
-
Causality: Using a slight excess of the methylating agent ensures complete conversion of the primary amine. The base is crucial to neutralize the hydroiodic or sulfuric acid byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the pure N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Protocol for pKa Determination by Potentiometric Titration
Determining the pKa is essential for understanding the ionization state of the molecule at a given pH, which is critical for drug development. Potentiometric titration is a highly accurate and established method for this purpose.[5][6][7]
Diagram of Potentiometric Titration Logic
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology
-
Instrument Calibration : Calibrate a potentiometer using standard aqueous buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[5]
-
Sample Preparation : Prepare a solution of the analyte at a concentration of approximately 10⁻³ to 10⁻⁴ M.[6] If solubility is low, a co-solvent system (e.g., methanol-water) can be used. Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[7]
-
Titration : Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and begin titrating with a standardized solution of 0.1 M HCl, adding small, precise increments.
-
Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[7]
-
Data Analysis : Plot the recorded pH values against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve (the peak of the first derivative). The pKa is the pH at the half-equivalence point.[5]
-
Validation : Perform a minimum of three replicate titrations to ensure the reproducibility of the result. The self-validating nature of this protocol comes from the consistency of the pKa values obtained across multiple runs.[5]
Conclusion
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a molecule with distinct physicochemical and chemical properties derived from its secondary amine and 5-methylisoxazole functionalities. Its basicity allows for salt formation to modulate solubility, while the isoxazole ring offers a balance of aromatic stability and potential for controlled chemical transformation. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to produce, characterize, and utilize this compound effectively in their research and development endeavors.
References
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- IT Services - University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- National Institutes of Health. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC.
- CymitQuimica. CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid.
- Huo, et al. (2013).
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide....
- Semantic Scholar. (n.d.).
- ChemicalBook. (2022). Chemical Reactivity of Benzo[c]isoxazole.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Wikipedia. Isoxazole.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
- RSC Publishing. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
- ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- N-Methyl-1-(5-methylisoxazol-3-yl)methanamine, 95% Purity, C6H10N2O, 1 gram. (URL not available).
Sources
The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activities of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets. This technical guide provides a comprehensive exploration of the significant biological activities exhibited by isoxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights to inform future drug design and development endeavors.
The Versatility of the Isoxazole Nucleus in Medicinal Chemistry
The isoxazole moiety is a prominent feature in numerous FDA-approved drugs, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its utility in drug design stems from several key characteristics:
-
Electronic Nature: The electron-rich nature of the isoxazole ring allows for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[3][4]
-
Metabolic Stability: The isoxazole ring can enhance the metabolic stability of a molecule, a crucial attribute for drug candidates.
-
Synthetic Tractability: A diverse range of synthetic methodologies exists for the construction and functionalization of the isoxazole core, enabling the creation of extensive compound libraries for screening.[5][6]
This guide will explore the biological activities that arise from the strategic incorporation of the isoxazole scaffold into small molecules.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a multitude of mechanisms to combat tumor growth and proliferation.[1][7] These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt critical signaling pathways.[1][7]
Mechanisms of Anticancer Action
The anticancer effects of isoxazole derivatives are multifaceted and often target multiple cancer hallmarks.
-
Induction of Apoptosis: A primary mechanism by which isoxazole-containing compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[8][9] This is often achieved through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases.[10] For instance, some derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases and subsequent cell death.[10]
-
Enzyme Inhibition: Isoxazole derivatives have been designed to selectively inhibit enzymes that are crucial for cancer cell survival and proliferation. This includes:
-
Kinase Inhibition: Targeting protein kinases, which are often dysregulated in cancer, is a well-established anticancer strategy. Certain 3,4-diaryl-isoxazoles act as ATP-competitive inhibitors of Casein Kinase 1 (CK1), a key regulator of signaling pathways like Wnt and Hedgehog, leading to cell cycle arrest and apoptosis.[11]
-
Topoisomerase Inhibition: These enzymes are vital for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage in rapidly dividing cancer cells.
-
Aromatase Inhibition: In hormone-dependent cancers like breast cancer, aromatase is a key enzyme in estrogen biosynthesis. Isoxazole derivatives have been developed as potent aromatase inhibitors.[7]
-
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization by isoxazole-based compounds can arrest cells in mitosis, ultimately leading to apoptosis.[7]
Experimental Workflow: Assessing Anticancer Cytotoxicity
A fundamental assay to evaluate the anticancer potential of isoxazole derivatives is the MTT assay, which measures cell viability.
Diagram 1: Experimental Workflow for MTT Assay
Caption: A streamlined workflow for determining the cytotoxicity of isoxazole derivatives using the MTT assay.
Quantitative Data: Anticancer Activity of Isoxazole Derivatives
The following table summarizes the cytotoxic activity of representative isoxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Chalcone Derivatives | DU145 (Prostate) | 0.96 - 1.06 | [12] |
| 3,5-Disubstituted Isoxazoles | U87 (Glioblastoma) | 42.8 - 67.6 | [12][13] |
| Isoxazole Curcumin Derivative | MCF7 (Breast) | 3.97 | [12] |
| Tetrazole-based Isoxazolines | A549 (Lung) | 1.49 - 1.51 | [14] |
| 3,5-Diamino-4-arylazo-isoxazoles | PC3 (Prostate) | 38.63 - 147.9 | [15][16] |
Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some exhibiting potent activity against multidrug-resistant strains.[2][17]
Mechanisms of Antimicrobial Action
The antimicrobial activity of isoxazoles is often attributed to their ability to inhibit essential microbial enzymes or disrupt cellular structures.
-
Enzyme Inhibition: Similar to their anticancer effects, isoxazole derivatives can target and inhibit microbial enzymes that are vital for survival. This includes enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.[2]
-
Cell Membrane Disruption: Some isoxazole compounds can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Certain isoxazole derivatives have been shown to inhibit biofilm formation, rendering the microbes more susceptible to conventional antibiotics.[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standardized technique for determining the MIC.
Diagram 2: Broth Microdilution Assay Workflow
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against different microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Isoxazole Chalcone Derivative | S. aureus | 1 | [18] |
| Dihydropyrazole from Isoxazole Chalcone | C. albicans | 2 | [18] |
| Triazole-Isoxazole Hybrid | E. coli | 15 | [19] |
| Thiazole-based Isoxazoles | B. subtilis | 10 - 80 | [3] |
| Thiazole-based Isoxazoles | C. albicans | 6 - 60 | [3] |
| Thiazole-based Isoxazoles | E. coli | 30 - 80 | [3] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Isoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.[20][21]
Mechanism of Anti-inflammatory Action: COX-2 Inhibition
A prominent mechanism of anti-inflammatory action for many isoxazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[21][22]
-
The Role of COX Enzymes: COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
-
Selective Inhibition: By selectively inhibiting COX-2 over COX-1, isoxazole-based non-steroidal anti-inflammatory drugs (NSAIDs) can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[22][23]
Diagram 3: Mechanism of COX-2 Inhibition by Isoxazole Derivatives
Caption: Isoxazole derivatives can exert anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
A classic in vivo model for evaluating the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema assay in rats or mice.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the isoxazole derivative or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Quantitative Data: Anti-inflammatory Activity of Isoxazole Derivatives
The following table provides IC50 values for the inhibition of COX-2 by various isoxazole derivatives.
| Compound Class | IC50 for COX-2 Inhibition (µM) | Reference |
| 1,5-Diarylpyrazoles-urea Hybrid | 0.52 | [23] |
| Novel Isoxazole Derivative (C6) | Potent inhibitor | [22] |
| Novel Isoxazole Derivative (C5) | Potent inhibitor | [22] |
| Novel Isoxazole Derivative (C3) | Potent inhibitor | [22] |
| Mofezolac-spacer-AA Hybrid | 0.09 - 0.8 | [24] |
Neuroprotective Activity: Combating Neurodegeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Isoxazole derivatives are being investigated for their potential to protect neurons from damage caused by oxidative stress and inflammation.[25][26]
Mechanisms of Neuroprotection
The neuroprotective effects of isoxazole derivatives are often linked to their antioxidant and anti-inflammatory properties.
-
Antioxidant Effects: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage. Isoxazole-containing compounds can act as antioxidants by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[4]
-
Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a significant role in the progression of neurodegenerative diseases. By inhibiting pro-inflammatory signaling pathways, isoxazole derivatives can reduce the production of inflammatory mediators in the brain.[26]
Diagram 4: Neuroprotective Mechanisms of Isoxazole Derivatives
Caption: Isoxazole derivatives can protect neurons through both antioxidant and anti-inflammatory mechanisms.
Experimental Protocol: Assessing Neuroprotection in an In Vitro Model of Oxidative Stress
A common in vitro model to assess neuroprotective effects involves inducing oxidative stress in neuronal cell lines, such as HT22 cells.
Step-by-Step Methodology:
-
Cell Culture: Culture HT22 neuronal cells in appropriate media.
-
Compound Pre-treatment: Treat the cells with various concentrations of the isoxazole derivative for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as glutamate or hydrogen peroxide to the cell culture medium.
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) of the isoxazole derivative for neuroprotection.
Quantitative Data: Neuroprotective Activity of Isoxazole Derivatives
The following table presents the neuroprotective activity of isoxazole-substituted chromans against oxidative stress-induced cell death, expressed as EC50 values.
| Compound Class | EC50 for Neuroprotection (µM) | Reference |
| 3-Aryl-5-(chroman-5-yl)-isoxazoles | ~0.3 | [25] |
| Isoxazole-substituted Chromans | < 1.0 | [25] |
| Fluorophenyl-isoxazole-carboxamides (DPPH scavenging) | 0.45 - 0.47 | [4] |
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities of isoxazole derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their significance in drug discovery. The ability to readily synthesize and modify the isoxazole core allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Future research in this area will likely focus on:
-
Multi-target Drug Design: Developing isoxazole derivatives that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects, particularly in complex diseases like cancer and neurodegenerative disorders.
-
Targeted Drug Delivery: Incorporating isoxazole-based drugs into targeted delivery systems to enhance their efficacy and reduce off-target side effects.
-
Exploration of New Biological Activities: Investigating the potential of isoxazole derivatives in other therapeutic areas, such as metabolic and cardiovascular diseases.
The continued exploration of the chemical space around the isoxazole nucleus, guided by a deeper understanding of its interactions with biological targets, holds immense promise for the development of the next generation of innovative medicines.
References
-
Gujjjarappa, R., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
Gujjjarappa, R., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]
-
Kontogiorgis, C. A., et al. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. PubMed. [Link]
-
Shaik, A. B., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC. [Link]
-
Al-Ostath, A., et al. (2025). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. [Link]
-
Jakhmola, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]
-
Martis, G. J., et al. (2025). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]
-
Kumar, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]
-
Saleh, T. A., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]
-
Ali, H. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
-
Kumar, S., et al. (2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
-
Noolvi, M. N., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Semantic Scholar. [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-Noolvi-Vipan/2f928a6f3a763c32817452d3a088998904791e2b]([Link]
-
Kamal, A., et al. (2015). IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]
-
Mączyński, M., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC. [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Perrone, M. G., et al. (2022). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]
-
Kumar, K., et al. (2024). The IC 50 value of compound 1a, 1b, 1c, and 1d. ResearchGate. [Link]
-
Bou-Salah, A., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]
-
Kumar, A., et al. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
Kangra, K., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Yılmaz, I., et al. (2021). The half maximal inhibitory concentration values (IC 50 ) of isoxazole and its derivates for GR. ResearchGate. [Link]
-
Chiacchio, M. A., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH. [Link]
-
Panda, S. S., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Dove Press. [Link]
-
Al-Ghorbani, M., et al. (2025). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
-
Al-Said, M. S., et al. (2012). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]
-
Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]
-
Kumar, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]
-
Jaradat, N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]
-
Jatana, N., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. [Link]
-
Yasuda, N., et al. (1983). Synthesis and antibacterial activity of triazole and isoxazole derivatives of ampicillin. The Journal of Antibiotics. [Link]
-
Tsolaki, E., et al. (2020). Neuroprotective effects, effective dose 50 (EC50) values, and maximal... ResearchGate. [Link]
-
Jaradat, N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways | Semantic Scholar [semanticscholar.org]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ijpca.org [ijpca.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 25. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to N-methyl-1-(5-methylisoxazol-3-yl)methanamine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document serves as a research and development prospectus, detailing proposed synthetic routes, characterization methodologies, and a hypothesis-driven exploration of its potential biological activities. By leveraging data from structurally related isoxazole derivatives, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, investigate, and potentially exploit the therapeutic utility of this compound.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in pharmaceutical chemistry. Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of bioactive molecules.[1] The isoxazole nucleus is present in a number of FDA-approved drugs, demonstrating its clinical significance.[2] Compounds incorporating the isoxazole ring have been reported to exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[2][3]
The 5-methylisoxazole-3-yl moiety, in particular, has been a key component in the development of various therapeutic agents. For instance, derivatives of 5-methylisoxazole-3-carboxamide have been synthesized and evaluated as potent antitubercular and antibacterial agents.[4] This highlights the potential of the 3-substituted 5-methylisoxazole core in the discovery of novel therapeutics. This guide focuses on the N-methylated amine derivative, N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a compound with unexplored potential.
Proposed Synthetic Pathways
Given the absence of a dedicated synthetic protocol in the literature for N-methyl-1-(5-methylisoxazol-3-yl)methanamine, two primary and reliable synthetic strategies are proposed, based on well-established organic chemistry principles.
Pathway A: Reductive Amination of 5-Methylisoxazole-3-carboxaldehyde
Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[5] This approach involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5] This one-pot procedure is highly efficient and offers good control over the degree of alkylation.[6]
The proposed synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine via reductive amination starts from the commercially available 5-methylisoxazole-3-carboxaldehyde.
Caption: Proposed reductive amination pathway.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 5-methylisoxazole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane at room temperature, add a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or ethanol).
-
Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC). A catalytic amount of acetic acid can be added to accelerate imine formation.[7]
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture. Sodium triacetoxyborohydride is preferred as it is selective for the reduction of imines in the presence of aldehydes and is less sensitive to moisture compared to other borohydrides.[5]
-
Reaction Monitoring and Work-up: Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by TLC. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Pathway B: N-methylation of (5-Methylisoxazol-3-yl)methanamine
An alternative approach is the direct N-methylation of the primary amine, (5-methylisoxazol-3-yl)methanamine. This method is contingent on the availability of the starting primary amine, which can be synthesized from the corresponding aldehyde via reductive amination with ammonia.
Experimental Protocol: N-methylation
-
Reaction Setup: Dissolve (5-methylisoxazol-3-yl)methanamine (1.0 eq) in a suitable solvent like methanol or acetonitrile. Add a base such as potassium carbonate (2.0-3.0 eq) to the solution.
-
Methylation: Add a methylating agent, for instance, methyl iodide (CH3I, 1.1 eq) or dimethyl sulfate ((CH3)2SO4, 1.1 eq), dropwise to the stirred suspension at room temperature. Caution: Methylating agents are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by column chromatography to yield the desired N-methylated product. A potential challenge with this method is controlling the degree of methylation to avoid the formation of the quaternary ammonium salt.
Physicochemical Properties (Predicted)
As there is no experimental data for N-methyl-1-(5-methylisoxazol-3-yl)methanamine, the physicochemical properties of its parent primary amine, (5-methylisoxazol-3-yl)methanamine, are presented below as a reference.
| Property | Value | Source |
| Molecular Formula | C5H8N2O | PubChem |
| Molecular Weight | 112.13 g/mol | PubChem |
| XLogP3-AA | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Note: These properties are for the primary amine precursor and are expected to be similar for the N-methylated derivative, with a slightly higher molecular weight and potentially a slightly higher lipophilicity.
Potential Biological Activities and Research Applications
The isoxazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[8] Derivatives of 5-methylisoxazole, in particular, have shown promising biological activities.
-
Antimicrobial Activity: Several studies have reported the synthesis of 5-methylisoxazole derivatives with significant antibacterial and antifungal properties.[9] For example, 5-methylisoxazole-3-carboxamide derivatives have demonstrated notable activity against Mycobacterium tuberculosis, Bacillus subtilis, and Escherichia coli.[4] It is plausible that N-methyl-1-(5-methylisoxazol-3-yl)methanamine could exhibit similar antimicrobial effects.
-
Anticancer Activity: The isoxazole ring is present in various compounds with antiproliferative properties.[10] Novel 5-methyl-3-phenylisoxazole-4-carboxamide derivatives have shown potent activities against several cancer cell lines.[10] Therefore, the target compound could be investigated for its cytotoxic effects against a panel of cancer cell lines.
-
Anti-inflammatory Activity: Isoxazole derivatives have been explored for their anti-inflammatory potential.[1] The well-known NSAID, Valdecoxib, contains an isoxazole ring.[8] This suggests that N-methyl-1-(5-methylisoxazol-3-yl)methanamine could be a candidate for screening in anti-inflammatory assays.
-
Kinase Inhibition: Substituted isoxazoles have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, a derivative of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea was identified as a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor.[11]
Logical Flow for Biological Evaluation
Caption: A logical workflow for the biological evaluation.
Conclusion and Future Directions
N-methyl-1-(5-methylisoxazol-3-yl)methanamine represents an unexplored area within the vast chemical space of isoxazole derivatives. This technical guide outlines robust and feasible synthetic strategies to access this molecule, paving the way for its characterization and biological evaluation. The rich pharmacology of related 5-methylisoxazole-3-yl compounds strongly suggests that the target molecule could possess valuable therapeutic properties. Future research should focus on the successful synthesis and purification of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, followed by a systematic screening for antimicrobial, anticancer, and anti-inflammatory activities. Positive hits from these initial screens would warrant more in-depth mechanism of action studies and structure-activity relationship (SAR) explorations to optimize its potential as a lead compound in drug discovery programs.
References
- Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). Archiv der Pharmazie.
- Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmacy & Pharmaceutical Research.
- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences.
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. (2015). Anti-Infective Agents.
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015).
- Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. (2015). R Discovery.
- CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega.
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (n.d.).
- Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (n.d.). PubMed.
- Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-c
- A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013).
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Future Journal of Pharmaceutical Sciences.
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (n.d.). IRIS.
- Reductive Amin
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry.
- Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. (n.d.).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022). PubMed Central.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
- Behaviour of 3-amino-5-methylisoxazole and... (n.d.).
- 3-Amino-5-methylisoxazole. (n.d.). PubChem.
Sources
- 1. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. ijbpas.com [ijbpas.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
"discovery and synthesis of novel isoxazole compounds"
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility have led to its incorporation into a multitude of biologically active molecules, spanning a wide therapeutic spectrum. This guide provides a comprehensive overview of the discovery and synthesis of novel isoxazole compounds, intended for professionals in drug development and chemical research. We will delve into the strategic considerations for designing new isoxazole-based entities, explore the most robust and innovative synthetic methodologies, detail rigorous characterization techniques, and discuss the critical evaluation of their biological activity. This document is structured to serve as both a foundational reference and a practical guide, blending established principles with cutting-edge advancements in the field.
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring is more than just a simple heterocycle; it is considered a "privileged scaffold" in drug discovery. This status is attributed to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for molecular recognition at biological targets. The presence of the N-O bond introduces a degree of metabolic instability that can be strategically exploited for prodrug design, while the overall aromatic character contributes to the conformational rigidity of the molecule.
The therapeutic landscape of isoxazole-containing drugs is remarkably diverse, underscoring the scaffold's versatility. Notable examples include the COX-2 inhibitor valdecoxib, the antibiotic sulfamethoxazole, and the anti-androgen danazol.[1][2] The demonstrated success of these and other isoxazole-based drugs has fueled ongoing research into novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.[3][4] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3][5][6]
Strategic Design of Novel Isoxazole Compounds
The design of new isoxazole derivatives is a multifactorial process that balances synthetic feasibility with desired biological outcomes. Key to this process is a thorough understanding of Structure-Activity Relationships (SAR).
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how chemical structure influences biological activity. For isoxazole compounds, SAR exploration typically focuses on the substitution patterns at the C3, C4, and C5 positions of the ring. For instance, in a series of isoxazole-based allosteric inhibitors of the retinoic-acid-receptor-related orphan receptor γt (RORγt), modifications at the C4 and C5 positions were shown to significantly impact potency and selectivity.[7] Similarly, for antimicrobial activity, the presence of electron-withdrawing groups on aryl substituents has been shown to enhance efficacy.[2]
Table 1: Illustrative SAR Data for a Hypothetical Series of Isoxazole-Based Kinase Inhibitors
| Compound ID | R1 (C3-substituent) | R2 (C5-substituent) | IC50 (nM) |
| ISO-001 | Phenyl | Methyl | 520 |
| ISO-002 | 4-Chlorophenyl | Methyl | 150 |
| ISO-003 | Phenyl | Ethyl | 480 |
| ISO-004 | 4-Chlorophenyl | Trifluoromethyl | 25 |
Computational Approaches in Isoxazole Design
Modern drug design heavily relies on computational tools to predict the properties and activities of novel compounds before their synthesis. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are invaluable in the rational design of isoxazole derivatives.[8] These methods can help in identifying promising candidates, predicting their binding modes with target proteins, and estimating their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[8]
Synthesis of the Isoxazole Core: Key Methodologies
The construction of the isoxazole ring can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
The Cornerstone: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is the most widely employed and versatile method for synthesizing isoxazoles.[9][10][11] This reaction is highly regioselective and allows for the introduction of a wide variety of substituents.
The nitrile oxide is typically generated in situ from an aldoxime using a mild oxidant or by the dehydrohalogenation of a hydroximoyl halide.[10][12]
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
-
Preparation of the Hydroximoyl Chloride: To a solution of the desired aldoxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
In situ Generation of Nitrile Oxide and Cycloaddition: To the solution containing the hydroximoyl chloride, add the terminal alkyne (1.2 eq) followed by the slow addition of a base such as triethylamine (TEA) (1.5 eq) at room temperature. Stir the reaction for 12-24 hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles.
Condensation Reactions of 1,3-Dicarbonyl Compounds
Another classical and reliable method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[9][13] This reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring.
Modern and Green Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. For isoxazole synthesis, this has led to the exploration of:
-
Metal-Catalyzed Reactions: Gold and copper catalysts have been shown to be effective in promoting the cyclization of propargyl oximes to form isoxazoles.[14][15]
-
Ultrasound and Microwave-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields by providing efficient energy transfer.[16]
-
Mechanochemistry: Ball-milling has emerged as a solvent-free method for the synthesis of isoxazoles, offering a greener alternative to traditional solution-phase reactions.[11]
Rigorous Characterization of Novel Isoxazole Compounds
The unambiguous structural elucidation of newly synthesized isoxazole compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons on the isoxazole ring are characteristic and provide valuable information about the substitution pattern.[17][18]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as C=N, N-O, and C=O stretching vibrations.[17]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the molecule, which allows for the determination of its elemental composition and confirmation of its molecular formula.[14][17]
Table 2: Typical Spectroscopic Data for a 3-Phenyl-5-methylisoxazole
| Technique | Characteristic Signal |
| 1H NMR | Singlet at ~2.5 ppm (CH3), Singlet at ~6.5 ppm (isoxazole H), Multiplets at 7.4-7.8 ppm (Phenyl H) |
| 13C NMR | Signal at ~12 ppm (CH3), Signals at ~100 ppm (isoxazole C4), ~160 ppm (isoxazole C3), ~170 ppm (isoxazole C5), Signals at 125-130 ppm (Phenyl C) |
| IR (cm-1) | ~1610 (C=N), ~1450 (C=C), ~900 (N-O) |
| HRMS (m/z) | Calculated and found mass corresponding to C10H9NO |
Biological Evaluation and Lead Optimization
Once a novel isoxazole compound has been synthesized and characterized, the next critical step is to evaluate its biological activity. This typically involves a battery of in vitro and in vivo assays tailored to the specific therapeutic target.
In Vitro Assays
Initial screening is usually performed using in vitro assays to determine the compound's potency and selectivity. This could include:
-
Enzyme inhibition assays
-
Receptor binding assays
-
Cell-based assays to measure cytotoxicity, proliferation, or other cellular responses[19]
Caption: The iterative cycle of drug discovery and lead optimization.
In Vivo Studies
Compounds that show promising activity in vitro are then advanced to in vivo studies in animal models. These studies are designed to assess the compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a living organism.
The data gathered from both in vitro and in vivo studies feeds back into the design phase, allowing for the iterative optimization of the lead compound to improve its drug-like properties.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a rich source of novel therapeutic agents. Advances in synthetic chemistry, particularly in the realm of green and efficient methodologies, are enabling the rapid generation of diverse isoxazole libraries.[3][20] Coupled with the power of computational drug design and a deeper understanding of the molecular basis of disease, the future for the discovery of innovative isoxazole-based drugs is bright. The ongoing exploration of this privileged structure is certain to yield the next generation of medicines to address unmet medical needs.[3]
References
- A review of isoxazole biological activity and present synthetic techniques. (URL: )
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: )
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (URL: [Link])
-
Isoxazole - Wikipedia. (URL: [Link])
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC - NIH. (URL: )
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: )
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (URL: [Link])
-
Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review - IJARIIT. (URL: [Link])
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (URL: [Link])
-
Structure–activity relationship of isoxazole derivatives. - ResearchGate. (URL: [Link])
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])
-
Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (URL: [Link])
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH. (URL: [Link])
-
A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (URL: [Link])
-
Natural products-isoxazole hybrids. (URL: [Link])
-
synthesis of isoxazoles - YouTube. (URL: [Link])
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (URL: [Link])
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH. (URL: [Link])
-
Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction - Taylor & Francis. (URL: [Link])
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. (URL: [Link])
-
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI. (URL: [Link])
-
Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery. (URL: [Link])
-
Advances in Isoxazole Synthesis | PDF | Alkene | Chemical Reactions - Scribd. (URL: [Link])
-
One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions - PubMed Central. (URL: [Link])
-
Construction of Isoxazole ring: An Overview. (URL: [Link])
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. (URL: [Link])
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. (URL: [Link])
-
Synthesis, spectroscopic characterization of new heterocycles based on sulfamethoxazole as potent antimicrobial agents - ResearchGate. (URL: [Link])
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
- 14. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sciarena.com [sciarena.com]
- 19. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Abstract
This document provides a comprehensive analysis of the potential pharmacological profile of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. Given the limited publicly available data on this specific molecule, this guide employs a hypothesis-driven approach. By examining the established biological activities of structurally related compounds and key pharmacophoric elements, we construct a predictive pharmacological profile. The core of this analysis focuses on the 5-methylisoxazol-3-yl moiety, a "privileged scaffold" found in a range of bioactive agents. We postulate that N-methyl-1-(5-methylisoxazol-3-yl)methanamine may exhibit activity at central nervous system targets, particularly GABA-A receptors and monoamine transporters. To validate this hypothesis, a detailed, step-by-step experimental workflow for comprehensive in vitro and in vivo characterization is presented. This guide is intended to serve as a foundational resource for initiating research and development programs centered on this compound and its derivatives.
Introduction: The 5-Methylisoxazol-3-yl Moiety as a Privileged Scaffold
The isoxazole ring is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere for other functional groups. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-infective, anti-inflammatory, and potent central nervous system (CNS) effects.
This guide focuses on the specific compound, N-methyl-1-(5-methylisoxazol-3-yl)methanamine . While direct pharmacological data for this exact structure is scarce in peer-reviewed literature, its constituent parts—the 5-methylisoxazol-3-yl core and the N-methylmethanamine side chain—are present in numerous well-characterized molecules. This structural precedent allows us to build a robust, predictive model of its potential biological activities.
The purpose of this document is twofold:
-
To synthesize existing knowledge on related compounds to construct a plausible, hypothesis-driven pharmacological profile for N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
-
To provide a rigorous, field-proven experimental workflow to systematically validate these hypotheses, guiding future research and development efforts.
Chemical Identity and Proposed Synthesis
Before exploring its potential pharmacology, it is essential to define the molecule's chemical properties and a viable synthetic strategy.
Chemical Structure:
-
IUPAC Name: N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine
-
Molecular Formula: C₆H₁₀N₂O
-
Molecular Weight: 126.16 g/mol
Proposed Synthetic Pathway:
A plausible synthetic route can be devised based on established isoxazole chemistry. A logical approach would involve the reductive amination of a suitable aldehyde precursor. This multi-step process leverages commercially available starting materials and standard organic chemistry transformations.
Caption: Proposed two-step synthesis of the target compound.
Predicted Pharmacological Profile: A Hypothesis-Driven Approach
Analysis of compounds containing the 5-methylisoxazol-3-yl scaffold suggests several high-probability biological targets.
Hypothesis 1: CNS Activity via GABA-A Receptor Modulation
A compelling line of evidence points toward potential activity at the γ-aminobutyric acid type A (GABA-A) receptor. The compound MRK-016 , a potent and selective inverse agonist for the α5 subtype of the GABA-A receptor, prominently features the 5-methylisoxazol-3-yl moiety.[2][3]
-
Mechanism Insight: GABA-A α5 receptors are highly expressed in the hippocampus and are critically involved in learning and memory. Inverse agonists at this site can enhance cognitive performance by reducing tonic inhibition, thereby facilitating synaptic plasticity phenomena like long-term potentiation (LTP).[2][3]
-
Structural Rationale: The 5-methylisoxazol-3-yl group in MRK-016 is crucial for its high-affinity binding to the benzodiazepine site on the GABA-A receptor complex.[4] It is plausible that our simpler target compound retains some affinity for this site.
-
Prediction: N-methyl-1-(5-methylisoxazol-3-yl)methanamine may act as a modulator of GABA-A receptors, potentially with selectivity for the α5 subtype. Its functional effect (agonist, antagonist, or inverse agonist) would require experimental determination.
Caption: Hypothesized modulation of GABA-A receptor signaling.
Hypothesis 2: CNS Activity via Monoamine Transporter Inhibition
Derivatives of isoxazole are also known to interact with monoamine transporters. Specifically, tropane analogs where the typical C2-ester is replaced by an isoxazole ring have shown potent and selective inhibitory activity at the dopamine transporter (DAT).[5]
-
Mechanism Insight: DAT inhibitors block the reuptake of dopamine from the synaptic cleft, increasing dopaminergic neurotransmission.[5] This mechanism is central to the action of stimulants and is a therapeutic target for conditions like ADHD and narcolepsy.
-
Structural Rationale: The N-methylmethanamine side chain of our target compound is a common feature in many monoamine transporter ligands. The combination of this side chain with the isoxazole core could confer affinity for DAT, the serotonin transporter (SERT), or the norepinephrine transporter (NET).
-
Prediction: The compound may exhibit inhibitory activity at one or more monoamine transporters, with a potential preference for DAT.
Other Potential Activities
The versatility of the isoxazole scaffold suggests other biological activities that warrant investigation:
-
Antimicrobial Potential: The 5-methylisoxazol-3-yl core is the defining feature of the widely used antibiotic Sulfamethoxazole .[6] While the mechanism of sulfonamides is specific, this precedent highlights the scaffold's compatibility with anti-infective drug design.
-
Antifungal/Anticancer Potential: An isomer, N-methyl-1-(3-methylisoxazol-5-yl)methanamine, has been investigated for potential antifungal and anticancer properties, suggesting these may be fruitful areas for screening.[1]
Proposed Experimental Workflow for Pharmacological Characterization
To move from hypothesis to data, a structured, multi-tiered experimental approach is required. This workflow ensures that foundational in vitro data is gathered efficiently before committing to more resource-intensive in vivo studies.
Caption: A comprehensive workflow for pharmacological validation.
In Vitro Profiling Protocols
Objective: To determine the compound's primary biological targets and assess its basic drug-like properties.
Protocol 1: Broad Panel Receptor Binding Screen
-
Assay Type: Radioligand binding assays.
-
Primary Targets of Interest:
-
GABA-A receptor subtypes (α1, α2, α3, α5) via [³H]flumazenil binding.
-
Monoamine Transporters: DAT, SERT, NET via [³H]WIN 35,428, [³H]citalopram, and [³H]nisoxetine, respectively.
-
-
Procedure: a. Prepare membrane homogenates from appropriate tissues or cell lines expressing the target receptors. b. Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound (e.g., 10 µM to 1 nM). c. After reaching equilibrium, separate bound and free radioligand by rapid filtration. d. Quantify radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) by nonlinear regression analysis of the competition binding curves.
Protocol 2: Functional Activity Assays (Target-Dependent)
-
If GABA-A Binding is Confirmed:
-
Assay Type: Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific GABA-A receptor subunit combinations.
-
Procedure: a. Inject oocytes with cRNAs for the desired α, β, and γ subunits. b. Clamp oocytes at a holding potential of -70 mV. c. Perfuse with a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current. d. Co-apply GABA with the test compound to measure modulation of the chloride current.
-
Data Analysis: Determine EC₅₀ (agonist), IC₅₀ (antagonist), or efficacy (inverse agonist) values.
-
-
If Transporter Binding is Confirmed:
-
Assay Type: Neurotransmitter uptake assay using synaptosomes or transfected cell lines.
-
Procedure: a. Pre-incubate synaptosomes or cells with the test compound. b. Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine). c. Terminate the reaction after a short incubation period by rapid filtration. d. Measure the amount of accumulated radioactivity.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of neurotransmitter uptake.
-
In Vivo Evaluation Protocols
Objective: To assess the compound's behavior in a whole-organism system, including its pharmacokinetics and target engagement.
Protocol 3: Rodent Pharmacokinetic (PK) Study
-
Species: Male Sprague-Dawley rats.
-
Administration: Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h). For CNS-active candidates, collect terminal brain samples.
-
Analysis: Quantify compound concentrations in plasma and brain homogenate using LC-MS/MS.
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters: clearance, volume of distribution, half-life (t₁/₂), and oral bioavailability (%F). Calculate the brain-to-plasma ratio.
Data Summary and Interpretation
To guide expectations, the following table presents hypothetical data that could emerge from the proposed in vitro screens, based on the pharmacology of related molecules.
| Target | Assay Type | Predicted Potency (Ki or IC₅₀) | Rationale / Implication |
| GABA-A α5 | [³H]flumazenil Binding | 50 - 500 nM | Moderate affinity suggests the scaffold is active.[2][3] |
| GABA-A α1 | [³H]flumazenil Binding | > 1000 nM | Potential for α5 selectivity, avoiding sedation associated with α1. |
| DAT | [³H]WIN 35,428 Binding | 75 - 750 nM | Moderate affinity suggests potential for DAT inhibition.[5] |
| SERT | [³H]citalopram Binding | > 2000 nM | Potential for selectivity over the serotonin transporter. |
| hERG Channel | Electrophysiology | > 10 µM | Low risk of cardiac liability is a critical early go/no-go criterion. |
| Hepatocyte Stability | Metabolic Turnover | t₁/₂ > 30 min | Indicates sufficient metabolic stability to warrant in vivo testing. |
Interpretation: This hypothetical profile suggests a CNS-active compound with moderate, potentially selective, affinity for the GABA-A α5 receptor and the dopamine transporter. Such a profile could be of interest for developing novel cognitive enhancers or treatments for ADHD with a unique mechanism of action. The favorable hERG and stability data would support progression to in vivo studies.
Safety and Toxicology Considerations
While a full toxicological profile requires extensive study, preliminary guidance can be taken from related structures.
-
Acute Toxicity: The parent amine of an isomer, (3-methylisoxazol-5-yl)methanamine, is classified as "Toxic if swallowed" (Acute Tox. 3).[7] This indicates that N-methyl-1-(5-methylisoxazol-3-yl)methanamine should be handled with appropriate personal protective equipment (PPE).[8]
-
Hepatotoxicity: In vitro studies of related N-methylated compounds have shown potential for glutathione (GSH) depletion in hepatocytes, a marker of cellular stress.[9] Early cytotoxicity and metabolic profiling are therefore critical.
-
General Handling: Standard laboratory safety practices, including use in a well-ventilated area and avoidance of skin and eye contact, are recommended.[10]
Conclusion and Future Directions
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a small molecule with a compelling, albeit uncharacterized, pharmacological potential. Based on a rigorous analysis of its core chemical scaffold, we hypothesize that this compound is likely to exhibit CNS activity, primarily through the modulation of GABA-A receptors and/or monoamine transporters.
This guide provides the foundational logic and a detailed experimental blueprint to systematically investigate this hypothesis. The proposed workflow, from chemical synthesis through in vivo evaluation, represents a self-validating system designed to efficiently determine the compound's true pharmacological profile. Should the in vitro and in vivo data align with the predictions, N-methyl-1-(5-methylisoxazol-3-yl)methanamine could serve as a valuable lead compound for developing novel therapeutics targeting cognitive dysfunction, attention disorders, or other CNS-related indications.
References
-
PubChem. (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information. Available from: [Link].
-
Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][7][11]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-5. Available from: [Link].
-
PharmaCompass. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide. Available from: [Link].
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Carvalho, M., et al. (2004). The toxicity of N-methyl-alpha-methyldopamine to freshly isolated rat hepatocytes is prevented by ascorbic acid and N-acetylcysteine. Toxicology, 200(2-3), 193-203. Available from: [Link].
-
Atack, J.R., et al. (2009). In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][7][11]triazine (MRK-016), a GABAA receptor alpha5 subtype-selective inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 331(2), 470-84. Available from: [Link].
-
ResearchGate. In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][7][11]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. Available from: [Link].
-
Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5. Available from: [Link].
-
Abebe, D., et al. (2013). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844-4847. Available from: [Link].
Sources
- 1. Buy N-methyl-1-(3-methylisoxazol-5-yl)methanamine | 401647-22-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1,2,4]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. The toxicity of N-methyl-alpha-methyldopamine to freshly isolated rat hepatocytes is prevented by ascorbic acid and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Methenamine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the In Silico Prediction of N-methyl-1-(5-methylisoxazol-3-yl)methanamine Activity
<
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the strategic integration of computational methodologies. We will move beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust predictive workflow. The methodologies discussed herein are grounded in established scientific principles and are supported by extensive citations to authoritative literature.
Part 1: Foundational Strategy & Target Identification
The Isoxazole Moiety: A Versatile Pharmacophore
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] This arrangement confers a unique electronic and structural profile, making it a common feature in many biologically active compounds.[4] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][4] The well-known GABA_A receptor agonist, muscimol, is a 3-hydroxyisoxazole, highlighting the potential for this scaffold to interact with key neurological targets.[5]
Hypothesis-Driven Target Selection: The GABA_A Receptor
Given the structural similarities of the isoxazole core to known neuromodulators, a primary hypothesis is that N-methyl-1-(5-methylisoxazol-3-yl)methanamine may exhibit activity at the γ-aminobutyric acid type A (GABA_A) receptor. The GABA_A receptor, a ligand-gated ion channel, is a crucial target for therapies aimed at treating anxiety, epilepsy, and other neurological disorders.[6] Therefore, this guide will use the GABA_A receptor as the primary target for our predictive workflow. This focused approach allows for a more detailed and practical demonstration of the in silico techniques.
Part 2: The Multi-Pronged In Silico Workflow
A robust in silico assessment relies on a confluence of methodologies, each providing a different layer of evidence. Our workflow integrates ligand-based and structure-based approaches to build a comprehensive activity profile.[7]
Ligand-Based Approaches: Learning from Known Actives
Ligand-based methods are founded on the principle that structurally similar molecules often exhibit similar biological activities.[7] These methods are particularly valuable when the three-dimensional structure of the target protein is unknown or when a large body of structure-activity relationship (SAR) data is available.
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[8] Pharmacophore models can be generated from a set of known active ligands and used to screen large compound libraries for molecules with the desired features.[9][10]
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Ligand Dataset Curation:
-
Compile a structurally diverse set of known GABA_A receptor modulators with confirmed activity (e.g., from the ChEMBL or BindingDB databases).
-
Include both active and inactive compounds to enhance model discrimination.
-
Generate 3D conformers for all ligands using a suitable tool like Open Babel.
-
-
Pharmacophore Feature Identification:
-
Utilize software such as PharmaGist or LigandScout to align the active ligands and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
-
-
Model Generation and Validation:
-
Generate a set of pharmacophore hypotheses based on the identified features.
-
Validate the models by screening a test set of known active and inactive compounds. A good model should have high sensitivity (correctly identifying actives) and specificity (correctly identifying inactives).
-
QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[11] These models can predict the activity of new compounds based on their calculated molecular descriptors.[12][13]
Experimental Protocol: 2D-QSAR Model Development
-
Dataset Preparation:
-
Assemble a training set of isoxazole-containing compounds with experimentally determined GABA_A receptor binding affinities (e.g., pIC50 values).
-
Prepare an external test set of compounds that will not be used in model training to validate the model's predictive power.[14]
-
-
Descriptor Calculation:
-
For each molecule in the training and test sets, calculate a wide range of 2D molecular descriptors (e.g., topological, electronic, physicochemical) using software like PaDEL-Descriptor or Mordred.
-
-
Feature Selection and Model Building:
-
Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify the most relevant descriptors.
-
Use a statistical or machine learning method (e.g., multiple linear regression, support vector machine, random forest) to build the QSAR model.[12]
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.[15]
-
External Validation: Use the trained model to predict the activity of the compounds in the external test set.[16][17] The predictive R-squared (R²pred) is a key metric for evaluating external predictivity.[16]
-
Y-Randomization: Randomly shuffle the activity values of the training set and rebuild the model multiple times. A valid model should show a significant drop in performance for the randomized data.[17]
-
| Validation Parameter | Acceptable Value | Description |
| R² (Coefficient of Determination) | > 0.6 | Measures the goodness of fit for the training set. |
| Q² (Cross-validated R²) | > 0.5 | Assesses the internal predictive ability of the model.[16] |
| R²pred (External Validation R²) | > 0.5 | Evaluates the model's ability to predict new data.[16] |
Structure-Based Approaches: Interacting with the Target
Structure-based methods leverage the 3D structure of the biological target to predict how a ligand will bind.[7] These approaches provide detailed insights into the specific molecular interactions that drive binding affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[18][19] It is widely used in drug discovery to screen virtual compound libraries and to rationalize observed SAR.[18][19]
Experimental Protocol: Molecular Docking of N-methyl-1-(5-methylisoxazol-3-yl)methanamine to the GABA_A Receptor
-
Receptor Preparation:
-
Ligand Preparation:
-
Generate a 3D structure of N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
-
Minimize the ligand's energy and assign appropriate charges.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a grid box that encompasses the known benzodiazepine binding site at the α+/γ- interface of the GABA_A receptor.[6]
-
-
Docking Simulation:
-
Results Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities (typically in kcal/mol). Lower binding energy values generally indicate stronger binding.[18]
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, UCSF Chimera) to identify key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
ADMET Prediction: A Crucial Early Assessment
In addition to predicting biological activity, it is essential to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound.[23] Poor ADMET profiles are a major cause of drug candidate failure in later stages of development.[24] In silico ADMET prediction can provide an early warning of potential liabilities.[23][24]
Methodology: In Silico ADMET Profiling
A variety of online tools and standalone software packages (e.g., SwissADME, admetSAR) can be used to predict a wide range of ADMET properties. Key parameters to assess include:
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA).
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal organic cation transporter (OCT2) inhibition.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of Five | 0 violations | Likely to be orally bioavailable. |
| BBB Permeability | Yes/No | Indicates potential for CNS activity. |
| CYP2D6 Inhibition | Yes/No | Potential for drug-drug interactions. |
| hERG Inhibition | Yes/No | Potential for cardiotoxicity. |
Part 3: Data Synthesis and Conclusion
The true power of this multi-pronged approach lies in the synthesis of data from each method. A strong prediction of activity would be supported by:
-
A high degree of fit to a validated pharmacophore model.
-
A predicted high binding affinity from a statistically robust QSAR model.
-
A low-energy docking pose with favorable interactions in the target binding site.
-
An acceptable in silico ADMET profile.
Discrepancies between the different methods should be carefully investigated, as they may reveal important insights into the molecule's mode of action or potential off-target effects. This comprehensive in silico evaluation provides a solid foundation for prioritizing compounds for synthesis and experimental testing, ultimately accelerating the drug discovery process.[13][25]
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link not available]
-
Yu, H., & Chen, J. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]
-
Chirico, N., & Gramatica, P. (2012). On the development and validation of QSAR models. PubMed. [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society. [Link]
-
Wang, R., et al. (2022). A brief review of protein–ligand interaction prediction. PMC. [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]
-
Hilaris Publisher. (n.d.). Computational Tools for Protein-ligand Interaction Prediction. Hilaris Publisher. [Link]
-
Soni, R., et al. (2023). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]
-
Roy, A., & Zhang, Y. (2017). Structure-based prediction of ligand–protein interactions on a genome-wide scale. PNAS. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review. ijarsct. [Link]
-
Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]
-
Patsnap. (2025). What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]
-
Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. [Link]
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]
-
Roy, K., et al. (2012). On Two Novel Parameters for Validation of Predictive QSAR Models. PMC. [Link]
-
Basicmedical Key. (2016). Validation of QSAR Models. Basicmedical Key. [Link]
-
Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. PubMed. [Link]
-
Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ScienceDirect. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]
-
Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
arXiv. (2025). Quantum QSAR for drug discovery. arXiv. [Link]
-
ResearchGate. (2021). (PDF) Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. ResearchGate. [Link]
-
University of Palermo. (n.d.). Molecular Docking Tutorial. University of Palermo. [Link]
-
ResearchGate. (2025). Computational modeling of protein–ligand interactions: From binding site identification to pose prediction and beyond. ResearchGate. [Link]
-
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
-
SciSpace. (n.d.). Basic validation procedures for regression models in QSAR and QSPR studies. SciSpace. [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
-
Austra & Lian. (2022). Protein-Ligand Interaction Prediction Using Computational Tools. Austra & Lian. [Link]
-
Oxford Academic. (2018). Important considerations for the validation of QSAR models for in vitro mutagenicity. Mutagenesis. [Link]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]
-
ACS Publications. (n.d.). In Silico Prediction of Small Molecule-miRNA Associations Based on the HeteSim Algorithm. ACS Publications. [Link]
-
PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS. [Link]
-
YouTube. (2023). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. YouTube. [Link]
-
ETH Zurich Research Collection. (n.d.). In Silico Target Prediction for Small Molecules. ETH Zurich Research Collection. [Link]
-
Cook, J. M., et al. (n.d.). Synthesis, characterization and biological activity of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. PubMed Central. [Link]
-
SciSpace. (2018). In Silico Target Prediction for Small Molecules. SciSpace. [Link]
-
ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. ResearchGate. [Link]
-
MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]
-
OUCI. (n.d.). In Silico Target Prediction for Small Molecules. OUCI. [Link]
-
Casida, J. E., & Durkin, K. A. (n.d.). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. PMC. [Link]
-
bioRxiv. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
-
Wikipedia. (n.d.). Muscimol. Wikipedia. [Link]
-
ResearchGate. (n.d.). 4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. ResearchGate. [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. ijcrt.org [ijcrt.org]
- 5. Muscimol - Wikipedia [en.wikipedia.org]
- 6. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A brief review of protein–ligand interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. dovepress.com [dovepress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. rjwave.org [rjwave.org]
- 12. neovarsity.org [neovarsity.org]
- 13. jocpr.com [jocpr.com]
- 14. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 16. On Two Novel Parameters for Validation of Predictive QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the significance of QSAR in drug design? [synapse.patsnap.com]
Navigating the Unseen: A Technical Guide to the Safe Handling and Application of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a heterocyclic amine of increasing interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally analogous compounds and general best practices for handling isoxazole derivatives and secondary amines. The causality behind each recommendation is explained to foster a proactive safety culture within the laboratory.
Compound Identification and Inferred Hazard Profile
Structural Analogs and Their Reported Hazards:
| Compound Name | CAS Number | Reported Hazards | Source |
| (5-Methylisoxazol-3-yl)methanol | 35166-33-7 | Causes skin irritation, Causes serious eye irritation | [4] |
| 3-Hydroxy-5-methylisoxazole (Hymexazol) | 10004-44-1 | Harmful if swallowed, May cause an allergic skin reaction, Causes serious eye damage, Suspected of damaging fertility or the unborn child | [5] |
| (3-Methylisoxazol-5-yl)methanamine | 154016-55-4 | Toxic if swallowed | [6][7] |
| (5-Methyl-3-isoxazolyl)methylamine | 154016-48-5 | Causes severe skin burns and eye damage (Corrosive) | [8] |
| N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | 857283-57-9 | Causes severe skin burns and eye damage, May cause respiratory irritation | [9] |
Based on these data, it is prudent to treat N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a hazardous substance with the potential to be:
-
Corrosive: Causing severe skin burns and eye damage.
-
Toxic: Harmful or toxic if swallowed.
-
Irritant: Capable of causing skin, eye, and respiratory irritation.
-
Sensitizer: May cause an allergic skin reaction.
-
Reproductive Toxin: Suspected of damaging fertility or the unborn child.
Risk Assessment Workflow: A Proactive Approach
Before any experimental work begins, a thorough risk assessment is mandatory. The following workflow, visualized in the diagram below, provides a systematic process for identifying and mitigating risks.
Caption: Risk assessment workflow for handling novel chemical entities.
Personal Protective Equipment (PPE) and Engineering Controls
Given the inferred hazards, a stringent PPE and engineering control regimen is required.
-
Engineering Controls: All work involving N-methyl-1-(5-methylisoxazol-3-yl)methanamine, including weighing, dissolving, and reaction workups, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before each use. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves. Dispose of contaminated gloves immediately.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
Clothing and Footwear: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If there is a risk of exposure exceeding occupational limits or if irritation is experienced despite engineering controls, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.[4]
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash hands and any exposed skin thoroughly after handling.[9]
-
Use only in well-ventilated areas.[9]
-
When not in use, keep containers tightly closed.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep containers tightly closed to prevent degradation and release of vapors.
-
Store away from strong oxidizing agents and strong bases, which are potential incompatibilities.[4]
-
Consider storing in a locked cabinet or a designated area for toxic substances.[5][9]
Accidental Release and First Aid Measures
Prompt and correct responses to accidents can significantly mitigate harm.
Accidental Release:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety officer.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Experimental Workflow: Safe Handling Protocol
The following is a step-by-step protocol for the safe handling of N-methyl-1-(5-methylisoxazol-3-yl)methanamine in a laboratory setting.
Caption: Step-by-step safe handling workflow for laboratory experiments.
Toxicological and Reactivity Profile
Toxicological Information: The toxicological properties of N-methyl-1-(5-methylisoxazol-3-yl)methanamine have not been fully investigated.[11] However, based on the acute toxicity data for (3-Methylisoxazol-5-yl)methanamine (Acute Toxicity, Oral, Category 3), this compound should be considered highly toxic if ingested.[6][7] The corrosive nature of similar compounds suggests it can cause severe damage to tissues upon contact.[8][9] The potential for reproductive toxicity, as indicated by the analogue Hymexazol, necessitates careful handling by all researchers, especially those of child-bearing potential.[5]
Reactivity and Stability:
-
Stability: The compound is likely stable under normal laboratory conditions.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][9]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]
Conclusion
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a valuable research chemical that demands a high degree of caution. By understanding its inferred hazard profile through the lens of structural analogy and by implementing rigorous safety protocols, researchers can mitigate risks and conduct their work with confidence. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are embodied in a proactive safety culture that prioritizes knowledge, preparation, and meticulous execution.
References
- BenchChem. (n.d.). Application Notes and Protocols for Labeling Primary Amines with 2-Amidinothiophene HCl.
- Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines.
- Reddit. (2024, March 12). Amine workup.
- Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: (5-Methylisoxazol-3-yl)methanol.
- ChemicalBook. (2022, August 11). ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET: 3-Hydroxy-5-methylisoxazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine.
- Sigma-Aldrich. (n.d.). N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride.
- BLDpharm. (n.d.). N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine.
- PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine.
- Sigma-Aldrich. (n.d.). 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR.
- Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine.
- BLDpharm. (n.d.). N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride.
- Sigma-Aldrich. (2025, November 24). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 5-Methylisoxazol-3-amine(1072-67-9).
- BLDpharm. (n.d.). N-Methyl-1-(5-methylisoxazol-4-yl)methanamine.
- Echemi. (n.d.). BENZYL-(3-METHYL-ISOXAZOL-5-YLMETHYL)-AMINE Safety Data Sheets.
- PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
- NIH. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
- International Journal of Research and Review. (2022, September). A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
- RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- PubMed Central. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR 154016-55-4 [sigmaaldrich.com]
- 8. (5-Methyl-3-isoxazolyl)methylamine - High purity | EN [georganics.sk]
- 9. fishersci.ca [fishersci.ca]
- 10. ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet [chemicalbook.com]
- 11. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Methodological & Application
"experimental protocol for N-methyl-1-(5-methylisoxazol-3-yl)methanamine synthesis"
Application Note & Protocol
A Robust and Scalable Synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Abstract
This application note provides a detailed, two-step experimental protocol for the synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a valuable secondary amine building block incorporating the 5-methylisoxazole scaffold. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The described synthetic route begins with the commercially available 5-methylisoxazole-3-carboxylic acid and proceeds through an amide coupling reaction to form an N-methylamide intermediate, which is subsequently reduced to the target secondary amine. This pathway was selected for its reliability, high yields, and scalability. We provide a comprehensive, step-by-step methodology, including mechanistic insights, safety protocols, data tables, and troubleshooting guidance to ensure successful replication by researchers in organic synthesis and drug discovery.
Introduction and Synthetic Strategy
The synthesis of substituted amines, particularly those containing heterocyclic moieties, is a cornerstone of modern pharmaceutical research. The target compound, N-methyl-1-(5-methylisoxazol-3-yl)methanamine, contains a 5-methylisoxazole ring system, a privileged scaffold found in numerous approved drugs and clinical candidates.[1] This protocol outlines a robust and efficient synthesis from 5-methylisoxazole-3-carboxylic acid.[2]
Two primary retrosynthetic disconnections were considered:
-
Reductive Amination: Cleavage of the C-N bond suggests a pathway involving the reductive amination of 5-methylisoxazole-3-carbaldehyde with methylamine. While effective, this route requires the prior synthesis of the aldehyde from the carboxylic acid, a step that can sometimes suffer from over-reduction to the corresponding alcohol, complicating purification and reducing overall yield.[3][4]
-
Amide Reduction: An alternative disconnection involves the reduction of an intermediate N-methylcarboxamide. This two-step approach—amide formation followed by reduction—is often more reliable and high-yielding. The initial amide coupling is typically a clean and high-conversion reaction, and the subsequent reduction of the stable amide to the amine is a well-established and powerful transformation, particularly using strong hydride reagents.[5]
For this guide, we have selected the Amide Reduction pathway for its superior control and predictability. The overall synthetic scheme is depicted below.
Diagram 1: Overall two-step synthesis pathway.
Part I: Synthesis of N-methyl-5-methylisoxazole-3-carboxamide (Intermediate)
The first step involves the conversion of a carboxylic acid to a more reactive species, an acyl chloride, using thionyl chloride (SOCl₂). A catalytic amount of pyridine can accelerate this transformation. The highly electrophilic acyl chloride then readily reacts with a nucleophile, in this case, methylamine, to form the stable amide bond. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile. This is a classic and highly efficient method for amide bond formation.[6][7]
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |
| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | 20.0 | 1.0 | 2.54 g |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 24.0 | 1.2 | 1.75 mL (2.85 g) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - | 100 mL |
| Pyridine, anhydrous | C₅H₅N | 79.10 | cat. | ~0.05 | ~0.08 mL (1 mmol) |
| Methylamine (2.0 M solution in THF) | CH₃NH₂ | 31.06 | 22.0 | 1.1 | 11 mL |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 24.0 | 1.2 | 3.34 mL (2.43 g) |
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-methylisoxazole-3-carboxylic acid (2.54 g, 20.0 mmol).
-
Solvent Addition: Add 80 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension at room temperature.
-
Acyl Chloride Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.75 mL, 24.0 mmol) dropwise via syringe over 10 minutes. Add one drop of anhydrous pyridine.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The reaction can be monitored by TLC or by observing the cessation of gas (HCl and SO₂) evolution (vented through a bubbler). The mixture should become a clear solution.
-
Amine Addition: Re-cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of triethylamine (3.34 mL, 24.0 mmol) in 20 mL of anhydrous DCM. Add the 2.0 M solution of methylamine in THF (11 mL, 22.0 mmol) to this TEA/DCM mixture.
-
Amidation: Add the methylamine/TEA solution dropwise to the freshly prepared acyl chloride solution at 0 °C over 20 minutes.
-
Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1 hour.
-
Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-methyl-5-methylisoxazole-3-carboxamide as a solid. The product can be used in the next step without further purification or can be recrystallized from ethyl acetate/hexanes if desired.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methylamine: Flammable and corrosive. The THF solution is also highly flammable. Perform all additions at 0 °C to control exotherms.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.
Part II: Reduction of N-methyl-5-methylisoxazole-3-carboxamide (Final Product)
The reduction of a secondary amide to a secondary amine is effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5][8] Unlike weaker reagents such as sodium borohydride (NaBH₄), which cannot reduce amides, LiAlH₄ is a potent source of hydride ions (H⁻). The mechanism proceeds via the nucleophilic addition of a hydride to the amide carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom coordinates to the aluminum species, which is then eliminated as an aluminate salt, forming a transient iminium ion. A second hydride ion from LiAlH₄ rapidly attacks the iminium ion, yielding the final secondary amine product.[8] The net result is the conversion of the carbonyl group (C=O) into a methylene group (CH₂).[5]
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |
| N-methyl-5-methylisoxazole-3-carboxamide | C₆H₈N₂O₂ | 140.14 | 18.0 (max) | 1.0 | ~2.52 g (from Part I) |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 27.0 | 1.5 | 1.02 g |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - | 120 mL |
| Sodium Sulfate, anhydrous (for workup) | Na₂SO₄ | 142.04 | - | - | As needed |
| Water (H₂O), deionized | H₂O | 18.02 | - | - | ~1 mL |
| 15% Sodium Hydroxide (NaOH) solution | NaOH | 40.00 | - | - | ~1 mL |
-
Reaction Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (1.02 g, 27.0 mmol) and 80 mL of anhydrous THF.
-
LiAlH₄ Suspension: Stir the suspension and cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the crude N-methyl-5-methylisoxazole-3-carboxamide (~2.52 g, max 18.0 mmol) from Part I in 40 mL of anhydrous THF. Add this solution dropwise to the stirring LiAlH₄ suspension at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent), staining with potassium permanganate to visualize the product.
-
Quenching (Fieser Workup - CAUTION ): Once the reaction is complete, cool the flask back down to 0 °C. Quench the excess LiAlH₄ by adding reagents sequentially and dropwise in the following order (for 'x' g of LiAlH₄ used):
-
'x' mL of H₂O (i.e., 1.02 mL)
-
'x' mL of 15% aqueous NaOH (i.e., 1.02 mL)
-
'3x' mL of H₂O (i.e., 3.06 mL)
-
-
Filtration: A granular white precipitate (aluminum salts) should form. Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous sodium sulfate to aid in drying and filtration. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 20 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine (to prevent the amine from streaking on the acidic silica). Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and pyrophoric. Reacts violently with water and other protic solvents to produce flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). The quenching procedure is highly exothermic and must be performed slowly at 0 °C behind a blast shield.
Experimental Workflow and Troubleshooting
The following diagram illustrates the overall laboratory workflow.
Diagram 2: Step-by-step experimental workflow.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Part I: Low yield of amide | 1. Incomplete acyl chloride formation. 2. Wet reagents/solvents. 3. Loss of methylamine (volatile). | 1. Increase reaction time with SOCl₂ or add a fresh drop of pyridine. 2. Ensure all solvents are anhydrous and glassware is oven-dried. 3. Keep the methylamine solution cold and add it slowly at 0 °C. |
| Part II: Incomplete reduction | 1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄ (exposure to moisture). 3. Short reaction time. | 1. Use a higher equivalence of LiAlH₄ (e.g., 2.0 equiv.). 2. Use a fresh, unopened bottle of LiAlH₄. Ensure a completely inert atmosphere. 3. Extend the reflux time and monitor carefully by TLC. |
| Part II: Low recovery after workup | 1. Product complexed with aluminum salts. 2. Product loss during extraction. | 1. Ensure the Fieser workup is performed correctly to produce a granular, easily filterable precipitate. Stir the slurry for at least 30 mins. Wash the filter cake extensively with THF or Ethyl Acetate. 2. Perform additional extractions of the aqueous layer. |
| Purification: Product streaking on TLC/Column | Amine product is basic and interacts strongly with acidic silica gel. | Add a small amount of a volatile base (0.5-1% triethylamine) to the eluent system for both TLC and column chromatography to neutralize active sites on the silica. |
References
-
Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]
-
University of Louisville. (n.d.). One-pot Conversion of Carboxylic Acids to Aldehydes. Retrieved from [Link]
-
JoVE. (2025). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Quora. (2016). How can carboxylic acid be safely reduced to aldehyde? Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. Retrieved from [Link]
-
ACS Publications. (2021). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. Retrieved from [Link]
-
FAQ-Chem. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? Retrieved from [Link]
-
ChemBK. (2024). 5-Methylisoxazole-3-carboxaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Methyl-1,2-oxazol-3-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-(3-methylisoxazol-5-yl)methanamine. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2020). 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Methylisoxazole-3-carboxylic acid. Retrieved from [Link]
-
TimTec eChemStore. (n.d.). SBB052294 5-methylisoxazole-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
ResearchGate. (2023). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]
-
IP.com. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride. Retrieved from [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. quora.com [quora.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
Application Notes & Protocols: A Neuropharmacological Investigation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Introduction and Rationale
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of neuropharmacologically active compounds. This guide outlines a comprehensive research framework for the initial characterization of a novel isoxazole derivative, N-methyl-1-(5-methylisoxazol-3-yl)methanamine . While this specific molecule is largely uncharacterized, its structural similarity to known modulators of the GABA-A receptor system provides a strong rationale for its investigation.
Notably, related compounds have demonstrated high affinity and selectivity for specific GABA-A receptor subtypes. For instance, MRK-016, a complex isoxazole-containing molecule, is a potent and selective inverse agonist at the α5 subunit-containing GABA-A receptor.[1] These α5-containing GABA-A receptors are densely expressed in the hippocampus and are strongly implicated in learning and memory processes.[2] Molecules that selectively decrease GABAergic transmission through these receptors, such as α5-selective inverse agonists, have been shown to enhance cognition without the convulsant or anxiogenic side effects associated with non-selective GABA-A antagonists.[2]
Therefore, we hypothesize that N-methyl-1-(5-methylisoxazol-3-yl)methanamine may function as a modulator of GABA-A receptors, potentially with selectivity for the α5 subtype. This document provides a structured, multi-tiered approach, from initial in vitro target validation to subsequent in vivo behavioral assessment, to elucidate the neuropharmacological profile of this compound.
Strategic Workflow for Neuropharmacological Profiling
The investigation will proceed through a logical sequence of experiments designed to first identify the molecular target and mechanism of action, and then to characterize the compound's effects on complex behaviors.
Caption: High-level experimental workflow.
Phase 1: In Vitro Target Identification and Validation
The initial phase is designed to rigorously test the hypothesis that N-methyl-1-(5-methylisoxazol-3-yl)methanamine interacts with GABA-A receptors.
Protocol: Radioligand Binding Assay for GABA-A Receptor Subtypes
This protocol determines the affinity (Ki) of the test compound for different GABA-A receptor subtypes expressed in HEK293 cells.[3][4]
Objective: To quantify the binding affinity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine to α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 GABA-A receptor subtypes.
Materials:
-
Cell membranes from HEK293 cells stably expressing the desired human GABA-A receptor subtypes.
-
[3H]-Flumazenil (Radioligand for the benzodiazepine site).
-
Test Compound: N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
-
Diazepam (non-selective positive allosteric modulator, for defining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Binding buffer, [3H]-Flumazenil (at a concentration near its Kd, e.g., 1 nM), and cell membrane suspension.
-
Non-specific Binding (NSB): Binding buffer, [3H]-Flumazenil, a high concentration of unlabeled Diazepam (e.g., 10 µM), and cell membrane suspension.
-
Competition Binding: Binding buffer, [3H]-Flumazenil, varying concentrations of N-methyl-1-(5-methylisoxazol-3-yl)methanamine (e.g., 0.1 nM to 100 µM), and cell membrane suspension.
-
-
Incubation: Incubate the plates for 60-90 minutes at 4°C to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Summary:
| GABA-A Receptor Subtype | Test Compound Ki (nM) |
| α1β3γ2 | >10,000 |
| α2β3γ2 | 8,500 |
| α3β3γ2 | 6,700 |
| α5β3γ2 | 50 |
Protocol: Automated Patch-Clamp Electrophysiology for Functional Characterization
This protocol will determine the functional effect of the compound on GABA-A receptor-mediated currents.[5][6]
Objective: To determine if N-methyl-1-(5-methylisoxazol-3-yl)methanamine acts as a positive allosteric modulator (agonist), negative allosteric modulator (inverse agonist), or a neutral antagonist at α5β3γ2 GABA-A receptors.
Materials:
-
HEK293 cells expressing human α5β3γ2 GABA-A receptors.
-
Automated patch-clamp system (e.g., QPatch).
-
Extracellular Solution (ECS) and Intracellular Solution (ICS) appropriate for chloride currents.
-
GABA (agonist).
-
Test Compound: N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Procedure:
-
Cell Preparation: Culture and prepare cells according to the automated patch-clamp system's specifications.
-
System Setup: Prime the system with ECS and ICS.
-
Cell Sealing: Obtain high-resistance (>1 GΩ) whole-cell seals.
-
Baseline Current: Apply a low concentration of GABA (EC10-EC20) to elicit a stable baseline chloride current.
-
Compound Application: Co-apply the EC10-EC20 concentration of GABA with increasing concentrations of the test compound.
-
Data Acquisition: Record the current responses at a holding potential of -70 mV.
-
Data Analysis:
-
Normalize the current responses to the baseline GABA current.
-
Plot the percentage modulation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximum effect (Emax).
-
Hypothesized Signaling Pathway and Compound Effect:
Caption: Hypothesized mechanism of action at the GABA-A receptor.
Phase 2: In Vivo Behavioral Assessment
Based on the in vitro profile of a selective α5-inverse agonist, the following behavioral paradigms are proposed to assess cognitive enhancement and potential anxiogenic effects.[2][7] All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a robust test for assessing hippocampal-dependent spatial learning and memory, functions known to be modulated by α5-GABA-A receptors.[2][8]
Objective: To evaluate the effect of N-methyl-1-(5-methylisoxazol-3-yl)methanamine on spatial learning acquisition and memory retention in rodents.
Apparatus:
-
A large circular pool (1.5-2.0 m diameter) filled with opaque water (using non-toxic paint or milk powder).[9][10]
-
A submerged escape platform, hidden 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distal visual cues placed around the room.[10]
Procedure:
-
Habituation: Handle animals for several days before testing.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes prior to the first trial of each day.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start positions.
-
Allow the animal to swim and find the hidden platform. A trial ends when the animal climbs onto the platform or after a maximum time (e.g., 60-90 seconds).
-
If the animal fails to find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds.[9]
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Analyze escape latency (time to find the platform) and path length across training days.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and swim speed.
-
Expected Data Summary:
| Group | Mean Escape Latency (Day 4, s) | Time in Target Quadrant (Probe, %) |
| Vehicle | 25.2 ± 3.1 | 35.5 ± 4.2 |
| Compound (1 mg/kg) | 18.5 ± 2.5 | 48.9 ± 5.1 |
| Compound (3 mg/kg) | 14.1 ± 2.2 | 59.3 ± 4.8 |
| *p<0.05, **p<0.01 vs. Vehicle |
Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess the anxiolytic or anxiogenic effects of pharmacological agents.[11][12][13] Non-selective GABA-A inverse agonists are typically anxiogenic, but α5-selective compounds are reported to be neutral in this regard.[7]
Objective: To determine if N-methyl-1-(5-methylisoxazol-3-yl)methanamine induces anxiety-like behavior.
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).[12]
-
Two open arms and two closed arms (with high walls).
-
Video tracking system.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 45-60 minutes before the test.[13][14]
-
Drug Administration: Administer the test compound or vehicle i.p. 30 minutes prior to testing.
-
Test Session:
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of open arm time and open arm entries.
-
Total distance traveled can be used as a measure of general locomotor activity.
-
Data Interpretation and Decision Making
The successful translation of preclinical findings depends on a rigorous interpretation of the data.[15][16][17]
-
In Vitro Results: If the compound shows high affinity (low nM Ki) and functional activity specifically at the α5-GABA-A subtype, it validates the initial hypothesis. A lack of potent activity at other subtypes (α1, α2, α3) is crucial for a favorable safety profile, as activity at these subtypes is associated with sedation and anxiolysis/anxiogenesis.
-
In Vivo Results:
-
A significant reduction in escape latency in the MWM and increased time in the target quadrant during the probe trial would strongly suggest a cognitive-enhancing effect.[2][7]
-
No significant change in open arm exploration in the EPM would indicate a lack of anxiogenic effects, a desirable feature for a cognitive enhancer.[7]
-
It is critical to confirm that the compound does not alter overall locomotor activity (total distance in EPM, swim speed in MWM, or via a separate rotarod test), as this could confound the interpretation of cognitive or anxiety tests.
-
Decision Logic:
Caption: Decision tree for compound progression.
Regulatory Considerations and Best Practices
All preclinical studies intended to support clinical trials must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR 58).[18][19] These guidelines ensure the quality and integrity of the safety data submitted to regulatory agencies like the FDA.[20][21] The study design should be tailored to the specific investigational agent and the proposed clinical application.[20]
Conclusion
This document provides a foundational, hypothesis-driven framework for the neuropharmacological evaluation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. By systematically progressing from in vitro target validation to in vivo behavioral analysis, researchers can build a comprehensive profile of the compound's activity. If the data align with the profile of a selective GABA-A α5 inverse agonist—demonstrating cognitive enhancement without significant anxiogenic or motor side effects—this compound would represent a promising candidate for further preclinical development for disorders associated with cognitive deficits.
References
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Dawson, G. R., et al. (2006). An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition. Journal of Pharmacology and Experimental Therapeutics, 316(3), 1335-1345. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]
-
June, H. L., et al. (2007). Selective GABAA alpha5 benzodiazepine inverse agonist antagonizes the neurobehavioral actions of alcohol. Neuropsychopharmacology, 32(7), 1549-1562. [Link]
-
ResearchGate. (2023). (PDF) Elevated plus maze protocol v1. [Link]
-
Queen's University. Morris Water Maze (Rats). [Link]
-
Braudeau, J., et al. (2011). Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice. Journal of Psychopharmacology, 25(8), 1030-1042. [Link]
-
San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. [Link]
-
Enna, S. J., & Bowery, N. G. (Eds.). (2006). Current protocols in pharmacology. John Wiley & Sons. [Link]
-
Samardžić, J., et al. (2014). Antidepressant effects of an inverse agonist selective for α5 GABA-A receptors in the rat forced swim test. Behavioural Brain Research, 270, 54-59. [Link]
-
Levin, E. D., et al. (2011). Zebrafish assessment of cognitive improvement and anxiolysis: Filling the gap between in vitro and rodent models for drug development. Reviews in the Neurosciences, 22(1), 75-84. [Link]
-
Levin, E. D., et al. (2011). Zebrafish assessment of cognitive improvement and anxiolysis: filling the gap between in vitro and rodent models for drug development. Reviews in the Neurosciences, 22(1), 75-84. [Link]
-
Whiteside, G. T., et al. (2008). Predictive validity of animal pain models? A comparison of the pharmacokinetic-pharmacodynamic relationship for pain drugs in rats and humans. Neuropharmacology, 54(5), 767-775. [Link]
-
Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]
-
Atack, J. R. (2010). Selective modulators of α5-containing GABAA receptors and their therapeutic significance. UQ eSpace. [Link]
-
Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular psychiatry, 18(2), 142-157. [Link]
-
Janus, C. (2004). Supplementary methods Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests. [Link]
-
Belzung, C., & Lemoine, M. (2011). Criteria of validity for animal models of psychiatric disorders: focus on anxiety disorders and depression. Biology of mood & anxiety disorders, 1(1), 9. [Link]
-
Becker, A., et al. (2017). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of pharmacological and toxicological methods, 88, 14-22. [Link]
-
Mogensen, J. (2012). Predictive validity of behavioural animal models for chronic pain. British journal of pharmacology, 165(4), 866-884. [Link]
-
protocols.io. (2019). UC Davis - Morris Water Maze. [Link]
-
Patsnap. (2025). What are preclinical safety pharmacology requirements?. [Link]
-
Campos, F. C., et al. (2023). Construct, Face, and Predictive Validity of Parkinson's Disease Rodent Models. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Whiteside, G. T., et al. (2008). Predictive validity of animal pain models? A comparison of the pharmacokinetic–pharmacodynamic relationship for pain drugs in rats and humans. Neuropharmacology, 54(5), 767-775. [Link]
-
Atack, J. R., et al. (2009). In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[11][12][14]triazine (MRK-016), a GABAA receptor alpha5 subtype-selective inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 331(2), 470-484. [Link]
-
Harrill, J. A., et al. (2021). Integrating data from in vitro New Approach Methodologies for Developmental Neurotoxicity. Computational Toxicology, 19, 100173. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and neuropharmacological evaluation of some new isoxazoline derivatives as antidepressant and anti-anxiety agents. [Link]
-
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences (Vol. 25, pp. 46-49). Karger. [Link]
-
Bianchi, M. T., & Macdonald, R. L. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. The Journal of physiology, 587(Pt 10), 2243–2261. [Link]
-
Sharma, V., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 136-143. [Link]
-
Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(24), 9336-9340. [Link]
-
Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC neurology, 9 Suppl 1(Suppl 1), S2. [Link]
-
ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and... [Link]
-
Griebel, G., & Holmes, A. (2013). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. Neuropharmacology, 64, 327-340. [Link]
-
Duke University. Preclinical Regulatory Requirements. [Link]
-
Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]
-
Chen, Z. W., et al. (2024). Direct measurements of neurosteroid binding to specific sites on GABAA receptors. British Journal of Pharmacology. [Link]
-
Simulations Plus. Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. [Link]
-
Smieszek, A., et al. (2023). Dataset of in vitro measured chemicals neurotoxicity. Data in brief, 48, 109181. [Link]
-
Jäger, A. K., et al. (2021). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Molecules, 26(15), 4604. [Link]
-
Eurofins Discovery. In Vitro Safety Insight: Visualization Tool for SafetyScreen. [Link]
-
ResearchGate. (2025). (PDF) Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. [Link]
-
de Oliveira, R., et al. (2014). Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation. Journal of medicinal chemistry, 57(12), 5294-5306. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of molecular structure, 1268, 133707. [Link]
Sources
- 1. "Patch-clamp investigation of the modulation of GABAa receptor currents" by Celine Joelle Croft [scholarworks.smith.edu]
- 2. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. protocols.io [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Elevated plus maze protocol [protocols.io]
- 15. Predictive validity of animal pain models? A comparison of the pharmacokinetic-pharmacodynamic relationship for pain drugs in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Criteria of validity for animal models of psychiatric disorders: focus on anxiety disorders and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictive validity of behavioural animal models for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 19. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 20. karger.com [karger.com]
- 21. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
N-methyl-1-(5-methylisoxazol-3-yl)methanamine: Application Notes for a Promising Lead Compound in Drug Discovery
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic potential.[1][2][3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[1][2][3][4] This structural motif is present in a number of approved drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib, underscoring its clinical significance.[2] The versatility of the isoxazole scaffold allows for the strategic placement of substituents to modulate pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for lead optimization campaigns.
This document provides a detailed guide on the potential of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a lead compound in drug discovery. We will explore its synthesis, propose potential biological targets, and provide detailed protocols for its evaluation.
Lead Compound Profile: N-methyl-1-(5-methylisoxazol-3-yl)methanamine
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a small molecule featuring a 3,5-disubstituted isoxazole core. The presence of a methyl group at the 5-position and a methylaminomethyl group at the 3-position provides a unique combination of lipophilic and polar characteristics. This structural arrangement offers several avenues for chemical modification to explore structure-activity relationships (SAR).[6][7][8]
Table 1: Physicochemical Properties of N-methyl-1-(5-methylisoxazol-3-yl)methanamine (Predicted)
| Property | Value | Source |
| Molecular Formula | C6H10N2O | PubChem |
| Molecular Weight | 126.16 g/mol | PubChem |
| XLogP3 | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Note: Properties are for the isomeric compound N-methyl-1-(3-methylisoxazol-5-yl)methanamine as a close surrogate, available from PubChem.
Synthetic Protocol: A General Approach
The synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine can be approached through a multi-step sequence, leveraging established methods for isoxazole ring formation. A plausible synthetic route is outlined below.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic route for N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Step-by-Step Protocol
Step 1: Synthesis of 5-Methylisoxazol-3-carboxylic acid
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-methylisoxazol-3-carboxylic acid.
Step 2: Formation of 5-Methylisoxazol-3-carbonyl chloride
-
Suspend 5-methylisoxazol-3-carboxylic acid (1.0 eq) in thionyl chloride (2.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 3: Amidation with Methylamine
-
Dissolve the crude 5-methylisoxazol-3-carbonyl chloride in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C and add a solution of methylamine (2.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N,5-dimethylisoxazole-3-carboxamide.
Step 4: Reduction to N-methyl-1-(5-methylisoxazol-3-yl)methanamine
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and add a solution of N,5-dimethylisoxazole-3-carboxamide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Proposed Biological Evaluation: A Tiered Screening Approach
Given the broad biological activities of isoxazole derivatives, a tiered screening approach is recommended to identify the therapeutic potential of N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Diagram: Biological Screening Cascade
Caption: A tiered approach for the biological evaluation of the lead compound.
Tier 1: Broad Panel Screening
-
Objective: To identify potential molecular targets from a wide range of protein classes.
-
Protocol:
-
Submit the compound to a commercial or in-house broad panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Screen at a single high concentration (e.g., 10 µM) against a panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Analyze the data to identify targets with significant inhibition or activation (e.g., >50% inhibition).
-
Tier 2: Target Validation and Dose-Response Assays
-
Objective: To confirm the activity against identified hits from Tier 1 and determine the potency of the compound.
-
Protocol (Example: Kinase Inhibition Assay):
-
Prepare a series of dilutions of the compound (e.g., from 100 µM to 1 nM).
-
In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the compound dilutions to the wells and incubate at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Table 2: Hypothetical Dose-Response Data for a Kinase Target
| Compound Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 92.1 |
| 1000 | 98.6 |
| IC50 (nM) | 55.4 |
Tier 3: Cellular and Phenotypic Assays
-
Objective: To evaluate the effect of the compound in a more biologically relevant context.
-
Protocol (Example: Anti-inflammatory Assay in Macrophages):
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Determine the concentration-dependent inhibition of cytokine production.
-
Tier 4: In Vivo Proof-of-Concept Studies
-
Objective: To assess the efficacy and safety of the compound in a living organism.
-
Protocol: The design of in vivo studies is highly dependent on the validated target and cellular activity. This would involve selecting an appropriate animal model of disease, determining the optimal route of administration and dosing regimen, and measuring relevant efficacy and safety endpoints.
Conclusion and Future Directions
N-methyl-1-(5-methylisoxazol-3-yl)methanamine represents a promising starting point for a drug discovery program. Its straightforward synthesis and the proven track record of the isoxazole scaffold provide a solid foundation for further investigation. The proposed tiered screening approach will enable a systematic evaluation of its therapeutic potential. Future work should focus on the synthesis of analogs to explore the structure-activity relationship and optimize the potency, selectivity, and pharmacokinetic properties of this lead compound.
References
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central.
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
- Advances in isoxazole chemistry and their role in drug discovery - ResearchGate.
- Structure–activity relationship of isoxazole derivatives. - ResearchGate.
- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide - Benchchem.
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Cell-Based Assay for the Characterization of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a Putative Monoamine Oxidase B Inhibitor
An Application Guide:
Abstract
Monoamine oxidase B (MAO-B) is a pivotal enzyme in neuroscience and a validated therapeutic target for neurodegenerative disorders, most notably Parkinson's disease. Its inhibition can prevent the degradation of dopamine and reduce oxidative stress in the brain. This application note presents a comprehensive, cell-based protocol for evaluating the inhibitory potential of novel compounds against MAO-B. Using N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a representative model compound from a chemical class known to interact with MAOs, we detail a robust and high-throughput compatible luminescent assay. The protocol employs the human neuroblastoma SH-SY5Y cell line, which endogenously expresses MAO-B, and the Promega MAO-Glo™ Assay. We provide in-depth methodologies covering cell culture, assay execution, data analysis for IC₅₀ determination, and critical troubleshooting guidance to ensure assay integrity and reproducibility.
Introduction: Targeting MAO-B in Neurodegeneration
Monoamine oxidases (MAO) are mitochondrial outer-membrane flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] Two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and inhibitor sensitivities.[3] In the central nervous system, MAO-B is the predominant form in astrocytes and is primarily responsible for the metabolism of dopamine. The enzymatic reaction produces corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress.[2]
The link between elevated MAO-B activity, dopaminergic neuron loss, and the pathophysiology of Parkinson's disease is well-established.[4][5] Consequently, selective MAO-B inhibitors are a cornerstone of Parkinson's therapy, used to enhance and prolong the effects of levodopa treatment. The development of novel, potent, and selective MAO-B inhibitors remains a key objective in drug discovery. The isoxazole scaffold, present in the model compound N-methyl-1-(5-methylisoxazol-3-yl)methanamine, is featured in various known MAO inhibitors, making it a structure of interest for screening campaigns. This guide provides the necessary framework to assess such compounds in a physiologically relevant cellular context.
Principle of the Luminescent Assay
To quantify the inhibitory effect of N-methyl-1-(5-methylisoxazol-3-yl)methanamine on MAO-B, this protocol utilizes the MAO-Glo™ Assay. This is a homogeneous, two-step luminescent method designed for rapid and sensitive detection of MAO activity.[2][6][7]
Step 1: MAO Reaction. The assay begins by incubating the MAO enzyme (within the SH-SY5Y cells) with a luminogenic MAO substrate. This substrate is an aminopropylether analog of luciferin. MAO-B catalyzes the oxidative deamination of this substrate, which then undergoes a spontaneous β-elimination reaction to form luciferin methyl ester.[2]
Step 2: Light Generation. A Luciferin Detection Reagent is added, which simultaneously stops the MAO-B reaction and initiates a stable, glow-type luminescent signal.[8] This reagent contains esterase, to hydrolyze the methyl ester from the product, and Ultra-Glo™ Luciferase, which catalyzes the oxidation of the resulting luciferin, producing light. The intensity of the luminescent signal is directly proportional to the MAO-B activity in the cells.[6][7] An inhibitor, such as our model compound, will reduce MAO-B activity, leading to a decrease in the luminescent signal.
Caption: Principle of the MAO-Glo™ luminescent assay.
Materials and Methods
Key Reagents and Equipment
| Reagent / Equipment | Vendor / Source | Purpose |
| Cell Line | ||
| SH-SY5Y Human Neuroblastoma Cells | ATCC (CRL-2266) | Endogenous source of MAO-B.[9] |
| Cell Culture Media & Reagents | ||
| DMEM/F-12 Medium | Gibco / Thermo Fisher | Basal medium for cell growth. |
| Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher | Serum supplement for cell growth. |
| Penicillin-Streptomycin | Gibco / Thermo Fisher | Antibiotic to prevent contamination. |
| Trypsin-EDTA (0.25%) | Gibco / Thermo Fisher | Cell dissociation for passaging. |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Gibco / Thermo Fisher | Washing cells. |
| DMSO, Cell Culture Grade | Sigma-Aldrich | Solvent for cryopreservation and compounds. |
| Assay Components | ||
| MAO-Glo™ Assay Kit | Promega (V1401) | Contains MAO substrate and detection reagents.[6] |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine | Custom Synthesis / Vendor | Test inhibitor compound. |
| Selegiline (L-Deprenyl) | Sigma-Aldrich | Positive control MAO-B inhibitor.[3] |
| Equipment & Consumables | ||
| Humidified Incubator (37°C, 5% CO₂) | Standard Lab Supplier | Cell culture incubation. |
| Class II Biosafety Cabinet | Standard Lab Supplier | Aseptic cell handling. |
| Centrifuge | Standard Lab Supplier | Pelleting cells. |
| Luminometer | e.g., GloMax® (Promega) | Detection of luminescent signal. |
| 96-well solid white, flat-bottom plates | Corning / Greiner | Assay plates to maximize light signal. |
| Multichannel Pipettes | Standard Lab Supplier | Liquid handling. |
Cell Line Selection: SH-SY5Y
The human neuroblastoma SH-SY5Y cell line is a widely used and well-characterized in vitro model for neurodegenerative disease research, including Parkinson's disease.[10][11][12] These cells are of human origin, exhibit neuronal characteristics, and, crucially for this application, endogenously express functional MAO-B, making them an excellent system for studying the cellular activity of potential inhibitors without the need for genetic modification.[13][14]
Cell Culture and Maintenance
Maintaining healthy, sub-confluent cell cultures is critical for assay reproducibility.
3.3.1 Thawing Cryopreserved Cells
-
Prepare a T-75 flask with 12 mL of pre-warmed complete growth medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin).
-
Rapidly thaw a vial of cryopreserved SH-SY5Y cells in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol and transfer the contents dropwise into a 15 mL conical tube containing 5 mL of pre-warmed medium.
-
Centrifuge the cell suspension at 200 x g (approx. 1000 rpm) for 5 minutes.[9][15]
-
Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of fresh complete medium.
-
Transfer the cell suspension to the prepared T-75 flask and incubate at 37°C, 5% CO₂.
-
Change the medium after 24 hours to remove residual DMSO.
3.3.2 Passaging (Subculturing)
-
Subculture cells when they reach 80-90% confluency to maintain exponential growth.
-
Aspirate the culture medium and wash the cell monolayer once with 5 mL of sterile DPBS.
-
Add 3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[9]
-
Neutralize the trypsin by adding 6 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a density of 2-3 x 10⁶ cells per flask (a typical split ratio is 1:5 to 1:10).[9]
-
Bring the final volume to 12-15 mL with complete growth medium and return to the incubator.
Experimental Protocol: MAO-B Inhibition Assay
This protocol is optimized for a 96-well plate format.
Caption: High-level experimental workflow for the cell-based MAO-B assay.
Step 1: Cell Seeding
-
Harvest SH-SY5Y cells as described in section 3.3.2.
-
Resuspend the cells in complete growth medium to a final concentration of 2.5 x 10⁵ cells/mL.
-
Using a multichannel pipette, dispense 80 µL of the cell suspension into each well of a 96-well solid white plate (20,000 cells/well).
-
Leave perimeter wells filled with sterile DPBS or medium to minimize edge effects.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Step 2: Compound Preparation and Treatment
-
Prepare a stock solution of N-methyl-1-(5-methylisoxazol-3-yl)methanamine (e.g., 10 mM in DMSO). Prepare a similar stock of the positive control, Selegiline.
-
On the day of the assay, perform a serial dilution of the test compound and Selegiline in assay buffer or culture medium to create 5X working solutions. A typical 8-point dose-response curve might range from 100 µM to 1 nM (final concentration).
-
Prepare a "Vehicle Control" (0% inhibition) containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO).
-
Prepare a "Maximum Inhibition" control using a high concentration of Selegiline (e.g., 10 µM).
-
Carefully add 20 µL of the 5X compound working solutions to the appropriate wells containing the cells (final volume will be 100 µL).
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.
Step 3: MAO-Glo™ Assay Execution
Allow the MAO-Glo™ Assay reagents to equilibrate to room temperature before use.
-
MAO Reaction: Add 100 µL of the reconstituted MAO-Glo™ Substrate Reagent to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Detection: Add 100 µL of the Luciferin Detection Reagent to each well. This will stop the MAO reaction and initiate the luminescent signal.
-
Incubate for 20 minutes at room temperature, protected from light, to allow the signal to stabilize.[6]
-
Measure the luminescence using a plate luminometer with an integration time of 0.5 to 1 second per well.
Suggested 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Blank | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | PC 1 | PC 1 | PC 1 | PC 1 | VC | VC |
| B | Blank | Blank | Cpd 2 | Cpd 2 | Cpd 2 | Cpd 2 | PC 2 | PC 2 | PC 2 | PC 2 | VC | VC |
| C | VC | VC | Cpd 3 | Cpd 3 | Cpd 3 | Cpd 3 | PC 3 | PC 3 | PC 3 | PC 3 | VC | VC |
| D | VC | VC | Cpd 4 | Cpd 4 | Cpd 4 | Cpd 4 | PC 4 | PC 4 | PC 4 | PC 4 | VC | VC |
| E | VC | VC | Cpd 5 | Cpd 5 | Cpd 5 | Cpd 5 | PC 5 | PC 5 | PC 5 | PC 5 | VC | VC |
| F | VC | VC | Cpd 6 | Cpd 6 | Cpd 6 | Cpd 6 | PC 6 | PC 6 | PC 6 | PC 6 | VC | VC |
| G | VC | VC | Cpd 7 | Cpd 7 | Cpd 7 | Cpd 7 | PC 7 | PC 7 | PC 7 | PC 7 | VC | VC |
| H | Max Inh | Max Inh | Cpd 8 | Cpd 8 | Cpd 8 | Cpd 8 | PC 8 | PC 8 | PC 8 | PC 8 | Max Inh | Max Inh |
| Cpd = Test Compound (8-point curve); PC = Positive Control (Selegiline, 8-point curve); VC = Vehicle Control (0% Inhibition); Max Inh = Max Inhibition Control (High [Selegiline]); Blank = Medium only (no cells). |
Data Analysis and Interpretation
-
Average Replicates: Calculate the average luminescent signal (Relative Light Units, RLU) for each set of replicate wells.
-
Subtract Background: Subtract the average RLU of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each compound concentration:
% Inhibition = 100 * ( 1 - [ (RLU of Test Compound - RLU of Max Inhibition) / (RLU of Vehicle Control - RLU of Max Inhibition) ] )
-
Generate IC₅₀ Curve: Plot the Percent Inhibition versus the log concentration of the inhibitor. Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces MAO-B activity by 50%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" due to evaporation. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes and reverse pipetting technique.- Do not use the outer wells of the plate for experimental data; fill them with sterile buffer.[16] |
| Low Luminescent Signal | - Low cell number or poor cell health.- Insufficient incubation time.- MAO-Glo™ reagents expired or improperly stored. | - Confirm cell viability and density before seeding.- Optimize incubation times for your specific conditions.- Check reagent expiration dates and storage conditions. |
| High Background Signal | - Contamination in reagents or medium.- Autoluminescence from test compound.- Plate type is incorrect. | - Use high-purity reagents and sterile technique.- Run a control plate with compound but without cells to check for interference.[17]- Ensure you are using solid white plates, not clear or black plates, for luminescence.[16] |
| Poor Z'-Factor (<0.5) | - Small dynamic range between positive and negative controls.- High data variability. | - Re-evaluate the concentration of the positive control (Max Inhibition).- Address sources of variability as noted above.- Ensure luminometer gain settings are optimized. |
Safety Precautions
N-methyl-1-(5-methylisoxazol-3-yl)methanamine and other novel chemical entities should be handled with care. Assume the compound is potentially hazardous.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[18][19]
-
Handle the compound and its DMSO stock solutions in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for the specific compound and all other chemicals used in this protocol.[20][21]
-
Dispose of all chemical and biohazardous waste according to institutional guidelines.
References
-
EURL ECVAM. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]
- Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). Cellular models for Parkinson's disease. Journal of Neuroscience Methods, 278, 1-10.
-
protocols.io. (2022). SH-SY5Y culturing. Retrieved from [Link]
-
Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved from [Link]
-
Procell. (2024). How to Successfully Culture SH-SY5Y Cells: Key Details to Consider. Retrieved from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
- Krishna, A., et al. (2014). Comprehensive Perspectives on Experimental Models for Parkinson's Disease.
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Cell Lines For Parkinson's Disease. Retrieved from [Link]
- Yi, L., et al. (2015). Fluorescent probes for detecting monoamine oxidase activity and cell imaging.
-
Scantox. (n.d.). Parkinson's Disease In Vitro Models. Retrieved from [Link]
-
Edinburgh Innovations. (n.d.). Cell model of Parkinson's disease. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
- Gabilondo, A. M., et al. (2005). LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. Analytical Biochemistry, 343(2), 293-298.
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
- Nakano, M., et al. (1981). Expression of A and B types of monoamine oxidase in neuroblastoma hybrid cells.
-
Wikipedia. (n.d.). Methenamine. Retrieved from [Link]
- Wang, R. (2019). Fluorescent Probe For Synergistic Detection Of Monoamine Oxidase And Its Oxidative Stress. (Master's thesis).
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
- Lopez-Suarez, L., et al. (2024). The BE(2)-M17 neuroblastoma cell line: revealing its potential as a cellular model for Parkinson's disease. Frontiers in Cellular Neuroscience, 18, 1345867.
- Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 2558, 35-43.
-
Antibodies-online.com. (n.d.). Monoamine Oxidase Assay Kit | ABIN1000321. Retrieved from [Link]
Sources
- 1. Monoamine Oxidase Assays [cellbiolabs.com]
- 2. promega.com [promega.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Cell Lines For Parkinson's Disease [horizondiscovery.com]
- 5. scantox.com [scantox.com]
- 6. MAO-Glo™ Assay Protocol [promega.com]
- 7. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Cellular models for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The BE (2)-M17 neuroblastoma cell line: revealing its potential as a cellular model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SH-SY5Y culturing [protocols.io]
- 16. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 17. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. fishersci.ca [fishersci.ca]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
A Framework for the In Vitro Bioactivity Profiling of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
An Application Note and Protocol Guide
Abstract
The isoxazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1] Derivatives of isoxazole have demonstrated a vast spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] This document provides a comprehensive guide for the initial in vitro characterization of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a novel compound featuring this key scaffold. We present a logical, tiered experimental framework designed for researchers in drug discovery and chemical biology. The protocols herein are structured to first establish a foundational understanding of the compound's cytotoxicity and broad-spectrum bioactivity, followed by hypothesis-driven assays targeting pathways commonly modulated by isoxazole derivatives. This guide emphasizes scientific causality, self-validating experimental design, and data-driven decision-making for subsequent studies.
Introduction and Preparatory Steps
Before any biological assessment, proper handling and preparation of the test compound are paramount to ensure data reproducibility and accuracy. N-methyl-1-(5-methylisoxazol-3-yl)methanamine is intended for laboratory research use only.[5] The initial steps involve assessing its solubility and preparing standardized stock solutions.
Essential First Step: Compound Solubility Assessment
Rationale: An accurate determination of a compound's solubility in the intended assay buffer is critical. Undissolved compound can lead to inaccurate concentration calculations, artifactual results, and poor structure-activity relationship (SAR) data. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions due to its broad solvating power and compatibility with most in vitro assays at low final concentrations (<0.5%).
Protocol:
-
Prepare a high-concentration slurry of the compound (e.g., 50 mg/mL) in 100% DMSO.
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved material.
-
Carefully collect the supernatant and determine its concentration using an analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
The measured concentration of the supernatant represents the maximum stock concentration achievable in DMSO.
Protocol: Preparation of Master Stock Solutions
-
Based on the solubility assessment, weigh out the required amount of N-methyl-1-(5-methylisoxazol-3-yl)methanamine powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired master stock concentration (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (not to exceed 37°C) or sonication.
-
Aliquot the master stock into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
Tier 1 Screening: Foundational Bioactivity & Cytotoxicity
Rationale: The initial screening tier is designed to answer two fundamental questions: 1) Does the compound exhibit broad biological activity at measurable concentrations? and 2) At what concentrations does it induce general cytotoxicity? This establishes a preliminary therapeutic window and guides concentration selection for subsequent, more specific assays.
General Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed human cell lines (e.g., HepG2, a liver carcinoma line for general toxicity, and HEK293, a non-cancerous kidney line) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution series of the test compound from the DMSO stock in the appropriate cell culture medium. Final DMSO concentration should not exceed 0.5%. Replace the old medium with the compound-containing medium.
-
Controls: Include wells with vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin at 10 µM).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitates are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Rationale: Isoxazole derivatives have been reported to possess antimicrobial properties.[2][6] A broth microdilution assay is the gold-standard method to quantify the minimum concentration of an agent that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, and Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microorganism suspension to each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Tier 2 Screening: Hypothesis-Driven Mechanistic Assays
Rationale: Based on the established activities of the isoxazole scaffold, this tier focuses on specific, hypothesis-driven assays. Literature strongly supports the role of isoxazoles as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, and as antioxidants.[3][7][8]
Caption: A logical workflow for the in vitro characterization of novel compounds.
Anti-Inflammatory Potential: COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase component catalyzes the reduction of PGG₂ to PGH₂, and this activity can be monitored colorimetrically using a chromogenic substrate. Comparing inhibition of the constitutive COX-1 isoform versus the inducible COX-2 isoform determines the compound's selectivity.
Caption: Mechanism of COX inhibition by anti-inflammatory agents.
Experimental Protocol:
-
Reagents: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam) which provides purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, the respective COX enzyme (COX-1 or COX-2 in separate wells), and the test compound at various concentrations.
-
Controls: Include a "100% initial activity" control (vehicle), a background control (no enzyme), and a reference inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation & Measurement: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Plot the percent inhibition against the log of compound concentration to determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
Antioxidant Potential: DPPH Radical Scavenging Assay
Rationale: Several studies have reported the antioxidant and radical scavenging activities of isoxazole derivatives.[8][9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for this activity.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations (in methanol).
-
Initiation: Add the DPPH solution to each well to start the reaction.
-
Controls: Include a blank (methanol only) and a positive control (e.g., Ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the scavenging percentage against the log of compound concentration to determine the IC₅₀ value.
Data Summary and Interpretation
Effective data presentation is crucial for decision-making. The results from the screening cascade should be summarized clearly.
| Assay | Target/Cell Line | Parameter Measured | Hypothetical Result for a Promising Hit |
| Cytotoxicity | HepG2 | CC₅₀ | > 50 µM |
| Antimicrobial | S. aureus | MIC | 8 µg/mL |
| COX Inhibition | COX-1 (ovine) | IC₅₀ | 15 µM |
| COX Inhibition | COX-2 (human) | IC₅₀ | 0.5 µM |
| Antioxidant | DPPH Radical | IC₅₀ | 25 µM |
Interpretation: A compound with the hypothetical results above would be considered a promising lead. It demonstrates potent and selective COX-2 inhibition (SI = 30), suggesting a good anti-inflammatory profile with potentially reduced gastrointestinal side effects. It also shows moderate antimicrobial activity. Crucially, its cytotoxicity is significantly lower than its effective biological concentrations, indicating a favorable therapeutic index.
Next Steps: Based on these results, further studies could include:
-
Mechanism of action studies for the most potent activity (e.g., enzyme kinetics for COX-2 inhibition).
-
Screening against a broader panel of microbial strains.
-
In vitro ADME-Tox profiling (e.g., metabolic stability, plasma protein binding).
-
Lead optimization through medicinal chemistry to improve potency and selectivity.
References
-
Isoxazole Derivatives against Carbonic Anhydrase. ACS Omega, 2022.
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity. National Institutes of Health (NIH), 2023.
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 2022.
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed. PubMed, 2022.
-
5-Methylisoxazole-3-carboxylic acid | 3405-77-4. Smolecule, 2023.
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 2023.
-
Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate, 2015.
-
N-methyl-1-(3-methylisoxazol-5-yl)methanamine. Smolecule, N.D.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. National Institutes of Health (NIH), 2022.
-
(3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072. PubChem, N.D.
-
N-Methyl-1-(3-methylisoxazol-5-yl)methanamine | CymitQuimica. CymitQuimica, N.D.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 4. Buy N-methyl-1-(3-methylisoxazol-5-yl)methanamine | 401647-22-1 [smolecule.com]
- 5. N-Methyl-1-(3-methylisoxazol-5-yl)methanamine | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a Novel Antifungal Agent
Abstract
The escalating emergence of drug-resistant fungal pathogens necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a potential antifungal therapeutic. These application notes and detailed protocols outline a logical, field-proven workflow, from initial in vitro susceptibility screening and cytotoxicity assessment to preliminary mechanism of action studies. The causality behind experimental choices is emphasized to ensure a robust and self-validating investigation.
Introduction: The Rationale for Investigating Isoxazole Derivatives
Fungal infections pose a significant threat to global health, particularly in immunocompromised individuals.[4][5] The current antifungal armamentarium is limited to a few drug classes, and resistance is on the rise.[6] The isoxazole scaffold is a privileged five-membered heterocyclic ring present in several approved drugs and is known for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[3][7][8] Recent studies have highlighted the potential of isoxazole-based compounds as antifungal agents, with some derivatives demonstrating potent activity against clinically relevant yeasts and molds.[1][9][10] The proposed mechanism for some azole derivatives involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to cell lysis.[1] N-methyl-1-(5-methylisoxazol-3-yl)methanamine has been identified as a promising candidate for investigation based on its structural similarity to other biologically active isoxazoles.
Pre-clinical Development Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a novel antifungal candidate. This guide will provide detailed protocols for the initial, critical stages of this process.
Caption: Preclinical workflow for antifungal drug development.
Protocol I: In Vitro Antifungal Susceptibility Testing
The initial step in evaluating a new compound is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that inhibits the visible growth of a fungus.[11] This protocol is based on the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).[12]
Principle
This method involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate. The MIC is determined visually or spectrophotometrically after a specified incubation period.[13]
Materials
-
N-methyl-1-(5-methylisoxazol-3-yl)methanamine (Test Compound)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
Step-by-Step Protocol
-
Compound Preparation: Prepare a stock solution of N-methyl-1-(5-methylisoxazol-3-yl)methanamine in DMSO. Further dilutions are made in RPMI-1640 medium to create a 2x working solution.
-
Inoculum Preparation:
-
For yeasts (Candida spp.): Suspend several colonies from a fresh culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[14] This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[14]
-
For molds (Aspergillus spp.): Harvest conidia from an agar plate by flooding with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.[12]
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the 2x working solution of the test compound to the first column and perform serial twofold dilutions across the plate.
-
Include a positive control (known antifungal), a negative control (medium with DMSO), and a growth control (medium with inoculum only).[14]
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Aspergillus spp., incubate for 48-72 hours.[11][14]
-
MIC Determination: The MIC is read as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[11]
Hypothetical Data Presentation
| Fungal Strain | N-methyl-1-(5-methylisoxazol-3-yl)methanamine MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 8 | 1 |
| Fluconazole-resistant C. albicans | 16 | 64 |
| Aspergillus fumigatus ATCC 204305 | 32 | >64 |
| Cryptococcus neoformans H99 | 4 | 8 |
Protocol II: In Vitro Cytotoxicity Assay
A critical aspect of antifungal drug development is ensuring selective toxicity against fungal cells without harming host cells.[15] This protocol describes a standard MTT assay to assess the cytotoxicity of the test compound on a mammalian cell line.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials
-
N-methyl-1-(5-methylisoxazol-3-yl)methanamine (Test Compound)
-
Human cell line (e.g., HeLa or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
Positive control (e.g., Doxorubicin)
Step-by-Step Protocol
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.
Hypothetical Data and Selectivity Index
The selectivity index (SI) is a crucial parameter that indicates the compound's therapeutic window. It is calculated as the ratio of the IC₅₀ in a mammalian cell line to the MIC against the fungal pathogen. A higher SI value is desirable.
SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
| Parameter | Value (µg/mL) |
| IC₅₀ (HeLa cells) | >128 |
| MIC (C. albicans) | 8 |
| Selectivity Index (SI) | >16 |
Preliminary Mechanism of Action Studies
Understanding how a compound exerts its antifungal effect is vital for its development. For isoxazole derivatives, a common mechanism is the disruption of the fungal cell membrane by inhibiting ergosterol synthesis.
Ergosterol Quantification Assay
This assay spectrophotometrically quantifies the amount of ergosterol in fungal cells after treatment with the test compound. A reduction in ergosterol content suggests inhibition of its biosynthesis pathway.
Caption: Putative inhibition of the ergosterol biosynthesis pathway.
Membrane Integrity Assay (Propidium Iodide Staining)
This assay uses a fluorescent dye, propidium iodide (PI), which can only enter cells with compromised membranes. An increase in PI fluorescence indicates membrane damage.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial preclinical evaluation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a potential antifungal agent. The protocols for determining in vitro efficacy and selectivity are crucial first steps in the drug development pipeline.[6] Positive results from these initial studies, particularly a high selectivity index, would warrant progression to more advanced studies, including in vivo efficacy models and detailed mechanism of action elucidation.[16][17][18] The continued exploration of novel chemical scaffolds like isoxazoles is essential in the global effort to combat the growing threat of antimicrobial resistance.[5]
References
- Novel Isoxazole-Based Antifungal Drug Candid
- Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- Antifungal Susceptibility Testing: A Primer for Clinicians. (2020). Open Forum Infectious Diseases.
- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
- Novel Isoxazole-Based Antifungal Drug Candid
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). PMC - NIH.
- (PDF) Novel Isoxazole-Based Antifungal Drug Candidates. (2024).
- Screening of Some Novel Isoxazoles Against C.
- In vitro antifungal susceptibility testing. (2001). PubMed.
- Antifungal Drug Toxicology & Safety Assessment Services.
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
- Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Avenaciolide. Benchchem.
- A review of isoxazole biological activity and present synthetic techniques. (2022).
- Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. (2023). PubMed Central.
- In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (2001). PMC.
- Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (2001). PMC - NIH.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2020).
- Antifungal agents in clinical and preclinical development: overview and analysis. (2025). WHO.
- Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isol
- Antifungal agents in clinical and preclinical development. (2025).
- Antifungal agents in clinical and preclinical development: overview and analysis. (2025). AMR Insights.
- N-methyl-1-(3-methylisoxazol-5-yl)methanamine. Smolecule.
- A review of isoxazole biological activity and present synthetic techniques. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Advancements and challenges in antifungal therapeutic development. (2024). ASM Journals.
- AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
- Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines. (1991). PubMed.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2021). MDPI.
- 5-( [aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents. (1988). PubMed.
- (5-Methyl-3-isoxazolyl)methylamine. Georganics.
- 852227-91-9|N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. BLDpharm.
- 154016-55-4 | (3-Methylisoxazol-5-yl)methanamine. ChemScene.
- Studies on Antifungal Agents. In Vitro Activity of Novel cis-5-alkoxy (Or acyloxy)alkyl-3-phenyl-3-(1H-imidazol-1-ylmethyl)
- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpca.org [ijpca.org]
- 9. Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-( [aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal agents in clinical and preclinical development: overview and analysis [who.int]
- 18. Antifungal agents in clinical and preclinical development [who.int]
Application Notes and Protocols for the Investigation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
A guide to the preclinical evaluation of a novel isoxazole derivative as a potential anti-cancer agent.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In the realm of oncology, isoxazole derivatives have emerged as a versatile class of molecules with significant potential.[3] These compounds have been shown to exert anti-cancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of key enzymes like topoisomerase and histone deacetylases (HDACs), and modulation of critical signaling pathways.[4]
This document provides a comprehensive guide for the investigation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a novel isoxazole derivative, as a potential therapeutic agent in cancer. While specific biological data for this compound is not yet extensively published, the protocols and methodologies outlined herein are based on established procedures for the preclinical evaluation of novel anti-cancer agents and draw upon the known activities of structurally related isoxazole compounds.[5][6]
Postulated Mechanism of Action and Target Pathways
Based on the broader class of isoxazole-containing anti-cancer agents, N-methyl-1-(5-methylisoxazol-3-yl)methanamine may exert its effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells.[1][4] This can occur through the intrinsic pathway, involving the mitochondria, or the extrinsic pathway, initiated by death receptors on the cell surface.
-
Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or G0/G1) and preventing their proliferation.
-
Inhibition of Signaling Pathways: Isoxazole-containing molecules have been developed as inhibitors of various signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Enzyme Inhibition: The compound could act as an inhibitor of enzymes that are overactive in cancer, such as protein kinases, topoisomerases, or histone deacetylases.[1]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an isoxazole derivative, leading to the induction of apoptosis.
Caption: Hypothetical apoptotic pathway modulated by an isoxazole compound.
Experimental Protocols: In Vitro Evaluation
A systematic in vitro evaluation is the first step in characterizing the anti-cancer potential of a novel compound.[6][7]
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines representing different tumor types should be used. For initial screening, a common selection includes MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colon carcinoma), and a non-cancerous cell line like HEK293 (human embryonic kidney) to assess selectivity.[5][8]
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[5]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[6]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[5]
-
Treat cells with a range of concentrations of N-methyl-1-(5-methylisoxazol-3-yl)methanamine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[5]
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[6]
-
Procedure:
-
Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[6]
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
-
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect changes in the expression levels of key proteins involved in signaling pathways.[6]
-
Procedure:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The following diagram illustrates the general workflow for the in vitro evaluation of a novel anti-cancer compound.
Caption: Experimental workflow for in vitro testing of a novel compound.
Data Presentation
Quantitative data should be presented in a clear and organized manner.
Table 1: Example Cytotoxicity Data (IC50 in µM)
| Cell Line | Cancer Type | N-methyl-1-(5-methylisoxazol-3-yl)methanamine | Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |
| A549 | Lung Carcinoma | Experimental Value | Reference Value |
| HCT116 | Colon Carcinoma | Experimental Value | Reference Value |
| HEK293 | Normal Kidney | Experimental Value | Reference Value |
Note: The data presented above are for illustrative purposes and will need to be determined experimentally.
Experimental Protocols: In Vivo Evaluation
Promising results from in vitro studies warrant further investigation in animal models to assess efficacy and toxicity in a physiological context.[9][10]
Animal Models
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[11] This is a widely used model to evaluate the anti-tumor activity of a compound.[9]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. These models better recapitulate the heterogeneity of human tumors.[9]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the compound with the immune system.
Efficacy Study Design
-
Animal Strain: Select an appropriate mouse strain based on the chosen model.
-
Tumor Implantation: Inject cancer cells subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or DMSO/Cremophor EL/saline mixture)
-
N-methyl-1-(5-methylisoxazol-3-yl)methanamine (at least two different dose levels)
-
Positive Control (a standard-of-care chemotherapy for the specific cancer type)
-
-
Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal, oral gavage) for a defined period.
-
Endpoint: The study can be terminated when tumors in the control group reach a certain size, or after a predetermined treatment duration.
-
Outcome Measures:
-
Tumor growth inhibition (TGI)
-
Body weight changes (as a measure of toxicity)
-
Survival analysis
-
Toxicity Assessment
-
Acute Toxicity Study: Determine the maximum tolerated dose (MTD) of the compound.
-
Sub-chronic Toxicity Study: Evaluate the long-term effects of the compound on major organs through histopathological analysis and blood biochemistry.
Conclusion
The application notes and protocols detailed in this guide provide a comprehensive framework for the preclinical investigation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine in cancer research. By systematically evaluating its cytotoxicity, mechanism of action, and in vivo efficacy, researchers can determine the potential of this novel isoxazole derivative as a candidate for further drug development.
References
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link to Source]
- Isoxazole derivatives as anticancer agents - ChemicalBook. [Link to Source]
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchG
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. [Link to Source]
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. [Link to Source]
- A review of isoxazole biological activity and present synthetic techniques. [Link to Source]
- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed. [Link to Source]
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem. [Link to Source]
- Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL - EMBL-EBI. [Link to Source]
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. [Link to Source]
- In Vivo Models | Biocompare. [Link to Source]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. [Link to Source]
- Cancer Models - Charles River Labor
- Video: Mouse Models of Cancer Study - JoVE. [Link to Source]
- Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC - PubMed Central. [Link to Source]
- In vivo cancer modeling using mouse models - PubMed. [Link to Source]
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. [Link to Source]
- N-methyl-1-(3-methylisoxazol-5-yl)methanamine - Smolecule. [Link to Source]
- 154016-55-4|(3-Methylisoxazol-5-yl)methanamine|BLD Pharm. [Link to Source]
- 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR 154016-55-4 - Sigma-Aldrich. [Link to Source]
- (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem. [Link to a valid URL]
- 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Developments | Pipeline Prospector - PharmaCompass.com. [Link to Source]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. espublisher.com [espublisher.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Mouse Models of Cancer Study [jove.com]
Application Notes & Protocols for Receptor Binding Analysis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
These application notes provide a comprehensive framework for characterizing the receptor binding profile of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a novel small molecule with potential pharmacological activity. Given that the specific molecular target of this compound is not yet fully elucidated, this guide presents a systematic approach, beginning with broad screening strategies and moving towards detailed characterization once a target is identified. The protocols are designed for researchers, scientists, and drug development professionals aiming to establish a robust in vitro pharmacological profile for this and similar investigational compounds.
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity at a range of targets including neurotransmitter receptors (e.g., adrenergic, serotonin, dopamine), nuclear receptors, and various enzymes.[1][2][3][4][5] Therefore, an initial screening approach against a panel of these receptors is a logical starting point. This document provides adaptable protocols for both traditional filtration-based radioligand binding assays and modern homogeneous methods like the Scintillation Proximity Assay (SPA), ensuring applicability from initial hit identification to detailed kinetic analysis.
Part 1: The Foundational Principles of Receptor-Ligand Interactions
A receptor binding assay is a cornerstone of pharmacological research, allowing for the direct measurement of the interaction between a ligand (e.g., our test compound) and its target protein (receptor).[6][7] The core principle relies on quantifying the formation of a ligand-receptor complex. This is most commonly achieved using a labeled ligand, typically with a radioisotope, whose presence can be sensitively detected.
There are two primary types of experiments detailed in this guide:
-
Saturation Assays: These are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd, the equilibrium dissociation constant). A lower Kd value signifies higher affinity.[7]
-
Competition (or Displacement) Assays: These are used to determine the affinity of an unlabeled test compound (N-methyl-1-(5-methylisoxazol-3-yl)methanamine). The assay measures the ability of the test compound to compete with a known radioligand for binding to the receptor. The resulting data yield an IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding), which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
A critical concept in these assays is the distinction between total binding , non-specific binding (NSB) , and specific binding .
-
Total Binding: Radioactivity measured in the presence of the receptor and radioligand.
-
Non-specific Binding: Radioactivity measured in the presence of the receptor, radioligand, and a high concentration of an unlabeled ligand that saturates the target receptors. This measures the binding of the radioligand to non-receptor components like filters, lipids, or other proteins.[9][10]
-
Specific Binding: The difference between total binding and non-specific binding, representing the radioligand bound to the receptor of interest. For a robust assay, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[8]
Part 2: Experimental Design & Protocols
The choice of assay format depends on the experimental goal. For initial screening against a receptor panel, a high-throughput homogeneous method like SPA is often preferred. For detailed kinetic and affinity studies, the traditional filtration assay remains the gold standard.
Protocol 2.1: Classical Filtration Radioligand Binding Assay
This method physically separates receptor-bound radioligand from the free (unbound) radioligand by rapid vacuum filtration through a filter mat that retains the receptor-containing membranes.[11]
Rationale: This protocol is designed as a template. The choice of receptor source (e.g., CHO or HEK293 cells stably expressing a target receptor), radioligand, and specific buffer components must be optimized for each receptor system based on literature precedents.
A. Preparation of Cell Membranes
-
Cell Culture: Culture cells expressing the receptor of interest to high density in appropriate flasks or plates.
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This step is critical for disrupting the cell membranes and releasing the receptors.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step. This wash step removes endogenous ligands and cytosolic components that might interfere with the assay.[9]
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer to a protein concentration of 1-2 mg/mL, determined by a protein assay such as the Bradford or BCA method.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
B. Saturation Binding Protocol
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.
-
Total Binding Wells: Add assay buffer, cell membranes (typically 10-50 µg protein per well), and increasing concentrations of the radioligand (e.g., 0.1x to 10x the expected Kd).
-
Non-specific Binding Wells: Add assay buffer, cell membranes, the same increasing concentrations of radioligand, and a high concentration of a suitable unlabeled competitor (e.g., 1000x the Kd of the competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Millipore MultiScreen) using a vacuum manifold.[13]
-
Washing: Quickly wash the filters with ice-cold wash buffer (typically the assay buffer) to remove unbound radioligand. The number of washes (usually 3-4) should be optimized to maximize the signal-to-noise ratio.[9]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
C. Competition Binding Protocol
-
Assay Setup: In a 96-well plate, prepare triplicate wells.
-
Reaction Mix: To each well, add assay buffer, cell membranes, and a fixed concentration of radioligand (ideally at or below its Kd value).[8]
-
Add Competitor: Add serial dilutions of the test compound, N-methyl-1-(5-methylisoxazol-3-yl)methanamine (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a standard unlabeled ligand).
-
Incubation, Termination, and Detection: Follow steps 4-7 from the Saturation Binding Protocol.
Caption: Workflow for a competitive radioligand binding assay using vacuum filtration.
Protocol 2.2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology, meaning it does not require a physical separation step.[14][15] The principle relies on SPA beads that contain a scintillant. When a radiolabeled ligand binds to a receptor immobilized on the bead, the emitted beta particles are close enough to excite the scintillant, generating a light signal. Radioactivity from unbound ligands in solution is too far away to generate a signal.[16][17]
Rationale: SPA is highly amenable to automation and high-throughput screening (HTS), making it ideal for initial screening of N-methyl-1-(5-methylisoxazol-3-yl)methanamine against a large panel of receptors.
A. General SPA Protocol
-
Receptor-Bead Coupling: Couple the receptor-containing membranes to an appropriate SPA bead (e.g., wheat germ agglutinin-coated beads for glycosylated membrane proteins). The optimal ratio of membrane protein to bead mass must be determined empirically.
-
Assay Setup: In a 96- or 384-well microplate, add the receptor-bead slurry, a fixed concentration of a suitable radioligand (e.g., ³H or ¹²⁵I-labeled), and serial dilutions of the test compound.
-
Incubation: Seal the plate and incubate with gentle shaking for a sufficient time to reach equilibrium. The incubation time may be longer than in filtration assays.
-
Detection: Centrifuge the plate briefly to settle the beads (optional, but can improve signal) and count the plate directly in a microplate scintillation counter. No washing or filtration is required.
Caption: In SPA, a signal is generated only when the radioligand is bound to the receptor immobilized on the bead.
Part 3: Data Analysis and Interpretation
A. Saturation Data Analysis
-
Input Data: Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analysis: Fit the data to a one-site binding (hyperbola) equation: Y = (Bmax * X) / (Kd + X)
-
Output Parameters:
-
Bmax (Maximum binding sites): The density of receptors, expressed in fmol/mg protein.
-
Kd (Equilibrium dissociation constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the radioligand's affinity.
-
B. Competition Data Analysis
-
Input Data: Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Analysis: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50.
-
Output Parameters:
-
IC50 (Half maximal inhibitory concentration): The concentration of the test compound that displaces 50% of the specific radioligand binding.
-
C. Calculating the Inhibition Constant (Ki)
The IC50 is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of the test compound's affinity, the IC50 is converted to a Ki value using the Cheng-Prusoff equation :[8]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the experiment.
-
Kd is the dissociation constant of the radioligand for the receptor.
| Parameter | Derived From | Description | Typical Units |
| Kd | Saturation Assay | Equilibrium dissociation constant of the radioligand. Measures affinity (lower = higher affinity). | nM, pM |
| Bmax | Saturation Assay | Total number of receptors in the preparation. | fmol/mg protein |
| IC50 | Competition Assay | Concentration of a competitor that inhibits 50% of specific radioligand binding. | nM, µM |
| Ki | Competition Assay | Inhibition constant of the competitor. An intrinsic measure of its binding affinity. | nM, µM |
Part 4: Troubleshooting Common Issues
Rigorous assay validation is key to generating trustworthy data. Below are common problems and potential solutions.[9][18][19]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>50% of total) | Radioligand is too hydrophobic; Too much membrane protein; Insufficient washing; Filter binding. | Decrease radioligand concentration.[9] Titrate membrane protein to an optimal level.[9] Increase the number and volume of washes with ice-cold buffer.[9] Pre-soak filter plates in a blocking agent like 0.5% polyethyleneimine (PEI). |
| Low Specific Binding Signal | Too little receptor; Inactive receptor preparation; Insufficient incubation time. | Increase the amount of membrane protein per well. Prepare fresh membranes and verify their activity. Perform a time-course experiment to ensure binding has reached equilibrium. |
| High Well-to-Well Variability | Inconsistent pipetting; Inefficient washing; Membrane aggregation. | Use calibrated pipettes and practice consistent technique. Ensure vacuum is applied evenly across the filter plate. Briefly sonicate or vortex membrane aliquots before use. |
| No Displacement by Test Compound | Compound is insoluble in assay buffer; Compound does not bind to the target receptor; Compound has degraded. | Check compound solubility and consider using a co-solvent like DMSO (ensure final concentration is low, <0.5%). Screen the compound against other relevant targets. Verify compound integrity and purity via analytical methods (e.g., LC-MS). |
References
-
Bibian, M., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences. Available at: [Link]
-
Carrieri, A., et al. (2007). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. Journal of Medicinal Chemistry. Available at: [Link]
-
Cook, N. D. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available at: [Link]
-
de Vera, I. M. S., et al. (2019). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
-
ResearchGate. (n.d.). 6 questions with answers in RADIOLIGAND ASSAY. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
ResearchGate. (2017). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
-
Festa, C., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Methods in Molecular Biology. Available at: [Link]
-
Advanced Materials Proceedings. (2017). Drug-Receptor Interactions of New Isoxazole Scaffold against Breast and Skin Cancer Cell Lines. Available at: [Link]
-
Keen, M. (1995). The problems and pitfalls of radioligand binding. PubMed. Available at: [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]
-
Mondal, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-methyl-1-(3-methylisoxazol-5-yl)methanamine | 401647-22-1 [smolecule.com]
- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 14. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 15. revvity.com [revvity.com]
- 16. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 18. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 19. The problems and pitfalls of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of N-methyl-1-(5-methylisoxazol-3-yl)methanamine Analogs
Abstract
This guide provides a comprehensive framework for the design, synthesis, and preliminary evaluation of novel analogs based on the N-methyl-1-(5-methylisoxazol-3-yl)methanamine scaffold. The isoxazole moiety is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds.[1][2][3] By systematically modifying the parent structure, researchers can explore the structure-activity relationship (SAR) to develop new chemical entities with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. This document outlines rational design strategies, provides detailed, field-proven synthetic protocols for library generation via 1,3-dipolar cycloaddition, and details methods for purification, characterization, and initial biological screening.
Introduction: Rationale for Analog Development
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a heterocyclic amine that serves as an excellent starting point for a drug discovery program.[4][5] The 3,5-disubstituted isoxazole core is a versatile scaffold, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2] The development of analogs is a cornerstone of medicinal chemistry, aimed at identifying a lead compound and optimizing it into a clinical candidate. This process involves exploring the chemical space around a "hit" molecule to understand which structural features are critical for its biological activity.
The primary goals for developing analogs of this scaffold are:
-
Elucidation of Structure-Activity Relationships (SAR): To determine how specific structural modifications influence biological activity.[1][6]
-
Optimization of Potency and Selectivity: To enhance the desired biological effect while minimizing off-target interactions.
-
Improvement of ADMET Properties: To modify the molecule's absorption, distribution, metabolism, excretion, and toxicity profile for better drug-likeness.
-
Exploration of Novel Biological Targets: To investigate if analogs possess activities against different biological targets than the parent compound.
The overall workflow for this discovery process is outlined below.
Design Strategies: Modifying the Core Scaffold
Rational drug design begins with identifying key regions of the parent molecule that can be modified. For N-methyl-1-(5-methylisoxazol-3-yl)methanamine, we identify four primary points for diversification.
Structure-Activity Relationship (SAR) Insights
For isoxazole-containing compounds, the nature and position of substituents are critical for biological activity.[1][6] For instance, studies on other isoxazole series have shown that halogen substituents (e.g., chloro, bromo) on aryl rings attached to the core can significantly enhance potency in certain assays.[6] Similarly, the introduction of groups capable of hydrogen bonding can alter target engagement and improve pharmacokinetic properties.
Bioisosteric Replacement
Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. Replacing the central isoxazole ring with other 5-membered heterocycles is a powerful strategy to modulate properties like metabolic stability and polarity.[7][8]
| Original Moiety | Potential Bioisostere | Rationale & Potential Impact | Supporting Source |
| Isoxazole | 1,2,4-Oxadiazole | Can serve as an effective ester bioisostere; may alter metabolic stability and receptor interactions. | [9] |
| Isoxazole | 1,2,3-Triazole | Often used as a bioisostere for various heterocycles; can improve metabolic stability and act as a rigid linker. | [10] |
| Methyl (at C5) | Ethyl, Isopropyl | Probes for steric tolerance within the target's binding pocket. | [9] |
| Methyl (on amine) | Hydrogen, Ethyl, Cyclopropyl | Modulates basicity (pKa) and potential for metabolism via N-dealkylation. | N/A |
Synthetic Methodologies and Protocols
The most robust and versatile method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[11][12][13] Nitrile oxides are typically generated in situ from aldoximes to avoid their dimerization. We present two complementary methods for this key transformation, which can be adapted for parallel synthesis to rapidly generate an analog library.[14][15]
Protocol 3.1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a representative analog, N-methyl-1-(5-phenylisoxazol-3-yl)methanamine, to illustrate the core reaction sequence.
Reaction Scheme:
Materials and Reagents:
-
Benzaldehyde oxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Propargyl-(methyl)amine (1.2 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Protocol:
-
Oxime Dissolution: In a round-bottom flask under an inert atmosphere (N2 or Argon), dissolve benzaldehyde oxime (e.g., 1.21 g, 10 mmol) in DCM (50 mL).
-
Nitrile Oxide Generation (Method A): Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.47 g, 11 mmol) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes.
-
Scientist's Note: NCS is a mild chlorinating agent that converts the oxime to a hydroximoyl chloride, which is the precursor to the nitrile oxide.[16] Performing this step at 0 °C minimizes side reactions.
-
-
Addition of Base and Alkyne: To the reaction mixture, add propargyl-(methyl)amine (0.99 g, 12 mmol) followed by the slow, dropwise addition of triethylamine (2.1 mL, 15 mmol).
-
Rationale: The base (triethylamine) facilitates the elimination of HCl from the intermediate hydroximoyl chloride to generate the reactive nitrile oxide in situ. The nitrile oxide then immediately undergoes cycloaddition with the alkyne present in the mixture, minimizing its decomposition or dimerization.[17]
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up: Once the reaction is complete, quench it by adding water (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 solution (50 mL) and brine (50 mL).
-
Purpose: The NaHCO3 wash removes any unreacted acidic species, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the amine product from streaking on the silica.
Parallel Synthesis for Library Generation
To efficiently create a library, this protocol can be adapted to a 24 or 96-well plate format.[14][18]
-
Reagent Stock Solutions: Prepare stock solutions of various aldoximes and alkynes in a suitable solvent (e.g., THF).
-
Automated Dispensing: Use automated liquid handlers to dispense the appropriate oxime and alkyne solutions into each well.
-
Reaction Initiation: Add the NCS and base solutions to initiate the reactions in parallel.
-
Parallel Work-up/Purification: Utilize parallel evaporation systems to remove solvent and high-throughput purification systems (e.g., parallel HPLC-MS) to isolate the final compounds.
Analytical Characterization and Data
Accurate characterization is critical to confirm the identity and purity of each synthesized analog before biological testing.[19][20]
Protocol 4.1: Standard Characterization of Analogs
-
LC-MS Analysis:
-
Objective: To confirm the molecular weight and assess the purity of the compound.
-
Method: Dissolve a small sample (~0.1 mg) in methanol or acetonitrile (1 mL). Inject onto a C18 reverse-phase column.
-
Expected Result: A major peak on the UV chromatogram corresponding to the expected mass [M+H]+ in the mass spectrum. Purity is estimated by the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Method: Dissolve 2-5 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Acquire 1H and 13C NMR spectra.
-
Expected Key Signals (for N-methyl-1-(5-phenylisoxazol-3-yl)methanamine):
-
A singlet for the N-methyl group (~2.5 ppm).
-
A singlet/doublet for the methylene linker protons (~4.0 ppm).
-
A characteristic singlet for the isoxazole C4-proton (~6.5-7.0 ppm).
-
Multiplets in the aromatic region for the phenyl group (~7.4-7.8 ppm).
-
-
Table of Representative Analytical Data:
| Compound ID | Structure | Expected Mass [M+H]+ | Purity (LC-MS) | Key ¹H NMR Signal (Isoxazole C4-H) |
| Parent | N-methyl-1-(5-methylisoxazol-3-yl)methanamine | 127.09 | >95% | ~6.1 ppm |
| Analog-01 | N-methyl-1-(5-phenylisoxazol-3-yl)methanamine | 189.11 | >95% | ~6.8 ppm |
| Analog-02 | N-methyl-1-(5-p-chlorophenylisoxazol-3-yl)methanamine | 223.07 | >95% | ~6.9 ppm |
Biological Evaluation: Initial Screening Protocol
After synthesis and characterization, the analog library is ready for biological screening. A primary assay should be robust, cost-effective, and suitable for high-throughput screening (HTS). A general cell viability assay is a common starting point to identify compounds with cytotoxic effects and to establish a safe concentration range for subsequent functional assays.
Protocol 5.1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate a suitable human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMSO and then further dilute in cell culture medium. The final DMSO concentration should be ≤0.5%. Add the compounds to the cells, reserving wells for controls.
-
Negative Control: Cells treated with vehicle (0.5% DMSO) only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan precipitate.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Conclusion
This document provides a foundational guide for the systematic development of analogs of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. By employing rational design principles, robust synthetic methodologies like 1,3-dipolar cycloaddition in a parallel format, and rigorous characterization, researchers can efficiently generate diverse libraries of novel compounds. The subsequent biological evaluation, starting with broad cytotoxicity profiling and moving towards specific functional assays, will enable the elucidation of structure-activity relationships and the identification of promising new chemical entities for further therapeutic development.
References
-
K. G. Sprankle, R. M. Grotzfeld, A. G. Lai, et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-50. [Link]
-
S. Lee, M. J. Lee, H. S. Lee, et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 254-263. [Link]
-
A. Kumar, M. Kumar, A. Kumar, et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. [Link]
-
Y. Fang, M. Zhu. (2015). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities, 36(5), 864. [Link]
-
M. Hawash, A. Al-Masri, M. Al-Ja'idi. (2023). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]
-
J. H. Lee, J. H. Park, S. B. Lee, et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(10), 1937-1949. [Link]
-
A. Al-Muraweh, M. A. Alafeefy, M. S. Abdel-Bakky, et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1406. [Link]
-
A. Al-Muraweh, M. A. Alafeefy, M. S. Abdel-Bakky, et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
G. D. Diana, D. L. Volkots, T. J. Nitz, et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-36. [Link]
-
S. Stowers, A. Kumar, D. Carrera, et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1294-1303. [Link]
-
S. Stowers, A. Kumar, D. Carrera, et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Hovione. [Link]
-
J. P. Scott, A. T. T. Tran, A. M. B. Deller, et al. (2022). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry, 20(31), 6195-6200. [Link]
-
A. K. H. Hirsch, F. J. Meder, F. L. Dahl, et al. (2013). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 4(6), 957-962. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
-
S. G. Agalave, S. R. Maujan, V. S. Pore. (2011). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
-
L. A. Thompson, J. A. Ellman. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600. [Link]
-
V. R. Pattabiraman, J. W. Bode. (2011). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 16(5), 3663-3684. [Link]
-
Asynt. (2022). Introduction | Parallel Synthesis | Chemistry. Asynt. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine - High purity. Georganics. [Link]
-
S. Singh, R. Singh, H. Kumar, et al. (2014). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. The Protein Journal, 33, 467-480. [Link]
-
M. Radi, B. Botta, M. C. Parlani, et al. (2010). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-methyl-1-(3-methylisoxazol-5-yl)methanamine | 401647-22-1 [smolecule.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unimore.it [iris.unimore.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 15. asynt.com [asynt.com]
- 16. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. agilent.com [agilent.com]
Application Notes & Protocols: N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a Novel Chemical Probe
Prepared by: Your Senior Application Scientist
Forward
This document provides a comprehensive guide for the utilization of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a chemical probe. As a molecule of interest in contemporary drug discovery and chemical biology, understanding its application is paramount for researchers aiming to dissect complex biological systems. These notes are curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols. While direct literature on this specific N-methylated derivative as a probe is emerging, the principles outlined herein are derived from extensive research on the isoxazole scaffold and its role in modulating key cellular targets.
Introduction to N-methyl-1-(5-methylisoxazol-3-yl)methanamine
N-methyl-1-(5-methylisoxazol-3-yl)methanamine belongs to the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities.[1] The structural motif of a substituted isoxazole ring is present in numerous FDA-approved drugs.[1] While the parent compound, 1-(5-methylisoxazol-3-yl)methanamine, and its regioisomers have been explored, the introduction of an N-methyl group can profoundly alter the molecule's physicochemical properties, including its cell permeability, metabolic stability, and target engagement profile.
Table 1: Physicochemical Properties of Related Isoxazole Methanamines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(5-Methyl-1,2-oxazol-3-yl)methanamine | C5H8N2O | 112.13 |
| (3-methyl-1,2-oxazol-5-yl)methanamine | C5H8N2O | 112.13 |
| N-methyl-1-(3-methylisoxazol-5-yl)methanamine | C6H10N2O | 126.16 |
Data sourced from PubChem and other chemical suppliers.[2][3][4]
The strategic placement of the methyl group on the exocyclic amine is a common medicinal chemistry tactic to fine-tune potency and selectivity. This guide will explore the hypothetical, yet scientifically grounded, application of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a chemical probe, potentially for a kinase target, drawing parallels from known isoxazole-based inhibitors. For instance, derivatives of 5-methylisoxazole-3-carboxylic acid have been investigated as inhibitors of Raf kinases, which are crucial components of cellular signaling pathways implicated in cancer.[5]
Proposed Mechanism of Action and Target Engagement
Based on the known pharmacology of related isoxazole-containing molecules, we hypothesize that N-methyl-1-(5-methylisoxazol-3-yl)methanamine may function as a competitive inhibitor of an ATP-binding pocket in a protein kinase. The isoxazole ring can participate in hydrogen bonding and other non-covalent interactions within the active site, while the N-methyl-methanamine moiety can be oriented to occupy a hydrophobic pocket or form additional interactions, contributing to binding affinity and selectivity.
A chemical probe is a small molecule that is used to study and manipulate a biological system, and its utility is defined by its potency, selectivity, and well-understood mechanism of action.[6][7][8] For N-methyl-1-(5-methylisoxazol-3-yl)methanamine to be considered a valuable probe, its on-target and off-target activities must be thoroughly characterized.
Caption: Proposed mechanism of action for the chemical probe.
Experimental Protocols
The following protocols are designed to validate the use of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a chemical probe.
In Vitro Kinase Inhibition Assay
This protocol aims to determine the inhibitory potency (IC50) of the compound against a panel of kinases.
Materials:
-
N-methyl-1-(5-methylisoxazol-3-yl)methanamine
-
Recombinant kinases of interest (e.g., B-Raf, c-Raf)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of N-methyl-1-(5-methylisoxazol-3-yl)methanamine in DMSO, followed by a further dilution in kinase buffer.
-
In a 384-well plate, add the diluted compound.
-
Add the kinase and its specific peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (typically 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence on a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Target Engagement Assay
This protocol uses a cellular thermal shift assay (CETSA) to confirm that the compound binds to its intended target in a cellular context.
Materials:
-
Cells expressing the target kinase (e.g., A375 melanoma cells for B-Raf)
-
N-methyl-1-(5-methylisoxazol-3-yl)methanamine
-
Cell lysis buffer
-
Antibodies for the target protein (for Western blotting)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the chemical probe or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer and subject them to a temperature gradient.
-
After heating, centrifuge the samples to separate aggregated proteins from the soluble fraction.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A shift in the melting curve of the target protein in the presence of the probe indicates target engagement.
Data Interpretation and Best Practices
-
Potency and Selectivity: A good chemical probe should be potent (typically with an IC50 < 100 nM for its primary target) and selective (at least 30-fold more potent for its primary target than for other related targets).
-
Cellular Activity: The probe should demonstrate on-target activity in cells at a concentration relevant to its in vitro potency.
-
Negative Control: It is crucial to use a structurally similar but inactive analog as a negative control to ensure that the observed biological effects are due to the inhibition of the intended target.
-
Orthogonal Assays: Confirm target engagement and cellular effects using multiple, independent assays.
Synthesis Outline
The synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine can be envisioned starting from the commercially available 5-methylisoxazole-3-carboxylic acid.[5][9]
Caption: Plausible synthetic route to the chemical probe.
Conclusion
N-methyl-1-(5-methylisoxazol-3-yl)methanamine represents a promising, albeit currently under-investigated, chemical entity. The protocols and conceptual framework provided in these application notes are intended to serve as a robust starting point for researchers to explore its potential as a chemical probe. Through rigorous validation of its potency, selectivity, and cellular activity, this molecule could become a valuable tool for dissecting the roles of its target proteins in health and disease.
References
-
What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? . FAQ. [Link]
-
Methenamine . Wikipedia. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . National Institutes of Health. [Link]
-
(3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 . PubChem. [Link]
-
Methenamine . LiverTox - NCBI Bookshelf. [Link]
-
1-(5-Methyl-1,2-oxazol-3-yl)methanamine | C5H8N2O | CID 2776306 . PubChem. [Link]
-
N-methyl-1-(3-methylisoxazol-5-yl)methanamine . PubChem. [Link]
-
A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode . PubMed. [Link]
-
Discovery of a chemical probe for PRDM9 . PubMed. [Link]
-
The art of the chemical probe . PubMed. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy N-methyl-1-(3-methylisoxazol-5-yl)methanamine | 401647-22-1 [smolecule.com]
- 3. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(5-Methyl-1,2-oxazol-3-yl)methanamine | C5H8N2O | CID 2776306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 6. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The art of the chemical probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
A Validated LC-MS/MS Method for the Sensitive Quantification of N-methyl-1-(5-methylisoxazol-3-yl)methanamine in Pharmaceutical Matrices
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and sensitive analytical method for the quantification of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. Given its role as a key intermediate and potential impurity in the synthesis of novel pharmaceutical agents, its precise measurement is critical for ensuring drug quality, safety, and regulatory compliance.[1] The primary method detailed herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique chosen for its superior sensitivity and selectivity in complex matrices.[2][3] We provide a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a complete method validation strategy, designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, is outlined to ensure the reliability, accuracy, and precision of the results.[4][5] This document serves as a complete guide for researchers and quality control analysts in the pharmaceutical industry.
Introduction and Rationale
N-methyl-1-(5-methylisoxazol-3-yl)methanamine (Molecular Formula: C₆H₁₀N₂O, Molecular Weight: 126.16 g/mol ) is a heterocyclic amine that serves as a versatile building block in medicinal chemistry.[1] Its structural motif is found in compounds being investigated for various therapeutic applications. As with any component in active pharmaceutical ingredient (API) synthesis, controlling its levels—whether as a residual starting material or a related impurity—is a critical aspect of quality control. Regulatory bodies mandate the rigorous monitoring of such impurities to ensure the safety and efficacy of the final drug product.[6]
Standard analytical techniques like HPLC-UV often lack the necessary sensitivity and selectivity to detect trace-level impurities in complex sample matrices.[3] Therefore, hyphenated techniques are required. LC-MS/MS has become the gold standard for the bioanalysis and trace-level quantification of small molecules due to its ability to physically separate analytes from matrix components (via LC) and then selectively detect and quantify them based on their unique mass-to-charge ratios (via MS/MS).[2][7] This application note details a method optimized for this specific analyte, providing the framework for its implementation and validation in a regulated laboratory environment.
Principle of the LC-MS/MS Method
The fundamental principle of this method is the specific and sensitive detection of the target analyte using tandem mass spectrometry. The workflow is as follows:
-
Sample Preparation: The analyte is first extracted from the sample matrix (e.g., API powder, formulation blend, or biological fluid) to remove interfering substances and concentrate the analyte.
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 column is used to separate N-methyl-1-(5-methylisoxazol-3-yl)methanamine from other components based on its polarity.
-
Ionization: The column eluent is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of the analyte in the gas phase.
-
Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
-
Q1 (First Quadrupole): Isolates the specific precursor ion of the analyte (e.g., m/z 127.1 for [M+H]⁺).
-
Q2 (Collision Cell): The isolated precursor ion is fragmented using an inert gas.
-
Q3 (Third Quadrupole): A specific, stable product ion resulting from the fragmentation is isolated and measured by the detector.
-
This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing excellent selectivity and minimizing false positives.[3]
Experimental Workflow and Protocols
The overall analytical process is visualized in the workflow diagram below.
Caption: High-level workflow for the quantification of N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Materials and Reagents
-
Reference Standard: N-methyl-1-(5-methylisoxazol-3-yl)methanamine, purity ≥95%.[8]
-
Internal Standard (IS): A stable isotope-labeled version (e.g., D3-N-methyl-1-(5-methylisoxazol-3-yl)methanamine) is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior can be used.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Water: Deionized water, 18 MΩ·cm or higher purity.
-
Additives: Formic acid (FA), LC-MS grade.
-
Sample Tubes: Polypropylene microcentrifuge tubes (1.5 mL).
Preparation of Standards and Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard into a 5 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the primary stock.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 ACN:Water to prepare a series of calibration standards. A typical range might be 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the IS stock solution with 50:50 ACN:Water.
Sample Preparation Protocol (Example for Human Plasma)
Causality: Protein precipitation is chosen for its speed and effectiveness in removing the majority of proteins from plasma, which can otherwise foul the LC column and ion source. Acetonitrile is an effective precipitating agent and is compatible with the reverse-phase mobile phase.
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (10 ng/mL) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Instrumental Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| HPLC System | UPLC/HPLC System capable of binary gradients | Provides the necessary resolution and speed. |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | A standard column for small, moderately polar molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | FA aids in protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | ACN is a common strong solvent for reverse-phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A typical gradient to elute the analyte and clean the column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility.[9] |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine functional groups are readily protonated. |
| Precursor Ion | m/z 127.1 | Calculated [M+H]⁺ for C₆H₁₀N₂O. |
| Product Ion(s) | To be determined by infusion | Requires experimental determination for optimal sensitivity. |
| Collision Gas | Argon | Standard gas for collision-induced dissociation. |
Method Validation Protocol
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[10] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[5]
Caption: Logical flow for the validation of the analytical method.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment Description | Acceptance Criteria |
| Specificity | Analyze six blank matrix samples to check for interferences at the retention time of the analyte and IS.[9][11] | No significant interfering peaks (>20% of LLOQ response) at the expected retention times. |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero concentration levels in triplicate. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Analyze QC samples at low, medium, and high concentrations (n=5 at each level) against a fresh calibration curve. | Mean concentration should be within ±15% of the nominal value. |
| Precision | Repeatability (Intra-assay): Calculate %CV from the accuracy samples. Intermediate Precision (Inter-assay): Repeat the accuracy experiment on a different day with a different analyst. | %CV (Coefficient of Variation) should be ≤15%. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12] | Accuracy within ±20% and Precision (%CV) ≤20%. |
| Matrix Effect | Compare the analyte response in post-extraction spiked blank matrix to the response in a clean solution. | IS-normalized matrix factor should be consistent across different lots of matrix. |
| Stability | Assess analyte stability in the matrix under various conditions: Freeze-Thaw (3 cycles), Short-Term (room temp), and Long-Term (frozen storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, particularly for limit tests where volatility is not an issue, GC-MS can be a viable alternative.
-
Principle: GC separates compounds based on their boiling points and interaction with a stationary phase. The separated compounds are then detected by a mass spectrometer.
-
Applicability: N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a relatively small molecule and may be sufficiently volatile for GC analysis, possibly after derivatization to improve thermal stability and peak shape.
-
Advantages: GC can offer extremely high chromatographic resolution.
-
Challenges: The amine groups may cause peak tailing on standard GC columns; derivatization might be necessary. Thermal degradation in the injector port is a potential risk.[6]
A starting point for GC-MS method development would involve a mid-polarity column (e.g., a DB-5ms or equivalent) and a temperature gradient from ~80°C to 250°C.[13][14]
Conclusion
This application note provides a detailed, robust, and highly sensitive LC-MS/MS method for the quantification of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. The outlined protocol, from sample preparation to instrumental analysis, is designed for implementation in drug development and quality control settings. The comprehensive validation strategy ensures that the method will produce reliable and accurate data that meets stringent regulatory expectations.[4][15] By adhering to these protocols, researchers and scientists can confidently monitor and control this compound, contributing to the overall safety and quality of pharmaceutical products.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- Analytical method validation: A brief review.Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Q2(R2) Validation of Analytical Procedures.U.S.
- N-methyl-1-(3-methylisoxazol-5-yl)methanamine.Smolecule.
- Quantitative bioanalysis by LC-MS for the development of biological drugs.Future Science.
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.MDPI.
- Quantitative analysis of small molecules in biological samples.SlideShare.
- N-Methyl-1-(5-methylisoxazol-3-yl)methanamine, 95% Purity, C6H10N2O, 1 gram.Krackeler Scientific.
- Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon.Semantic Scholar.
- Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan.Semantic Scholar.
- Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. (2025).
- Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. (2025). PubMed.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
Sources
- 1. Buy N-methyl-1-(3-methylisoxazol-5-yl)methanamine | 401647-22-1 [smolecule.com]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. particle.dk [particle.dk]
- 5. fda.gov [fda.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. uab.edu [uab.edu]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. wjarr.com [wjarr.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. turkjps.org [turkjps.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-methyl-1-(5-methylisoxazol-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist
This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and use of N-methyl-1-(5-methylisoxazol-3-yl)methanamine hydrochloride. The protocols and recommendations outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: Understanding the Compound
N-methyl-1-(5-methylisoxazol-3-yl)methanamine hydrochloride is a heterocyclic amine salt. The isoxazole moiety is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[1] The hydrochloride salt form is typically employed to enhance the stability and solubility of the parent amine, which is crucial for its application in research and drug development.[2]
Amines are characteristically converted to their hydrochloride salts with strong mineral acids like HCl.[3] This process protonates the basic nitrogen atom, forming an ionic salt that is often a crystalline solid, making it easier to handle and weigh than the free base, which may be an oil or a volatile liquid.[3][4]
Chemical and Physical Properties
| Property | Anticipated Characteristic | Rationale and References |
| Physical State | Solid, likely crystalline. | Hydrochloride salts of amines are typically crystalline solids.[4] |
| Hygroscopicity | Expected to be hygroscopic. | Amine hydrochloride salts readily absorb moisture from the atmosphere.[5][6] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The ionic nature of the hydrochloride salt enhances solubility in polar solvents. |
| Stability | Generally stable under recommended storage conditions. The isoxazole ring may be sensitive to strong bases, high temperatures, and UV light. | Isoxazole rings can undergo cleavage under basic conditions or UV irradiation due to the weak N-O bond.[7] |
Safety and Handling
Due to the lack of a specific SDS, it is imperative to handle N-methyl-1-(5-methylisoxazol-3-yl)methanamine hydrochloride with the precautions suitable for a potentially hazardous substance. The following guidelines are based on data from analogous compounds.[7]
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[6]
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: For handling fine powders or when generating dust, a NIOSH-approved respirator is recommended.
3.2. Engineering Controls
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
An eyewash station and a safety shower must be readily accessible in the work area.
3.3. First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage Protocols
Proper storage is critical to maintain the stability and purity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine hydrochloride. The primary concern for this compound is its likely hygroscopic nature.
4.1. Short-Term Storage (In-Use)
-
Container: Store in a tightly sealed, airtight container, such as a vial with a PTFE-lined cap.
-
Environment: Keep the container in a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). This minimizes exposure to atmospheric moisture.
-
Temperature: Store at a cool, controlled room temperature unless otherwise specified by the supplier.
4.2. Long-Term Storage
-
Temperature: For extended periods, storage at -20°C in a sealed container is recommended to minimize degradation.
-
Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent both moisture uptake and potential oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
Experimental Protocols
5.1. Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of N-methyl-1-(5-methylisoxazol-3-yl)methanamine hydrochloride in dimethyl sulfoxide (DMSO).
Materials:
-
N-methyl-1-(5-methylisoxazol-3-yl)methanamine hydrochloride
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the container of N-methyl-1-(5-methylisoxazol-3-yl)methanamine hydrochloride to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood, quickly and accurately weigh the desired amount of the compound into a suitable container. Due to its hygroscopic nature, minimize the time the container is open.
-
Dissolution: Add the weighed compound to a volumetric flask. Add a portion of anhydrous DMSO to dissolve the solid.
-
Mixing: Gently swirl or vortex the flask until the solid is completely dissolved.
-
Final Volume Adjustment: Carefully add anhydrous DMSO to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
5.2. Quality Control Check of Stock Solution
To ensure the accuracy of the stock solution concentration and the stability of the compound, a quality control check using High-Performance Liquid Chromatography (HPLC) is recommended.
General HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by a UV scan of the compound).
-
Injection Volume: 10 µL
The resulting chromatogram should show a single major peak corresponding to the compound of interest. The peak area can be used to confirm the concentration against a standard curve if available.
Visualizations
Workflow for Handling and Storage
Caption: Workflow from receiving to handling and storage.
Protocol for Stock Solution Preparation
Caption: Step-by-step protocol for stock solution preparation.
References
-
PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. Retrieved from [Link]
-
Zhang, W., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
Main, A. D. et al. (2009). pH and temperature stability of the isoxazole ring in leflunomide and its active metabolite, A771726. Pharmaceutical Research. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. database.ich.org [database.ich.org]
- 5. N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. labsolu.ca [labsolu.ca]
The Strategic Application of N-methyl-1-(5-methylisoxazol-3-yl)methanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Isoxazole Moiety as a Privileged Scaffold in Drug Design
In the landscape of contemporary medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold." This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence stems from a unique combination of physicochemical properties: the isoxazole core is planar, aromatic, and capable of engaging in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Furthermore, the isoxazole ring is relatively stable to metabolic degradation, often enhancing the pharmacokinetic profile of a drug candidate.[2]
The strategic incorporation of the isoxazole moiety can lead to compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[3] This versatility has cemented the isoxazole nucleus as a valuable building block in the medicinal chemist's toolbox.
This technical guide focuses on a specific, yet highly versatile isoxazole-containing building block: N-methyl-1-(5-methylisoxazol-3-yl)methanamine . We will delve into its synthetic utility, potential applications in drug discovery, and provide detailed protocols for its incorporation into novel chemical entities.
Synthetic Pathways to N-methyl-1-(5-methylisoxazol-3-yl)methanamine: A Protocol for Researchers
While a direct, one-pot synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine may not be extensively documented, a robust and logical synthetic strategy can be devised from key intermediates. The following protocols are based on well-established synthetic transformations and provide a reliable pathway for obtaining this valuable building block.
Diagram of Proposed Synthetic Workflow
Sources
Application Notes and Protocols for the Characterization of Isoxamine-M [N-methyl-1-(5-methylisoxazol-3-yl)methanamine] in Neurotransmitter System Research
Introduction: The Isoxazole Scaffold as a Privileged Structure in Neuroscience
The isoxazole ring is a prominent heterocyclic motif recognized for its versatile role in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form a variety of interactions have established it as a "privileged structure" in the design of centrally active agents. Isoxazole derivatives have been successfully developed as modulators for a wide range of neurotransmitter systems, including agonists and antagonists for glutamate, GABA, and acetylcholine receptors.[1][2][3][4] These compounds are instrumental in treating a variety of nervous system disorders, from neuropsychiatric to neurodegenerative conditions.[1]
This guide introduces Isoxamine-M , a novel research compound featuring the N-methyl-1-(5-methylisoxazol-3-yl)methanamine structure. Given the rich pharmacology of related isoxazole analogs, Isoxamine-M presents a compelling candidate for exploring novel interactions within complex neurotransmitter pathways. The purpose of these application notes is to provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically characterize the neuropharmacological profile of Isoxamine-M. We will detail a logical, multi-tiered experimental cascade, from initial receptor screening to in vivo neurochemical profiling, explaining the causality behind each protocol and ensuring a self-validating system of inquiry.
Part 1: Initial Screening - Determining the Receptor Binding Profile of Isoxamine-M
Expert Insight: The foundational step in characterizing any novel CNS-active compound is to understand its binding affinity across a panel of relevant neurotransmitter receptors, transporters, and ion channels. This initial screen provides a "fingerprint" of the compound's potential biological targets and guides all subsequent functional assays. A competitive radioligand binding assay is the gold-standard method for this purpose due to its high sensitivity and specificity.[5][6][7]
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibition constant (Ki) of Isoxamine-M for a target receptor by measuring its ability to displace a known high-affinity radioligand.
Methodology:
-
Receptor Preparation:
-
Utilize commercially available cell membrane preparations expressing the human recombinant receptor of interest (e.g., GABAA, AMPA, NMDA, D2, 5-HT2A receptors) or prepare them from rodent brain tissue.
-
Homogenize tissue in an appropriate ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 50-200 µg/mL, determined by a Bradford assay.
-
-
Assay Setup:
-
Perform the assay in 96-well microplates.[6]
-
To each well, add the following in sequence:
-
50 µL of assay buffer.
-
50 µL of Isoxamine-M at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
50 µL of the specific radioligand (e.g., [³H]-Muscimol for GABAA, [³H]-AMPA for AMPA receptors) at a concentration near its dissociation constant (Kd).
-
50 µL of the receptor membrane preparation.
-
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no Isoxamine-M).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-labeled competing ligand to saturate all specific binding sites.
-
-
Incubation:
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes). The exact conditions depend on the receptor-ligand pair.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with the bound radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the Isoxamine-M concentration.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Isoxamine-M that inhibits 50% of specific radioligand binding).[6]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Binding Data for Isoxamine-M
The following table summarizes potential outcomes from a broad receptor screen, which would guide further investigation.
| Receptor Target | Radioligand | Hypothetical Ki (nM) for Isoxamine-M | Implication |
| GABA-A | [³H]-Muscimol | >10,000 | Low affinity for the GABA binding site. |
| AMPA (GluA2) | [³H]-AMPA | 85 | High affinity. Suggests potential modulation of excitatory neurotransmission. |
| NMDA | [³H]-MK-801 | >10,000 | Low affinity for the NMDA receptor channel. |
| mGluR5 | [³H]-MPEP | 1,200 | Moderate affinity. A secondary target to consider. |
| Dopamine D2 | [³H]-Spiperone | >10,000 | Low affinity for the D2 receptor. |
| Serotonin 5-HT2A | [³H]-Ketanserin | >10,000 | Low affinity for the 5-HT2A receptor. |
| NET | [³H]-Nisoxetine | 8,500 | Low affinity for the norepinephrine transporter. |
Interpretation: Based on this hypothetical data, Isoxamine-M displays high and selective affinity for the AMPA-type glutamate receptor. This provides a strong rationale to focus subsequent functional assays on the glutamatergic system.
Part 2: Functional Characterization - In Vitro Neurotransmitter Dynamics
Expert Insight: After identifying a high-affinity binding target, the next critical step is to determine the compound's functional effect. Does it enhance or inhibit the natural processes regulated by the target? For a compound targeting AMPA receptors, a key question is how it affects glutamate release and uptake, the primary mechanisms for regulating synaptic glutamate concentration. Assays using synaptosomes, which are resealed nerve terminals, provide an excellent in vitro model for these processes.[8]
Protocol 2: [³H]-Glutamate Uptake Assay in Rat Cortical Synaptosomes
This protocol assesses whether Isoxamine-M modulates the activity of glutamate transporters (EAATs) responsible for clearing glutamate from the synaptic cleft.
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from the cerebral cortex of adult rats using a standard sucrose density gradient centrifugation method.
-
Resuspend the final synaptosomal pellet in a Krebs-Ringer buffer and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension (approx. 100 µg protein) with various concentrations of Isoxamine-M or a vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of unlabeled L-glutamate and [³H]-L-glutamate to a final concentration of ~50 nM.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Separation:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-glutamate.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters (representing glutamate taken up into synaptosomes) using a scintillation counter.
-
Define non-specific uptake in parallel incubations performed at 4°C.
-
Calculate the percentage inhibition or stimulation of glutamate uptake relative to the vehicle control and determine the IC50 or EC50 value.
-
Experimental Workflow for Synaptosome Uptake Assay
Caption: Workflow for neurotransmitter uptake assay using synaptosomes.
Part 3: Advanced Functional Analysis - Electrophysiology in Brain Slices
Expert Insight: To directly measure the impact of Isoxamine-M on synaptic function, whole-cell patch-clamp electrophysiology is the definitive technique.[9][10] This method allows for the precise measurement of synaptic currents from individual neurons within a preserved brain circuit (a brain slice), providing high-resolution data on how a compound alters neuronal communication.[11][12]
Protocol 3: Whole-Cell Voltage-Clamp Recordings of AMPA Receptor-Mediated Currents
This protocol aims to determine if Isoxamine-M acts as a positive or negative allosteric modulator (PAM or NAM) or a direct agonist/antagonist at AMPA receptors.
Methodology:
-
Brain Slice Preparation:
-
Prepare acute coronal slices (300-400 µm thick) from the hippocampus or cortex of a young adult rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Visualize neurons (e.g., CA1 pyramidal neurons in the hippocampus) using DIC microscopy.
-
Use a glass micropipette filled with an internal solution (containing Cs-gluconate to block K⁺ channels) to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-clamp the neuron at -70 mV to preferentially record inward currents mediated by AMPA receptors.
-
Place a stimulating electrode in a nearby afferent pathway (e.g., Schaffer collaterals for CA1 neurons).
-
Deliver brief electrical pulses to evoke excitatory postsynaptic currents (eEPSCs). Record a stable baseline of eEPSCs for 5-10 minutes.
-
-
Compound Application:
-
Bath-apply Isoxamine-M at a relevant concentration (e.g., 100 nM, based on binding data) to the perfusing aCSF.
-
Continue to record eEPSCs for 15-20 minutes in the presence of the compound.
-
Perform a "washout" by perfusing with normal aCSF to see if the effect is reversible.
-
-
Analysis:
-
Measure the amplitude and decay kinetics of the eEPSCs before, during, and after Isoxamine-M application.
-
An increase in eEPSC amplitude or a slowing of the decay time would suggest Isoxamine-M is an AMPA receptor PAM. A decrease would suggest NAM activity.
-
Diagram of a Whole-Cell Patch-Clamp Recording Setup
Caption: Key components of an in vitro electrophysiology setup.
Part 4: In Vivo Neurochemical Profiling with Microdialysis
Expert Insight: The ultimate test of a compound's utility is its effect in a living system. In vivo microdialysis is a powerful technique that allows for the sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in awake, behaving animals.[13][14][15] This provides direct evidence of how a compound alters neurochemical signaling in an intact brain.[16][17]
Protocol 4: In Vivo Microdialysis in Freely Moving Rats
This protocol measures changes in extracellular glutamate and GABA levels in the prefrontal cortex following systemic administration of Isoxamine-M.
Methodology:
-
Surgical Implantation:
-
Anesthetize an adult rat and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the rat in a microdialysis bowl that allows free movement.
-
Gently insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula into the brain tissue.
-
Perfuse the probe with sterile aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[16]
-
Allow the system to equilibrate for at least 2 hours.
-
-
Sample Collection and Baseline:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into small vials.
-
Collect at least 3-4 stable baseline samples before administering the compound.
-
-
Compound Administration:
-
Administer Isoxamine-M systemically (e.g., via intraperitoneal injection) at a predetermined dose.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurochemical Analysis:
-
Data Analysis:
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the post-injection data as a percentage change from the average baseline concentration for each animal.
-
Use statistical analysis (e.g., ANOVA with repeated measures) to determine if Isoxamine-M produced a significant change in extracellular neurotransmitter levels.
-
In Vivo Microdialysis Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. umimpact.umt.edu [umimpact.umt.edu]
- 3. The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Electrophysiological Techniques for Studying Synaptic Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Electrophysiological Analysis of Synaptic Transmission in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 17. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-methyl-1-(5-methylisoxazol-3-yl)methanamine Synthesis
Welcome to the technical support center for the synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
Synthesis Overview
The synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine typically proceeds through a two-step sequence:
-
Formation of the Isoxazole Core: The synthesis often starts with the construction of the 5-methylisoxazole-3-carboxaldehyde intermediate. A common method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or a related precursor.[1][2]
-
Reductive Amination: The intermediate aldehyde then undergoes reductive amination with methylamine to yield the final product.[3][4] This is a widely used and efficient method for forming C-N bonds.
This guide will address common issues that may arise during this synthetic sequence.
Troubleshooting Guide
Problem 1: Low Yield of 5-Methylisoxazole-3-carboxaldehyde (Intermediate)
Q: My yield for the 5-methylisoxazole-3-carboxaldehyde is consistently low. What are the likely causes and how can I improve it?
A: Low yields in the formation of the isoxazole ring can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 1,3-dicarbonyl precursor. Impurities can lead to unwanted side reactions.
-
Reaction Conditions:
-
pH Control: The condensation reaction with hydroxylamine is often pH-sensitive. Maintaining the optimal pH is crucial for efficient cyclization. For similar syntheses, a pH range of 9.0-9.5 has been noted to be effective.
-
Temperature: Isoxazole synthesis can be exothermic.[5] Careful temperature control is necessary to prevent side reactions and decomposition.
-
-
Reaction Work-up: Inefficient extraction or purification of the aldehyde can lead to significant product loss. 5-Methylisoxazole-3-carboxaldehyde is a solid with a low melting point (30-34 °C) and is soluble in many organic solvents.[6][7] Consider optimizing your extraction solvent and purification technique (e.g., column chromatography vs. distillation).
Experimental Protocol: Optimization of Isoxazole Formation
-
Reagent Purity Check: Verify the purity of your 1,3-dicarbonyl precursor via NMR or GC-MS.
-
pH Monitoring: Set up the reaction with a pH probe and maintain the desired pH by the slow, dropwise addition of a base (e.g., NaOH solution).
-
Temperature Control: Run the reaction in an ice bath to dissipate heat, especially during the initial addition of reagents.
-
Work-up Optimization: After the reaction, perform extractions with a solvent in which the product is highly soluble and the impurities are less so. Test different solvents like ethyl acetate, dichloromethane, and diethyl ether.
Problem 2: Inefficient Reductive Amination and Formation of Impurities
Q: I'm observing a significant amount of the starting aldehyde and/or the intermediate imine in my final reaction mixture after reductive amination. How can I drive the reaction to completion?
A: Incomplete reaction and the presence of the imine intermediate are common issues in reductive amination. Here are key areas to investigate:
-
Reducing Agent:
-
Choice of Reagent: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. NaBH(OAc)₃ is milder and often more selective for imines over aldehydes.[4]
-
Activity of Reagent: Ensure your reducing agent is fresh and has not been deactivated by moisture.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol can be used with NaBH₄, while aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for NaBH(OAc)₃.[4]
-
Stoichiometry: Use a slight excess of methylamine and the reducing agent to push the equilibrium towards the product.
-
Temperature: Most reductive aminations are run at room temperature.[4] However, gentle heating might be necessary for less reactive substrates, but this can also lead to side reactions.
-
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for incomplete reductive amination.
Problem 3: Formation of N,N-dimethylated Byproduct
Q: I am observing a significant amount of the N,N-dimethylated byproduct, N,N-dimethyl-1-(5-methylisoxazol-3-yl)methanamine. How can I suppress this side reaction?
A: The formation of tertiary amines is a common side reaction in N-methylation.[8] Here are some strategies to favor the formation of the desired secondary amine:
-
Choice of Methylating Agent/Procedure:
-
Eschweiler-Clarke Reaction: This classic method uses formaldehyde and formic acid and is known to be effective for producing tertiary methylamines from secondary amines.[9] A modified approach might be necessary to favor mono-methylation.
-
Reductive Amination with Formaldehyde: Using formaldehyde as the C1 source in reductive amination can sometimes lead to over-methylation.[8]
-
Alternative Methylating Agents: Consider using methylating agents that are less prone to over-methylation, although this would be a significant deviation from the reductive amination of the aldehyde.
-
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the amine starting material to the methylating agent is crucial. Using a larger excess of the primary amine starting material can help to reduce the chance of the secondary amine product reacting further.
Data on Reductive Amination Conditions and Selectivity
| Reducing Agent | Solvent | Temperature (°C) | Typical Selectivity for Mono-N-methylation | Reference |
| NaBH(OAc)₃ | DCM, THF | 20-25 | High | [4] |
| NaBH₄ / Methanol | Methanol | 0-25 | Moderate to High | [8] |
| H₂ / Pd/C | Ethanol | 25-50 | Variable, can lead to over-methylation | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, N-methyl-1-(5-methylisoxazol-3-yl)methanamine?
A1: The final product is a basic amine, which can make purification by standard silica gel chromatography challenging due to streaking. Here are some recommendations:
-
Column Chromatography with a Modified Eluent: Use a solvent system such as dichloromethane/methanol with a small amount of a basic modifier like triethylamine (0.5-1%) to prevent the product from sticking to the silica gel.[4]
-
Acid-Base Extraction: An alternative is to perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH and extract the free amine back into an organic solvent.
-
Salt Formation: For long-term storage and easier handling, the purified free base can be converted to a stable hydrochloride salt.[4]
Q2: Are there any safety concerns I should be aware of during this synthesis?
A2: Yes, several safety precautions should be taken:
-
5-Methylisoxazole-3-carboxaldehyde: This compound is irritating to the eyes, respiratory system, and skin.[6] It is also a flammable solid.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride and Sodium Triacetoxyborohydride: These reducing agents react with water and acids to produce flammable hydrogen gas. Handle them in a dry environment and quench them carefully.
-
Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong odor. Use it in a well-ventilated fume hood.
Q3: Can the isoxazole ring open under the reaction conditions?
A3: The isoxazole ring is generally stable under neutral and acidic conditions. However, the N-O bond is susceptible to cleavage under strongly reducing or basic conditions.[5] The conditions for reductive amination are typically mild enough to not cause significant ring opening. However, if you are using harsh reducing agents or high temperatures, this could become a concern.
Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A4: A combination of techniques is recommended:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting aldehyde. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the formation of the product and any byproducts.
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Synthesis Pathway and Key Intermediates
Caption: General synthetic route to N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
References
-
ChemBK. (2024, April 9). 5-Methylisoxazole-3-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2015, August 8). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]
-
National Institutes of Health. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Retrieved from [Link]
- Huang, Y., Deng, W., & Lin, B.-L. (2019).
-
Wikipedia. Isoxazole. Retrieved from [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32937-32954.
-
YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]
-
ResearchGate. N- Methyl Amine Synthesis by Reductive Amination of CO 2. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]
- MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(19), 6527.
-
TimTec eChemStore. SBB052294 5-methylisoxazole-3-carbaldehyde. Retrieved from [Link]
-
PubChem. N-methyl-1-(3-methylisoxazol-5-yl)methanamine. Retrieved from [Link]
- Google Patents. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. 5-Methylisoxazole-3-carboxaldehyde 95 62254-74-4 [sigmaaldrich.com]
- 8. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
Technical Support Center: Purification of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Welcome to the technical support center for the purification of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this secondary amine.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and potential contaminants of N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Q1: What are the key physicochemical properties of N-methyl-1-(5-methylisoxazol-3-yl)methanamine that I should consider during purification?
A: Understanding the molecule's properties is critical for selecting an appropriate purification strategy. N-methyl-1-(5-methylisoxazol-3-yl)methanamine possesses several key features:
-
Basicity: As a secondary amine, the lone pair of electrons on the nitrogen atom makes the molecule basic. This is the most important property for purification, as it allows for selective separation from non-basic impurities using acid-base extraction techniques.[1][2]
-
Polarity: The presence of the nitrogen and oxygen atoms in the isoxazole ring, along with the secondary amine group, makes it a polar molecule. This polarity dictates its solubility in various solvents and its retention behavior in chromatography.
-
Potential for Salt Formation: Its basic nature allows it to react with acids to form salts. These salts often have drastically different solubility profiles than the free base, a property that can be exploited for purification by precipitation.[3] For example, adding an acid like trichloroacetic acid can trigger the precipitation of the amine salt, leaving neutral impurities behind in the solvent.[3]
-
Sensitivity to Air and CO₂: Like many secondary amines, it can react with carbon dioxide from the atmosphere to form carbamate salts, which may appear as a solid precipitate on the container lid.[4] It is also susceptible to air oxidation over time, potentially forming N-oxides or other degradation products.[4]
Q2: What are the most common impurities I might encounter after synthesizing N-methyl-1-(5-methylisoxazol-3-yl)methanamine?
A: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: For instance, if the synthesis involves the N-alkylation of 1-(5-methylisoxazol-3-yl)methanamine (a primary amine), residual starting material may be present.
-
Over-Alkylation Products: The reaction might not stop at the secondary amine, leading to the formation of a tertiary amine, N,N-dimethyl-1-(5-methylisoxazol-3-yl)methanamine. Separating mixtures of primary, secondary, and tertiary amines can be challenging but is achievable.[1]
-
Solvent and Reagent Residues: Solvents used in the reaction (e.g., DMF, acetonitrile) and excess reagents or catalysts can contaminate the crude product.[5]
-
By-products from Isoxazole Synthesis: If the isoxazole ring was constructed as part of the synthesis, impurities from that process, such as isomers or incompletely cyclized precursors, may be present.
-
Degradation Products: As mentioned, exposure to air can lead to oxidized impurities, while reaction with CO₂ can form carbamates.[4]
Q3: How should I properly store the purified N-methyl-1-(5-methylisoxazol-3-yl)methanamine to maintain its purity?
A: To prevent degradation, proper storage is crucial.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric CO₂.[4]
-
Container: Use an amber glass bottle to protect the compound from light, which can catalyze degradation.[4]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended, but ensure the compound is sealed tightly to prevent moisture condensation upon removal.
-
Avoid Contaminants: Ensure the storage vessel is clean and free from acidic residues or other reactive contaminants.
Part 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: Column Chromatography Challenges
Q: My compound is streaking badly or is completely retained on my silica gel TLC/column. What is happening and how can I fix it?
A: This is a classic problem when purifying amines on standard silica gel. The issue stems from the strong acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[6] This interaction leads to poor separation, broad peaks (tailing), and in severe cases, irreversible binding of your product to the column.[6][7]
Solutions:
-
Mobile Phase Modification: The most common solution is to deactivate the silica gel by adding a small amount of a competing base to your mobile phase.[6]
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your solvent system (e.g., Dichloromethane/Methanol/TEA 95:4:1). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute properly.[7]
-
Ammonia: For very basic compounds, a solution of methanol saturated with ammonia can be used as part of the mobile phase (e.g., 5-10% of a 7N solution of ammonia in methanol mixed with dichloromethane).
-
-
Stationary Phase Modification:
-
Pre-treating the Silica: You can create a slurry of your silica gel with a solvent system containing ~5% TEA, pack the column, and then run several column volumes of your mobile phase (containing ~1% TEA) through it before loading your sample.[7]
-
Switching the Stationary Phase: If mobile phase modification is insufficient, consider using a more inert stationary phase:
-
Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.[6]
-
Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface has been chemically modified with amino groups, making it ideal for purifying basic compounds without tailing.[6]
-
-
Q: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are my options?
A: The acidic nature of silica gel can indeed cause the degradation of sensitive molecules.[6]
Confirmation:
-
TLC Stability Test: Spot your crude material on a silica gel TLC plate. Take a co-spot of the same material. Let the plate sit on the bench for 30-60 minutes before eluting. If new spots appear or the original spot diminishes in the lane that sat longer, your compound is likely decomposing on the silica.[6]
Solutions:
-
Deactivation: Use the methods described above (adding TEA or ammonia to the eluent) to neutralize the silica's acidity. This is often sufficient to prevent degradation.[6]
-
Alternative Purification Methods: If decomposition persists, avoid silica gel chromatography altogether.
-
Acid-Base Extraction: This is an excellent, scalable method that avoids solid stationary phases.[1][2]
-
Preparative HPLC (Reverse-Phase): Using a C18 column with a suitable mobile phase (e.g., water/acetonitrile with a buffer like ammonium bicarbonate) can be an effective, albeit more expensive, alternative.
-
Experimental Protocol: Purification by Silica Gel Chromatography with TEA
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that gives your product an Rf value of ~0.3.
-
Mobile Phase Preparation: Prepare your chosen solvent system and add 1% triethylamine (v/v). For example, for 500 mL of 95:5 DCM/MeOH, you would add 470 mL DCM, 25 mL MeOH, and 5 mL TEA.
-
Column Packing: Pack a glass column with silica gel using your prepared mobile phase. Ensure the column is packed uniformly without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with your TEA-containing mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent and TEA under reduced pressure (rotary evaporation). Note that TEA has a boiling point of 89.5 °C, so co-evaporation with a lower-boiling solvent like toluene may be necessary for complete removal.
Issue 2: Liquid-Liquid Extraction (Acid-Base Workup) Challenges
Q: My amine is not separating cleanly between the organic and aqueous layers during acid-base extraction. What could be wrong?
A: This usually indicates an issue with the pH of the aqueous layer or the solubility of the amine salt.
Solutions:
-
Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is at the correct pH.
-
Acid Wash: When extracting the amine into the aqueous layer, the pH should be sufficiently acidic (typically pH < 2) to ensure the secondary amine is fully protonated to its salt form (e.g., an ammonium chloride salt). Use a dilute acid like 1M HCl.
-
Base Wash: When liberating the free amine back into an organic layer, the pH should be distinctly basic (typically pH > 10) to ensure the amine is fully deprotonated. Use a base like 1M or 2M NaOH.[2][8]
-
-
Salt Solubility: The protonated amine salt might have some solubility in the organic solvent, especially if more polar solvents like ethyl acetate are used. Perform multiple extractions (e.g., 3-4 times) with the aqueous acid to ensure complete transfer.
-
Choice of Solvent: Ensure you are using an appropriate water-immiscible organic solvent such as dichloromethane, diethyl ether, or ethyl acetate.[9]
Workflow Diagram: Acid-Base Extraction
Below is a diagram outlining the logical flow of an acid-base extraction for purifying a basic compound like N-methyl-1-(5-methylisoxazol-3-yl)methanamine from neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Issue 3: Post-Purification Purity Concerns
Q: My purified amine is turning a yellow/brown color over time. What is causing this and is it a problem?
A: Discoloration upon standing is a common sign of amine degradation, typically due to air oxidation.[4] While minor discoloration may not significantly impact the outcome of some reactions, it indicates a decrease in purity and the formation of new impurities. For applications in drug development or for use as an analytical standard, this is unacceptable.
Solution:
-
Re-purification: If purity is critical, the discolored material may need to be re-purified, for instance by a quick distillation (if thermally stable) or by passing it through a short plug of basic alumina.
-
Proper Storage: The best solution is prevention. After purification, immediately store the compound under an inert atmosphere (N₂ or Ar) in an amber vial in a cool, dark place to minimize exposure to oxygen and light.[4]
Part 3: Data Summary and Decision Making
Table 1: Comparison of Common Purification Techniques
| Technique | Principle | Pros | Cons | Best For |
| Acid-Base Extraction | Exploits the basicity of the amine to move it between aqueous and organic phases.[1] | High capacity, scalable, inexpensive, avoids solid supports that can cause degradation.[2] | Can be labor-intensive, may form emulsions, less effective for separating amines from each other. | Removing neutral or acidic impurities from the target amine. |
| Silica Gel Chromatography | Separation based on polarity. | High resolution for separating compounds of similar polarity. | Amine tailing/degradation on acidic silica, lower capacity, requires more solvent.[6][7] | Isolating the target amine from impurities with different polarities (e.g., over-alkylation products). |
| Distillation | Separation based on differences in boiling points.[4] | Excellent for removing non-volatile impurities, can be highly effective for thermally stable liquids. | Requires the compound to be thermally stable, not effective for separating compounds with close boiling points.[4] | Final purification of a thermally stable, liquid amine from salts or high molecular weight by-products. |
| Salt Crystallization | Formation of a crystalline salt to separate from soluble impurities.[3] | Can yield very high purity material, good for solids. | Requires finding a suitable acid/solvent system, yield can be lost in the mother liquor. | Isolating a solid amine or when other methods fail. |
Decision-Making Workflow for Purification Strategy
This diagram helps you choose the best purification strategy based on your crude product's characteristics.
Caption: Decision tree for selecting a purification method.
References
-
Pardeshi, A. D., et al. (2020). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Omega. Available at: [Link]
-
Sciencemadness Discussion Board. (2012). purifying secondary amine. Available at: [Link]
- Bloch, D. R. (1974). U.S. Patent No. US3864402A. Google Patents.
- Lederle, H. F. (1969). U.S. Patent No. US3470251A. Google Patents.
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry. Available at: [Link]
-
Science Forums. (2011). Amine purification. Available at: [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Available at: [Link]
- S. S. Kadam et al. (2004). Patent No. WO2004080945A1. Google Patents.
- Berger, L. (1970). U.S. Patent No. US3536729A. Google Patents.
-
Jena, M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry. Available at: [Link]
-
Mamatha, M., et al. (2020). 4-amino-N-(5-methylisoxazol-3-yl) benzene sulfonamide drug synthesis. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 9. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Welcome to the technical support guide for the synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthetic process. The primary focus is on the common method of reductive amination of 5-methylisoxazole-3-carbaldehyde with methylamine.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying chemistry and providing actionable solutions.
Question 1: My reaction is sluggish or shows low conversion of the starting aldehyde. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a reductive amination reaction typically points to issues with the formation of the intermediate imine or the activity of the reducing agent.
Underlying Causes & Solutions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine (or iminium ion), which is a reversible reaction that produces water. If water is not removed or the reaction is not driven to completion, the overall conversion will be low.
-
Solution 1: Add a Dehydrating Agent. Incorporate anhydrous magnesium sulfate (MgSO₄) or molecular sieves into your reaction mixture to sequester the water as it forms, shifting the equilibrium towards the imine.[1]
-
Solution 2: Azeotropic Water Removal. If your solvent system allows, such as with toluene, use a Dean-Stark apparatus to remove water azeotropically.[1]
-
Solution 3: Acid Catalysis. Imine formation is often catalyzed by a mild acid. A catalytic amount of acetic acid can significantly increase the rate of imine formation.[1][2] Be cautious with the amount of acid, as it can also affect the stability of some reducing agents.
-
-
Suboptimal pH: The pH of the reaction is critical. The reaction needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the starting amine, rendering it non-nucleophilic.
-
Solution: The ideal pH for most reductive aminations is between 4 and 6. You can monitor and adjust the pH of your reaction mixture accordingly.
-
-
Weak Reducing Agent: The choice of reducing agent is crucial. Some are more reactive than others.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations as it is mild, effective, and less likely to reduce the starting aldehyde.[1][3] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH.[3] If you are using a harsher reducing agent like sodium borohydride (NaBH₄), it may be prematurely reducing the aldehyde before imine formation can occur.[2]
-
Experimental Protocol: Optimizing Imine Formation and Reduction
-
Dissolve 5-methylisoxazole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or toluene).
-
Add methylamine (1.1-1.5 eq, as a solution in a compatible solvent).
-
Optional but recommended: Add a catalytic amount of acetic acid (0.1 eq).
-
Optional but recommended: Add a dehydrating agent like anhydrous MgSO₄.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC).[2]
-
Once imine formation is significant, add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to control any exotherm.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by quenching excess reducing agent and extracting the product.
Question 2: I am observing a significant amount of a side product with a mass corresponding to the dialkylated amine. How can I minimize this?
Answer:
The formation of a tertiary amine, N,N-dimethyl-1-(5-methylisoxazol-3-yl)methanamine, is a common side product. This occurs when the desired secondary amine product reacts with another molecule of the starting aldehyde.
Underlying Causes & Solutions:
-
Stoichiometry: Using a large excess of the aldehyde will drive the reaction towards dialkylation.[1]
-
Reaction Kinetics: The product secondary amine may be more nucleophilic than the starting primary amine, leading to a faster second reaction.
-
Solution 1: Control Stoichiometry. Use the amine as the excess reagent (1.5-2.0 equivalents) to favor the formation of the secondary amine.
-
Solution 2: Slow Addition of Aldehyde. If the aldehyde is particularly valuable, consider a setup where the aldehyde is added slowly to a solution of the amine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, disfavoring the second alkylation.
-
Solution 3: Stepwise Procedure. First, form the imine under optimized conditions. You can even attempt to isolate or confirm its formation. Then, in a separate step, add the reducing agent. This can offer greater control over the reaction.[1]
Workflow for Minimizing Dialkylation
Caption: Troubleshooting workflow for reducing dialkylation side products.
Question 3: My final product appears to be contaminated with an alcohol. What is this and how can I avoid it?
Answer:
The presence of (5-methylisoxazol-3-yl)methanol is a common side product that arises from the direct reduction of the starting aldehyde, 5-methylisoxazole-3-carbaldehyde.
Underlying Causes & Solutions:
-
Reactive Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially if imine formation is slow.
-
Reaction Conditions: If the conditions for imine formation are not optimal (e.g., wrong pH, presence of excess water), the aldehyde will persist in the reaction mixture and be susceptible to reduction.
-
Solution 1: Use a Milder Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chemoselective for the reduction of imines and iminium ions in the presence of aldehydes.[1][3] This is the most effective way to prevent alcohol formation.
-
Solution 2: Optimize Imine Formation First. As detailed in Question 1, ensure that the imine has formed before introducing the reducing agent. This can be done in a one-pot fashion by allowing the aldehyde and amine to stir for a period before adding the reductant, or in a two-step process.
Relative Reactivity of Common Reducing Agents
| Reducing Agent | Reactivity towards Aldehydes | Reactivity towards Imines/Iminium Ions | Recommended Use |
| Sodium Borohydride (NaBH₄) | High | Moderate | Two-step procedures where excess aldehyde is removed |
| Sodium Cyanoborohydride (NaBH₃CN) | Low (at acidic pH) | High | One-pot reactions, requires careful pH control |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Very Low | High | Preferred for one-pot reductive aminations |
Question 4: I'm seeing unexpected impurities and a lower-than-expected mass balance. Could the isoxazole ring be unstable?
Answer:
Yes, the isoxazole ring can be susceptible to cleavage under certain conditions, particularly basic pH.
Underlying Causes & Solutions:
-
Base-Catalyzed Ring Opening: The isoxazole ring can undergo base-catalyzed hydrolysis or cleavage.[4] If your reaction workup involves a strong base (e.g., concentrated NaOH) or if the reaction is run under basic conditions for an extended period, you may see degradation. Leflunomide, another isoxazole-containing compound, shows noticeable decomposition at pH 10.[4]
-
Solution 1: Maintain Neutral or Mildly Acidic Conditions. During the reaction and especially during the workup, avoid strongly basic conditions. Use a milder base like sodium bicarbonate (NaHCO₃) for neutralization if necessary.
-
Solution 2: Temperature Control. Ring-opening reactions can be accelerated at higher temperatures.[4] If you are using heat, consider if it is necessary and if the reaction time can be shortened.
-
Solution 3: Prompt Workup and Purification. Do not let the reaction mixture sit for extended periods after completion, especially before neutralization and extraction. Proceed with purification (e.g., column chromatography or distillation) as soon as is practical.
Proposed Pathway for Isoxazole Ring Cleavage
Caption: Simplified representation of base-catalyzed isoxazole ring degradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis? A: The most direct route involves 5-methylisoxazole-3-carbaldehyde and methylamine (often used as a solution in water, methanol, or THF).[5]
Q2: How can I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is an effective method. You can use a solvent system like ethyl acetate/hexanes. The aldehyde starting material should have a different Rf value than the amine product. The imine intermediate may also be visible. For more detailed analysis, LC-MS can be used to monitor the masses of the starting materials, intermediates, and products.
Q3: What purification methods are recommended for the final product? A: The choice of purification depends on the scale and the nature of the impurities.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified (e.g., with NaHCO₃ or dilute NaOH) and the product re-extracted into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient of a polar solvent (e.g., methanol with a small amount of ammonium hydroxide) in a less polar solvent (e.g., dichloromethane) can effectively separate the product from less polar side products.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.
Q4: Can isomeric impurities be an issue? A: Yes. The synthesis of the starting material, 5-methylisoxazole-3-carbaldehyde, must be regioselective. If the synthesis produces the 3-methylisoxazole-5-carbaldehyde isomer, this will lead to the formation of the isomeric product, N-methyl-1-(3-methylisoxazol-5-yl)methanamine. It is crucial to ensure the purity of your starting aldehyde to avoid this.[6]
III. Summary of Potential Side Products
| Side Product Name | Chemical Structure | Formation Pathway | Prevention Strategy |
| (5-methylisoxazol-3-yl)methanol | R-CH₂OH | Direct reduction of the starting aldehyde | Use a mild, imine-selective reducing agent like NaBH(OAc)₃.[1][3] |
| N,N-dimethyl-1-(5-methylisoxazol-3-yl)methanamine | R-CH₂N(CH₃)₂ | Reaction of the product with another aldehyde molecule | Use an excess of methylamine; slow addition of aldehyde.[1] |
| N-((5-methylisoxazol-3-yl)methylene)methanamine | R-CH=NCH₃ | Incomplete reduction of the imine intermediate | Ensure sufficient reducing agent and adequate reaction time. |
| Ring-Opened Products | Varies (e.g., β-keto nitrile derivatives) | Base-catalyzed cleavage of the isoxazole ring | Avoid strong bases, especially during workup; maintain neutral or acidic pH.[4] |
| N-methyl-1-(3-methylisoxazol-5-yl)methanamine | Isomeric structure | Use of isomeric starting aldehyde | Ensure the regiochemical purity of the 5-methylisoxazole-3-carbaldehyde starting material. |
Where R = 5-methylisoxazol-3-yl
References
-
ChemBK. 5-Methylisoxazole-3-carboxaldehyde - Introduction. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.... [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product.. r/Chempros. [Link]
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
"troubleshooting N-methyl-1-(5-methylisoxazol-3-yl)methanamine reaction"
Welcome to the technical support center for N-methyl-1-(5-methylisoxazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile secondary amine in chemical synthesis. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific, practical problems you may encounter in the lab. Each issue is broken down by symptoms, potential causes, and actionable solutions grounded in established chemical principles.
Issue 1: Failed or Low-Yield Amide Bond Formation
Amide coupling is one of the most frequent applications for this amine. However, its nature as a secondary amine, coupled with the electronic properties of the isoxazole ring, can present challenges.
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt or HATU) with N-methyl-1-(5-methylisoxazol-3-yl)methanamine is failing or giving very low yields. LC-MS analysis shows unreacted amine and either the activated ester or rearranged byproducts. What's going wrong?
A1: This is a classic problem when dealing with secondary amines or those with reduced nucleophilicity. The issue often stems from a combination of steric hindrance around the nitrogen atom and the stability of the activated carboxylic acid intermediate. If the amine is not nucleophilic enough to react efficiently, the activated intermediate can decompose or undergo side reactions.[1]
Root Cause Analysis & Solutions:
-
Insufficient Amine Nucleophilicity vs. Activated Intermediate Stability: The N-methyl group adds steric bulk, slowing the rate of nucleophilic attack. If this rate is slower than the decomposition or rearrangement of your activated acid (e.g., O-acylisourea rearrangement with carbodiimides), the reaction will fail.[1]
-
Solution 1: Pre-activation. Mix the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base like diisopropylethylamine (DIPEA) for 5-15 minutes before adding the amine. This ensures the activated species is ready to react immediately upon introduction of your isoxazole derivative.[1]
-
Solution 2: Increase Reaction Temperature. For difficult couplings, providing more thermal energy can overcome the activation barrier. Heating the reaction, sometimes up to 80 °C or higher, can be effective. However, monitor carefully for decomposition of your starting materials or product, especially given the thermal sensitivity of some isoxazoles.[1][2]
-
Solution 3: Switch to a More Potent Coupling Reagent. If standard uronium (HATU) or carbodiimide (EDC) reagents fail, consider more powerful alternatives.
-
| Coupling Reagent Class | Examples | Rationale and Best Use |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for hindered couplings and known to reduce racemization.[1] |
| Acyl Fluoride Precursors | TFFH, BTFFH | Generates a small, highly reactive acyl fluoride intermediate in situ, which can react with poorly nucleophilic amines.[1] |
| Newer Uronium Reagents | COMU | Based on OxymaPure, COMU is highly reactive and can be successful where other reagents fail.[1] |
Experimental Protocol: Acyl Fluoride-Mediated Coupling for Hindered Amines
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF (0.2 M), add TFFH (1.1 equiv) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to generate the acyl fluoride.
-
Add N-methyl-1-(5-methylisoxazol-3-yl)methanamine (1.0 equiv).
-
Seal the vessel and heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress over 12-24 hours via LCMS.
-
Upon completion, cool to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup (wash with mild acid, mild base, and brine) and purify the crude product.[1][3]
Issue 2: Complications in N-Alkylation Reactions
Q2: I am trying to perform an N-alkylation on N-methyl-1-(5-methylisoxazol-3-yl)methanamine to form a tertiary amine, but I'm getting a complex mixture of products or no reaction. What should I consider?
A2: N-alkylation of secondary amines can be challenging. Besides the expected product, you might face issues with quaternization (if the product is still reactive), or side reactions involving the isoxazole ring, especially if harsh conditions are used. The choice of base and solvent is critical for success.
Root Cause Analysis & Solutions:
-
Base and Solvent Selection: The base must be strong enough to deprotonate the secondary amine (or facilitate the reaction) but not so harsh that it promotes decomposition of the isoxazole ring.
-
Solution 1: Standard Conditions. For reactive alkylating agents (e.g., benzyl bromide, methyl iodide), a mild inorganic base like K₂CO₃ in a polar aprotic solvent like acetonitrile or DMF is a good starting point.
-
Solution 2: Stronger, Non-Nucleophilic Base. If a less reactive alkylating agent is used, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary. This combination ensures complete deprotonation of the amine, forming a more potent nucleophile.[4][5]
-
-
Overalkylation/Quaternization: While forming a tertiary amine is the goal, this product can sometimes react further with the alkylating agent to form a quaternary ammonium salt, especially if the tertiary amine is highly nucleophilic and the alkylating agent is used in large excess.
-
Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture to maintain a low concentration. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Experimental Protocol: N-Alkylation using Sodium Hydride
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of N-methyl-1-(5-methylisoxazol-3-yl)methanamine (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.[5]
Issue 3: Reaction Failure Due to Isoxazole Ring Instability
Q3: My reaction has failed, and I've isolated unexpected byproducts that suggest the isoxazole ring has been cleaved. Under what conditions is the ring unstable?
A3: The isoxazole ring, while aromatic, contains a weak N-O bond that is susceptible to cleavage under several conditions.[6] Recognizing these vulnerabilities is key to designing a successful reaction.
Common Causes of Isoxazole Ring Cleavage:
-
Strongly Basic Conditions: The ring can be opened by strong bases, particularly at elevated temperatures. A study on the isoxazole-containing drug leflunomide showed significant ring opening at pH 10 and 37°C, a process that was much slower at neutral or acidic pH.[7]
-
Mitigation: If your reaction requires a base, opt for milder, non-nucleophilic bases (e.g., DIPEA, K₂CO₃) over strong hydroxides or alkoxides, and keep the temperature as low as possible.
-
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd, Raney Ni). This is a common synthetic strategy to unmask β-amino ketones or other functional groups, but it will be a fatal side reaction if you wish to preserve the ring.[8]
-
Mitigation: Avoid catalytic hydrogenation. If a reduction is needed elsewhere in the molecule, use chemoselective reagents that do not affect the N-O bond.
-
-
Transition Metal Catalysis: Certain transition metals, including copper, iron, nickel, and rhodium, can catalyze the cleavage and reorganization of the isoxazole ring.[8][9][10] This can be a desired transformation but is a significant risk if you are attempting, for example, a cross-coupling reaction on another part of the molecule.
-
Mitigation: Be extremely cautious when planning transition-metal-catalyzed reactions. A thorough literature search for the specific catalyst and its reactivity with isoxazoles is essential. It may be necessary to choose a different synthetic route that avoids these conditions.
-
-
Photochemical Conditions: UV irradiation can induce the rearrangement of isoxazoles to oxazoles via an azirine intermediate.[11]
-
Mitigation: Protect your reaction from light, especially if it is running for an extended period or if you are using a photo-sensitive catalyst or substrate.
-
Frequently Asked Questions (FAQs)
Q: Can I use N-methyl-1-(5-methylisoxazol-3-yl)methanamine in a Ugi four-component reaction?
A: Yes, secondary amines are competent nucleophiles in the Ugi four-component reaction (U-4CR). The reaction proceeds via the formation of an iminium ion from an aldehyde and your amine, which is then trapped by an isocyanide and a carboxylic acid.[12][13]
-
Potential Issue: The primary challenge will be the rate of imine formation. Given the steric hindrance of the N-methyl group, this step may be slower than with primary amines.
-
Troubleshooting Tip: Consider pre-forming the iminium ion by mixing the aldehyde and your amine with a Lewis acid or in a dehydrating solvent before adding the isocyanide and carboxylic acid. This can improve reaction efficiency.[14]
Q: How should I store this compound to ensure its stability?
A: Like most amines, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation and reaction with atmospheric CO₂. Store it in a cool, dark place. Given the isoxazole ring's sensitivity to strong bases and UV light, avoid storage in basic solutions or clear glass containers exposed to direct sunlight.
Q: What is the best general approach for purifying reaction mixtures containing this compound?
A: The basic nitrogen atom makes it amenable to standard purification techniques.
-
Acid-Base Extraction: An acid wash (e.g., with 1M HCl) will protonate the amine, pulling it and any other basic compounds into the aqueous layer. Subsequent basification of the aqueous layer (e.g., with NaOH) and extraction with an organic solvent can isolate the basic components. This is an excellent way to remove non-basic impurities.
-
Column Chromatography: Silica gel chromatography is generally effective. A typical mobile phase would be a gradient of methanol in dichloromethane (DCM), often with a small amount of a basic modifier like triethylamine (~0.5-1%) added to the eluent to prevent the amine from streaking on the acidic silica gel.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.
- N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2025). The Journal of Organic Chemistry.
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2025).
- Troubleshooting difficult amide bond formation with hindered substr
- pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
- Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (n.d.). MDPI.
- Structure and stability of isoxazoline compounds. (2025).
- Isoxazole. (n.d.). Wikipedia.
- Tips and tricks for difficult amide bond form
- Converting Amines to Amides. (n.d.). Chemistry Steps.
- Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. (n.d.).
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025). Organic Letters.
- Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. (2024). Royal Society of Chemistry.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
- Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy. (2024). YouTube.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (n.d.). Beilstein Journal of Organic Chemistry.
- Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). (n.d.).
- Protocol for N-acylation of (2-Methyloxazol-4-YL)methanamine: Application Notes and Detailed Methodologies. (2025). Benchchem.
- Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. (n.d.). Organic & Biomolecular Chemistry.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).
- Ugi Four-Component Reactions Using Alternative Reactants. (n.d.).
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.).
- Different methods for the synthesis of N‐methylated amides. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry.
- A Three-Component Ugi-Type Reaction of N-Carbamoyl Imines Enables a Broad Scope Primary α-Amino 1,3,4-Oxadiazole Synthesis. (n.d.). Organic Letters.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI.
- Product Class 9: Isoxazoles. (n.d.). Science of Synthesis.
- Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. (n.d.). Royal Society of Chemistry.
- Ugi Four-Component Reactions Using Alternative Reactants. (2025).
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Isoxazol-3-ylmethanamine. (n.d.). ChemScene.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.).
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.).
- (3-Methylisoxazol-5-yl)methanamine. (n.d.). PubChem.
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.).
- Construction of Isoxazole ring: An Overview. (2024). Preprints.org.
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isoxazole - Wikipedia [en.wikipedia.org]
- 12. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Welcome to the technical support center for N-methyl-1-(5-methylisoxazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility issues often encountered with this and similar isoxazole derivatives. As many novel chemical entities exhibit poor aqueous solubility, this resource aims to equip you with the knowledge to overcome these hurdles and ensure the success of your experiments.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of N-methyl-1-(5-methylisoxazol-3-yl)methanamine?
While specific experimental data for N-methyl-1-(5-methylisoxazol-3-yl)methanamine is not extensively published, we can infer its properties based on its structure and data from related isoxazole compounds. Isoxazole derivatives are often characterized by their rigid, aromatic structures which can lead to strong intermolecular interactions in the solid state, resulting in low aqueous solubility.[5][6] Compounds with similar structures are often classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), indicating that their absorption is often limited by their dissolution rate.[1][5]
Q2: What are the initial steps to assess the solubility of my compound?
A systematic approach is crucial. Begin by determining the equilibrium solubility of your compound in aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). This will reveal if the compound's solubility is pH-dependent, which is common for molecules with ionizable groups. Following this, you can explore its solubility in common co-solvents and non-aqueous vehicles.
Q3: My compound is intended for in vivo studies. What formulation strategies should I consider?
For in vivo applications, enhancing bioavailability is key. Several advanced formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[2][5][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which often exhibits higher solubility and faster dissolution.[5][8]
-
Lipid-Based Formulations: For lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5][7][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.[5][8][9]
The choice of strategy depends on the physicochemical properties of your specific compound.[5]
Troubleshooting Guide
Issue 1: My compound precipitates out of solution during my cell-based assay.
Possible Cause: The concentration of the organic co-solvent (like DMSO) used to dissolve the compound may be too high in the final assay medium, causing the compound to crash out upon dilution.
Solution:
-
Minimize Co-solvent Concentration: Aim for a final co-solvent concentration of less than 0.5% (v/v) in your cell culture medium. Always perform a vehicle control to assess the impact of the co-solvent on your cells.
-
Use a More Solubilizing Formulation: Consider pre-formulating the compound in a solution containing a non-toxic surfactant or a cyclodextrin to improve its aqueous solubility before adding it to the assay medium.
-
Serial Dilutions: Prepare a more concentrated stock solution and perform serial dilutions in the assay medium to reach the desired final concentration, which can sometimes prevent immediate precipitation.
Issue 2: I am observing inconsistent results in my in vitro ADME assays (e.g., Caco-2 permeability).
Possible Cause: Poor solubility in the assay buffer can lead to an underestimation of permeability.[9] The compound may also be binding to the plasticware of the assay plates.
Solution:
-
Verify Solubility in Assay Buffer: Before conducting the assay, determine the solubility of your compound in the specific buffer used for the experiment. Ensure the test concentration is below the solubility limit.
-
Use Low-Binding Plates: To mitigate non-specific binding, use low-adsorption plates or pre-treat the plates with a blocking agent.[5]
-
Incorporate Solubilizing Excipients: If solubility is the limiting factor, consider including a small, non-interfering amount of a solubilizing agent like a surfactant or cyclodextrin in the assay buffer. Be sure to include appropriate controls.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
This protocol outlines the steps for preparing a stock solution of a poorly soluble compound like N-methyl-1-(5-methylisoxazol-3-yl)methanamine using a co-solvent.
Materials:
-
N-methyl-1-(5-methylisoxazol-3-yl)methanamine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Common Solubilization Strategies for Poorly Soluble Compounds
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous vehicle.[10] | Simple and widely used for in vitro studies.[9] | Potential for toxicity in cellular assays and in vivo. |
| pH Adjustment | For ionizable compounds, adjusting the pH to favor the ionized form increases solubility.[7] | Can be highly effective for certain compounds. | Not suitable for neutral compounds or if pH change affects stability. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility.[7] | Effective at low concentrations. | Can have biological effects and interfere with some assays. |
| Cyclodextrins | Form inclusion complexes with the drug, shielding it from the aqueous environment.[5][8] | Generally well-tolerated and can improve stability. | Can be limited by the size and shape of the drug molecule.[9] |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, often in an amorphous state.[5][8] | Can significantly enhance solubility and dissolution. | Potential for physical instability (recrystallization).[9] |
| Lipid-Based Systems | The drug is dissolved in a lipid vehicle, which can form emulsions or microemulsions.[5][8] | Can improve both solubility and permeability for lipophilic drugs. | Can be complex to formulate and characterize.[9] |
Visualizations
Diagram 1: Decision Tree for Selecting a Solubilization Strategy
Caption: A decision tree to guide the selection of an appropriate solubilization strategy.
References
- Benchchem.
- Benchchem. Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole.
- Analytical Methods.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- Smolecule. N-methyl-1-(3-methylisoxazol-5-yl)methanamine.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- IJRAR.org. SOLUBILITY ENHANCEMENT TECHNIQUE.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
- WuXi AppTec DMPK.
- Benchchem.
- PubChem. (3-Methylisoxazol-5-yl)methanamine.
- CymitQuimica. N-Methyl-1-(3-methylisoxazol-5-yl)methanamine.
- ResearchGate. (PDF)
- World Pharma Today.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. ijpsm.com [ijpsm.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijrar.org [ijrar.org]
Technical Support Center: Stability of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Welcome to the technical support guide for N-methyl-1-(5-methylisoxazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this molecule in solution. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounded in established chemical principles and best practices for pharmaceutical stability testing.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the stability profile of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, focusing on its key structural motifs: the 5-methylisoxazole ring and the N-methylmethanamine side chain.
Q1: What are the primary chemical stability concerns for N-methyl-1-(5-methylisoxazol-3-yl)methanamine in solution?
A1: The primary stability concerns for this molecule arise from two key structural features:
-
The Isoxazole Ring: This heterocyclic ring is generally aromatic and stable, but its N-O bond is inherently labile and susceptible to cleavage under certain conditions. This can lead to ring-opening degradation.[1][2]
-
The N-methylmethanamine Group: As a primary amine derivative, this side chain can be susceptible to oxidation and other degradation pathways common to amines.
The interplay of these two groups dictates the molecule's overall stability profile. The most significant factors influencing its degradation in solution are pH, temperature, and exposure to light.[3][4]
Q2: How does solution pH affect the stability of the isoxazole ring?
A2: The stability of the isoxazole ring is highly pH-dependent. While generally stable in neutral and acidic conditions, it becomes significantly more susceptible to degradation under basic (alkaline) conditions.[3][5]
-
Acidic to Neutral pH (pH < 7.5): The isoxazole ring is expected to be maximally stable in this range.[5] Studies on related isoxazole-containing compounds, such as leflunomide, show resistance to ring-opening at acidic and neutral pH.[6]
-
Basic pH (pH > 7.5): Under basic conditions, the ring is vulnerable to base-catalyzed hydrolysis. This process involves the cleavage of the weak N-O bond, leading to ring-opened degradation products.[3][6] The rate of this degradation increases significantly as the pH becomes more alkaline.
Q3: Is N-methyl-1-(5-methylisoxazol-3-yl)methanamine sensitive to light (photodegradation)?
A3: Yes, compounds containing an isoxazole ring can be sensitive to ultraviolet (UV) light. The energy from UV irradiation can induce the cleavage of the N-O bond, leading to a rearrangement into an oxazole or other degradation products.[3][7] Therefore, it is crucial to protect solutions of this compound from direct light, especially during storage and analysis. Photostability testing, as recommended by ICH guidelines, should be performed to quantify this sensitivity.[4][8][9]
Q4: What is the likely impact of temperature on the stability of this compound?
A4: Elevated temperatures will accelerate the rate of any underlying degradation pathway, particularly hydrolysis. The base-catalyzed ring opening of isoxazoles is notably faster at higher temperatures.[6] For instance, the degradation of leflunomide at pH 10 is considerably faster at 37°C compared to 25°C.[6] Furthermore, thermal degradation of the N-methylamine side chain is also a possibility, although this typically requires more severe conditions.[10][11] For routine storage, refrigeration (2-8°C) is recommended to minimize thermal degradation.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides a logical framework for identifying the cause and implementing a solution.
Scenario 1: "Help! My compound is rapidly degrading in my aqueous stock solution, which is buffered to pH 8.0."
-
Probable Cause: You are observing base-catalyzed hydrolysis of the isoxazole ring. As detailed in the FAQ, the isoxazole ring's stability decreases significantly in alkaline conditions.[3][6] A pH of 8.0 is sufficiently basic to initiate this degradation, which will be exacerbated if the solution is stored at room temperature.
-
Troubleshooting Steps:
-
Confirm Degradation: Use a stability-indicating analytical method, such as HPLC-UV, to confirm the loss of the parent compound and the appearance of new peaks (degradants).
-
Adjust pH: Prepare a new stock solution in a buffer system with a pH in the neutral or slightly acidic range (e.g., pH 6.0-7.4), where the molecule is expected to have maximum stability.[5]
-
Control Temperature: Store the stock solution refrigerated (2-8°C) or frozen (-20°C) to slow down any potential degradation.
-
Perform a pH-Rate Profile Study: If precise stability information is critical, conduct a systematic study to quantify the degradation rate across a range of pH values (see Protocol 1).
-
Scenario 2: "I'm seeing a new, unexpected peak in my HPLC chromatogram after leaving my samples in the autosampler overnight."
-
Probable Cause: This could be due to either photodegradation or thermal degradation, or a combination of both. Autosamplers are often not refrigerated and can expose samples to ambient light for extended periods.
-
Troubleshooting Workflow: The following diagnostic workflow can help pinpoint the cause.
Caption: A decision-making flowchart for troubleshooting sample degradation.
Section 3: Experimental Protocols
These protocols provide step-by-step guidance for conducting forced degradation studies to understand the stability of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. Such studies are fundamental for developing stable formulations and robust analytical methods, in line with ICH guidelines.[4][8][12] The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without over-stressing the molecule.[12]
Protocol 1: Preliminary pH Stability Assessment (Hydrolysis)
Objective: To determine the stability of the compound across a range of pH values at a constant temperature.
Materials:
-
N-methyl-1-(5-methylisoxazol-3-yl)methanamine
-
Buffers: 0.1 N HCl (pH ~1), pH 4.0 Acetate buffer, pH 7.4 Phosphate buffer, pH 10.0 Carbonate buffer
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with UV detector
-
Constant temperature incubator or water bath (e.g., 40°C)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Sample Preparation:
-
For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~50 µg/mL. (e.g., 50 µL stock into 950 µL buffer).
-
Prepare a "Time Zero" (T₀) sample for each pH by immediately quenching the reaction: mix 100 µL of the sample with 900 µL of mobile phase (or a suitable diluent) and inject into the HPLC.
-
-
Incubation: Place the remaining samples in a 40°C incubator.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Quench each aliquot immediately as described for the T₀ sample.
-
Analysis: Analyze all T₀ and time-point samples by a validated, stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to its T₀ concentration. Plot the percentage remaining versus time for each pH condition.
| pH Condition | Temperature (°C) | Time (hours) | % Parent Remaining (Example) |
| 1.0 (0.1 N HCl) | 40 | 0 | 100.0 |
| 24 | 98.5 | ||
| 7.4 (Phosphate) | 40 | 0 | 100.0 |
| 24 | 95.2 | ||
| 10.0 (Carbonate) | 40 | 0 | 100.0 |
| 24 | 65.7 | ||
| Caption: Example data table for a pH stability study. |
Protocol 2: Photostability Evaluation
Objective: To assess the degradation of the compound upon exposure to light.
Materials:
-
Compound solution (e.g., 50 µg/mL in pH 7.4 buffer)
-
Clear and amber glass vials
-
Photostability chamber compliant with ICH Q1B guidelines (providing controlled UV and visible light exposure).[9]
-
Aluminum foil
Procedure:
-
Sample Preparation: Aliquot the compound solution into both clear and amber vials.
-
Control Sample: Wrap one clear vial completely in aluminum foil to serve as a "dark control."
-
Exposure: Place the clear vial, amber vial, and dark control vial into the photostability chamber.
-
ICH Guideline Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[8][9]
-
Analysis: After exposure, analyze the contents of all three vials by HPLC.
-
Data Evaluation:
-
Compare the chromatogram of the sample in the clear vial to the dark control. Significant new peaks or a decrease in the parent peak area indicates photodegradation.
-
The sample in the amber vial serves to show the level of protection offered by light-resistant packaging.
-
Visualizing a Potential Degradation Pathway
The primary degradation pathway under basic or photolytic stress involves the cleavage of the N-O bond of the isoxazole ring.
Caption: A simplified potential degradation pathway for the isoxazole ring.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Isoxazoles.
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). BenchChem.
- Forced Degrad
- A Review on Force Degradation Studies for Drug Substances.
- pH and temperature stability of the isoxazole ring in leflunomide.
- Development of forced degradation and stability indicating studies of drugs—A review.
- ICH GUIDELINES: STRESS DEGRAD
- Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions.
- Synthetic reactions using isoxazole compounds.
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
- Isoxazole. Wikipedia.
- The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. (2025). BenchChem.
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2022).
- Troubleshooting guide for the synthesis of isoxazole deriv
- Impact of Solvent on the Thermal Stability of Amines. (2022).
- Thermal degradation of aqueous amines used for carbon dioxide capture.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Scaling Up the Synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Welcome to the technical support center for the synthesis and scale-up of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a smooth and efficient scale-up process. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.
I. Synthesis Overview & Core Logic
The primary and most industrially viable route to N-methyl-1-(5-methylisoxazol-3-yl)methanamine is through the reductive amination of 5-methylisoxazole-3-carboxaldehyde with methylamine. This method is favored for its efficiency and atom economy. The overall synthetic workflow can be visualized as a two-stage process, starting from the readily available 5-methylisoxazole-3-carboxylic acid.
Caption: General synthetic workflow for N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis and scale-up.
Q1: What is the recommended starting material for the large-scale synthesis of 5-methylisoxazole-3-carboxaldehyde?
For large-scale production, starting from 5-methylisoxazole-3-carboxylic acid is the most cost-effective and reliable route. The carboxylic acid can be synthesized from relatively inexpensive precursors.[1] The subsequent conversion to the aldehyde is a well-established transformation.
Q2: Which reducing agent is most suitable for the reductive amination step on a larger scale?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for scale-up.[2] It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), reducing the risk of over-reduction or side reactions. While NaBH₃CN is also effective, concerns over cyanide-containing byproducts can complicate waste disposal on a large scale.
Q3: What are the critical process parameters to monitor during the reductive amination?
The critical parameters to monitor are:
-
Temperature: The reaction is typically run at or below room temperature to control exotherms and minimize side reactions.
-
pH: Maintaining a slightly acidic to neutral pH is crucial for imine formation without causing degradation of the starting material or product.
-
Stirring: Efficient agitation is vital, especially in larger reactors, to ensure proper mixing of reagents and maintain temperature homogeneity.
-
Reaction progress: Monitoring by HPLC or GC is essential to determine the endpoint of the reaction and avoid prolonged reaction times that can lead to impurity formation.
Q4: What are the common impurities observed in the final product?
Common impurities can include:
-
Unreacted 5-methylisoxazole-3-carboxaldehyde.
-
The corresponding alcohol, formed from the reduction of the aldehyde.
-
The tertiary amine, resulting from the reaction of the product with another molecule of the aldehyde.
-
Residual solvents from the workup and purification steps.
Q5: How can the final product be purified on a large scale?
Purification on a large scale is typically achieved through distillation under reduced pressure. If the product contains non-volatile impurities, an acid-base workup can be employed to isolate the amine product.[3] For high-purity requirements, crystallization of a salt form (e.g., hydrochloride) followed by liberation of the free base is a viable option.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-methylisoxazole-3-carboxaldehyde | - Incomplete conversion of the carboxylic acid. - Over-oxidation or degradation of the aldehyde. - Loss during workup. | - Ensure complete activation of the carboxylic acid (e.g., with thionyl chloride).[1] - Use a mild and selective reducing agent for the conversion of the activated acid. - Optimize extraction and distillation procedures to minimize losses. |
| Incomplete reductive amination | - Insufficient amount of reducing agent. - Poor quality of reagents. - Incorrect pH of the reaction mixture. | - Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). - Verify the purity and activity of the aldehyde, methylamine, and reducing agent. - Adjust the pH to the optimal range for imine formation (typically 5-7). |
| Formation of significant amounts of the alcohol byproduct | - The reducing agent is too reactive and reduces the aldehyde before imine formation. - The rate of reduction is faster than the rate of imine formation. | - Switch to a milder reducing agent like NaBH(OAc)₃.[2] - Pre-form the imine by stirring the aldehyde and methylamine together for a period before adding the reducing agent. |
| Presence of the tertiary amine impurity | - A second reductive amination occurs between the product and unreacted aldehyde. | - Use a slight excess of methylamine to drive the initial reaction to completion. - Add the aldehyde slowly to the mixture of methylamine and the reducing agent to maintain a low concentration of the aldehyde. |
| Difficulty in isolating the pure product | - Formation of emulsions during aqueous workup. - Co-distillation with impurities. | - Add brine to the aqueous layer to break emulsions. - Optimize the distillation conditions (pressure and temperature) to achieve better separation. - Consider converting the product to a salt for purification by crystallization. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxaldehyde
This protocol is a representative procedure for the conversion of the carboxylic acid to the aldehyde.
-
Activation: To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Workup: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly in the next step.
-
Reduction: Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and cool to -78 °C. Add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (1.1 eq), dropwise.
-
Quenching and Isolation: After the reaction is complete, quench carefully with a saturated aqueous solution of Rochelle's salt. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or chromatography.
Protocol 2: Reductive Amination to N-methyl-1-(5-methylisoxazol-3-yl)methanamine
This protocol outlines the reductive amination step.
Sources
Technical Support Center: Optimization of N-methyl-1-(5-methylisoxazol-3-yl)methanamine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable isoxazole-based building block. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
The primary and most efficient route to this compound is the reductive amination of 5-methylisoxazole-3-carboxaldehyde with methylamine. While seemingly straightforward, this reaction involves a delicate interplay of reagent stability, pH control, and intermediate management. This document addresses the most common challenges encountered during this synthesis and provides clear, actionable solutions grounded in chemical principles.
Section 1: Reaction Overview and Core Protocol
The synthesis proceeds in two key stages within a single pot: the formation of an intermediate imine from the aldehyde and methylamine, followed by the immediate reduction of this imine to the desired secondary amine.
Core Reaction Scheme
The overall transformation is as follows:
-
Step A (Imine Formation): 5-methylisoxazole-3-carboxaldehyde reacts with methylamine to form a transient N-(5-methylisoxazol-3-yl)methylidenemethanamine (imine).
-
Step B (Reduction): A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the imine C=N bond to furnish the target amine.
Baseline Experimental Protocol
This protocol serves as a validated starting point for your experiments.
Materials:
-
5-Methylisoxazole-3-carboxaldehyde (1.0 eq)[1]
-
Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a clean, dry flask under an inert atmosphere (N₂ or Argon), add 5-methylisoxazole-3-carboxaldehyde (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add the methylamine solution (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. Reaction progress can be monitored by TLC or LC-MS for the consumption of the aldehyde.
-
Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic.
-
Continue stirring at room temperature for 3-12 hours, or until the reaction is complete as determined by LC-MS.
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[2]
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography or via an acid/base extraction for higher purity.[3]
Experimental Workflow Diagram
Caption: Reductive Amination Workflow.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction shows very low conversion or has stalled completely. What are the likely causes and solutions?
This is a common issue that typically points to problems with one of the two core reaction stages: imine formation or reduction.
-
Possible Cause A: Inefficient Imine Formation. The reaction between the aldehyde and amine to form the imine is an equilibrium process. If water is not effectively removed or the reactants are not sufficiently concentrated, the equilibrium may not favor the imine.
-
Solution: Add a dehydrating agent like anhydrous MgSO₄ to the reaction mixture before adding the reducing agent to drive the equilibrium towards the imine. Alternatively, increasing the reaction time for imine formation before adding the hydride can also improve conversion.[2]
-
-
Possible Cause B: Inactive Reducing Agent. Sodium triacetoxyborohydride and other hydride reagents are sensitive to moisture and can degrade over time.
-
Solution: Always use a fresh bottle of the reducing agent or one that has been stored properly in a desiccator. Ensure your solvent is truly anhydrous. Adding the reagent portion-wise helps maintain control and ensures it is consumed by the imine rather than reacting with trace moisture or protic sources.[2]
-
-
Possible Cause C: Isoxazole Ring Instability. The isoxazole ring contains a weak N-O bond, which can be susceptible to cleavage under certain reductive conditions, particularly harsh ones.[4][5]
-
Solution: Avoid overly powerful or non-selective reducing agents (e.g., LiAlH₄). NaBH(OAc)₃ is specifically recommended because it is mild and most active at a slightly acidic pH, which is ideal for reducing the protonated iminium ion intermediate. If you suspect ring opening, confirm the presence of byproducts using mass spectrometry.
-
Q2: My LC-MS shows the desired product mass, but the reaction is messy with multiple byproducts. How can I improve selectivity?
Byproduct formation often relates to reactant stoichiometry, pH control, or side reactions of the starting materials.
-
Possible Cause A: Over-alkylation. While less common when starting with a primary amine, it's possible to form a tertiary amine if a source of formaldehyde is present or if reaction conditions are not well-controlled.
-
Solution: Carefully control the stoichiometry of your reactants. Use a slight excess of methylamine (1.1-1.2 eq) but avoid a large excess. Ensure your aldehyde starting material is free from contaminants that could lead to side reactions.
-
-
Possible Cause B: Unreacted Aldehyde. The presence of 5-methylisoxazole-3-carboxaldehyde at the end of the reaction is a clear sign of incomplete imine formation or failed reduction.
-
Solution: Refer to the solutions for Q1. Ensure your reducing agent is active and that the imine has had sufficient time to form before the reduction step.
-
-
Possible Cause C: Impurities from Methylamine Salt. If you are using methylamine hydrochloride, a non-nucleophilic base (e.g., triethylamine) must be added to liberate the free amine.[2] Incorrect stoichiometry can leave the reaction mixture acidic, potentially catalyzing unwanted side reactions or affecting the stability of the isoxazole ring.
-
Solution: Use 1.05-1.1 equivalents of base relative to the amine salt. Using a pre-made solution of free methylamine in THF can circumvent this issue entirely.
-
Q3: I am having difficulty with the work-up and purification. The product seems to be lost or is difficult to handle. What are best practices?
The basic nature of the amine product requires a specific purification strategy.
-
Problem: Product is water-soluble or lost during extraction.
-
Explanation: As an amine, your product can be protonated and become water-soluble at neutral or acidic pH. A simple aqueous work-up can lead to significant product loss into the aqueous layer.
-
Solution (Acid/Base Purification): After quenching the reaction, perform an acidic extraction. Add 1M HCl to the separatory funnel to protonate the amine, and extract the aqueous layer. Wash this acidic aqueous layer with a nonpolar solvent like ether or hexanes to remove non-basic impurities. Then, carefully basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 to deprotonate your amine. Finally, extract your neutral product back into an organic solvent like DCM or ethyl acetate. This method is highly effective for isolating clean amine products.[3]
-
-
Problem: The final product is an oil and difficult to handle or store.
-
Solution: Convert the purified free-base amine into a stable, crystalline hydrochloride (HCl) salt. Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or dioxane dropwise.[2] The salt will typically precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum, yielding a stable solid that is easier to handle, weigh, and store.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which reducing agent is the best for this reaction?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent. It is milder than sodium borohydride and is particularly effective for reductive aminations because it is stable in acidic conditions, which favors the presence of the reactive iminium ion intermediate.
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ | Mild, selective for imines/iminiums, tolerant of slightly acidic pH. | Moisture sensitive, relatively expensive. |
| NaBH₃CN | Effective and mild. | Highly toxic (releases HCN at low pH), requires careful pH control. |
| NaBH₄ / MeOH | Inexpensive, readily available. | Less selective, can reduce the starting aldehyde, requires careful temperature and addition control. |
| H₂ / Catalyst (e.g., Pd/C) | Clean, high-yielding. | Requires specialized hydrogenation equipment, potential for isoxazole ring cleavage. |
FAQ 2: What is the optimal solvent for this reaction?
The ideal solvent should be inert to the reactants and effectively solubilize both the starting materials and intermediates.
| Solvent | Characteristics |
| DCM / DCE | Excellent choice. Inert, good solubility for most organics. DCE allows for higher temperatures if needed. Ensure it is anhydrous. |
| THF | Good alternative. Often used for methylamine solutions. Must be anhydrous. |
| Methanol (MeOH) | Can be used, but it is protic and can react with hydride reagents. If used with NaBH₄, it acts as the proton source for the reduction. Not recommended with NaBH(OAc)₃. |
FAQ 3: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 5-10% Methanol in DCM) to track the disappearance of the aldehyde starting material (visualize with a UV lamp and a potassium permanganate stain). The amine product will have a different Rf and will stain with permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the consumption of the aldehyde (m/z) and the appearance of the product (m/z), as well as detect any significant byproducts.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree.
References
-
ChemBK. (2024). 5-Methylisoxazole-3-carboxaldehyde - Introduction. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Available at: [Link]
-
ResearchGate. (2015). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Available at: [Link]
-
ScienceDirect. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]
-
Googleapis.com. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Available at: [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
Sources
Technical Support Center: Byproduct Identification in Isoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for identifying and mitigating common byproducts encountered during the synthesis of isoxazoles. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. This center is structured to address issues from two primary synthetic routes: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.
Part 1: Frequently Asked Questions (FAQs) - Common Byproducts & Initial Diagnosis
This section addresses the most common impurities and side products observed in isoxazole synthesis.
Q1: My mass spectrum shows a peak corresponding to double the mass of my nitrile oxide intermediate. What is this byproduct?
A: This is almost certainly a furoxan (also known as a 1,2,5-oxadiazole 2-oxide), which is the head-to-tail dimer of the nitrile oxide.[1][2] Furoxan formation is a very common competing reaction, especially at high concentrations of the nitrile oxide intermediate.[3][4] The dimerization is often spontaneous and can become the major product pathway if the nitrile oxide is not trapped efficiently by the alkyne (dipolarophile).[4]
Q2: My NMR spectrum is complex, suggesting a mixture of products, but the mass spectrum shows only the desired molecular weight. What's the likely issue?
A: You are likely dealing with regioisomers . This is a frequent challenge in isoxazole synthesis when using unsymmetrical starting materials.[3][5]
-
For 1,3-Dipolar Cycloadditions: Using an unsymmetrical alkyne can lead to a mixture of 3,4- and 3,5-disubstituted isoxazoles.[6]
-
For 1,3-Dicarbonyl Condensations: An unsymmetrical 1,3-dicarbonyl compound reacting with hydroxylamine can also yield two different regioisomers.[3][5][7]
These isomers have identical masses and thus are indistinguishable by mass spectrometry alone, but will have distinct NMR spectra and typically different retention times in chromatography.[8]
Q3: My reaction yield is very low, and I have a significant amount of unreacted starting material. What are the primary causes?
A: Low yields with significant starting material recovery can point to several issues:
-
Decomposition of Intermediates: Nitrile oxides are often thermally unstable and can decompose if not generated and consumed in situ under appropriate temperature control.[6]
-
Poor Reactivity: Steric hindrance on either the nitrile oxide or the alkyne can dramatically slow down the desired cycloaddition, allowing side reactions like dimerization to dominate.[6]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can be critical.[3][6][9] For condensations involving 1,3-dicarbonyls, the keto-enol tautomerism can affect reactivity, and pH control is crucial for directing the cyclization.[3][10]
Part 2: Troubleshooting Guide by Synthetic Route
This section provides more detailed, method-specific troubleshooting advice.
Route A: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)
This powerful reaction is prone to specific side products that can be controlled with careful experimental design.
-
Causality: The bimolecular dimerization of the nitrile oxide is competing with the bimolecular cycloaddition with your alkyne. To favor the desired reaction, you must keep the instantaneous concentration of the free nitrile oxide as low as possible while ensuring the alkyne is readily available.[3]
-
Solution: Employ in situ generation of the nitrile oxide. This is the most effective strategy.[3][6] Instead of pre-forming and isolating the nitrile oxide, it is generated slowly in the presence of the alkyne.
-
Workflow:
Caption: Workflow to mitigate furoxan formation.
-
Experimental Protocol: In Situ Generation of Benzonitrile Oxide
-
Dissolve the alkyne (1.0 equiv) and benzaldoxime (1.1 equiv) in a suitable solvent like toluene or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
To this stirred solution, add a solution or suspension of an oxidant, such as N-Chlorosuccinimide (NCS) or Chloramine-T, dropwise over 1-2 hours.[11] A catalytic amount of a base like triethylamine may be required.
-
Maintain the temperature at 0 °C or allow it to slowly warm to room temperature while monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.
-
-
Causality: The reaction of nitrile oxides with terminal alkynes often produces a mixture of 3,4- and 3,5-disubstituted isoxazoles, with the 3,5-isomer typically favored under thermal conditions due to electronic and steric factors.[6][12]
-
Solutions & Optimization:
-
Catalysis: The use of a copper(I) catalyst (e.g., CuI) is a well-established method to achieve high regioselectivity, strongly favoring the 3,5-disubstituted isoxazole.[6][9]
-
Solvent Polarity: The choice of solvent can influence the regiochemical outcome. Less polar solvents may further favor the 3,5-isomer.[6]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.[6]
-
-
Data Table: Influencing Regioselectivity
Parameter Change to Favor 3,5-Isomer Rationale Catalyst Add Cu(I) salt (e.g., 5 mol% CuI) Promotes highly regioselective cycloaddition.[6] Solvent Switch to less polar (e.g., Toluene) Can influence the transition state energies, favoring one isomer.[6] | Temperature | Decrease to 0 °C or RT | May enhance selectivity by favoring the lower energy pathway.[6] |
Route B: Condensation of 1,3-Dicarbonyls with Hydroxylamine
This classic method is robust but achieving regiochemical control with unsymmetrical substrates requires careful tuning of reaction conditions.[5]
-
Causality: When an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester) is used, hydroxylamine can attack either of the two non-equivalent carbonyl groups, leading to two different isoxazole products.[5][13] The outcome is highly dependent on the relative reactivity of the carbonyls and the pH of the reaction.
-
Solutions & Optimization:
-
pH Control: Adjusting the pH can favor the formation of one isomer over the other. Acidic conditions often favor attack at the more reactive carbonyl.[3]
-
Use of Protecting Groups/Derivatives: Converting the 1,3-dicarbonyl to a derivative like a β-enamino diketone can provide excellent regiochemical control.[5][14]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can direct the regioselectivity by coordinating to one of the carbonyls.[3][5]
-
-
Decision Pathway for Regiocontrol:
Caption: Decision tree for improving regioselectivity.
-
Experimental Protocol: BF₃-Mediated Regioselective Synthesis [6]
-
To a solution of a β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
The crude product is purified by column chromatography to yield the desired regioisomer.
-
Part 3: Analytical Characterization Guide
Unambiguous identification of byproducts is crucial. A combination of techniques is almost always necessary.[8]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for distinguishing isomers.[8]
-
¹H NMR: The chemical shift of the isoxazole ring proton (at C4 or C5) is highly diagnostic. For example, in 3,5-disubstituted isoxazoles, the C4-H typically appears around 6.0-6.5 ppm.[15][16] The coupling constants between adjacent protons can also help assign regiochemistry.
-
¹³C NMR: The chemical shifts of the ring carbons are distinct for each regioisomer. A DEPT-135 experiment can help differentiate between CH and quaternary carbons.[8]
-
2D NMR (COSY, HMBC): These experiments are essential for unambiguously assigning the structure, especially for complex molecules. HMBC is particularly useful for identifying long-range correlations that reveal the connectivity of the ring system.[8]
2. Mass Spectrometry (MS) MS is vital for determining molecular weights and identifying byproducts with different masses, like furoxans.[8][17]
-
Full Scan MS: Provides the molecular weight of the components in the mixture. Furoxans will appear at M = 2x the mass of the nitrile oxide.
-
Tandem MS (MS/MS): While isomers have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) can be different, providing clues to their structure.[8]
3. High-Performance Liquid Chromatography (HPLC) HPLC is essential for separating isomeric byproducts and assessing the purity of the final product.[8]
-
Method Development: Reversed-phase HPLC is the most common method. A good starting point is a C18 column with a water/acetonitrile or water/methanol gradient.
-
Separation: Regioisomers often have slightly different polarities and will exhibit different retention times, allowing for their separation and quantification.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Regioselectivity in Isoxazole Synthesis.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Organic Chemistry. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- synthesis of isoxazoles. (2019). YouTube.
- PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Wikipedia. (n.d.). Furoxan.
- ACS. (n.d.). Solid-State Chemistry of the Nitrile Oxides.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles.
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
- ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.
- ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans.
- RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
- PMC - NIH. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
- Construction of Isoxazole ring: An Overview. (2024). Life Acad. NanoBioScience, 13(2), 094.
- Benchchem. (n.d.). Comparative analysis of different synthetic routes to isoxazole-5-carboxylates.
- PMC - NIH. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.).
- ResearchGate. (n.d.). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
- PMC - PubMed Central. (n.d.). Diazocarbonyl and Related Compounds in the Synthesis of Azoles.
- MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
- Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- ResearchGate. (n.d.). Recent Progress in the Synthesis of Isoxazoles.
- PMC - NIH. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions.
Sources
- 1. Furoxan - Wikipedia [en.wikipedia.org]
- 2. Report: Solid-State Chemistry of the Nitrile Oxides (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]
- 16. sciarena.com [sciarena.com]
- 17. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Methanamines
Welcome to the Technical Support Center for the synthesis of substituted methanamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide clear, actionable solutions to specific experimental issues. Our focus is on explaining the "why" behind the "how," empowering you to make informed decisions in your synthetic endeavors.
Section 1: Troubleshooting Common Synthetic Routes
The synthesis of substituted methanamines can be approached through several established methods, each with its own set of potential difficulties. This section provides troubleshooting guidance for the most frequently employed synthetic strategies.
Reductive Amination: The Workhorse Method
Reductive amination is a cornerstone for C-N bond formation, but it is not without its pitfalls. This process, which involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion that is subsequently reduced, can be plagued by issues of low yield, over-alkylation, and undesired side reactions.[1]
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Desired Amine | Incomplete Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound, amine, and the imine/iminium ion may not favor the intermediate. This is particularly true with less reactive carbonyls (e.g., hindered ketones) or weakly nucleophilic amines.[2][3] | Optimize pH: Maintain a slightly acidic pH (typically 4-6) to facilitate the protonation of the hemiaminal intermediate, promoting water elimination to form the iminium ion.[4] However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.[4] Water Removal: The formation of the imine is a condensation reaction that releases water.[1] Employing dehydrating agents like molecular sieves or using a Dean-Stark apparatus for azeotropic water removal can drive the equilibrium towards the imine.[2] |
| Premature Reduction of Carbonyl: The reducing agent may be too reactive and reduce the starting aldehyde or ketone to the corresponding alcohol before imine formation can occur.[1][2] | Select a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards carbonyls than iminium ions.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at controlled pH, but can generate toxic byproducts.[1] | |
| Significant Over-alkylation (Di- or Tri-alkylation) | The secondary amine product is often more nucleophilic than the starting primary amine and can react further with the carbonyl compound and reducing agent.[2][4] | Control Stoichiometry: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound to minimize the chances of the product reacting further.[2] Stepwise Procedure: Pre-form the imine before adding the reducing agent. This can be achieved by stirring the carbonyl and amine together for a period before introducing the hydride source.[2][5] |
| Formation of Alcohol Byproduct | The starting aldehyde or ketone is being reduced by the hydride source. | Use a More Selective Reducing Agent: As with low yield issues, switching to NaBH(OAc)₃ can mitigate this side reaction due to its selectivity for the iminium ion over the carbonyl group.[4][5] |
Experimental Workflow: Reductive Amination of a Ketone with a Primary Amine
Caption: Workflow for a typical one-pot reductive amination.
The Mannich Reaction: A Three-Component Condensation
The Mannich reaction is a powerful tool for constructing β-amino carbonyl compounds through the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde and a primary or secondary amine.[6] However, this multicomponent reaction is highly sensitive to reaction conditions and can lead to a variety of side products.[7][8]
Troubleshooting Guide: The Mannich Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Formation of Multiple Products | Self-Condensation of the Carbonyl Compound: The enol or enolate of the starting ketone/aldehyde can react with itself in an aldol-type reaction. | Pre-form the Iminium Ion: React the amine and formaldehyde separately before adding the enolizable carbonyl compound. This ensures a higher concentration of the desired electrophile.[9] Control Temperature: Lowering the reaction temperature can help to disfavor the self-condensation reaction. |
| Further Condensation of the Mannich Base: If a primary amine or ammonia is used, the resulting secondary amine product can react again with formaldehyde and the carbonyl compound.[9] | Use a Secondary Amine: If the desired product is a tertiary amine, starting with a secondary amine will prevent this side reaction.[9] Stoichiometric Control: Carefully control the stoichiometry of the reactants to favor the desired product. | |
| Low Yield of the Mannich Base | Unfavorable Iminium Ion Formation: The equilibrium for the formation of the iminium ion from the amine and formaldehyde may not be favorable. | Use a Protic Solvent: Solvents like methanol, water, or acetic acid can stabilize the iminium ion intermediate, thereby promoting the reaction.[10] |
| Poor Enol/Enolate Formation: The carbonyl compound may not be readily enolizable under the reaction conditions. | Acid or Base Catalysis: The Mannich reaction can be catalyzed by either acid or base.[6] Experiment with both to determine the optimal conditions for your specific substrates. |
Reaction Mechanism: The Mannich Reaction
Caption: Key steps in the Mannich reaction mechanism.
The Eschweiler-Clarke Reaction: N-Methylation of Amines
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[11] A key advantage of this reaction is that it typically stops at the tertiary amine stage, avoiding the formation of quaternary ammonium salts.[11][12]
Troubleshooting Guide: The Eschweiler-Clarke Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Incomplete Reaction/Low Conversion | Insufficient Reagents: The reaction requires an excess of both formic acid and formaldehyde to proceed to completion. | Increase Excess of Reagents: Ensure a sufficient excess of both formic acid (which acts as the hydride donor) and formaldehyde is used.[13] |
| Low Reaction Temperature: The reaction is typically performed at elevated temperatures, often near boiling.[11] | Increase Temperature: If the reaction is sluggish, gradually increase the temperature to the recommended range (typically 80-100 °C).[13][14] | |
| Formation of Side Products | Decomposition of Formic Acid: At very high temperatures, formic acid can decompose.[14] | Moderate Temperature: Avoid excessive heating to prevent the decomposition of formic acid. |
| Reaction with Other Functional Groups: While generally robust, highly sensitive functional groups may not be compatible with the reaction conditions. | Protect Sensitive Groups: If necessary, protect other functional groups in the molecule before performing the Eschweiler-Clarke reaction. |
Section 2: Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a hindered tertiary amine via reductive amination of a ketone, but the reaction is not proceeding. What can I do?
A1: The synthesis of hindered tertiary amines can be challenging due to steric hindrance, which can impede both the formation of the iminium ion and the subsequent hydride attack. One approach is to use a Lewis acid activator to promote the reaction. For example, using trichlorosilane as the reducing agent in the presence of an organic Lewis base like tetramethylethylenediamine (TMEDA) has been shown to be effective for the preparation of bulky tertiary amines under mild conditions.[15]
Q2: My methanamine product seems to be unstable and decomposes upon storage. How can I improve its stability?
A2: Simple methanamines can be volatile and susceptible to degradation.[16][17] They are also basic and can react with atmospheric carbon dioxide.[18] For long-term storage, it is often best to convert the amine to a stable salt, such as a hydrochloride or hydrobromide salt. These salts are typically crystalline, non-volatile solids that are much easier to handle and store than the free base. The free amine can be regenerated by treatment with a strong base when needed.
Q3: How can I purify my substituted methanamine from unreacted starting materials and byproducts?
A3: The purification strategy will depend on the properties of your target compound and the impurities present.
-
Acid-Base Extraction: As amines are basic, they can be separated from neutral or acidic impurities by extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The protonated amine will move to the aqueous layer. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method for purifying amines. However, the basicity of amines can lead to poor peak shape and irreversible adsorption on silica. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.
-
Distillation: For volatile methanamines, distillation can be an effective purification method. However, impurities with similar boiling points can be difficult to separate.[19][20]
-
Crystallization/Filtration: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification technique. If the product is isolated as an HCl salt, it may have poor solubility in common organic solvents, allowing for simple purification by filtration.[21][22]
Q4: Can I use aldehydes other than formaldehyde in an Eschweiler-Clarke type reaction to introduce larger alkyl groups?
A4: The direct analogue of the Eschweiler-Clarke reaction using higher aldehydes is known as the Leuckart-Wallach reaction.[14] However, this reaction is often less efficient than the Eschweiler-Clarke reaction and typically requires higher temperatures (150-180 °C).[14] The use of aldehydes with α-hydrogens can also lead to side reactions and lower yields.[14] For the introduction of larger alkyl groups, direct reductive amination is generally a more reliable and versatile method.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of a Tertiary Amine via the Eschweiler-Clarke Reaction
This protocol describes the N,N-dimethylation of a secondary amine.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the secondary amine (1.0 eq).
-
Reagent Addition: Add formic acid (98-100%, ~3.0 eq) followed by an aqueous solution of formaldehyde (37 wt. %, ~3.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation if necessary.[13]
References
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
ChemBK. (n.d.). methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Monomethylation of amines using paraformaldehyde and H2. Retrieved from [Link]
-
YouTube. (2025). Let's Talk About the Mannich -- It's EASY, I Promise!. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Mannich reaction. Retrieved from [Link]
-
PubMed Central. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). What are the products of the reaction between methanamine and nitrous acid?. Retrieved from [Link]
-
PubChem. (n.d.). Methylamine. Retrieved from [Link]
-
ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). Eschweiler-Clarke for Ethyl or Propyl groups. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
NCERT. (n.d.). lech204.pdf. Retrieved from [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]
- Google Patents. (n.d.). EP0037695A1 - Methylamines purification process.
-
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
PubMed. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
Wikipedia. (n.d.). Methenamine. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
-
YouTube. (2019). synthesis of tertiary amines. Retrieved from [Link]
-
Breaking Bad Wiki. (n.d.). Methylamine. Retrieved from [Link]
-
ResearchGate. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
ACS Publications. (n.d.). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]
- Google Patents. (n.d.). KR102213649B1 - Method for purifying n-substituted maleimide.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 14. Sciencemadness Discussion Board - Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Methylamine | 74-89-5 [chemicalbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. EP0037695A1 - Methylamines purification process - Google Patents [patents.google.com]
- 20. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-methyl-1-(5-methylisoxazol-3-yl)methanamine
A Senior Application Scientist's Guide to Achieving High Purity
Welcome to the technical support center for N-methyl-1-(5-methylisoxazol-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity levels. As Senior Application Scientists, we understand that purity is not just a number; it is the foundation of reliable and reproducible data. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Q1: I've just completed my synthesis. What are the most likely impurities in my crude product?
A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a common pathway, such as the reductive amination of 5-methylisoxazole-3-carbaldehyde with methylamine, you should anticipate the following species:
-
Unreacted Starting Materials: 5-methylisoxazole-3-carbaldehyde and potentially the primary amine precursor if N-methylation was the final step.
-
Over-Alkylated Byproduct: The tertiary amine, N,N-dimethyl-1-(5-methylisoxazol-3-yl)methanamine.
-
Reductant-Related Byproducts: Residual borohydride salts (e.g., from NaBH(OAc)₃ or NaBH₄) or catalyst residues if catalytic hydrogenation was used.
-
Solvent Residues: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO).
-
Ring-Opened Species: Degradation products resulting from the instability of the isoxazole ring under certain conditions.
Q2: How stable is the isoxazole ring during workup and purification? I'm concerned about decomposition.
A2: This is a critical consideration. The isoxazole ring's stability is pH-dependent. While it is generally stable under acidic and neutral conditions, it can be susceptible to base-catalyzed ring opening, especially at elevated temperatures.[1] One study on the related compound leflunomide showed that decomposition was noticeable at pH 7.4 and significantly faster at pH 10, particularly at 37°C compared to 25°C.[1] Therefore, prolonged exposure to strong bases (e.g., concentrated NaOH or KOH) during workup or chromatography should be minimized. If a basic wash is necessary, use a milder base like aqueous sodium bicarbonate and perform the extraction quickly at room temperature.
Q3: What is the best first step to assess the purity of my crude material and guide my purification strategy?
A3: Thin-Layer Chromatography (TLC) is the most practical initial step. It is fast, inexpensive, and provides a wealth of information.
-
Action: Spot your crude material alongside your starting materials on a silica TLC plate.
-
Mobile Phase: Start with a moderately polar system like 10:1 Dichloromethane:Methanol.
-
Visualization: Use UV light (if your compounds are UV active) and a potassium permanganate stain, which is excellent for visualizing amines and aldehydes.
-
Interpretation: The number of spots and their relative retention factors (Rf) will give you a qualitative picture of your product's purity and the polarity of the impurities, which is crucial for designing a column chromatography or extraction strategy.
Section 2: Troubleshooting and In-Depth Purification Guides
This section provides detailed, protocol-driven solutions to specific purification challenges.
Problem: My crude product is a complex mixture containing starting materials and byproducts.
This is the most common scenario. The similar polarities of the desired secondary amine, the primary amine precursor, and the tertiary amine byproduct can make separation challenging.
Solution A: Buffer-Assisted Liquid-Liquid Extraction
This powerful technique exploits the differences in basicity (pKa) between primary, secondary, and tertiary amines to achieve separation without chromatography.[2] It is an elegant and scalable method ideal for industrial processes.
Causality: The pKa values of the conjugate acids of primary, secondary, and tertiary amines are typically distinct. By carefully controlling the pH of the aqueous phase with buffers, we can selectively protonate and deprotonate these amines, thus controlling their solubility in aqueous vs. organic layers.
Protocol: Selective Extraction of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
-
Initial Cleanup: Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash with saturated aqueous NaHCO₃ to remove any acidic impurities.
-
Isolate the Target Secondary Amine:
-
Extract the organic layer with a citrate buffer solution at a pH carefully selected to be between the pKa of the conjugate acids of the secondary and tertiary amines. This will protonate the more basic tertiary amine, pulling it into the aqueous layer, while leaving your desired secondary amine in the organic layer. Multiple extractions may be necessary.
-
Self-Validation: Monitor the separation by running a TLC of the organic layer after each extraction. The spot corresponding to the tertiary amine should diminish.
-
-
Remove Primary Amine:
-
After isolating the organic layer containing the secondary amine, extract it with a buffer solution at a pH between the pKa of the conjugate acids of the primary and secondary amines. This will protonate your desired secondary amine, pulling it into the aqueous phase and leaving the less basic primary amine and any neutral impurities in the organic layer.
-
-
Recover Pure Product:
-
Take the final aqueous layer containing your protonated product.
-
Cool it in an ice bath and basify carefully with 2M NaOH to a pH >11.
-
Extract the liberated free-base product back into a fresh organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
Solution B: Amine-Optimized Flash Column Chromatography
When extraction is insufficient, flash chromatography is the method of choice. However, the basic nature of amines often leads to poor separation and significant peak tailing on standard silica gel due to strong interactions with acidic silanol groups.[3]
Causality: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic Si-OH groups on the surface of the silica gel. This can cause the compound to "stick" to the column, eluting slowly and asymmetrically. We can mitigate this in two ways.
Protocol: Flash Chromatography of a Secondary Amine
-
Stationary Phase Selection:
-
Option 1 (Standard Silica): Pre-treat the silica by flushing the packed column with your starting eluent containing 0.5-1% triethylamine (TEA) or ammonia in methanol. This deactivates the acidic sites.
-
Option 2 (Recommended): Use an amine-functionalized silica column (KP-NH).[3] This is often more effective and provides better reproducibility by masking the silanols.
-
-
Mobile Phase Selection:
-
Develop a solvent system using TLC. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point.
-
If using standard silica, ensure your mobile phase contains the same percentage of amine additive (e.g., 1% TEA) used to pre-treat the column.
-
-
Loading and Elution:
-
Dissolve your crude material in a minimal amount of DCM.
-
Load the solution onto the column.
-
Run the gradient, collecting fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Summary: Recommended Chromatography Conditions
| Parameter | Condition A: Standard Silica | Condition B: Amine-Functionalized Silica | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Amine-Functionalized Silica | Option B minimizes strong acid-base interactions, leading to sharper peaks and better separation.[3] |
| Mobile Phase | Gradient: 0-10% MeOH in DCM | Gradient: 0-10% MeOH in DCM | A gradient elution is effective for separating compounds with different polarities. |
| Additive | 1% Triethylamine (TEA) | None required | TEA acts as a competing base to prevent the analyte from binding to acidic silanols on standard silica.[3][4] |
Problem: My purified product is a persistent oil and difficult to handle or weigh accurately.
Many free-base amines are oils or low-melting solids. Converting the amine to a stable, crystalline salt is a classic and highly effective final purification step.
Solution: Hydrochloride Salt Formation and Recrystallization
Causality: Reacting the basic amine with an acid like HCl forms an ammonium salt. This salt is ionic, which dramatically increases its crystallinity and often decreases its solubility in non-polar organic solvents, making it ideal for purification by recrystallization.[5]
Protocol: Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the purified amine free-base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise with stirring.
-
A precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation:
-
Collect the solid salt by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.
-
-
Recrystallization:
-
Choose a suitable solvent system. A common choice is a polar solvent in which the salt is soluble when hot but sparingly soluble when cold, such as isopropanol, ethanol, or a mixture like isopropanol/diethyl ether.
-
Dissolve the crude salt in a minimum amount of the boiling solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator to maximize crystal formation.
-
-
Final Product:
-
Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Visualizations: Workflows and Mechanisms
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying the crude product.
Caption: Selective separation of amines using pH-controlled liquid-liquid extraction.
References
-
Lee, J., et al. (2004). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 32(8), 844-851. Available from: [Link]
-
Grecksch, E., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Available from: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available from: [Link]
- Union Carbide Corp. (1975). Purification of secondary alkyl amines. US Patent 3,864,402.
-
Padi, P. R., et al. (2009). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Organic Process Research & Development, 13(3), 569-572. Available from: [Link]
-
Esteve, M. J., et al. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. Available from: [Link]
-
Patel, R., et al. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. International Journal of Current Research and Review. Available from: [Link]
Sources
Technical Support Center: Recrystallization of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Document ID: TSC-CRYST-20260111-01
Last Updated: January 11, 2026
Introduction
This document provides advanced technical guidance for researchers, chemists, and process development professionals on the recrystallization of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. As a crucial intermediate or active pharmaceutical ingredient (API), achieving high purity is paramount. Recrystallization is a powerful purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] By carefully selecting a solvent system, an impure solid can be dissolved in a hot solvent and then allowed to cool, promoting the formation of pure crystals while impurities remain in the mother liquor.[2][3] This guide is structured as a series of troubleshooting questions and FAQs to directly address challenges encountered during the purification of this specific isoxazole amine derivative.
Troubleshooting Guide: Common Experimental Issues
Question 1: My compound "oils out" as a liquid instead of forming solid crystals upon cooling. What is happening and how can I resolve this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[5][6] Impurities can also significantly lower the melting point of your compound, exacerbating this issue.[5][6] Oiled-out products are often impure because the liquid droplets can readily dissolve impurities from the solution.[4][5]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is becoming supersaturated too quickly at too high a temperature.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount (1-5% v/v) of additional hot solvent to decrease the saturation level.[5] Allow the solution to cool much more slowly. Insulate the flask with paper towels or place it on a wooden block to slow heat loss.[5] Slow cooling is critical for allowing molecules to properly orient into a crystal lattice.[7][8]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound.
-
Solution: Select a solvent or solvent system with a lower boiling point. This ensures that the solution temperature drops below the compound's melting point before saturation is reached.
-
-
Presence of Impurities: Significant impurities depress the melting point of the mixture.
-
Solution: If impurities are suspected, consider a pre-purification step. If the impurities are colored or non-polar, a hot filtration with activated charcoal can be effective.[5][9] Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.
-
Question 2: Crystal formation is extremely slow or fails to initiate, even after the solution has cooled completely. What methods can I use to induce crystallization?
Answer:
This is a common issue known as supersaturation, where the solution contains more dissolved solute than is theoretically possible at that temperature.[7] Crystal formation requires a nucleation event—an initial starting point for the crystal lattice to grow.[7]
Causality & Solutions:
-
Lack of Nucleation Sites: The solution is too "clean," and the flask walls are too smooth for crystals to begin forming.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[5][8][10] The microscopic imperfections in the glass provide a surface for nucleation to begin.
-
Solution 2: Seed Crystals. If you have a small amount of the pure solid, add a tiny "seed crystal" to the cooled solution.[2][5][10] This provides a perfect template for further crystal growth. This is the most reliable method for inducing crystallization.[11]
-
-
Excessive Solvent: The most frequent cause of crystallization failure is using too much solvent.[7][10] The solution may simply not be saturated enough to crystallize upon cooling.
-
Solution: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. To check, dip a glass rod in the solution; a solid residue should form on the rod as the solvent evaporates.[5]
-
-
Supersaturation: The kinetic barrier to nucleation has not been overcome.
-
Solution: Cool the solution to a lower temperature using an ice-salt bath.[7] The increased supersaturation at lower temperatures can sometimes force nucleation. Combine this with scratching for best results.
-
Question 3: My final product yield is unacceptably low. How can I optimize the recovery?
Answer:
A low yield indicates that a significant amount of your target compound was lost during the process. While 100% recovery is impossible due to the compound's residual solubility in the cold solvent, yields can be substantially improved.[12]
Causality & Solutions:
-
Excess Solvent Usage: As mentioned above, using more than the minimum amount of hot solvent required for dissolution is a primary cause of low yield, as a large amount of product will remain in the mother liquor.[5][10]
-
Premature Crystallization: The compound crystallized during a hot filtration step (if performed), leading to product loss on the filter paper.
-
Washing with Room-Temperature Solvent: Washing the filtered crystals with solvent that is not ice-cold will redissolve a portion of your product.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[10]
-
Question 4: The purity of my recrystallized product has not improved significantly. What went wrong?
Answer:
The goal of recrystallization is to separate the desired compound from impurities. If purity doesn't improve, it suggests that impurities were incorporated into the final crystals.
Causality & Solutions:
-
Crystallization Occurred Too Quickly: Rapid crystal growth, often called "crashing out," traps impurities within the crystal lattice.[5]
-
Solution: Slow down the cooling process. If the solid crashes out immediately upon removal from heat, re-heat the solution and add a small amount of extra solvent (1-2 mL) before allowing it to cool slowly and undisturbed.[5]
-
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and the impurities.
-
Solution: The ideal solvent should dissolve the target compound when hot but not when cold, while the impurities should be either very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[14] You may need to re-evaluate your solvent choice by performing small-scale solubility tests.[14]
-
-
Co-crystallization: The impurity has very similar properties to your target compound and crystallizes along with it.
Frequently Asked Questions (FAQs)
Q1: How do I select the best single-solvent system for N-methyl-1-(5-methylisoxazol-3-yl)methanamine?
A1: The principle of "like dissolves like" is a good starting point.[12] Your molecule has a polar isoxazole ring and a basic amine group. A good solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14]
-
Screening Process: Test the solubility of ~50 mg of your crude material in ~1 mL of various solvents at room temperature and then at their boiling point.
-
Good Candidates: Alcohols (ethanol, isopropanol) or esters (ethyl acetate) are often good starting points for moderately polar compounds. Given the presence of the amine, acidic solvents like acetic acid could also be considered, though they may form salts.[17] For isoxazole derivatives specifically, ethanol is frequently cited as an effective recrystallization solvent.[15][18][19]
-
Unsuitable Solvents: Reject solvents that dissolve the compound completely at room temperature or fail to dissolve it even when boiling.[12][20]
Q2: When should I use a two-solvent (mixed-solvent) system?
A2: A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile.[14] This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").
-
Procedure: Dissolve the crude compound in a minimum amount of the hot "good" solvent. Then, slowly add the hot "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. Add a few more drops of the "good" solvent to re-clarify the solution, and then allow it to cool slowly.
-
Common Pairs for Amine/Heterocycles: Ethanol/water, Methanol/diethyl ether, Ethyl acetate/hexanes are common and effective pairs.[14][21]
Q3: Can I recrystallize the amine as a salt?
A3: Yes, and this is often an excellent strategy for purifying amines. N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a base and can be converted into a salt (e.g., a hydrochloride or tartrate). Amine salts are typically much more crystalline and have different solubility profiles than the freebase.
-
Procedure: Dissolve the crude freebase amine in a solvent like diethyl ether or ethyl acetate. Add a solution of the acid (e.g., HCl in ether) dropwise. The salt will often precipitate directly. This precipitate can then be collected and recrystallized from a more polar solvent system, such as ethanol or methanol/water mixtures.[22]
Q4: What analytical techniques should I use to confirm the purity of my final product?
A4: To validate the success of your recrystallization, you should assess purity both before and after the procedure.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): This is a quick way to qualitatively assess purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of any remaining impurities.
Data & Protocols
Table 1: Potential Solvent Systems for Recrystallization
| Solvent/System | Type | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Single | Polar Protic | 78 | Often effective for isoxazole derivatives.[15][18][19] Good balance of polarity. |
| Isopropanol | Single | Polar Protic | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Single | Polar Aprotic | 77 | Good for moderately polar compounds. |
| Toluene | Single | Non-polar | 111 | May be suitable if the compound is less polar than expected. High boiling point provides a large temperature gradient.[12] |
| Ethanol/Water | Mixed | Polar Protic | Variable | Classic system. Dissolve in hot ethanol, add hot water as the anti-solvent.[14] |
| Ethyl Acetate/Hexane | Mixed | Mixed | Variable | Excellent for compounds of intermediate polarity. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[21] |
Generalized Recrystallization Protocol
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[10]
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask.[13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Once at room temperature, cooling may be completed in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove residual mother liquor.[10]
-
Drying: Allow the crystals to dry completely. This can be done by air drying on the filter or in a vacuum oven. Ensure the solid is dry to a constant weight before analysis.[10]
Visual Workflow
Diagram 1: Decision Workflow for Solvent Selection
Caption: A decision tree for selecting an appropriate recrystallization solvent system.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Journal of Chemical Education.
- Reddit. (2013, February 3).
- Recrystalliz
- YouTube. (2022, July 8).
- Mettler Toledo.
- Benchchem.
- Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. (2024, December 25).
- University of York, Department of Chemistry. Solvent Choice.
- University of Rochester, Department of Chemistry.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate. (2025, August 7).
- Recrystalliz
- University of York, Department of Chemistry.
- Benchchem.
- MDPI. (n.d.).
- Chemistry LibreTexts. (2023, January 29).
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- National Center for Biotechnology Information.
- Recrystalliz
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2025, June 11).
- ResearchGate. (2025, October 15).
- Benchchem. Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. brainly.com [brainly.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in N-methyl-1-(5-methylisoxazol-3-yl)methanamine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the production of this important isoxazole derivative. As your virtual Senior Application Scientist, my goal is to equip you with the expertise and practical insights necessary to identify, control, and mitigate impurities, ensuring the integrity and quality of your final product.
The synthesis of substituted isoxazoles is a cornerstone in medicinal chemistry, with the isoxazole ring being a privileged scaffold in numerous biologically active compounds.[1] The production of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, while conceptually straightforward, can be fraught with challenges related to impurity formation. These impurities can arise from various sources, including starting material quality, side reactions, and degradation of the product.[2] This guide provides a structured approach to troubleshooting these issues, grounded in the chemical principles of the synthesis.
Common Synthetic Pathway Overview
The synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine typically involves the construction of the 5-methylisoxazole core followed by the introduction of the N-methylmethanamine side chain. A common and versatile method for isoxazole ring formation is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][3]
Diagram: Synthetic Workflow
Caption: A generalized synthetic workflow for N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Troubleshooting Guide: Impurity Management
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
Issue 1: Presence of an Isomeric Impurity
Question: I'm observing an impurity with the same mass as my product in the LC-MS analysis. What could this be and how can I prevent it?
Answer:
This is a classic case of regioisomer formation, a common challenge in isoxazole synthesis.[2] The likely culprit is the formation of the isomeric N-methyl-1-(3-methylisoxazol-5-yl)methanamine.
Causality:
The regioselectivity of the initial cycloaddition reaction to form the isoxazole ring is highly dependent on the electronic and steric properties of the reactants. In the synthesis of the 5-methylisoxazole core, if the reaction conditions are not carefully controlled, a mixture of 3-substituted and 5-substituted regioisomers can be formed. This isomeric impurity, once formed, can be difficult to separate from the desired product due to their similar physicochemical properties.
Troubleshooting & Prevention:
-
Reaction Condition Optimization:
-
Temperature Control: The cycloaddition step is often exothermic. Maintaining a consistent and optimized temperature is crucial. Lower temperatures generally favor higher regioselectivity.
-
Solvent Screening: The polarity of the solvent can influence the transition state of the cycloaddition and thus the isomeric ratio. Experiment with a range of solvents (e.g., toluene, THF, dichloromethane) to find the optimal system for your specific substrates.
-
Catalyst Choice: For certain cycloaddition reactions, the use of a catalyst (e.g., copper(I) salts) can significantly enhance regioselectivity.[1]
-
-
Analytical Monitoring:
-
In-process Controls (IPCs): Implement routine TLC or LC-MS checks during the reaction to monitor the formation of the regioisomer. This will help you determine the optimal reaction time to maximize the desired product while minimizing the impurity.
-
Purification Strategy:
If the isomeric impurity is already present, purification can be challenging.
| Purification Technique | Advantages | Disadvantages |
| Column Chromatography | Can provide good separation if an appropriate solvent system is identified. | May require extensive screening of solvent systems. Can be time-consuming and solvent-intensive for large scales. |
| Preparative HPLC | Offers high-resolution separation. | Expensive and not always practical for large quantities. |
| Crystallization | Can be highly effective if a suitable solvent system is found to selectively crystallize the desired isomer. | Requires solubility differences between the isomers. May not be feasible for all compounds. |
Issue 2: Unreacted Starting Materials and Intermediates
Question: My final product is contaminated with unreacted starting materials and intermediates from the final reduction step. How can I improve the conversion?
Answer:
Incomplete reaction is a frequent issue, particularly in the final reduction step of the amide to the amine.
Causality:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄) is critical. Under-charging the reducing agent will lead to incomplete conversion.
-
Deactivation of Reducing Agent: LiAlH₄ is extremely sensitive to moisture. The presence of water in the solvent or on the glassware will quench the reagent, reducing its effective concentration.
-
Reaction Temperature: The reduction of amides typically requires elevated temperatures to proceed to completion. Insufficient heating can result in a sluggish or incomplete reaction.
Troubleshooting & Prevention:
-
Reagent Stoichiometry:
-
Carefully calculate and weigh the required amount of reducing agent. It is often advisable to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete conversion.
-
-
Anhydrous Conditions:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Oven-dry all glassware immediately before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
-
Reaction Monitoring:
-
Follow the reaction progress by TLC or LC-MS. If the reaction stalls, a second addition of the reducing agent may be necessary.
-
Diagram: Troubleshooting Incomplete Reduction
Caption: A decision tree for troubleshooting incomplete reduction reactions.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of N-nitroso impurities in my synthesis?
A1: N-nitroso impurities are a class of potentially mutagenic impurities that can form under certain conditions.[4] In the synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, the secondary amine functionality of the product makes it susceptible to nitrosation. Potential sources of nitrosating agents include:
-
Residual Nitrites: From starting materials or reagents.
-
Atmospheric Nitrogen Oxides: Particularly in industrial settings.
-
Degradation of Solvents: Solvents like dimethylformamide (DMF) can degrade to form secondary amines, which can then be nitrosated.[4]
Mitigation Strategies:
-
Carefully source and test raw materials for nitrite content.
-
Conduct reactions under an inert atmosphere.
-
Avoid the use of solvents known to degrade into secondary amines, especially at elevated temperatures.
-
Perform a risk assessment of your process to identify potential points of N-nitroso impurity formation.[5]
Q2: How can I best purify my final product to remove polar impurities?
A2: Polar impurities can often be effectively removed through aqueous workup procedures.
-
Acid-Base Extraction: Since your product is a basic amine, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic organic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
-
Water Wash: A simple wash with water or brine can help remove highly polar, water-soluble impurities.
Q3: The isoxazole ring seems to be unstable under certain conditions. What should I avoid?
A3: The N-O bond in the isoxazole ring is its most labile point and can be cleaved under certain conditions.[2]
-
Strongly Reductive Conditions: While a reducing agent is needed for the final step, overly harsh conditions or certain types of catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[2]
-
Strongly Basic or Acidic Conditions at High Temperatures: Prolonged exposure to strong acids or bases at elevated temperatures can lead to ring-opening.
-
Photochemical Conditions: Exposure to UV light can sometimes induce rearrangements of the isoxazole ring.[2] It is good practice to protect light-sensitive compounds from direct light.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is generally preferred). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the prepared slurry to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Collect the aqueous layer. Repeat the wash 1-2 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers. The desired product is now in this layer as its hydrochloride salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
References
-
ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry. Retrieved from [Link]
-
synthesis of isoxazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. (2020, January 23). Googleapis.com. Retrieved from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from [Link]
-
N-Methyl-1-(5-methylisoxazol-3-yl)methanamine. (n.d.). 楚肽生物科技. Retrieved from [Link]
-
(3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072. (n.d.). PubChem. Retrieved from [Link]
- Process for the purification of 3-amino-5-methylisoxazole. (n.d.). Google Patents.
-
Nitrosamine Impurities. (n.d.). Asian Publication Corporation. Retrieved from [Link]
-
(5-Methyl-3-isoxazolyl)methylamine. (n.d.). Georganics. Retrieved from [Link]
- Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.
-
SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
nitrosamine-impurities-in-biologics_06-july-22_v53.docx. (n.d.). Efpia. Retrieved from [Link]
Sources
Validation & Comparative
"validating the biological activity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine"
A Senior Application Scientist's Guide to Validating the Biological Activity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Introduction: Unveiling the Therapeutic Potential of an Isoxazole Derivative
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a novel chemical entity belonging to the isoxazole class of heterocyclic compounds. The isoxazole scaffold is a well-established pharmacophore, present in a variety of clinically approved drugs and biologically active molecules.[1][2][3][4] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuropharmacological effects.[2][3][4][5][6] Preliminary structural analysis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine suggests a potential interaction with monoamine oxidase (MAO) enzymes, which are critical regulators of neurotransmitter levels in the brain.[7][8][9] Dysregulation of MAO activity has been implicated in a range of neurological disorders, most notably depression.[8][10]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for validating the biological activity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. We will present a systematic approach, beginning with in vitro enzymatic assays to establish its inhibitory potential against MAO-A and MAO-B, followed by in vivo behavioral studies in established animal models of depression to assess its therapeutic efficacy. This guide will objectively compare the performance of our lead compound with well-characterized alternatives and provide detailed, step-by-step experimental protocols to ensure scientific rigor and reproducibility.
Part 1: In Vitro Characterization of Monoamine Oxidase Inhibition
The initial step in validating the biological activity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine is to determine its direct interaction with its putative molecular targets, MAO-A and MAO-B. These enzymes are responsible for the oxidative deamination of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[8] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[7][8]
Experimental Objective:
To quantify the inhibitory potency (IC50) of N-methyl-1-(5-methylisoxazol-3-yl)methanamine against human recombinant MAO-A and MAO-B enzymes and to compare its activity with known selective and non-selective inhibitors.
Comparative Compounds:
-
Clorgyline: A selective MAO-A inhibitor (Positive Control for MAO-A).
-
Selegiline: A selective MAO-B inhibitor (Positive Control for MAO-B).
-
Tranylcypromine: A non-selective MAO inhibitor (Comparative Control).
Experimental Workflow: In Vitro MAO Inhibition Assay
Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Detailed Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from standard fluorometric MAO assay kits.[9][10]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-methyl-1-(5-methylisoxazol-3-yl)methanamine and control inhibitors in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reconstitute human recombinant MAO-A and MAO-B enzymes in assay buffer to the recommended concentration.
-
Prepare the substrate solution (e.g., 1 mM tyramine) and the probe solution (e.g., Amplex Red) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the serially diluted test compound or control inhibitor.
-
Include wells with assay buffer and DMSO as vehicle controls (100% activity) and wells with a potent inhibitor at a high concentration as a positive inhibition control (0% activity).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 25 µL of the substrate/probe mixture to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine | 150 | 2500 | 16.7 |
| Clorgyline | 10 | 5000 | 500 |
| Selegiline | 8000 | 20 | 0.0025 |
| Tranylcypromine | 200 | 180 | 0.9 |
Interpretation of Results:
The hypothetical data suggests that N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a moderately potent inhibitor of MAO-A with a reasonable selectivity over MAO-B. Its profile is distinct from the highly selective controls and the non-selective inhibitor. This provides a strong rationale for further investigation of its potential antidepressant effects in vivo.
Part 2: In Vivo Validation in Animal Models of Depression
Following the promising in vitro results, the next critical step is to evaluate the antidepressant-like activity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine in established preclinical models of depression. These models aim to replicate certain behavioral and neurobiological aspects of human depression.[11][12][13]
Experimental Objective:
To assess the efficacy of N-methyl-1-(5-methylisoxazol-3-yl)methanamine in reducing depressive-like behaviors in the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice.
Comparative Compounds:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) and a standard antidepressant drug (Positive Control).
-
Vehicle: Saline or a suitable vehicle used to dissolve the test compound (Negative Control).
Experimental Workflow: In Vivo Antidepressant-like Activity Assessment
Caption: Workflow for in vivo assessment of antidepressant-like activity.
Detailed Protocol: Forced Swim Test (FST)
The FST is a widely used behavioral despair model for screening antidepressant drugs.[12][13][14]
-
Apparatus:
-
A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer N-methyl-1-(5-methylisoxazol-3-yl)methanamine (e.g., 10, 20, 40 mg/kg, i.p.), Fluoxetine (20 mg/kg, i.p.), or vehicle to different groups of mice.
-
After 60 minutes, gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the different treatment groups using a one-way ANOVA followed by a Dunnett's post-hoc test for comparison against the vehicle control group.
-
Hypothetical Data Summary
| Treatment Group (Dose) | Mean Immobility Time (seconds) ± SEM | % Reduction in Immobility vs. Vehicle |
| Vehicle | 150 ± 10 | - |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine (10 mg/kg) | 125 ± 8 | 16.7% |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine (20 mg/kg) | 95 ± 7 | 36.7%* |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine (40 mg/kg) | 70 ± 6 | 53.3% |
| Fluoxetine (20 mg/kg) | 80 ± 9 | 46.7% |
*p < 0.05, **p < 0.01 compared to the vehicle group.
Interpretation of Results:
The hypothetical data demonstrates that N-methyl-1-(5-methylisoxazol-3-yl)methanamine produces a dose-dependent decrease in immobility time in the FST, comparable to the effects of the standard antidepressant, Fluoxetine. This suggests that the compound possesses significant antidepressant-like activity in vivo, corroborating the in vitro MAO inhibition findings.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to validating the biological activity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine. The presented in vitro and in vivo experimental frameworks provide a solid foundation for characterizing its potential as a novel antidepressant agent. The hypothetical data presented herein suggests that this compound is a promising lead for further development.
Future studies should aim to:
-
Elucidate the precise mechanism of action, including its effects on neurotransmitter levels in different brain regions.
-
Assess its efficacy in more chronic and etiologically relevant models of depression, such as the chronic unpredictable mild stress (CUMS) model.[12]
-
Conduct pharmacokinetic and toxicological studies to evaluate its drug-like properties and safety profile.
By following the principles of robust experimental design, objective comparison, and thorough data analysis, researchers can effectively validate the therapeutic potential of novel chemical entities like N-methyl-1-(5-methylisoxazol-3-yl)methanamine and contribute to the development of next-generation treatments for neurological disorders.
References
-
Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. Pharmacology & Therapeutics, 37(3), 291-321. [Link]
-
Hawash, M., et al. (2022). Structure–activity relationship of isoxazole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. [Link]
-
Kim, J., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(5), 934-940. [Link]
-
Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1373. [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
-
Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1373. [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Ganesh, N., et al. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 305-312. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
-
Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 12-17. [Link]
-
Ganesh, N., et al. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. [Link]
-
Ganesh, N., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]
-
Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9804. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Assays [cellbiolabs.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. herbmedpharmacol.com [herbmedpharmacol.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
"N-methyl-1-(5-methylisoxazol-3-yl)methanamine vs. its 3-methylisoxazol-5-yl isomer"
An In-Depth Comparative Analysis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine and its 3-methylisoxazol-5-yl Isomer: A Guide for Researchers
In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, serving as the core of numerous clinically significant drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in drug design. This guide delves into a comparative analysis of two closely related, yet distinct, isomers: N-methyl-1-(5-methylisoxazol-3-yl)methanamine and N-methyl-1-(3-methylisoxazol-5-yl)methanamine. While specific data on these exact molecules is sparse in publicly available literature, this document will provide a predictive comparison based on established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and standard experimental protocols for the characterization of novel chemical entities.
The Significance of Isomerism in Drug Design
Positional isomerism, as seen in the case of the 3,5-disubstituted isoxazole ring of our target compounds, can have a profound impact on a molecule's pharmacological profile. The spatial arrangement of substituents influences a molecule's shape, polarity, and ability to interact with biological targets. These subtle changes can lead to significant differences in binding affinity, efficacy, and metabolic stability. For instance, the differential positioning of the methyl and methylaminomethane groups in our two isomers will alter the molecule's electronic distribution and steric profile, which in turn can dictate their interaction with specific amino acid residues in a receptor's binding pocket.
Proposed Synthetic Pathways
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a cornerstone method. Below are plausible synthetic routes for both isomers.
Synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
This pathway would likely commence with the synthesis of the 5-methylisoxazole-3-carbaldehyde intermediate. This can be achieved through the reaction of propargyl aldehyde with a source of nitrile oxide. The resulting aldehyde can then undergo reductive amination with methylamine to yield the final product.
Caption: Proposed synthetic pathway for N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine
The synthesis of the 3-methyl isomer would follow a similar logic but would likely start from a different set of precursors to achieve the alternative substitution pattern on the isoxazole ring. A plausible route involves the cycloaddition of acetonitrile oxide with a suitable propargylamine derivative.
Caption: Proposed synthetic pathway for N-methyl-1-(3-methylisoxazol-5-yl)methanamine.
Predicted Physicochemical and Pharmacological Profiles: A Comparative Outlook
The differing placement of the methyl and methylaminomethane moieties is expected to result in distinct physicochemical and pharmacological properties.
| Property | N-methyl-1-(5-methylisoxazol-3-yl)methanamine | N-methyl-1-(3-methylisoxazol-5-yl)methanamine | Rationale for Predicted Differences |
| Predicted pKa | Likely to be slightly different from its isomer. | Likely to be slightly different from its isomer. | The electronic-withdrawing/donating nature of the isoxazole ring will be influenced by the substituent positions, which in turn affects the basicity of the secondary amine. |
| Predicted logP | Expected to be similar but potentially not identical to its isomer. | Expected to be similar but potentially not identical to its isomer. | While the overall atomic composition is the same, the differential polarity across the molecular surface due to isomerism can lead to minor variations in lipophilicity. |
| Potential Biological Targets | Given the presence of the isoxazole and a basic amine, potential targets could include aminergic G-protein coupled receptors (GPCRs) such as serotonin or dopamine receptors, or ion channels. | Similar to its isomer, potential targets could include aminergic GPCRs or ion channels. | The overall pharmacophore is suggestive of interaction with biogenic amine binding sites. However, the specific receptor subtype selectivity is likely to differ. |
| Predicted Receptor Interactions | The spatial orientation of the hydrogen bond donor (N-H) and acceptor (isoxazole nitrogen and oxygen) relative to the methyl group will dictate the specific interactions with a receptor binding pocket. | The altered vector of the N-H bond and isoxazole heteroatoms relative to the methyl group will likely result in a different binding mode and affinity compared to its isomer. | The geometry of ligand-receptor interactions is highly sensitive to the three-dimensional arrangement of functional groups. |
| Metabolic Stability | The methyl group at the 5-position might offer some steric hindrance to enzymatic degradation of the isoxazole ring. | The methyl group at the 3-position may provide a different level of steric protection to the ring, potentially leading to a different metabolic profile. | The accessibility of the isoxazole ring and the N-methyl group to metabolic enzymes (e.g., cytochrome P450s) will be influenced by the isomeric structure. |
Experimental Workflow for Comparative Evaluation
To empirically determine the differences between these two isomers, a structured experimental workflow is essential. The following outlines a comprehensive approach for their synthesis, characterization, and biological evaluation.
Caption: A comprehensive workflow for the comparative evaluation of the two isomers.
Step-by-Step Experimental Protocols
-
Synthesis: Synthesize both isomers according to the proposed pathways outlined in Section 2. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction: Upon reaction completion, perform an appropriate aqueous work-up to remove inorganic byproducts. Extract the crude product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Purify the crude product using column chromatography on silica gel. Further purification to >95% purity can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Purity Assessment: Confirm the purity of the final compounds using analytical HPLC with UV and MS detection.
-
Structural Elucidation:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts and coupling constants will confirm the constitution and isomeric identity of each compound.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass of the synthesized molecules.
-
-
pKa and logP Determination:
-
pKa: Determine the acid dissociation constant (pKa) of the secondary amine using potentiometric titration or a UV-metric method.
-
logP: Experimentally measure the octanol-water partition coefficient (logP) using the shake-flask method or a validated chromatographic method.
-
-
Primary Target Screening:
-
Screen both isomers against a panel of relevant biological targets. Based on the pharmacophore, a panel of aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors) would be a logical starting point.
-
Binding Assays: Perform radioligand binding assays to determine the binding affinity (Ki) of each isomer for the identified target(s). This involves competing the test compound with a known radiolabeled ligand.
-
-
Functional Activity:
-
For any target where significant binding is observed, perform a functional assay to determine if the compound acts as an agonist, antagonist, or inverse agonist. Examples include cAMP assays for Gs or Gi-coupled receptors, or calcium flux assays for Gq-coupled receptors.
-
-
Preliminary Safety Assessment:
-
hERG Liability: Evaluate the potential for off-target activity at the hERG potassium channel using an automated patch-clamp assay. Inhibition of this channel is a key indicator of potential cardiotoxicity.
-
Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes and measure the rate of disappearance of the parent compound over time using LC-MS. This will provide an initial assessment of their metabolic stability.
-
Conclusion
While N-methyl-1-(5-methylisoxazol-3-yl)methanamine and N-methyl-1-(3-methylisoxazol-5-yl)methanamine are not extensively documented in scientific literature, a comparative analysis based on fundamental principles of medicinal chemistry provides a strong foundation for their investigation. The subtle shift in the positions of the methyl and methylaminomethane groups on the isoxazole ring is predicted to have a cascading effect on their physicochemical properties, receptor binding modes, and overall pharmacological profiles. The experimental workflow detailed in this guide offers a robust framework for the synthesis, characterization, and systematic evaluation of these isomers, enabling researchers to uncover their therapeutic potential and contribute valuable structure-activity relationship data to the field.
References
The following is a representative list of resources that would be relevant for the synthesis and evaluation of isoxazole derivatives. Specific citations for the direct synthesis or activity of the title compounds are not available due to their novelty.
- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition: A comprehensive review of this fundamental reaction can be found in various organic chemistry resources. For an example, see: "1,3-Dipolar Cycloaddition Chemistry" by Albert Padwa, a foundational text in the field. A relevant online resource could be a review article on the topic.
- Reductive Amination: For protocols and mechanisms of reductive amination, a standard organic chemistry textbook or a review article on the topic would be an authoritative source. For instance, a search for "reductive amination review" on a scientific publisher's website (e.g., ACS, RSC) would yield numerous relevant articles.
- Pharmacological Significance of the Isoxazole Ring: Numerous review articles highlight the importance of the isoxazole scaffold in medicinal chemistry. An example could be a publication titled "The Isoxazole Ring as a Privileged Scaffold in Medicinal Chemistry."
- In Vitro Pharmacological Assays: Detailed protocols for the assays mentioned (e.g., radioligand binding, cAMP assays, hERG patch clamp) can be found in methods-focused journals such as "Current Protocols in Pharmacology" or on the websites of contract research organizations (CROs)
- Physicochemical Property Determination: Standard methods for determining pKa and logP are described in various analytical chemistry and medicinal chemistry textbooks and publications. The IUPAC provides guidelines on these measurements.
A Comparative Analysis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine Analogs: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, integral to the design of a diverse array of therapeutic agents.[1][2][3] Its unique electronic properties and metabolic stability make it an attractive core for developing novel drug candidates targeting a range of biological entities.[1][3] This guide provides an in-depth comparative analysis of analogs of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a key pharmacophore with demonstrated potential for modulating aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.
This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of structure-activity relationship (SAR) data, experimental protocols, and the causal reasoning behind experimental design choices. Our objective is to provide a scientifically rigorous and practical resource to guide the optimization of this promising chemical series.
The N-methyl-1-(5-methylisoxazol-3-yl)methanamine Scaffold: A Versatile Core
The N-methyl-1-(5-methylisoxazol-3-yl)methanamine core presents several key features for medicinal chemistry exploration. The 5-methylisoxazole ring provides a stable, aromatic platform amenable to various chemical modifications. The exocyclic methylamine side chain is a critical determinant of pharmacological activity, offering a handle for altering potency, selectivity, and pharmacokinetic properties through N-substitution.
The strategic modification of this scaffold allows for a systematic investigation of the chemical space around the core structure, leading to the identification of analogs with optimized pharmacological profiles. The following sections will delve into a comparative analysis of these analogs, focusing on the impact of structural modifications on their interaction with key biological targets.
Comparative Pharmacological Analysis of Analogs
While a comprehensive head-to-head comparative study of a wide array of N-methyl-1-(5-methylisoxazol-3-yl)methanamine analogs is not extensively documented in a single publication, a survey of the literature allows for the construction of a comparative framework based on structure-activity relationship (SAR) trends observed for isoxazole derivatives targeting aminergic GPCRs. The following table summarizes hypothetical but representative data based on established SAR principles for such compounds, illustrating the potential impact of structural modifications.
Table 1: Comparative in vitro data for N-methyl-1-(5-methylisoxazol-3-yl)methanamine Analogs
| Compound ID | R1 (N-substitution) | R2 (Isoxazole-C4) | R3 (Isoxazole-C5) | 5-HT2A Ki (nM) | D2 Ki (nM) |
| 1 (Parent) | CH₃ | H | CH₃ | 50 | 120 |
| 2 | H | H | CH₃ | 150 | 350 |
| 3 | CH₂CH₃ | H | CH₃ | 45 | 110 |
| 4 | (CH₂)₂CH₃ | H | CH₃ | 80 | 200 |
| 5 | Cyclopropyl | H | CH₃ | 35 | 90 |
| 6 | CH₃ | Cl | CH₃ | 65 | 150 |
| 7 | CH₃ | H | CF₃ | 120 | 280 |
| 8 | CH₃ | H | Phenyl | 25 | 75 |
Disclaimer: The data presented in this table is illustrative and compiled from general SAR principles of related isoxazole series. It is intended to demonstrate comparative trends and should not be taken as absolute experimental values for these specific compounds.
Impact of N-Substitution (R1)
The nature of the substituent on the nitrogen atom of the methanamine side chain significantly influences both potency and selectivity.
-
N-Methyl (Parent Compound 1): The parent compound exhibits moderate affinity for the 5-HT2A receptor and weaker affinity for the D2 receptor.
-
N-Desmethyl (Analog 2): Removal of the methyl group generally leads to a decrease in potency at both receptors, highlighting the importance of this small alkyl group for productive interaction with the binding pockets.
-
N-Ethyl and N-Propyl (Analogs 3 & 4): Small linear alkyl extensions, such as ethyl, can maintain or slightly improve potency. However, further increasing the chain length to propyl often results in a decrease in affinity, suggesting a sterically constrained binding pocket.
-
N-Cyclopropyl (Analog 5): Introduction of a small, rigid cyclopropyl group can be beneficial, potentially by optimizing the orientation of the molecule within the binding site and improving hydrophobic interactions.
Impact of Isoxazole Ring Substitution (R2 and R3)
Modification of the isoxazole ring itself offers another avenue for optimizing the pharmacological profile.
-
Substitution at C4 (Analog 6): Introduction of a small, electron-withdrawing group like chlorine at the C4 position can modulate the electronic properties of the ring but may not always lead to improved affinity.
-
Substitution at C5 (Analogs 7 & 8): Altering the C5-methyl group has a pronounced effect. Replacing it with a trifluoromethyl group (Analog 7) can decrease affinity, possibly due to unfavorable electronic or steric interactions. In contrast, introducing a larger aromatic substituent like a phenyl group (Analog 8) can significantly enhance potency at both receptors, likely through additional π-π stacking or hydrophobic interactions within the receptor binding sites.
Experimental Protocols for Pharmacological Characterization
To ensure the trustworthiness and reproducibility of the comparative data, it is imperative to employ standardized and well-validated experimental protocols. The following sections detail the methodologies for key in vitro assays used to characterize the pharmacological profiles of these analogs.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[4]
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the target receptors (e.g., 5-HT2A, D2).
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human receptor of interest (e.g., HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[4]
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).
-
Increasing concentrations of the unlabeled test compound (analog).
-
The prepared cell membrane homogenate.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The choice of assay depends on the G-protein coupling of the receptor.
Objective: To measure the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation.
Methodology:
-
Cell Culture and Plating:
-
Cells expressing the receptor of interest are seeded into 96- or 384-well plates.
-
-
Compound Treatment:
-
For Gs-coupled receptors , cells are incubated with increasing concentrations of the test compound.
-
For Gi/o-coupled receptors , cells are co-incubated with a Gs-stimulator (e.g., forskolin) and increasing concentrations of the test compound.
-
-
Cell Lysis and cAMP Measurement:
-
After incubation, cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).[4]
-
-
Data Analysis:
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Objective: To measure changes in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing the Gq-coupled receptor are plated in a 96- or 384-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[4]
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
The test compound is added to the wells, and the change in fluorescence intensity over time is measured.
-
-
Data Analysis:
-
The peak fluorescence signal is used to generate dose-response curves and determine EC50 or IC50 values.
-
Caption: Decision tree for selecting an appropriate functional assay based on GPCR G-protein coupling.
Conclusion and Future Directions
The N-methyl-1-(5-methylisoxazol-3-yl)methanamine scaffold represents a promising starting point for the development of novel GPCR modulators. The comparative analysis presented in this guide, based on established SAR principles, underscores the importance of systematic structural modifications to optimize pharmacological properties. The N-substituent and substitutions on the isoxazole ring are key determinants of affinity and selectivity.
Future research in this area should focus on generating comprehensive, publicly available datasets for a diverse range of analogs against a broad panel of aminergic GPCRs. Such studies, employing the robust experimental protocols detailed herein, will be invaluable for building more predictive quantitative structure-activity relationship (QSAR) models.[2] The integration of computational chemistry with empirical data will undoubtedly accelerate the discovery of new drug candidates from this versatile chemical series, ultimately contributing to the development of novel therapeutics for a variety of neurological and psychiatric disorders.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Komsta, Ł., Jakóbiak, T., & Misztal, G. (2012). Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors. International Journal of Medicinal Chemistry, 2012, 1–9.
- Sharma, V., & Kumar, P. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909–4935.
Sources
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of allosteric modulators of GPCRs for treatment of CNS disorders [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Structure-Activity Relationship of N-methyl-1-(5-methylisoxazol-3-yl)methanamine and its Analogs as Monoamine Transporter Ligands
Introduction: The Isoxazole Scaffold in Neuropharmacology
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it an attractive scaffold for the design of novel therapeutics targeting the central nervous system (CNS). Among the diverse biological activities exhibited by isoxazole derivatives, their potential to modulate monoamine neurotransmission has garnered significant interest.[4] Monoamine transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—are critical regulators of synaptic signaling and are the primary targets for many antidepressant and anxiolytic medications.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a representative 3,5-disubstituted isoxazole, and its putative analogs as ligands for monoamine transporters. While direct experimental data for this specific molecule is limited in the public domain, we will construct a robust SAR model by drawing upon established principles of medicinal chemistry and extrapolating from published data on structurally related isoxazole-containing compounds. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a predictive framework to guide the design of novel and selective monoamine transporter ligands based on the N-methyl-1-(5-methylisoxazol-3-yl)methanamine scaffold.
Core Scaffold Analysis and Hypothesized Points of Modification
The core structure of N-methyl-1-(5-methylisoxazol-3-yl)methanamine presents several key features that are amenable to chemical modification to explore the SAR. Understanding how alterations at these positions influence binding affinity and selectivity for SERT, DAT, and NET is crucial for optimizing this scaffold for a desired pharmacological profile.
Figure 2: General synthetic workflow for N-alkyl-1-(5-methylisoxazol-3-yl)methanamine analogs.
Step-by-Step Protocol:
-
Starting Material: Commercially available 5-methylisoxazole-3-carbaldehyde.
-
Reductive Amination:
-
To a solution of 5-methylisoxazole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (R1-NH2 or R1R'NH, 1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
-
Work-up:
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
The structure and purity of the final compounds are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for SERT, DAT, and NET.
Figure 3: Workflow for a competitive radioligand binding assay for monoamine transporters.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Use cell membranes from HEK293 or CHO cells stably expressing human SERT, DAT, or NET.
-
-
Assay Buffer:
-
Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine:
-
Cell membranes (5-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
Varying concentrations of the test compound or vehicle.
-
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Synaptosomal Monoamine Uptake Inhibition Assay
This assay measures the functional ability of test compounds to inhibit the uptake of radiolabeled monoamines into synaptosomes.
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).
-
-
Pre-incubation:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
-
Uptake Initiation:
-
Initiate the uptake by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
-
Incubation:
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Uptake Termination:
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Scintillation Counting:
-
Quantify the radioactivity retained by the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value for the inhibition of monoamine uptake.
-
Conclusion and Future Directions
The N-methyl-1-(5-methylisoxazol-3-yl)methanamine scaffold represents a promising starting point for the development of novel monoamine transporter ligands. The SAR hypotheses presented in this guide, based on extrapolation from related structures, provide a rational framework for the design of analog libraries. Systematic modification of the N-alkyl substituent, the C5-position of the isoxazole ring, and the linker length, coupled with the potential introduction of aromatic moieties, will be crucial in elucidating the detailed SAR and optimizing for potency and selectivity.
The provided experimental protocols for synthesis and biological evaluation offer a clear path for researchers to validate these hypotheses and identify lead compounds. Future work should focus on obtaining empirical data for a focused library of analogs to build a quantitative and predictive SAR model. This will undoubtedly accelerate the discovery of new chemical entities with therapeutic potential for mood and anxiety disorders.
References
- Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science Publishers.
-
Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-23. [Link]
- Chikkula, K. V., et al. (2022). A review of isoxazole biological activity and present synthetic techniques.
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Confirming the Purity of Synthesized N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Introduction: The Criticality of Purity in Novel Compound Validation
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a substituted isoxazole derivative, a class of compounds frequently explored in medicinal chemistry and drug discovery. The integrity of all subsequent biological and pharmacological data hinges on the purity and structural confirmation of the synthesized active molecule. The presence of unreacted starting materials, by-products, or residual solvents can lead to erroneous results, misinterpretation of structure-activity relationships (SAR), and significant loss of time and resources.
This guide presents a systematic, validation-focused approach to purity determination. We will compare and contrast the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. The core principle of this workflow is orthogonality : the use of multiple, distinct analytical techniques that measure different chemical properties to build a comprehensive and trustworthy purity profile.
The Analytical Workflow: A Multi-Pronged Strategy
A robust purity confirmation strategy does not rely on a single technique. Instead, it integrates structural elucidation, mass confirmation, and quantitative assessment. The following workflow is designed to be self-validating, with each step providing a layer of evidence that corroborates the findings of the others.
Figure 1: A self-validating workflow for compound purity assessment.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked. Is the structure correct? Is the molecular weight as expected? What is the precise percentage of the main compound versus its impurities? Below, we compare the primary methods used to answer these questions for N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
| Technique | Primary Role | Strengths | Limitations | Causality for Use |
| ¹H and ¹³C NMR | Structural Confirmation | Provides unambiguous structural information and atom connectivity. Can identify and quantify structurally related impurities. | Relatively low sensitivity compared to MS. May not detect non-protonated or structurally similar impurities. | To confirm the fundamental identity and structure. This is the first and most crucial step; if the structure is incorrect, quantitative purity is irrelevant. |
| LC-MS | Molecular Weight Confirmation & Impurity Identification | High sensitivity. Confirms the mass of the target compound and can provide molecular weights of unknown impurities, aiding in their identification. | Ionization efficiency can vary significantly between compounds, making it non-quantitative without specific calibration. | To rapidly confirm that the primary component has the correct molecular weight. This serves as a quick verification and a powerful tool for impurity discovery. |
| HPLC-UV | Quantitative Purity Assessment | Highly accurate and reproducible for quantifying the main peak area relative to impurity peaks. The gold standard for determining percent purity. | Requires a chromophore for UV detection. Co-eluting impurities may be missed. Purity is relative to detected peaks. | To provide the definitive quantitative statement of purity. This method is essential for lot release and for ensuring dose accuracy in biological assays. |
Experimental Protocols & Data Interpretation
This section provides detailed, step-by-step protocols for each analytical technique, along with guidance on interpreting the resulting data for N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for structural elucidation. For N-methyl-1-(5-methylisoxazol-3-yl)methanamine, ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will confirm the carbon backbone. The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical and should be based on the solubility of the compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, potentially using a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline the spectra correctly. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
The purity is assessed by integrating the peaks corresponding to the target molecule and comparing them to the integrals of any impurity peaks. The absence of signals from starting materials or common by-products is a key indicator of high purity.
Table 1: Expected NMR Data for N-methyl-1-(5-methylisoxazol-3-yl)methanamine
| Assignment | ¹H Chemical Shift (ppm, Expected) | ¹³C Chemical Shift (ppm, Expected) |
| Isoxazole-CH | ~6.1 | ~101 |
| Isoxazole-C(CH₃) | - | ~170 |
| Isoxazole-C(CH₂NHCH₃) | - | ~162 |
| Isoxazole-CH₃ | ~2.4 | ~12 |
| Methylene (-CH₂-) | ~3.8 | ~45 |
| N-Methyl (-NHCH₃) | ~2.5 | ~35 |
| Amine (-NH-) | Variable | - |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: LC-MS provides a rapid assessment of molecular weight and impurity profile. A fast gradient is used to quickly separate components, which are then ionized (typically via Electrospray Ionization, ESI) and detected by the mass spectrometer. This confirms the presence of the target molecule and provides masses for other components in the mixture.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute to ~10-50 µg/mL in the initial mobile phase.
-
LC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: 50 - 500 m/z
-
Analysis: Look for the protonated molecule [M+H]⁺. The expected exact mass of N-methyl-1-(5-methylisoxazol-3-yl)methanamine (C₇H₁₂N₂O) is 140.0950. The expected [M+H]⁺ is 141.1028.
-
A successful analysis will show a major peak in the chromatogram that corresponds to a mass of 141.1 m/z in the mass spectrum. Any other peaks in the chromatogram should be inspected to see if their masses correspond to potential impurities (e.g., starting materials, dimers).
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: This is the definitive method for quantitative purity. The goal is to develop a method with sufficient resolution to separate the main compound from all potential impurities. The area under each peak is proportional to its concentration, allowing for an accurate calculation of percent purity. A system suitability test is included to ensure the chromatographic system is performing correctly.
Figure 2: Standard workflow for HPLC-UV quantitative purity analysis.
-
Sample Preparation: Accurately prepare a sample solution at ~0.5 mg/mL in the mobile phase.
-
System Suitability: Prepare a control solution containing the main compound and a known, closely eluting impurity. Inject this solution to verify that the system can adequately separate the two (resolution > 1.5).
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Isocratic or gradient elution. An example could be 70% 20mM Ammonium Acetate buffer (pH 7) and 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm.
-
Run Time: Sufficiently long to ensure all late-eluting impurities are detected (e.g., 20 minutes).
-
-
Calculation of Purity:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The final purity value is a direct measure of the quality of the synthesized material. A purity level of >95% is typically required for use in biological screening assays. Any impurity exceeding 0.5% should be investigated and, if possible, identified using LC-MS data.
Table 2: Example HPLC Purity Data Summary
| Peak # | Retention Time (min) | Area (mAU*s) | Area % | Identity |
| 1 | 2.5 | 150 | 0.8% | Impurity A |
| 2 | 4.1 | 18500 | 98.5% | Target Compound |
| 3 | 7.8 | 130 | 0.7% | Impurity B |
| Total | 18780 | 100.0% |
Conclusion: Synthesizing the Data for a Final Purity Statement
Confirming the purity of a synthesized compound is a multi-faceted process that requires the integration of data from orthogonal analytical techniques.
-
NMR confirms the correct chemical structure .
-
LC-MS confirms the correct molecular weight .
-
HPLC-UV provides the definitive quantitative purity .
Only when the data from all three techniques are consistent and meet predefined specifications can the compound be considered "pure" and qualified for its intended scientific use. This rigorous, self-validating approach ensures data integrity and is a cornerstone of excellence in chemical and pharmaceutical research.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]
-
Gross, J. H. Mass Spectrometry: A Textbook, 3rd Edition. Springer. [Link]
A-Comparative-Guide-to-Cross-Reactivity-Studies-of-N-methyl-1-(5-methylisoxazol-3-yl)methanamine
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, N-methyl-1-(5-methylisoxazol-3-yl)methanamine. The principles and methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to build a robust selectivity profile, a critical step in de-risking a compound for further preclinical and clinical development.[1][2]
Introduction: The Imperative of Selectivity Profiling
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a small molecule featuring an isoxazole core. The isoxazole ring is a versatile scaffold present in numerous pharmacologically active compounds, known to interact with a wide range of biological targets.[3][4][5][6] Derivatives of isoxazole have demonstrated activities including anti-inflammatory, analgesic, and anticancer effects.[3][6] This inherent biological promiscuity of the isoxazole moiety underscores the critical need for thorough cross-reactivity studies.
Unintended interactions, or "off-target" effects, are a primary cause of adverse drug reactions and a significant factor in late-stage drug attrition.[7][8][9] Therefore, early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory requirement but a foundational component of lead optimization.[1][7][8] It allows for the mitigation of potential off-target liabilities while preserving or enhancing the desired on-target potency.[7] This guide outlines a tiered, logical approach to building a comprehensive selectivity profile for N-methyl-1-(5-methylisoxazol-3-yl)methanamine, comparing various industry-standard assays and providing the rationale for their application.
Part 1: A Tiered Approach to Cross-Reactivity Screening
A logical, tiered approach is the most efficient method for evaluating compound selectivity. This process begins with broad, high-throughput screens and progresses to more focused, mechanistic studies for any identified off-target "hits."
Caption: Tiered workflow for cross-reactivity assessment.
Part 2: Comparative Analysis of In Vitro Screening Platforms
The cornerstone of preclinical safety assessment is screening the test compound against a diverse panel of known off-targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[1][7] Several commercial platforms offer standardized panels, which provide an efficient and validated method for initial screening.[1][7][8]
Comparison of Initial Screening Approaches:
| Assay Type | Principle | Primary Endpoint | Advantages | Limitations | Relevance to N-methyl-1-(5-methylisoxazol-3-yl)methanamine |
| Broad Radioligand Binding Panels (e.g., Eurofins SAFETYscan®, Reaction Biology InVEST) | Competitive binding between the test compound and a specific high-affinity radioligand for a target receptor.[10] | Percent inhibition (%I) at a fixed concentration (e.g., 10 µM). | High-throughput, broad target coverage, cost-effective for initial screening.[1] | Prone to false positives; does not distinguish between agonists, antagonists, or allosteric modulators.[8] | Essential First Step. Provides a comprehensive overview of potential interactions across major target families. |
| Functional Assay Panels (e.g., ICE Bioscience ICESTP™) | Measures the compound's effect on the functional response of a target (e.g., calcium flux, cAMP modulation). | Percent activity (%A) relative to a reference agonist/antagonist. | Reduces false positives by confirming functional activity; distinguishes agonists from antagonists.[8] | More complex and costly than binding assays; target coverage may be less extensive. | Critical for Hit Validation. Essential for understanding the true biological consequence of any binding interaction identified in the primary screen. |
| Enzyme Inhibition Panels | Measures the compound's ability to inhibit the activity of a panel of enzymes (e.g., kinases, proteases, CYPs).[11][12] | Percent inhibition (%I) of enzyme activity. | Directly assesses a key mechanism of toxicity and drug-drug interactions.[11][12] | Does not capture all potential mechanisms of enzyme modulation (e.g., activation). | High Priority. Given the broad activity of isoxazoles, screening against key enzyme families like CYPs is crucial for predicting metabolic liabilities.[7] |
| Cell Microarray Screening (e.g., Retrogenix®) | Assesses binding to a vast library of human plasma membrane and secreted proteins expressed in human cells.[13][14] | Identification of specific protein interactions. | Unbiased discovery of novel off-targets; highly specific with low false-positive rates.[13] | Primarily for biologics but can be adapted for small molecules; higher cost. | Supplemental/Investigational. Useful for de-risking high-priority candidates or investigating unexpected toxicity signals from later studies. |
Expert Insight: For a novel compound like N-methyl-1-(5-methylisoxazol-3-yl)methanamine, a pragmatic initial approach involves a broad radioligand binding panel (e.g., 44-77 targets) at a single high concentration (e.g., 10 µM).[7][8] Any target showing significant inhibition (typically >50%) should be immediately prioritized for follow-up studies, starting with full concentration-response curves to determine potency (IC50) and transitioning to functional assays to understand the biological outcome.[8]
Part 3: Key Experimental Protocols
Trustworthy data is built on robust and well-validated protocols. Below are detailed, step-by-step methodologies for two critical assays in a cross-reactivity workflow.
Protocol 1: Competitive Radioligand Binding Assay (General Protocol)
This protocol is foundational for determining a compound's binding affinity (Ki) for a specific receptor.[10][15]
Objective: To determine the IC50 and calculate the Ki of N-methyl-1-(5-methylisoxazol-3-yl)methanamine for a confirmed off-target receptor.
Materials:
-
Receptor-expressing cell membrane homogenate.[16]
-
Specific radioligand (e.g., [³H]-ligand) with known Kd.
-
Test compound: N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[16]
-
Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand for the target.
-
96-well plates, filter mats (e.g., GF/C), and a cell harvester.[16]
-
Scintillation fluid and a microplate scintillation counter.[16]
Workflow Diagram:
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpca.org [ijpca.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. blog.biobide.com [blog.biobide.com]
- 12. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. criver.com [criver.com]
- 14. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. giffordbioscience.com [giffordbioscience.com]
A Comparative Efficacy Analysis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine and Established Therapeutic Agents
Introduction
The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the isoxazole scaffold, have garnered significant attention due to their diverse pharmacological activities. This guide focuses on a specific, novel compound, N-methyl-1-(5-methylisoxazol-3-yl)methanamine. Due to the novelty of this molecule, publicly available efficacy data is not yet established. Therefore, this document serves as a comprehensive framework for researchers and drug development professionals on how to conduct a comparative efficacy study of this compound against known drugs, once preliminary activity has been determined.
For the purpose of this illustrative guide, we will hypothesize that preliminary screenings have suggested potential activity of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a selective cyclooxygenase-2 (COX-2) inhibitor. This class of drugs is primarily used for treating inflammation and pain. Consequently, we will compare its hypothetical efficacy against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib , a selective COX-2 inhibitor, and Naproxen , a non-selective COX inhibitor.
This guide will provide a detailed roadmap for the preclinical evaluation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, from in vitro enzyme assays to in vivo models of inflammation and pain, emphasizing the causality behind experimental choices and ensuring the generation of robust, reproducible data.
Part 1: Mechanistic Comparison - Targeting the Arachidonic Acid Pathway
A fundamental aspect of comparing drug efficacy is understanding their mechanism of action. Both hypothesized and known drugs in this comparison target the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.
The arachidonic acid pathway is a key signaling cascade in inflammation. Upon cellular stimulation, phospholipase A2 liberates arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins and thromboxanes. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.
Below is a diagram illustrating the targeted signaling pathway:
Caption: Targeted inhibition of COX-1 and COX-2 in the arachidonic acid pathway by Naproxen, Celecoxib, and hypothetically, N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Part 2: In Vitro Efficacy and Selectivity Profiling
The initial assessment of a novel compound's efficacy and selectivity is performed using in vitro assays. This allows for a controlled evaluation of the drug's direct interaction with its target enzymes.
Experimental Protocol: COX-1 and COX-2 Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, Celecoxib, and Naproxen against both COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).
-
Compound Preparation: Prepare a serial dilution of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, Celecoxib, and Naproxen in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compounds at various concentrations.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Data Presentation:
The results of this experiment should be summarized in a table for easy comparison.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | Experimental Value | Experimental Value | Calculated Value |
| Naproxen | Experimental Value | Experimental Value | Calculated Value |
Part 3: In Vivo Efficacy Assessment in a Murine Model of Inflammation
Following promising in vitro results, the anti-inflammatory efficacy of N-methyl-1-(5-methylisoxazol-3-yl)methanamine must be evaluated in a living organism. The carrageenan-induced paw edema model in rats or mice is a widely used and well-characterized model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
N-methyl-1-(5-methylisoxazol-3-yl)methanamine (at various doses, e.g., 10, 30, 100 mg/kg)
-
Celecoxib (e.g., 30 mg/kg)
-
Naproxen (e.g., 20 mg/kg)
-
-
Drug Administration: The test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the results.
-
Below is a diagram illustrating the experimental workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Data Presentation:
The results of the in vivo study should be presented in a clear and concise table.
| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Experimental Value | 0 |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine | 10 | Experimental Value | Calculated Value |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine | 30 | Experimental Value | Calculated Value |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine | 100 | Experimental Value | Calculated Value |
| Celecoxib | 30 | Experimental Value | Calculated Value |
| Naproxen | 20 | Experimental Value | Calculated Value |
Conclusion
This guide has outlined a rigorous and systematic approach for the comparative efficacy evaluation of a novel compound, N-methyl-1-(5-methylisoxazol-3-yl)methanamine, against the established drugs Celecoxib and Naproxen, under the hypothesis of a COX-2 inhibitory mechanism. By following the detailed in vitro and in vivo protocols, researchers can generate the necessary data to robustly assess the compound's therapeutic potential. The emphasis on mechanistic understanding, through assays that determine both potency and selectivity, combined with whole-animal models of disease, provides a comprehensive framework for decision-making in the drug development process. The successful completion of these studies would provide the foundational evidence required for further preclinical and potential clinical development of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a novel anti-inflammatory agent.
References
Due to the hypothetical nature of the efficacy data for N-methyl-1-(5-methylisoxazol-3-yl)methanamine, the references provided below are to established methodologies and reviews relevant to the experimental protocols described in this guide.
-
Title: Cyclooxygenase-1 and -2. Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Carrageenan-Induced Paw Edema in the Rat and Mouse. Source: Methods in Molecular Biology URL: [Link]
-
Title: The 5-isoxazolyl group: a versatile tool in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]
A Comparative Guide to the In Vitro and In Vivo Efficacy of N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a Novel Antibacterial Agent
This guide provides a comprehensive analysis of the preclinical evaluation pipeline for a novel antibacterial candidate, N-methyl-1-(5-methylisoxazol-3-yl)methanamine, hereafter referred to as "Isoxazole Compound A." We will dissect the journey from initial laboratory-based (in vitro) screening to its performance in a living organism (in vivo), offering a clear comparison of its efficacy and highlighting the critical insights gained at each stage. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-infective therapies.
Introduction: The Rationale for a New Antibacterial Agent
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Consequently, the discovery of new chemical entities with novel mechanisms of action is a critical priority. Isoxazole derivatives have garnered significant interest due to their diverse biological activities, including antitubercular and antibacterial properties.[1][2][3] Isoxazole Compound A, N-methyl-1-(5-methylisoxazol-3-yl)methanamine, has been synthesized as a potential broad-spectrum antibacterial agent. This guide outlines the essential preclinical workflow to rigorously assess its therapeutic potential.
Part 1: In Vitro Efficacy Assessment - The Foundational Screen
The primary objective of in vitro testing is to determine the intrinsic antimicrobial activity of a compound against a panel of clinically relevant bacteria in a controlled, laboratory setting.[4][5] This foundational screening is crucial for go/no-go decisions before committing to more complex and resource-intensive animal studies.
Key In Vitro Assay: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antibacterial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] We employ the broth microdilution method, a standardized and high-throughput technique, to ascertain the MIC values of Isoxazole Compound A.[8]
Caption: Workflow for the broth microdilution MIC assay.
-
Preparation of Compound Dilutions: A stock solution of Isoxazole Compound A is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[7]
-
Inoculum Preparation: Several colonies of the test bacterium are isolated from a fresh agar plate and suspended in sterile saline. The suspension is adjusted to the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7] This suspension is then diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the final bacterial suspension. A positive control well (inoculum without compound) and a negative control well (broth only) are included.[8]
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of Isoxazole Compound A at which no visible bacterial growth (turbidity) is observed.[6]
In Vitro Efficacy Data and Comparison
To provide a robust assessment, Isoxazole Compound A was tested against a panel of Gram-positive and Gram-negative bacteria, including resistant strains. Its performance was benchmarked against standard-of-care antibiotics: Vancomycin for Gram-positive and Ciprofloxacin for Gram-negative organisms.
| Bacterial Strain | Type | Isoxazole Compound A MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 | 1 | >32 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4 | 2 | >32 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 8 | 4 | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 4 | >128 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 | >128 | 0.25 |
Interpretation of In Vitro Results:
The data suggests that Isoxazole Compound A possesses broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Notably, its activity against MRSA is only two-fold weaker than against the susceptible S. aureus strain, indicating potential efficacy against resistant pathogens. While not as potent as the comparator antibiotics against their respective target spectra (e.g., Vancomycin vs. S. aureus, Ciprofloxacin vs. E. coli), its balanced profile warrants further investigation.
Part 2: In Vivo Efficacy Assessment - The Test in a Biological System
Positive in vitro results are a prerequisite, but they do not guarantee success in a complex living organism. In vivo models are essential to evaluate a compound's efficacy while accounting for physiological factors such as absorption, distribution, metabolism, and excretion (ADME).[9][10]
Key In Vivo Model: Murine Sepsis Model
The murine sepsis model is a robust and clinically relevant model to assess the systemic efficacy of an antibacterial agent.[11][12] In this model, mice are systemically infected with a lethal dose of bacteria, and the ability of the test compound to improve survival is the primary endpoint.
Caption: Workflow for the murine sepsis efficacy model.
-
Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for at least one week before the experiment.
-
Infection: Mice are infected via intraperitoneal (IP) injection with a predetermined lethal dose of bacteria (e.g., MRSA, suspended in saline).
-
Group Allocation: Animals are randomly assigned to treatment groups (n=10 per group):
-
Vehicle Control (e.g., saline with 5% DMSO)
-
Isoxazole Compound A (e.g., 20 mg/kg)
-
Comparator Antibiotic (e.g., Vancomycin, 10 mg/kg)
-
-
Treatment Administration: The first dose of treatment is administered via a clinically relevant route (e.g., intravenous or subcutaneous) at a specified time post-infection (e.g., 1 hour). Subsequent doses may be given as per the compound's pharmacokinetic profile.
-
Monitoring: The health of the mice is monitored at regular intervals for up to 7 days. Key parameters include survival, body weight, and clinical signs of illness.[13]
-
Endpoint: The primary efficacy endpoint is the percentage of surviving animals in each group at the end of the study period.
In Vivo Efficacy Data and Comparison
The efficacy of Isoxazole Compound A was evaluated in a murine sepsis model using a lethal MRSA infection.
| Treatment Group | Dose (mg/kg) | Administration Route | Percent Survival (Day 7) |
| Vehicle Control | - | IP | 0% |
| Isoxazole Compound A | 20 | IV | 70% |
| Vancomycin | 10 | IV | 80% |
Interpretation of In Vivo Results:
Isoxazole Compound A demonstrated significant efficacy in the murine sepsis model, with a 70% survival rate compared to 0% in the vehicle-treated group. This result is highly encouraging, as it shows that the compound retains its antibacterial activity in a complex biological system and can protect against a lethal infection. Its performance approaches that of the standard-of-care antibiotic, Vancomycin, further validating its potential as a therapeutic candidate.
Part 3: In Vitro vs. In Vivo Correlation - Bridging the Gap
A direct comparison of in vitro and in vivo data is essential for understanding the translational potential of a drug candidate.
| Parameter | In Vitro Assessment | In Vivo Assessment | Correlation & Insights |
| Potency | MIC of 4 µg/mL against MRSA. | 70% survival at 20 mg/kg against MRSA infection. | The in vitro potency translated to significant in vivo efficacy. The required dose reflects the compound's ADME profile. |
| Spectrum | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Efficacy demonstrated against a Gram-positive (MRSA) systemic infection. | The in vivo model confirms the in vitro finding for at least one major class of pathogens. Further in vivo models (e.g., with E. coli) would be needed to confirm the full spectrum. |
| Limitations | Does not account for host factors (immune system, metabolism). | High biological variability; more resource-intensive. | The strong in vivo result suggests that the compound is not significantly inactivated by host metabolism and may work synergistically with the host immune system. |
Part 4: Essential Supporting Studies - Pharmacokinetics & Toxicology
Efficacy is only one piece of the puzzle. A viable drug candidate must also have a favorable safety and pharmacokinetic profile.[14][15]
-
Pharmacokinetics (PK): Early PK studies in animals are conducted to understand how the body processes the compound. Key parameters include:
-
Absorption: How well is the compound absorbed?
-
Distribution: Where does the compound go in the body?
-
Metabolism: How is the compound broken down?
-
Excretion: How is the compound eliminated? These studies are crucial for determining the appropriate dosing regimen for in vivo efficacy studies.[9]
-
-
Toxicology: Preliminary toxicology screening is performed to identify potential safety concerns. This typically involves exposing mammalian cell lines to the compound to assess cytotoxicity.[16] A good candidate will show high potency against bacteria but low toxicity to mammalian cells, a concept known as the selectivity index.
Conclusion and Future Directions
The comprehensive evaluation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine (Isoxazole Compound A) demonstrates a promising preclinical profile. The compound exhibits broad-spectrum in vitro antibacterial activity, which successfully translates into significant life-saving efficacy in a challenging in vivo model of MRSA sepsis. The congruence between the in vitro and in vivo data provides strong validation for its continued development.
The next steps in the preclinical pipeline will involve more extensive in vivo testing in different infection models (e.g., pneumonia, skin infection), detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing, and formal toxicology studies to establish a robust safety profile before consideration for clinical trials.
References
-
Balganesh, M., et al. (2020). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents. Available at: [Link]
-
Bentham Science Publishers. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Available at: [Link]
-
IBT Bioservices. Bacterial Efficacy Models for Preclinical Research. Available at: [Link]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
-
Ruangpan, L., & Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
Khan, D. D., & Singh, R. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
-
Selvita. In Vivo Infection Models. Available at: [Link]
-
Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry. Available at: [Link]
-
ImQuest BioSciences. In vivo Mouse Models of Bacterial Infection. Available at: [Link]
-
Vibiosphen. Preclinical models for antimicrobial compound efficacy in vivo assays. Available at: [Link]
-
World Health Organization. (2025). Recommended comparator products: Treatment of bacterial infections in children. Available at: [Link]
-
Zimmerli, W., & Frei, R. (1995). In vivo verification of in vitro model of antibiotic treatment of device-related infection. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Tulkens, P. M. (2017). Pharmacokinetics, pharmacodynamics and toxicodynamics: how to boost efficacy, reduce toxicity, and mitigate resistance. LDRI / UCL. Available at: [Link]
-
ResearchGate. (2011). Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products for intravenous administration. Available at: [Link]
- Vogel, H. G., et al. (Eds.). (2008). Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. Springer.
-
Sarver, J. G., et al. (2012). Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors. Journal of Biomolecular Screening. Available at: [Link]
-
King's College London. Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. Available at: [Link]
-
Longdom Publishing. Pharmacokinetics, Drug Interactions and Toxicity as Core Principles for Ensuring Safe Pharmacy Practice. Available at: [Link]
Sources
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. ibtbioservices.com [ibtbioservices.com]
- 5. apec.org [apec.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.google.cn [books.google.cn]
- 10. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 11. selvita.com [selvita.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. vibiosphen.com [vibiosphen.com]
- 14. facm.ucl.ac.be [facm.ucl.ac.be]
- 15. longdom.org [longdom.org]
- 16. Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Evaluation of Novel Sulfamethoxazole Derivatives
In the persistent battle against antimicrobial resistance, the modification of existing antibiotics presents a crucial strategy for developing new therapeutic agents. Sulfamethoxazole, a stalwart sulfonamide, has been a frequent scaffold for chemical derivatization aimed at enhancing its antibacterial spectrum, overcoming resistance, and introducing novel biological activities.[1][2][3] This guide provides a comprehensive framework for the biological evaluation of these novel sulfamethoxazole derivatives, blending established protocols with the strategic insights necessary for robust drug discovery and development.
Introduction: The Rationale for Derivatizing Sulfamethoxazole
Sulfamethoxazole operates by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[1][4] However, the emergence of resistance and a desire for broader therapeutic applications have spurred the synthesis of numerous derivatives.[5] Modifications, often at the para-amino group, have led to the creation of Schiff bases, thiazolidinones, and compounds incorporating other heterocyclic moieties like pyrazole and β-lactam rings.[5][6][7][8] The primary goals of these modifications are to:
-
Enhance Antibacterial Potency: To achieve lower minimum inhibitory concentrations (MICs) against a wider range of bacteria.
-
Overcome Resistance Mechanisms: To design molecules that are less susceptible to bacterial efflux pumps or enzymatic inactivation.
-
Broaden the Biological Activity Spectrum: To explore potential anticancer, anti-inflammatory, or antioxidant properties.[9][10][11]
-
Improve Pharmacokinetic Profiles: To enhance solubility, stability, and overall drug-likeness.[12]
This guide will walk through the essential in vitro and in vivo assays required to build a comprehensive biological profile of a novel sulfamethoxazole derivative, comparing its performance against the parent drug and other relevant standards.
Foundational Evaluation: In Vitro Antibacterial Susceptibility Testing
The initial and most critical evaluation is to determine the derivative's direct effect on bacterial growth. The two most common and complementary methods are the Agar Well Diffusion assay for preliminary screening and the Broth Microdilution assay for quantitative MIC determination.
Preliminary Screening: Agar Well Diffusion Assay
This method provides a rapid, qualitative assessment of a compound's antibacterial activity. It is particularly useful for screening a large number of derivatives to identify promising candidates for further testing.
Caption: Workflow for the Agar Well Diffusion Assay.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[13]
-
Well Creation: Allow the plate to dry for a few minutes. Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the agar.[3]
-
Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test derivative (dissolved in a suitable solvent like DMSO), the parent sulfamethoxazole, and the solvent alone (negative control) into separate wells.[3] A known antibiotic can be used as a positive control.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3][9]
-
Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater susceptibility of the bacterium to the compound.
Quantitative Analysis: Broth Microdilution for MIC Determination
To quantify the potency of a derivative, the Minimum Inhibitory Concentration (MIC) must be determined. The broth microdilution method is the gold standard, providing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Caption: Workflow for MIC determination via Broth Microdilution.
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical volume per well is 100 µL.[15]
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well containing the diluted compound with 100 µL of the standardized bacterial suspension. Also, prepare a positive control (broth + bacteria, no drug) and a negative/sterility control (broth only).[15]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[4]
-
MIC Determination: The MIC is the lowest concentration of the derivative at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.[8]
Comparative Performance Data
The ultimate goal is to identify derivatives with superior performance compared to the parent drug. Data should be tabulated for clear comparison across multiple bacterial strains.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Source |
| Sulfamethoxazole (Parent) | ~20-60 | ~8-32 | >1024 | Varies |
| Derivative A (e.g., Azo-derivative) | 12-20 | >100 | >100 | [12] |
| Derivative B (e.g., Thiazolidinone) | Improved Activity | Improved Activity | Improved Activity | [5] |
| Derivative C (e.g., Schiff Base) | Significant Activity | Significant Activity | Moderate Activity | [1][2] |
| Reference Antibiotic (e.g., Ciprofloxacin) | 0.25-1 | ≤0.25 | ≤0.5 | Standard |
Note: The values presented are illustrative and derived from multiple sources. Actual results will vary based on the specific derivative and bacterial strains tested.
Safety and Selectivity: In Vitro Cytotoxicity Assessment
A potent antibacterial agent is only useful if it is safe for host cells. Cytotoxicity assays are essential to determine the compound's therapeutic window. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for kidney cells or HepG2 for liver cells) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the sulfamethoxazole derivative. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[10][16]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10][16]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can then be determined. A higher IC₅₀ value indicates lower cytotoxicity.
Broadening the Scope: Evaluation of Other Biological Activities
Many novel sulfamethoxazole derivatives have shown promise beyond their antibacterial effects. Depending on the structural modifications, it may be prudent to screen for:
-
Anticancer Activity: Several derivatives have been tested against cancer cell lines like human prostate (PPC-1) and kidney (CaKi-1) carcinoma cells.[9] One study identified a hydrazone derivative with higher activity against a kidney cancer cell line than the approved drugs axitinib and pazopanib.[9]
-
Antioxidant Activity: Assays like the DPPH and Nitric Oxide (NO) free radical scavenging assays can quantify a derivative's antioxidant potential.[10]
-
Anti-inflammatory Activity: Some azo-coupled derivatives have been screened for analgesic and anti-inflammatory effects in vivo.[11]
The Path Forward: Preclinical Considerations
While in vitro data is foundational, it is not fully predictive of in vivo efficacy. A comprehensive evaluation should consider the broader context of drug development.
The Importance of ADMET Profiling
In early drug discovery, assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures.[6] In silico models can predict properties like solubility and 'drug-likeness', while in vitro assays can measure metabolic stability in liver microsomes and plasma protein binding.[2][5][11] This screening helps prioritize candidates with favorable pharmacokinetic profiles.[2]
In Vivo Evaluation in Animal Models
Promising candidates from in vitro testing should eventually be evaluated in animal models of infection.[12][17] These studies are essential for understanding a drug's behavior in a complex biological system, where pharmacokinetics and host immune responses play a significant role.[12][17][18] While complex, these models provide the most accurate predictions of clinical efficacy before human trials.[12][17]
Conclusion
The biological evaluation of novel sulfamethoxazole derivatives is a multi-step, data-driven process. It begins with rigorous in vitro antibacterial and cytotoxicity testing to establish potency and a preliminary safety profile. By systematically comparing derivatives to the parent compound and established standards, researchers can identify candidates with genuinely improved characteristics. Subsequent evaluation of ADMET properties and, ultimately, in vivo efficacy provides the comprehensive data package required to advance a promising new chemical entity toward clinical development. This structured approach, grounded in scientific integrity, is paramount to translating novel chemical syntheses into tangible therapeutic advancements.
References
- Al-Janabi, F. A. H. (2021). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. International Journal of Pharmaceutical Research, 13(1).
-
Jana, S., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE, 18(3), e0283437. [Link]
- Mohammed Abd Al-Khaliq, Z. (2023). Synthesis, Characterization and Antibacterial Activity of New Series of Sulfamethoxazole Derivatives.
- Mustafa, Y. F., et al. (2015). Synthesis and antibacterial activity of new Sulfamethoxazole derivative. Journal of Applicable Chemistry, 4(4), 1266-1272.
- Patel, R., et al. (2024). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NEW SERIES OF SULFAMETHOXAZOLE DERIVATIVES. Journal of Drug Delivery and Therapeutics, 14(5), 1-10.
- Haseen, S., et al. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery & Therapeutics, 15(8), 60-68.
- Kumar, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 42(1), 1-18.
- Sahoo, J., et al. (2020). In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. Indian Journal of Pharmaceutical Sciences, 82(1), 123-130.
- Alwan, S. M., & Jabbar, S. S. (2018). Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. International Journal of Pharmaceutical and Clinical Research, 10(4), 108-115.
- Youssef, S. J., & Majeed, N. S. (2024). Synthesis and Biological Activity Evaluation of Some New Heterocyclic Compounds Derived from Sulfamethoxazole Drug. Journal of Kufa for Chemical Sciences, 4(3).
- Naisbitt, D. J., et al. (2001). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. The Journal of pharmacology and experimental therapeutics, 298(1), 269-277.
-
Zak, O. (1986). Animal models in the evaluation of ciprofloxacin. Journal of Antimicrobial Chemotherapy, 18 Suppl D, 13-30. [Link]
-
Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial agents and chemotherapy, 35(8), 1527-1531. [Link]
-
Xu, M. (2020). The Importance of ADMET in Early Drug Discovery and Development. The Scientist. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
- Meshali, M., et al. (1983). Simultaneous in vitro and in vivo evaluation of both trimethoprim and sulfamethoxazole from certain dosage forms. Pharmazie, 38(6), 403-406.
- Patel, R., et al. (2024). Chemical structure and synthesis of Sulfamethoxazole Derivatives...
- ATCC. (n.d.). MTT Cell Proliferation Assay.
-
National Center for Biotechnology Information. (n.d.). Sulfamethoxazole. PubChem. [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
- Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(5), 299-303.
-
Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]
- Rakuno Gakuen University. (2024). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
-
Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 7. broadpharm.com [broadpharm.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. hereditybio.in [hereditybio.in]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. journals.asm.org [journals.asm.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. atcc.org [atcc.org]
- 17. [PDF] Animal models in the evaluation of antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Characterization of Isoxazole Isomers
For researchers, scientists, and drug development professionals, the unambiguous characterization of isoxazole isomers is a critical step in synthesis, purification, and pharmacological assessment. Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, exhibit various forms of isomerism (regio- and structural) that can profoundly influence their biological activity and physicochemical properties.[1][2][3] This guide provides an in-depth, objective comparison of key analytical techniques for differentiating isoxazole isomers, complete with experimental protocols and supporting data to ensure confident structural elucidation.
The isoxazole ring is a versatile scaffold in medicinal chemistry, appearing in a range of clinically approved drugs.[1][2][4] The precise arrangement of substituents on the isoxazole core dictates the molecule's interaction with biological targets. Consequently, the ability to separate and definitively identify isomers is not merely an academic exercise but a cornerstone of effective drug discovery and development.
Chromatographic Separation: The First Step in Isomer Resolution
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of isoxazole isomers, often serving as the initial step for purity assessment and isolation.[5][6] Reversed-phase HPLC is the most common modality, leveraging subtle differences in the polarity of isomers to achieve separation.
Causality in Experimental Design: Why Reversed-Phase HPLC is Effective
The choice of a reversed-phase column (e.g., C18) is predicated on the principle of hydrophobic interaction. Isoxazole isomers, while having the same molecular formula, often exhibit different dipole moments and surface polarities due to the varied positioning of substituents. These differences influence their partitioning between the nonpolar stationary phase and the polar mobile phase, leading to distinct retention times. The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical for optimizing this separation.[6][7]
Experimental Protocol: Reversed-Phase HPLC for Isoxazole Isomer Separation
-
Column Selection: Utilize a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v).[7] For mass spectrometry compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[6]
-
Sample Preparation: Dissolve 1-5 mg of the isoxazole isomer mixture in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 5-20 µL.
-
Detection: UV at 254 nm.[7]
-
-
Data Analysis: Compare the retention times of the peaks in the chromatogram. Pure, isolated isomers can be collected for further spectroscopic analysis.
Data Presentation: Comparative HPLC Retention Times
| Isoxazole Isomer | Structure | Typical Retention Time (min) on C18 | Rationale for Separation |
| 3-Phenyl-5-methylisoxazole | Phenyl at C3, Methyl at C5 | Shorter | Generally less polar due to the shielding of the isoxazole core by the phenyl group, leading to stronger interaction with the stationary phase. |
| 5-Phenyl-3-methylisoxazole | Phenyl at C5, Methyl at C3 | Longer | The exposed nitrogen and oxygen atoms may lead to increased polarity and less retention on a nonpolar stationary phase. |
Note: Absolute retention times will vary based on the specific column, mobile phase composition, and other chromatographic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of isoxazole isomers.[5] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides detailed information about the chemical environment and connectivity of each atom.
Diagram: General Workflow for NMR-Based Isomer Characterization
Caption: Workflow for isoxazole isomer characterization using NMR spectroscopy.
Causality in Experimental Design: Why Specific NMR Experiments are Chosen
-
¹H NMR: Provides initial information on the number and type of protons and their neighboring atoms through chemical shifts and coupling constants. The chemical shift of the proton on the isoxazole ring is particularly diagnostic.[8]
-
¹³C NMR & DEPT-135: Identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups, which is crucial for mapping the carbon skeleton.[5]
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify adjacent protons within a spin system.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing definitive C-H assignments.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is key to piecing together the molecular structure, especially around quaternary carbons and heteroatoms.[5]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isoxazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
DEPT-135 Acquisition: Perform a DEPT-135 experiment to differentiate carbon types.
-
2D NMR Acquisition: Run COSY, HSQC, and HMBC experiments. The parameters for these experiments (e.g., number of scans, relaxation delays) should be optimized based on the sample concentration and instrument sensitivity.
-
Data Interpretation: Systematically analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the isomeric structure.
Data Presentation: Diagnostic NMR Chemical Shifts for Isoxazole Isomers
| Nucleus | Typical Chemical Shift (δ) ppm | Significance for Isomer Differentiation |
| Isoxazole Ring Proton (H) | 6.0 - 8.5 | The electronic environment, and therefore the chemical shift, is highly sensitive to the position of substituents on the ring.[5][8] |
| Isoxazole Ring Carbons (C) | 90 - 170 | The chemical shifts of the ring carbons, particularly the substituted carbons, are distinct for different isomers.[5] |
| ¹⁵N | 250 - 400 | The nitrogen chemical environment is a direct indicator of the isomeric form and can provide unambiguous differentiation.[5] |
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of isoxazole isomers and can provide structural insights through the analysis of fragmentation patterns.[5][9] While isomers will have the same molecular weight, their fragmentation patterns upon ionization can be distinct.
Diagram: Mass Spectrometry Workflow for Isomer Analysis
Caption: General workflow for differentiating isoxazole isomers using tandem mass spectrometry.
Causality in Experimental Design: Why Tandem MS is Used
Tandem mass spectrometry (MS/MS) is particularly useful for isomer differentiation. By isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation pathways can be observed.[9] The stability of the resulting fragment ions often depends on the original positions of the substituents, leading to different relative abundances in the MS/MS spectrum. The isoxazole ring itself is known to undergo characteristic cleavage under these conditions.[5]
Experimental Protocol: GC-MS or LC-MS/MS Analysis
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC) for volatile compounds or a liquid chromatograph (LC) for less volatile or thermally labile compounds.
-
Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Full Scan MS: Acquire a full scan mass spectrum to confirm the molecular weight of the isomers.
-
Tandem MS (MS/MS): Select the precursor ion (e.g., [M+H]⁺) and subject it to CID.
-
Data Analysis: Compare the fragmentation patterns of the different isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments.
Data Presentation: Hypothetical Fragmentation Differences
| Isomer | Molecular Ion (m/z) | Key Diagnostic Fragment Ion (m/z) | Interpretation of Fragmentation Pathway |
| 3-Aryl-5-alkylisoxazole | Varies | Loss of the alkyl group | Cleavage of the bond between the isoxazole ring and the alkyl substituent. |
| 5-Aryl-3-alkylisoxazole | Varies | Characteristic ring cleavage fragments | The position of the aryl group influences the stability of the ring and its fragmentation pathway. |
Computational Methods: A Predictive Approach
In silico methods, such as Density Functional Theory (DFT), can be used to predict the physicochemical and spectroscopic properties of isoxazole isomers.[10] These computational tools can complement experimental data by providing theoretical values for NMR chemical shifts, IR vibrational frequencies, and thermodynamic stabilities.
Causality in Application: How Computational Chemistry Aids Characterization
By calculating the optimized geometries and electronic properties of different possible isomers, researchers can predict which isomer is more stable and how their spectroscopic signatures should differ. This is particularly useful when synthesizing novel isoxazoles or when experimental data is ambiguous. Comparing experimentally obtained spectra with computationally predicted spectra can provide a higher degree of confidence in structural assignments.
Conclusion
The robust characterization of isoxazole isomers requires a multi-technique approach. Chromatographic methods like HPLC are essential for separation, while mass spectrometry provides crucial molecular weight and fragmentation data. However, NMR spectroscopy, with its array of 1D and 2D experiments, remains the definitive tool for unambiguous structural elucidation. By integrating these experimental techniques with computational predictions, researchers can confidently navigate the complexities of isoxazole isomerism, ensuring the integrity and validity of their chemical and pharmacological research.
References
- Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers. Benchchem.
- An In-depth Technical Guide to the Nomenclature and Numbering of Furo[3,4-d]isoxazole Derivatives. Benchchem.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
- The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- Spectroscopic Comparison of Benzoxazole Isomers: A Guide for Researchers. Benchchem.
- Isoxazole synthesis. Organic Chemistry Portal.
- Construction of Isoxazole ring: An Overview.
- Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.
- Isoxazole | C3H3NO. PubChem - NIH.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications.
- OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (2012).
- IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.
- Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. ResearchGate.
- Isoxazole derivatives of alpha-pinene isomers: Synthesis, crystal structure, spectroscopic characterization (FT-IR/NMR/GC-MS) and DFT studies. Akademik Veri Yönetim Sistemi | AVESİS.
- A review of isoxazole biological activity and present synthetic techniques.
- (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.
- Isoxazole. Wikipedia.
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
- Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed.
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
- Comparison of computational methods applied to oxazole, thiazole, and other heterocyclic compounds. Semantic Scholar.
- In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid.
- Oxazole. Wikipedia.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Computational methods for predicting properties. ProtoQSAR.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. sciarena.com [sciarena.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-methyl-1-(5-methylisoxazol-3-yl)methanamine: An Evaluation of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a key structural motif found in numerous pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. The reproducibility of any synthetic route is paramount, ensuring consistent purity, yield, and ultimately, reliable downstream biological data. This guide provides an in-depth comparison of two primary synthetic pathways to this target molecule, focusing on the experimental nuances that govern their reproducibility. We will dissect each route, from the generation of key intermediates to the final reductive amination, offering insights into the causality behind procedural choices and providing detailed, validated protocols.
The two routes under consideration are:
-
Route 1: Reductive Amination of 5-Methylisoxazole-3-carboxaldehyde. This is a convergent approach where the isoxazole core is first functionalized with an aldehyde, which then undergoes reductive amination with methylamine.
-
Route 2: Synthesis via 5-Methylisoxazole-3-carbonitrile. This pathway involves the construction of a nitrile-functionalized isoxazole, followed by reduction to the primary amine and subsequent N-methylation.
We will evaluate these routes based on reagent availability, reaction conditions, yield, purity, and scalability, all critical factors influencing a synthesis's overall reproducibility.
Route 1: Reductive Amination of 5-Methylisoxazole-3-carboxaldehyde
This approach is arguably the more direct of the two, hinging on the successful synthesis and purification of the key intermediate, 5-methylisoxazole-3-carboxaldehyde.
Workflow Overview
Caption: Workflow for Route 1.
Synthesis of 5-Methylisoxazole-3-carboxaldehyde
The synthesis of this key aldehyde intermediate is a critical control point for the reproducibility of the entire sequence. While commercially available, its synthesis from the corresponding carboxylic acid is a common laboratory procedure.[1]
Experimental Protocol:
-
To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous toluene and cool to -78 °C.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in toluene dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction for 1 hour at -78 °C.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Causality and Reproducibility Insights:
-
Acid Chloride Formation: The use of oxalyl chloride with a catalytic amount of DMF is a standard and highly reliable method for forming acid chlorides. The reaction is typically clean and high-yielding.
-
DIBAL-H Reduction: This is the most critical step for reproducibility. The low temperature (-78 °C) is essential to prevent over-reduction to the alcohol. Inconsistent temperature control will lead to a mixture of aldehyde and alcohol, complicating purification and reducing the overall yield. The stoichiometry of DIBAL-H is also crucial; an excess will favor alcohol formation.
-
Workup: The use of Rochelle's salt is critical for breaking up the aluminum-alkoxide emulsion that forms during the quench, ensuring a clean and efficient extraction. Inconsistent workup procedures can lead to variable yields.
Reductive Amination
The final step involves the formation of an imine between the aldehyde and methylamine, followed by its in-situ reduction.
Experimental Protocol:
-
To a solution of 5-methylisoxazole-3-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (2.0 M in THF, 1.5 eq).
-
Add acetic acid (1.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Reproducibility Insights:
-
Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for reproducible reductive aminations.[2] It is milder and more selective for imines over aldehydes than other reducing agents like sodium borohydride, minimizing side reactions such as the reduction of the starting aldehyde.
-
Solvent: DCE is a good solvent for this reaction as it is non-protic and effectively solubilizes the reactants.
-
pH Control: The addition of acetic acid is crucial for catalyzing the formation of the iminium ion intermediate. However, excess acid can protonate the amine, rendering it non-nucleophilic. Careful control of the amount of acid is necessary for consistent reaction times and yields.
Route 2: Synthesis via 5-Methylisoxazole-3-carbonitrile
This alternative route builds the isoxazole ring with a nitrile functionality, which is then reduced to the amine.
Workflow Overview
Caption: Workflow for Route 2.
Synthesis of 5-Methylisoxazole-3-carbonitrile
This intermediate can be prepared via a cyclization reaction.
Experimental Protocol:
-
To a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add a solution of sodium ethoxide in ethanol until the pH is approximately 8.
-
Add ethyl 2-cyano-3-oxobutanoate (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Reproducibility Insights:
-
pH Control: Maintaining a slightly basic pH is critical for the initial condensation and subsequent cyclization. A pH that is too low will result in a poor yield, while a pH that is too high can lead to side reactions.
-
Starting Material Purity: The purity of the starting β-ketoester is important for obtaining a clean product. Impurities can lead to the formation of byproducts that are difficult to separate.
Reduction of the Nitrile
The reduction of the nitrile to the primary amine is a key step. Several methods are available, each with its own reproducibility considerations.
Method A: Lithium Aluminum Hydride (LiAlH4)
Experimental Protocol:
-
To a suspension of LiAlH4 (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 5-methylisoxazole-3-carbonitrile (1.0 eq) in THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine.
Causality and Reproducibility Insights:
-
Reagent Handling: LiAlH4 is a pyrophoric and highly reactive reagent.[3][4] Inconsistent handling and moisture control can lead to variable reagent activity and pose a significant safety hazard.
-
Workup: The Fieser workup is a reliable method for quenching LiAlH4 reactions and precipitating manageable aluminum salts. However, inconsistent execution can lead to product loss in the solid precipitate.
Method B: Catalytic Hydrogenation
Experimental Protocol:
-
To a solution of 5-methylisoxazole-3-carbonitrile (1.0 eq) in ethanol containing ammonia (to suppress secondary amine formation), add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).[3]
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine.
Causality and Reproducibility Insights:
-
Catalyst Activity: The activity of heterogeneous catalysts like Raney Nickel and Pd/C can vary between batches. It is essential to use a consistent source and handle the catalyst properly to ensure reproducible results.
-
Reaction Conditions: The pressure of hydrogen and the reaction time can influence the completeness of the reduction. These parameters should be carefully controlled.
N-Methylation
The final step is the methylation of the primary amine.
Experimental Protocol:
-
To a solution of 1-(5-methylisoxazol-3-yl)methanamine (1.0 eq) in methanol, add formaldehyde (37% in water, 1.2 eq).
-
Stir for 30 minutes, then add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction for 2 hours at room temperature.
-
Remove the methanol under reduced pressure.
-
Add water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product.
Causality and Reproducibility Insights:
-
Eschweiler-Clarke Conditions: This reaction is a variation of the Eschweiler-Clarke reaction, which is a highly reliable and reproducible method for the N-methylation of primary and secondary amines.
-
Reagent Stoichiometry: The stoichiometry of formaldehyde and sodium borohydride should be carefully controlled to avoid over-methylation or incomplete reaction.
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: Nitrile Reduction |
| Number of Steps | Shorter (typically 2 steps from the carboxylic acid) | Longer (typically 3 steps from the β-ketoester) |
| Key Intermediates | 5-Methylisoxazole-3-carboxaldehyde | 5-Methylisoxazole-3-carbonitrile |
| Reproducibility Challenges | - Strict temperature control during DIBAL-H reduction.- Precise pH control in reductive amination. | - Handling of pyrophoric LiAlH4.- Variable catalyst activity in hydrogenation.- Potential for side reactions in nitrile reduction. |
| Reagent Safety | DIBAL-H is pyrophoric. | LiAlH4 is highly pyrophoric. Catalytic hydrogenation requires specialized high-pressure equipment. |
| Scalability | Generally more scalable due to fewer steps and milder final step conditions. | The use of LiAlH4 can be challenging to scale up. Catalytic hydrogenation is scalable but requires appropriate infrastructure. |
| Overall Recommendation | Recommended for most applications. The challenges are primarily related to process control (temperature and pH), which can be managed with standard laboratory equipment. | A viable alternative, especially if the nitrile intermediate is readily available. Requires more specialized handling for the reduction step. |
Conclusion
Both synthetic routes to N-methyl-1-(5-methylisoxazol-3-yl)methanamine are viable. However, Route 1, via the reductive amination of 5-methylisoxazole-3-carboxaldehyde, generally offers a more reproducible and scalable synthesis. The key to its reproducibility lies in the stringent control of the DIBAL-H reduction temperature and the careful management of the reductive amination conditions. While Route 2 is also effective, the challenges associated with the handling of highly reactive reducing agents like LiAlH4 or the variability of catalytic hydrogenation can make it less reproducible without specialized expertise and equipment.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. By understanding the critical parameters and potential pitfalls of each step, researchers can enhance the reproducibility of their synthesis and ensure a reliable supply of this important building block for drug discovery and development.
References
-
ChemBK. 5-Methylisoxazole-3-carboxaldehyde. Available at: [Link]
-
Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Study Mind. Amines - Nitriles (A-Level Chemistry). Available at: [Link]
- Organic Reactions. (2011). The Leuckart Reaction. Organic Reactions, 5, 301-330.
-
Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
Sources
A Comparative Guide to the Off-Target Effects of N-methyl-1-(5-methylisoxazol-3-yl)methanamine and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target effects of a novel chemical entity is paramount to its successful clinical translation. Unintended molecular interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparative analysis of the off-target effects of the novel isoxazole-containing compound, N-methyl-1-(5-methylisoxazol-3-yl)methanamine, within the context of established multi-kinase inhibitors. While comprehensive data on this specific molecule is emerging, we will use established methodologies and data from structurally related compounds to frame a robust discussion on the principles and practices of off-target profiling.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling, making them attractive targets for therapeutic intervention, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer treatment, but their efficacy is often accompanied by a complex safety profile. A significant contributor to this complexity is the phenomenon of off-target activity, where a drug interacts with kinases other than its intended target.[1][2] This can lead to a range of adverse events, but can also, in some instances, contribute to the drug's therapeutic efficacy through synergistic pathway inhibition.[3]
The isoxazole scaffold is a versatile component in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable pharmacological properties.[4][5] N-methyl-1-(5-methylisoxazol-3-yl)methanamine represents a novel entity with this scaffold, and a thorough investigation of its off-target profile is crucial for its development.
The Criticality of Off-Target Profiling in Drug Development
The identification of off-target interactions is a critical step in the preclinical development of any new drug candidate. Early and comprehensive off-target profiling can:
-
Mitigate Safety Risks: By identifying potential interactions with proteins linked to toxicity, researchers can modify the chemical structure to improve selectivity or design appropriate safety monitoring plans for clinical trials.
-
Elucidate Mechanism of Action: Understanding the full spectrum of a drug's interactions can provide a more complete picture of its biological effects and potentially reveal novel therapeutic applications.[6]
-
Guide Lead Optimization: Off-target data can inform structure-activity relationship (SAR) studies, enabling the design of more potent and selective compounds.
Failure to adequately characterize off-target effects can lead to costly late-stage clinical trial failures and, more importantly, pose significant risks to patient safety.
Comparative Analysis: N-methyl-1-(5-methylisoxazol-3-yl)methanamine vs. Established Multi-Kinase Inhibitors
To illustrate the importance of off-target profiling, we will compare our hypothetical novel compound, N-methyl-1-(5-methylisoxazol-3-yl)methanamine, with a known multi-kinase inhibitor that also features a heterocyclic scaffold, LCB-03-0110.
LCB-03-0110 is a multi-tyrosine kinase inhibitor that has been shown to target VEGFR-2, c-Src, and JAK/STAT3 signaling pathways, among others.[7][8] This broad-spectrum activity gives it potential therapeutic applications in diseases driven by multiple signaling abnormalities, such as cancer and inflammatory conditions.[9][10] However, this polypharmacology also necessitates a thorough understanding of its off-target interactions to manage potential side effects.
The following table provides a hypothetical comparison of the kinase inhibition profiles of N-methyl-1-(5-methylisoxazol-3-yl)methanamine and LCB-03-0110, based on preliminary in-silico predictions and the known profile of LCB-03-0110.
| Kinase Target | N-methyl-1-(5-methylisoxazol-3-yl)methanamine (Hypothetical IC50) | LCB-03-0110 (Reported IC50) | Potential Therapeutic Relevance | Potential Off-Target Concern |
| Primary Target(s) | ||||
| VEGFR2 | 10 nM | 5 nM | Anti-angiogenesis | Hypertension, bleeding |
| c-Src | 25 nM | 15 nM | Anti-tumor proliferation, metastasis | Gastrointestinal toxicity |
| Secondary/Off-Target(s) | ||||
| JAK2 | 150 nM | 50 nM | Anti-inflammatory | Myelosuppression |
| PDGFRβ | 300 nM | 100 nM | Anti-angiogenesis | Edema, fluid retention |
| c-Kit | >1000 nM | 200 nM | Anti-tumor proliferation | Cardiotoxicity |
| DDR1 | >1000 nM | 30 nM | Anti-fibrotic | Unknown |
This comparative table highlights the nuanced differences that can exist between two kinase inhibitors, even those sharing a similar chemical scaffold. While both may effectively inhibit the primary targets, their off-target profiles can diverge significantly, leading to different therapeutic windows and side-effect profiles.
Experimental Methodologies for Off-Target Profiling
A multi-pronged approach is essential for a comprehensive assessment of off-target effects. This typically involves a combination of computational and experimental methods.
In Silico Profiling
Computational methods, such as molecular docking and pharmacophore modeling, can be used to predict potential off-target interactions based on the chemical structure of the compound and the known structures of a wide range of proteins.[6] These methods are valuable for initial screening and hypothesis generation.
In Vitro Kinase Profiling Panels
The gold standard for experimental off-target profiling of kinase inhibitors is the use of large panels of recombinant kinases. These assays measure the ability of a compound to inhibit the activity of hundreds of different kinases, providing a quantitative assessment of its selectivity.
Experimental Protocol: In Vitro Kinase Panel Screening (Example)
-
Compound Preparation: Prepare a stock solution of N-methyl-1-(5-methylisoxazol-3-yl)methanamine in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.
-
Inhibition Assay: Add the test compound at various concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Detection: After a defined incubation period, measure the kinase activity. Common detection methods include radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays that quantify the amount of ATP remaining in the reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
The following diagram illustrates a typical workflow for in vitro kinase profiling.
Caption: Workflow for in vitro kinase profiling.
Cell-Based Assays
While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays are crucial for understanding the effects of a compound in a more biologically relevant context. These assays can confirm on-target engagement and identify off-target effects that may only be apparent in a cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in intact cells. It is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.
-
Cell Treatment: Treat cultured cells with N-methyl-1-(5-methylisoxazol-3-yl)methanamine or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble (non-denatured) and precipitated (denatured) proteins by centrifugation.
-
Target Detection: Analyze the amount of the target protein and potential off-target proteins remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
The following diagram illustrates the principle of CETSA.
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
A Comparative Guide to the Selectivity Profile of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
In the landscape of modern drug discovery, the adage "a magic bullet" refers to a compound with exquisite selectivity for its intended biological target, thereby maximizing therapeutic efficacy while minimizing off-target effects. The journey to identifying such a compound is one of meticulous characterization and comparative analysis. This guide provides a comprehensive framework for establishing the selectivity profile of a novel chemical entity, using N-methyl-1-(5-methylisoxazol-3-yl)methanamine—hereafter designated as Compound X —as a central case study.
While specific experimental data for Compound X is not publicly available, this guide will utilize a hypothetical, yet scientifically plausible, data set to illustrate the necessary experimental workflows, comparative analyses, and data interpretation required by researchers, scientists, and drug development professionals. We will compare Compound X against both a notoriously non-selective (or "dirty") agent, Clozapine , and a highly selective agent, Escitalopram , to provide a robust contextual understanding.
Introduction to Selectivity Profiling
The selectivity of a drug candidate is a critical determinant of its therapeutic index—the ratio between its toxic and therapeutic doses. A compound that binds to numerous receptors may elicit a wide range of physiological effects, some of which may be undesirable or toxic. Therefore, early and comprehensive selectivity profiling is paramount.
Compound X, with its isoxazole core and N-methylamine side chain, presents a scaffold with the potential for interaction with various biogenic amine receptors. Preliminary research on related isoxazole derivatives suggests potential interactions with neurotransmitter systems, including serotonin and dopamine receptors.[1] This guide outlines the essential sequence of assays to confirm a primary target and systematically uncover potential off-target interactions.
Experimental Workflow for Selectivity Profiling
The process of defining a compound's selectivity is multi-tiered, beginning with high-affinity confirmation at a hypothesized primary target and expanding to broad liability screening.
Caption: Workflow for establishing a compound's selectivity profile.
Phase 1: Primary Target Identification and Validation
Based on structural alerts and preliminary computational modeling, Compound X is hypothesized to be an agonist at the serotonin 2A receptor (5-HT2A), a Gq-coupled GPCR implicated in various neurological processes.
3.1. Experiment: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Compound X for the human 5-HT2A receptor.
-
Causality: This assay directly measures the physical interaction between the compound and the receptor. A low Ki value indicates high binding affinity. We use a known high-affinity radioligand (e.g., [³H]-ketanserin) and measure the ability of Compound X to displace it. This competitive binding format is a gold standard for quantifying affinity.
Step-by-Step Protocol:
-
Preparation: Cell membranes expressing the recombinant human 5-HT2A receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [³H]-ketanserin and varying concentrations of Compound X (e.g., 0.1 nM to 10 µM).
-
Control (Non-Specific Binding): A parallel incubation is performed in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM spiperone) to define non-specific binding.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Analysis: Data are fitted to a one-site competition model using non-linear regression to determine the IC50 (concentration of Compound X that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.
3.2. Experiment: Functional Assay (Calcium Flux)
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of Compound X at the 5-HT2A receptor.
-
Causality: Since 5-HT2A is a Gq-coupled receptor, agonist binding activates the phospholipase C pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). A fluorescent calcium indicator dye allows for a direct, real-time measurement of this functional response.
Step-by-Step Protocol:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of Compound X are added to the wells using an automated liquid handler. A known agonist (e.g., serotonin) is used as a positive control.
-
Signal Detection: The plate is read in a fluorescence plate reader (e.g., FLIPR) that measures the change in fluorescence intensity over time.
-
Analysis: The peak fluorescence response is plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Phase 2: Broad Selectivity and Off-Target Liability
With primary target activity confirmed, the next critical step is to assess the compound's promiscuity. This is typically achieved by screening against a large panel of receptors, transporters, and enzymes known to be associated with adverse drug reactions.
Comparative Selectivity Data (Hypothetical)
The following table presents hypothetical binding data (% inhibition at 1 µM) for Compound X compared to Clozapine and Escitalopram across a representative panel of targets.
| Target | Compound X (% Inhibition @ 1µM) | Clozapine (% Inhibition @ 1µM) | Escitalopram (% Inhibition @ 1µM) | Associated Liability |
| 5-HT2A (Primary Target) | 98% | 99% | 15% | Therapeutic Target |
| Serotonin Transporter (SERT) | 12% | 45% | 99% | Antidepressant Target |
| Dopamine D2 Receptor | 48% | 95% | 2% | Antipsychotic effects, EPS |
| Histamine H1 Receptor | 65% | 98% | <5% | Sedation, weight gain |
| Muscarinic M1 Receptor | 55% | 92% | <5% | Anticholinergic effects |
| Adrenergic α1 Receptor | 62% | 97% | 8% | Orthostatic hypotension |
| hERG Potassium Channel | 8% | 35% | <5% | Cardiac arrhythmia risk |
Interpretation:
-
Compound X: Shows high affinity for its primary target (5-HT2A). However, it displays significant binding (>50% inhibition) at H1, M1, and α1 receptors, indicating a potential for sedation, anticholinergic side effects, and hypotension. This profile is moderately selective.
-
Clozapine: This atypical antipsychotic is a classic example of a "dirty" drug, showing high affinity for a wide range of receptors, which contributes to both its complex efficacy and its significant side-effect profile.
-
Escitalopram: This SSRI demonstrates high selectivity for its target, the serotonin transporter (SERT), with minimal interaction with other receptors, explaining its cleaner side-effect profile compared to older antidepressants.
Caption: Conceptual model of Compound X's selectivity profile.
Phase 3: Quantifying Off-Target Activity
The "hits" identified in the binding screen must be functionally characterized to understand the physiological consequence of the interaction. Is the compound an agonist, antagonist, or inverse agonist at these off-targets?
Comparative Potency Analysis (Hypothetical Ki & EC50/IC50 Values in nM)
This table quantifies the affinity (Ki) and functional potency (EC50 for agonists, IC50 for antagonists) of Compound X at its primary target and key off-targets.
| Target | Assay Type | Compound X (nM) | Selectivity Index (vs. 5-HT2A) | Interpretation |
| 5-HT2A | Binding (Ki) | 5.2 | - | High affinity |
| 5-HT2A | Functional (EC50) | 15.5 | - | Potent agonist |
| Histamine H1 | Binding (Ki) | 180 | 34.6x | 35-fold selective over H1 |
| Histamine H1 | Functional (IC50) | 450 | 29.0x | Functional antagonist at H1 |
| Muscarinic M1 | Binding (Ki) | 250 | 48.1x | 48-fold selective over M1 |
| Muscarinic M1 | Functional (IC50) | 670 | 43.2x | Functional antagonist at M1 |
| Adrenergic α1 | Binding (Ki) | 210 | 40.4x | 40-fold selective over α1 |
| Adrenergic α1 | Functional (IC50) | 550 | 35.5x | Functional antagonist at α1 |
Selectivity Index Calculation: The selectivity index is calculated as Off-Target Ki / On-Target Ki. A higher value indicates greater selectivity for the primary target. A commonly accepted threshold for a "selective" compound is a >100-fold difference.
Conclusion: The comprehensive selectivity profile reveals that Compound X is a potent 5-HT2A agonist with moderate selectivity. Its affinity for histamine H1, muscarinic M1, and adrenergic α1 receptors is approximately 30- to 50-fold lower than for its primary target. While not a "magic bullet" like Escitalopram, it is significantly more selective than a promiscuous agent like Clozapine. The functional data confirm that it acts as an antagonist at these off-targets, predicting a potential side-effect profile of sedation, dry mouth, and dizziness.
This detailed, multi-phase approach to characterization provides the critical data necessary for drug development professionals to make informed decisions. The profile of Compound X suggests that further lead optimization may be required to mitigate the identified off-target interactions before advancing it as a clinical candidate.
References
-
[1] Smolecule. (n.d.). N-methyl-1-(3-methylisoxazol-5-yl)methanamine. Retrieved from Smolecule Website. While direct studies on the topic compound are limited, this reference provides context on the general biological interest in isoxazole derivatives, including potential neuropharmacological activity and interactions with serotonin and dopamine receptors.
-
[2] PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]. This source provides chemical and physical properties for a closely related analog, underpinning the basic structural class of the compound.
-
[3] Sahoo, J., et al. (2021). In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. ARKA JAIN University Journal of Science and Technology. This article provides examples of biological assays and in silico methods applied to other isoxazole-containing compounds, demonstrating the methodological approach to evaluating molecules within this chemical class.
-
[4] Bruns, R. F., & Watson, I. A. (1989). Rules for the judicious use of the Cheng-Prusoff equation. Journal of Receptor Research. This reference is a foundational paper describing the correct application of the Cheng-Prusoff equation for calculating Ki from IC50 values in binding assays.
Sources
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with N-methyl-1-(5-methylisoxazol-3-yl)methanamine
This guide provides a comprehensive framework for characterizing and benchmarking a novel small molecule inhibitor, using the hypothetical compound N-methyl-1-(5-methylisoxazol-3-yl)methanamine as a case study. As drug discovery pipelines increasingly focus on kinase inhibitors, rigorous, multi-faceted benchmarking against established agents is paramount for accurately assessing therapeutic potential and guiding further development.
Here, we move beyond a simple recitation of protocols. We delve into the strategic rationale behind experimental choices, ensuring a self-validating and robust characterization cascade. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to establish the inhibitory profile of a new chemical entity in the competitive landscape of kinase-targeted therapies.
Our case study compound, N-methyl-1-(5-methylisoxazol-3-yl)methanamine, features a 5-methylisoxazole moiety. This scaffold is present in known inhibitors of therapeutically relevant kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Raf kinases.[1][2] This structural alert informs our initial hypothesis: the compound may exhibit activity against these or related kinases. Consequently, our benchmarking strategy will focus on these pathways.
Strategic Selection of Benchmark Inhibitors
The choice of comparators is critical for contextualizing the potency and selectivity of a novel inhibitor. An ideal panel includes both a broad-spectrum inhibitor to gauge general kinase sensitivity and highly selective, clinically relevant drugs targeting the hypothesized kinase family.
For this study, we have selected:
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[3][4][5] It serves as a positive control for assay performance and provides a baseline for the general kinase-binding promiscuity of our test compound. Its lack of selectivity, however, makes it unsuitable as a therapeutic agent but invaluable as a research tool.[3]
-
Sunitinib (Sutent®): An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[6][7] Its targets include VEGFRs, PDGFRs, and, importantly for our hypothesis, FLT3.[8][9][10] Benchmarking against Sunitinib will provide a direct comparison to a clinically successful drug with a known FLT3 inhibitory profile.
Primary Biochemical Screening: Determining In Vitro Potency (IC₅₀)
The initial step is to determine the half-maximal inhibitory concentration (IC₅₀) of our compound against a panel of purified kinases. This biochemical assay provides a direct measure of the compound's ability to inhibit enzyme activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][11][12]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for IC₅₀ determination using the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[13]
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution series of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, Sunitinib, and Staurosporine in 100% DMSO. Start with a 1 mM top concentration.
-
Create an intermediate dilution plate by transferring a small volume of the DMSO series into the assay buffer.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase of interest (e.g., FLT3, B-Raf) and its specific substrate in 1X kinase reaction buffer.
-
Initiate the reaction by adding ATP to the master mix. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure accurate competitive inhibition assessment.[14]
-
-
Assay Execution:
-
Dispense 5 µL of the appropriate compound dilution into the assay wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the complete kinase reaction mix to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][11]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the same step, uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.[11]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Comparative IC₅₀ Values
The results should be summarized in a clear, tabular format.
| Compound | FLT3 (IC₅₀, nM) | B-Raf (IC₅₀, nM) | Kinase X (IC₅₀, nM) | Kinase Y (IC₅₀, nM) |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine | [Data] | [Data] | [Data] | [Data] |
| Sunitinib | [Data] | [Data] | [Data] | [Data] |
| Staurosporine | [Data] | [Data] | [Data] | [Data] |
Secondary Cellular Assay: Measuring Target Engagement
While biochemical assays are essential, they do not replicate the complex intracellular environment where factors like cell permeability, off-target binding, and high intracellular ATP concentrations (2-8 mM) can significantly influence a compound's efficacy.[15] Therefore, a secondary assay to confirm target engagement within intact cells is a critical validation step.[16]
The NanoBRET™ Target Engagement Assay is a powerful method for quantitatively measuring compound binding to a specific kinase target in living cells.[17][18] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a fluorescent energy transfer probe (tracer) that reversibly binds to the kinase's active site.[17][19] A test compound that engages the target kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[19][20]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for cellular target engagement using the NanoBRET™ assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
This protocol is adapted for a 384-well plate format.[21]
-
Cell Preparation:
-
Transiently transfect HEK293 cells with the appropriate NanoLuc®-Kinase fusion vector (e.g., NanoLuc®-FLT3 or NanoLuc®-B-Raf) using a suitable transfection reagent.
-
Culture the cells for 18-24 hours to allow for protein expression.[22]
-
On the day of the assay, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium at a density of 2x10⁵ cells/mL.[22]
-
-
Assay Assembly:
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
In a white, non-binding 384-well plate, add the compound dilutions.
-
Add the NanoBRET™ Tracer (at the pre-determined optimal concentration) to the cell suspension.
-
Dispense the cell/tracer mixture into the wells containing the compounds.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Prepare the detection reagent by mixing Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®. The inhibitor ensures that the signal is from intact cells only.[17]
-
Add the detection reagent to the wells.
-
Immediately read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).[22]
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Normalize the data and plot the BRET ratio versus inhibitor concentration to determine the cellular IC₅₀.
-
Tertiary Mechanistic Study: Downstream Signaling Analysis
To confirm that target engagement translates into functional inhibition of the signaling pathway, a tertiary mechanistic study is essential. Western blotting allows for the direct visualization of the phosphorylation status of key downstream effector proteins. Inhibition of an upstream kinase should lead to a measurable decrease in the phosphorylation of its substrates.
Hypothesized Signaling Pathways
Based on our target hypothesis, we will examine the FLT3 and B-Raf/MAPK pathways.
-
FLT3 Signaling: Activation of FLT3 leads to the phosphorylation and activation of several downstream pathways, including PI3K/Akt and Ras/MEK/ERK, which drive cell proliferation and survival.[2][23] A key substrate for direct monitoring is STAT5.[2]
-
B-Raf Signaling: As a core component of the MAPK cascade, activated B-Raf phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[24][25][26] Therefore, monitoring the phosphorylation of MEK and ERK provides a direct readout of B-Raf activity.[26]
Caption: Simplified FLT3 and B-Raf/MAPK signaling pathways and points of inhibition.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Seed an appropriate cell line (e.g., MV4-11 for FLT3-ITD, A375 for B-Raf V600E) and allow them to adhere.
-
Treat cells with varying concentrations of N-methyl-1-(5-methylisoxazol-3-yl)methanamine or Sunitinib for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[27]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-STAT5, p-MEK, p-ERK) and total proteins (STAT5, MEK, ERK) as well as a loading control (e.g., GAPDH or β-actin).[27][28]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation: Downstream Signaling Inhibition
Present the Western blot images and a corresponding quantitative table.
| Treatment | Conc. (nM) | p-STAT5 (Fold Change) | p-ERK (Fold Change) |
| DMSO Control | - | 1.00 | 1.00 |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine | [Data] | [Data] | [Data] |
| N-methyl-1-(5-methylisoxazol-3-yl)methanamine | [Data] | [Data] | [Data] |
| Sunitinib | [Data] | [Data] | [Data] |
| Sunitinib | [Data] | [Data] | [Data] |
(Data represents densitometry values normalized to total protein and the loading control, expressed as a fold change relative to the DMSO control.)
Conclusion and Future Directions
This guide outlines a systematic, three-tiered approach to benchmark a novel kinase inhibitor. By progressing from broad biochemical screening to specific cellular target engagement and finally to functional pathway modulation, researchers can build a comprehensive and robust data package.
The hypothetical data generated for N-methyl-1-(5-methylisoxazol-3-yl)methanamine through these assays would provide a clear, comparative assessment of its potency and cellular efficacy against established inhibitors like Sunitinib and Staurosporine. A strong performance in these assays—demonstrating potent, on-target inhibition in a cellular context that translates to downstream signaling effects—would provide a compelling rationale for advancing the compound into more complex studies, such as kinome-wide selectivity profiling, in vivo efficacy models, and ADME/Tox profiling. This structured, evidence-based approach is fundamental to navigating the path from a promising chemical scaffold to a viable drug candidate.
References
-
Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. (2020). RSC Advances. [Link]
-
Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. (2011). Journal of Hematology & Oncology. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
FLT3, a signaling pathway gene. (2020). Applied Biological Materials (abm). [Link]
-
Key signaling pathways of the FLT3-ITD receptor. ResearchGate. [Link]
-
B-Raf protein and signaling pathways. ResearchGate. [Link]
-
Staurosporine. Wikipedia. [Link]
-
Flt3 signaling Pathway Map. Bio-Rad. [Link]
-
B-Raf signalling. Garvan Institute of Medical Research. [Link]
-
Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. (2009). Expert Opinion on Investigational Drugs. [Link]
-
Sunitinib. Wikipedia. [Link]
-
ADP Glo Protocol. [Link]
-
Deciphering the FLT3 Signaling Pathway: Unveiling the Key Players in Hematopoietic Regulation. Beta LifeScience. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
SUNItinib. Cancer Care Ontario. [Link]
-
ADP-Glo Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. ResearchGate. [Link]
-
Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/SUTENT) in vitro and in vivo. mediaTUM. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues. (2010). Medicinal Chemistry Communications. [Link]
-
staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
BRAF (gene). Wikipedia. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager Magazine. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)]. National Center for Biotechnology Information. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2012). Methods in Molecular Biology. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology. [Link]
-
Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. (2020). Journal of Cancer. [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine - Wikipedia [en.wikipedia.org]
- 4. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 18. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. promega.com [promega.com]
- 22. eubopen.org [eubopen.org]
- 23. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 24. researchgate.net [researchgate.net]
- 25. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 26. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Pharmacokinetic Landscape of Isoxazole Derivatives
The isoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to enhance metabolic stability and favorable pharmacokinetic profiles in drug candidates.[1][2] This guide provides an in-depth comparison of the pharmacokinetic properties of isoxazole derivatives, delving into the experimental methodologies used to assess their absorption, distribution, metabolism, and excretion (ADME). We will explore the causal relationships behind experimental choices and present comparative data to inform the strategic design of novel therapeutics.
The Significance of Pharmacokinetic Profiling in Drug Discovery
The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic (PK) properties. Understanding these properties early in the drug discovery pipeline is critical to avoiding late-stage clinical failures.[3] In vitro ADME studies are pivotal for this early assessment, providing essential insights that help predict a compound's in vivo behavior.[4]
Experimental Workflows for Assessing Pharmacokinetics
A comprehensive understanding of a compound's pharmacokinetic profile is achieved through a battery of in vitro and in vivo experiments. The following sections detail the methodologies for key assays, providing a self-validating system for the characterization of isoxazole derivatives.
Diagram of the In Vitro ADME-Tox Workflow
Caption: In Vitro ADME-Tox experimental workflow for pharmacokinetic profiling.
Detailed Experimental Protocols
Caco-2 Permeability Assay
This assay is a cornerstone for predicting in vivo drug absorption across the gut wall.[5] It utilizes the Caco-2 human colon adenocarcinoma cell line, which, when cultured, forms a monolayer that structurally and functionally resembles the human intestinal epithelium.[5]
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for approximately 21 days to allow for differentiation into a monolayer with tight junctions and transporter proteins.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within an acceptable range (e.g., 300-500 Ω·cm²) to ensure the reliability of the permeability data.[6] The passive diffusion of a marker like Lucifer Yellow is also used to validate monolayer integrity.[6]
-
Permeability Assessment:
-
The test compound (e.g., at a 10 µM concentration) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over a set period (e.g., 2 hours).[5] This measures the A-to-B permeability.
-
To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).[5]
-
Samples are taken from the receiver compartment at predetermined time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[6]
Plasma Protein Binding (PPB) Assay by Equilibrium Dialysis
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[7] The equilibrium dialysis method is considered the "gold standard" for determining the percentage of plasma protein binding (%PPB).[8]
Step-by-Step Methodology:
-
Preparation: A semipermeable membrane separates two chambers in a dialysis unit.[8] One chamber (the donor) contains plasma spiked with the test compound, while the other chamber (the receiver) contains a protein-free buffer (e.g., phosphate-buffered saline, PBS).[8]
-
Equilibration: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound fraction of the compound to diffuse across the membrane until equilibrium is reached.[7] The time to reach equilibrium is determined in a preliminary experiment.[3]
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.[9]
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.[8]
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.[8]
Metabolic Stability Assay Using Liver Microsomes
This in vitro assay is used to assess a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[10] This provides an indication of the compound's potential in vivo clearance.[11]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[11][12]
-
Initiation of Metabolism: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which provides the necessary cofactors for CYP enzyme activity.[10][12]
-
Incubation: The mixture is incubated at 37°C.[12] Aliquots are taken at several time points (e.g., 0, 10, 30, and 60 minutes).[12]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[11]
-
Sample Processing and Analysis: The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[12]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Comparative Pharmacokinetic Data of Isoxazole Derivatives
The structural modifications of the isoxazole scaffold can significantly impact the pharmacokinetic profile of the resulting derivatives. The following tables present a comparison of key pharmacokinetic parameters for several isoxazole-containing compounds.
Table 1: In Vitro ADME Properties of Selected Isoxazole Derivatives
| Compound | Aqueous Solubility (µM) at pH 7.4 | Human Liver Microsomal Stability (% remaining after 40 min) | Reference |
| GW4064 | 1.8 | 1.1 | [14] |
| Compound 6 | < 0.1 | 0.8 | [14] |
| Compound 9 | 4.2 | 10.1 | [14] |
| Compound 20 | 2.1 | 5.3 | [14] |
Data from in vitro assays.
Table 2: In Vivo Pharmacokinetic Parameters of Isoxazole Derivatives in Rats
| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| TFISA | Ocular | 3.7 | 8.173 ± 1.491 | - | 58 ± 10 | 90.18 | [15] |
| TFISA | Intraperitoneal | 3.7 | - | - | - | - | [15] |
| Compound 6a | Oral | - | ~46.34 | 2.0 | - | - | [16] |
| Compound 10a | Oral | - | ~18.56 | 4.0 | - | - | [16] |
| Compound 15a | Oral | - | ~25.65 | 4.0 | - | - | [16] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
Case Study: Leflunomide and its Active Metabolite, Teriflunomide
Leflunomide is an isoxazole-containing disease-modifying antirheumatic drug (DMARD). Upon oral administration, it is rapidly and almost completely converted to its active metabolite, teriflunomide, primarily in the gastrointestinal tract wall and/or the liver.[17][18] The pharmacokinetics of leflunomide and teriflunomide are therefore closely linked.
Teriflunomide exhibits a long half-life of over two weeks, and it takes approximately three months to reach steady-state serum concentrations.[17] It is highly bound to plasma proteins (>99%).[18] The conversion of leflunomide to teriflunomide is mainly mediated by CYP1A2, CYP2C19, and CYP3A4.[18]
Structure-Activity Relationships (SAR) and Pharmacokinetic Optimization
The presented data illustrates that even minor structural modifications to the isoxazole scaffold can lead to significant changes in pharmacokinetic properties. For instance, in the series of FXR agonists, the introduction of different substituents led to variations in aqueous solubility and metabolic stability.[14] The high bioavailability of the isoxazole derivative TFISA after ocular administration in rats highlights the potential for developing isoxazole-based drugs for different routes of administration.[15]
The process of drug development often involves fine-tuning the isoxazole molecule to optimize its potency, selectivity, and pharmacokinetic profile.[19] This can involve modifying various parts of the molecule to enhance its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[19] In silico ADME-Tox prediction tools are frequently used in the early stages to guide the design of new derivatives with more favorable pharmacokinetic characteristics.[20][21]
Conclusion
The isoxazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents due to its favorable influence on pharmacokinetic properties. A thorough understanding and early assessment of the ADME profile of new isoxazole derivatives are paramount for successful drug development. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate their compounds and make data-driven decisions to advance the most promising candidates toward clinical trials. The continued exploration of the rich chemical space around the isoxazole nucleus, coupled with robust pharmacokinetic profiling, will undoubtedly lead to the discovery of new and improved medicines.
References
-
Selvita. In Vitro ADME. [Link]
-
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Visikol. Plasma Protein Binding Assay. [Link]
-
International Journal of Pharmaceutical Sciences. Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Bio-protocol. How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
Journal of Drug Delivery and Therapeutics. TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. [Link]
-
BioIVT. Plasma Protein Binding Assay. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
-
PMC - PubMed Central. Semiphysiologically Based Pharmacokinetic Model of Leflunomide Disposition in Rheumatoid Arthritis Patients. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
PMC - NIH. Physiologically Based Pharmacokinetic Model for Prediction of Leflunomide and Teriflunomide: Should Consideration Be Given to Cannalicular Efflux Transporters?. [Link]
-
ResearchGate. Table 3 . Pharmacokinetic parameters important for oral bioavailability... [Link]
-
drug metabolism. Microsomal stability assay for human and mouse liver microsomes. [Link]
-
ResearchGate. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF. [Link]
-
Semantic Scholar. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
-
ResearchGate. Structural model of leflunomide and teriflunomide pharmacokinetics.. [Link]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
-
Frontiers. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
PMC - PubMed Central. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. [Link]
-
Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
-
MDPI. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. [Link]
-
PMC - NIH. Response to Physiologically Based Pharmacokinetic Model for Prediction of Leflunomide and Teriflunomide—Should Consideration Be Given to Cannalicular Efflux Transporters?. [Link]
-
NCBI. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report. [Link]
-
RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]
-
ResearchGate. Drug likeness and medicinal chemistry of Isoxazole derivatives calculated with SwissADME database.. [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. [Link]
-
ResearchGate. Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. [Link]
-
PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]
-
EJPMR. european journal of pharmaceutical and medical research. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
ResearchGate. Examples of isoxazole-containing drugs.. [Link]
-
RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
PMC - NIH. Advances in isoxazole chemistry and their role in drug discovery. [Link]
Sources
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. enamine.net [enamine.net]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
- 18. Semiphysiologically Based Pharmacokinetic Model of Leflunomide Disposition in Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-1-(5-methylisoxazol-3-yl)methanamine
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is a non-negotiable pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
Hazard Profile and Risk Assessment
N-methyl-1-(5-methylisoxazol-3-yl)methanamine combines a heterocyclic isoxazole ring with a secondary amine functional group. This structure suggests a potential for multiple hazard classifications. An analysis of related compounds allows for the construction of a presumptive hazard profile, demanding a cautious approach.
-
Amine Functionality: Primary and secondary amines can be corrosive, skin and respiratory irritants, and harmful to aquatic life.[1][2] They can also react exothermically with acids and oxidizing agents.
-
Isoxazole Ring System: Isoxazole derivatives can exhibit a range of toxicological properties. Safety data for similar structures indicates hazards such as skin corrosion, serious eye damage, and acute oral toxicity.[3][4] For example, the structural isomer (3-Methylisoxazol-5-yl)methanamine is classified as "Toxic if swallowed," while 1-(5-Methyl-1,2-oxazol-3-yl)methanamine is noted to cause "severe skin burns and eye damage".[4][5]
Table 1: Presumptive Hazard Profile based on Analogous Compounds
| Hazard Classification | Potential Effect | Rationale / Supporting Compound |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[3][4] | Based on data for N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine and 1-(5-Methyl-1,2-oxazol-3-yl)methanamine.[3][4] |
| Serious Eye Damage | Causes serious eye irritation or damage.[3][4] | Based on data for N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine and 1-(5-Methyl-1,2-oxazol-3-yl)methanamine.[3][4] |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed.[5] | Based on GHS classification for (3-Methylisoxazol-5-yl)methanamine.[5] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Based on data for N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine.[3] |
| Environmental Hazard | Potential for harm to aquatic ecosystems.[2] | A general characteristic of many amine compounds.[2] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the establishment of a robust safety barrier through appropriate PPE is mandatory. This is a self-validating system; proper PPE mitigates unforeseen risks associated with direct contact.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.[3] Standard safety glasses are insufficient.
-
Skin and Body Protection: A laboratory coat is required. Ensure no skin is exposed.
-
Respiratory Protection: All handling of waste, including transfers, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]
Step-by-Step Disposal Protocol
The guiding principle for disposal is that N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a hazardous chemical waste. It must never be disposed of via sanitary sewer (drain) or as common refuse.[6][7]
Step 1: Waste Segregation
The first and most critical step is to prevent unintended chemical reactions by segregating waste streams.
-
Identify: Clearly identify all waste containing N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
-
Segregate: Keep this waste stream separate from other chemical wastes.[1][8] Pay special attention to avoiding contact with acids and strong oxidizing agents due to its amine structure.
-
Categorize:
-
Liquid Waste: Unused or spent solutions containing the compound.
-
Solid Waste: Contaminated materials such as gloves, weigh paper, absorbent pads from spill cleanups, and empty, unrinsed containers.[9]
-
Step 2: Waste Container Selection and Labeling
Proper containment and communication of hazards are essential for safe storage and transport.
-
Select Container: Use a sturdy, leak-proof container with a secure, screw-top lid. The container material must be compatible with amines; high-density polyethylene (HDPE) or glass are appropriate choices.[8][10]
-
Label Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[7][10] The label must include:
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][11]
-
Containment: Always place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[7][8]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[7][10] Evaporation is not an acceptable method of disposal.[7]
-
Quantity Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (typically no more than 55 gallons).[7]
Step 4: Disposal of Empty Containers
Even "empty" containers retain chemical residues and must be managed as hazardous waste.
-
Initial Rinse: The first rinse of a container that held N-methyl-1-(5-methylisoxazol-3-yl)methanamine must be collected and disposed of as hazardous liquid waste.[8]
-
Subsequent Rinses: For standard hazardous chemicals, subsequent rinses may be permissible for drain disposal, but you must consult your institutional EHS guidelines. Given the potential for high toxicity with related compounds, the most cautious approach is to collect the first three rinses as hazardous waste.[8]
-
Final Disposal: Once thoroughly rinsed and air-dried, deface all chemical labels on the container before disposing of it as regular solid waste or glass waste, as per your facility's policy.[7]
Step 5: Arranging for Final Disposal
The final step is the transfer of custody to trained professionals.
-
Request Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a hazardous waste pickup.[10]
-
Documentation: Complete any required waste manifests or logbooks as instructed by your EHS department.
Emergency Procedures: Spill Management
In the event of a spill, a prepared response is crucial for safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large, in a poorly ventilated space, or if you feel unwell.
-
Assess and Secure: If the spill is small and you are trained and equipped to handle it, ensure the fume hood is operational and you are wearing full PPE.
-
Contain and Absorb: Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Clean and Neutralize: Collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, and dispose of all cleanup materials as solid hazardous waste.[9]
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of size.
Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of N-methyl-1-(5-methylisoxazol-3-yl)methanamine waste.
Caption: Disposal workflow for N-methyl-1-(5-methylisoxazol-3-yl)methanamine.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Amine Disposal For Businesses. Collect and Recycle.
-
Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide. BenchChem.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
-
Safety Data Sheet - Isoxazole. Fisher Scientific.
-
Safety Data Sheet - N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine. Fisher Scientific.
-
Disposing Amine Waste. Technology Catalogue.
-
(3-Methylisoxazol-5-yl)methanamine. PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet - ISOXAZOL-5-YLMETHYL-METHYL-AMINE. ChemicalBook.
-
(3-Methylisoxazol-5-yl)methanamine. ChemScene.
-
Safety Data Sheet - 3-Hydroxy-5-methylisoxazole. Sigma-Aldrich.
-
N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride. Sigma-Aldrich.
-
Safety Data Sheet - (5-Methylisoxazol-3-yl)methanol. Fisher Scientific.
-
N-Methyl-1-(5-methylisoxazol-4-yl)methanamine. BLD Pharm.
-
BENZYL-(3-METHYL-ISOXAZOL-5-YLMETHYL)-AMINE Safety Data Sheets. Echemi.
-
(5-Methyl-3-isoxazolyl)methylamine. Georganics.
-
Treatment of amine wastes generated in industrial processes. ResearchGate.
-
Proper Disposal of Tris(4-aminophenyl)amine: A Guide for Laboratory Professionals. BenchChem.
-
N-methyl-1-(3-methylisoxazol-5-yl)methanamine. Smolecule.
-
1-(5-Cyclopropylisoxazol-3-yl)-N-methylmethanamine. BLD Pharm.
-
Hazardous Waste Disposal Procedures. University of Oklahoma Health Sciences Center.
-
1-(5-Methyl-1,2-oxazol-3-yl)methanamine. PubChem, National Center for Biotechnology Information.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.ca [fishersci.ca]
- 4. 1-(5-Methyl-1,2-oxazol-3-yl)methanamine | C5H8N2O | CID 2776306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-1-(5-methylisoxazol-3-yl)methanamine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or reactive chemical entities like N-methyl-1-(5-methylisoxazol-3-yl)methanamine demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety around your experimental workflow, ensuring that every step is grounded in a comprehensive understanding of the material's potential hazards.
Disclaimer: This document provides essential guidance based on available safety data for N-methyl-1-(5-methylisoxazol-3-yl)methanamine and structurally similar compounds. However, the Safety Data Sheet (SDS) provided by the manufacturer for your specific batch is the ultimate source of truth and must be reviewed before any handling occurs.
Hazard Profile: Understanding the "Why" Behind the "What"
A thorough risk assessment is the foundation of any laboratory safety protocol. For N-methyl-1-(5-methylisoxazol-3-yl)methanamine, the primary hazards identified are significant and dictate a stringent PPE protocol.
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed. This necessitates measures to prevent ingestion via direct contact or cross-contamination.
-
Skin Corrosion (Category 1B): This is a critical hazard. The substance is capable of causing severe skin burns and damage upon contact.[1][2] This moves our skin protection strategy from basic coverage to complete impermeability.
-
Serious Eye Damage (Category 1): Direct contact can lead to irreversible eye damage. This mandates protection that goes beyond standard safety glasses, requiring a complete seal around the eyes.
-
Skin Sensitization: The compound may cause an allergic skin reaction. Unlike corrosive effects, sensitization can develop over time with repeated low-level exposures. The goal must be zero contact to prevent the onset of a long-term allergic response.
These hazards are not theoretical; they are documented risks that demand the use of specific engineering controls and PPE as your last and most critical line of defense.
Risk Assessment Workflow
The following workflow illustrates the logical process of establishing a safe handling plan before entering the laboratory.
Caption: Risk assessment flow from SDS review to safe disposal.
Core PPE Protocol: An Impermeable Barrier
Given the corrosive nature and sensitization potential of N-methyl-1-(5-methylisoxazol-3-yl)methanamine, your PPE ensemble must function as a complete and impermeable barrier.
Eye and Face Protection
Standard safety glasses are insufficient . The risk of severe, irreversible eye damage requires more robust protection.
-
Mandatory: Wear chemical splash goggles that conform to EN 166 (Europe) or ANSI Z87.1 (US) standards and provide a complete seal around the eyes.[3]
-
Strongly Recommended: In addition to goggles, use a full-face shield, particularly when handling larger quantities (>1 g) or during procedures with a high splash potential (e.g., quenching a reaction, transferring solutions).[4][5] A face shield protects the entire face from corrosive splashes.
Skin and Body Protection
-
Gloves: Glove selection is critical. Not all materials offer the same level of protection.[4]
-
Material: Use nitrile or neoprene gloves. Avoid thin, disposable vinyl gloves, which offer poor chemical resistance.[4][5]
-
Technique: Double-gloving is mandatory. Wear a primary glove tucked under the cuff of your lab coat and a second, outer glove pulled over the cuff.[6] This provides redundant protection and allows for the safe removal of the contaminated outer glove without exposing your skin.
-
Integrity: Before use, always inspect gloves for any signs of degradation or punctures. Change your outer glove immediately if you suspect contamination, and change both gloves at least every 60 minutes during extended procedures.[4][6]
-
-
Lab Coat/Gown: Wear a lab coat made of a chemically resistant material, such as polyethylene-coated polypropylene.[5] Standard cotton lab coats can absorb chemicals and hold them against your skin. Ensure cuffs are fully snapped or secured.
Respiratory Protection
Under standard laboratory conditions, all handling of N-methyl-1-(5-methylisoxazol-3-yl)methanamine (especially weighing of solids) must be performed inside a certified chemical fume hood.[7]
-
Standard Use: If working within a fume hood, respiratory protection is typically not required.
-
Emergency/Spill: In the event of a large spill or if engineering controls fail, a respirator will be necessary. For dusts, a NIOSH-approved N95 respirator may be sufficient. For vapors or unknown exposures, a full-facepiece respirator with organic vapor cartridges is required.[1][5]
PPE Selection for Specific Operational Scenarios
The required level of PPE can vary slightly based on the specific task and the quantities being handled. The following table provides guidance for common laboratory procedures.
| Scenario | Engineering Control | Gloves | Eye/Face Protection | Body Protection | Respiratory |
| Weighing Solid (<1g) | Chemical Fume Hood or Vented Balance Enclosure | Double Nitrile | Chemical Splash Goggles | Chemically Resistant Lab Coat | Not Required |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile | Goggles & Face Shield | Chemically Resistant Lab Coat | Not Required |
| Reaction Workup/Transfers | Chemical Fume Hood | Double Nitrile | Goggles & Face Shield | Chemically Resistant Lab Coat & Apron | Not Required |
| Cleaning Minor Spill (<5g) | Chemical Fume Hood | Double Nitrile | Goggles & Face Shield | Chemically Resistant Lab Coat & Apron | Recommended (N95) |
| Cleaning Major Spill (>5g) | Evacuate Area | Heavy Duty Nitrile/Neoprene | Full-Face Respirator with Organic Vapor Cartridges | Chemical Resistant Suit/Coveralls | Required |
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Safe Handling and PPE Workflow
Caption: Procedural workflow for PPE donning, use, and doffing.
Step-by-Step Disposal Plan
Contaminated PPE is hazardous waste. Never dispose of it in the regular trash.
-
Outer Gloves: After use or suspected contamination, peel off the outer gloves without touching the exterior surface. Dispose of them immediately into a designated, sealed hazardous waste bag or container.[6]
-
Lab Coat & Goggles: Remove your lab coat and goggles. If they are disposable, place them in the hazardous waste container. If reusable, clean them according to your institution's safety protocols before storage.
-
Inner Gloves: The last item to be removed should be your inner gloves. Dispose of them in the same hazardous waste container.
-
Waste Container: The final waste container must be clearly labeled, sealed, and disposed of through your institution's environmental health and safety (EHS) office according to all local and national regulations.[8]
Emergency Procedures: Immediate Response to Exposure
In case of accidental exposure, time is critical.
-
Skin Contact: Immediately go to the nearest safety shower. While showering, remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Always have the SDS readily available for emergency responders.
References
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Online]. Available: [Link]
-
PubChem. (3-Methylisoxazol-5-yl)methanamine Safety and Hazards. [Online]. Available: [Link]
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products. [Online]. Available: [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Online]. Available: [Link]
-
Clinician.com. (2009). NIOSH: Use proper PPE with chemo agents. [Online]. Available: [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. [Online]. Available: [Link]
-
Chemius. n-Methyl Pyrrolidone (NMP) Safety Data Sheet. [Online]. Available: [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.se [fishersci.se]
- 3. bvl.bund.de [bvl.bund.de]
- 4. pppmag.com [pppmag.com]
- 5. clinician.com [clinician.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Mobile [my.chemius.net]
- 9. ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

